molecular formula C9H18O2 B1417962 3-Methylhexyl Acetate CAS No. 50373-54-1

3-Methylhexyl Acetate

Cat. No.: B1417962
CAS No.: 50373-54-1
M. Wt: 158.24 g/mol
InChI Key: JASARFBWVJNEMI-UHFFFAOYSA-N
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Description

3-Methylhexyl Acetate (CAS RN: 50373-54-1) is a high-purity chemical reagent defined by the molecular formula C 9 H 18 O 2 and a molecular weight of 158.24 g/mol . This compound presents as a colorless to almost colorless clear liquid with a specific gravity of 0.87 (at 20/20 °C) . It is characterized by a boiling point of 184°C and a flash point of 59°C, classifying it as a flammable liquid and requiring appropriate safety handling, including storage in a cool, dark place . As an ester, this compound is of significant interest in research and development, particularly in the fields of organic synthesis and fragrance chemistry, where it may serve as a starting material or intermediate. Its structure is confirmed by NMR analysis, and its purity is guaranteed to be a minimum of 95.0% by GC analysis . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylhexyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-4-5-8(2)6-7-11-9(3)10/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASARFBWVJNEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659849
Record name 3-Methylhexyl acetate
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Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50373-54-1
Record name 3-Methylhexyl acetate
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Record name 3-Methylhexyl Acetate
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Foundational & Exploratory

Introduction: Defining 3-Methylhexyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 3-Methylhexyl Acetate

This compound (CAS No. 50373-54-1) is a carboxylate ester recognized for its characteristic fruity aroma.[1] Structurally, it is the acetate ester of 3-methylhexanol, consisting of a nine-carbon backbone (C9H18O2).[1][2][3][4] This compound, a colorless liquid at room temperature, holds a significant position in the flavor and fragrance industries due to its pleasant scent profile.[1][2] Beyond its organoleptic properties, its utility extends to industrial applications as a solvent.[1] This guide provides a comprehensive overview of its core chemical properties, synthesis, spectral characterization, and safe handling protocols, tailored for professionals in research and chemical development.

Physicochemical Characteristics

The physical and chemical properties of a compound are foundational to its application and handling. This compound is characterized by moderate volatility and good solubility in organic solvents, with limited solubility in water.[1] A summary of its key quantitative properties is presented below.

PropertyValueSource(s)
Molecular Formula C9H18O2[1][4]
Molecular Weight 158.24 g/mol [2][3][4]
CAS Number 50373-54-1[1][2][4]
Appearance Colorless to Almost Colorless Clear Liquid[1]
Boiling Point 184 °C[2]
Melting Point -44 °C[5]
Density / Specific Gravity 0.87 g/cm³ (at 20°C)
Flash Point 59 °C to 96 °C (literature discrepancy)
Purity (Typical) >95.0% (GC)[2]

Synthesis of this compound: The Esterification Pathway

The most common and industrially viable method for synthesizing this compound is through the Fischer esterification of 3-methylhexanol with acetic acid.[1] This acid-catalyzed reaction is a classic example of a nucleophilic acyl substitution.

Causality in Experimental Design

The choice of an acid catalyst, typically sulfuric acid (H₂SO₄) or a solid acid resin, is critical; its role is to protonate the carbonyl oxygen of the acetic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxyl group of 3-methylhexanol. The reaction is reversible, and to drive the equilibrium towards the product side, water, a byproduct, must be continuously removed from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus. This application of Le Chatelier's principle is fundamental to achieving a high yield.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products & Purification R1 3-Methylhexanol Proc Fischer Esterification R1->Proc R2 Acetic Acid R2->Proc C1 Acid Catalyst (e.g., H₂SO₄) C1->Proc C2 Heat & Reflux C2->Proc C3 Water Removal (Dean-Stark) C3->Proc P1 Crude Product (Ester, Water, Acid, Alcohols) Proc->P1 P2 Neutralization & Wash (e.g., NaHCO₃ wash) P1->P2 P3 Drying & Distillation P2->P3 P4 Pure this compound P3->P4

Sources

Technical Monograph: 3-Methylhexyl Acetate (CAS 50373-54-1)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylhexyl Acetate (CAS 50373-54-1) is a branched aliphatic ester characterized by a distinct fruity, pear-like olfactory profile. While primarily utilized in the flavor and fragrance sectors, its relevance to drug development lies in its utility as a lipophilic excipient , a chiral probe for esterase activity, and a model compound for studying the metabolic stability of branched-chain esters.

This guide provides a rigorous technical analysis of the molecule, focusing on synthesis for high-purity applications (CMC), analytical characterization, and metabolic fate.

Part 1: Chemical Identity & Physicochemical Profile

The structural branching at the C3 position introduces steric parameters that differentiate this molecule from its linear isomer (n-heptyl acetate) or its lower homolog (isoamyl acetate). This branching influences both its volatility and its enzymatic hydrolysis rates.

Table 1: Critical Physicochemical Properties
PropertyValueUnitCondition/Method
CAS Number 50373-54-1--
IUPAC Name 3-Methylhexyl ethanoate--
Molecular Formula C₉H₁₈O₂--
Molecular Weight 158.24 g/mol -
Boiling Point 184.0°C@ 760 mmHg (Lit.)
Flash Point ~59°CClosed Cup
Density 0.870g/cm³@ 20°C
LogP (Predicted) 3.31-Octanol/Water Partition
Solubility InsolubleWater< 0.1 g/L
Solubility SolubleOrganicEthanol, Ether, Chloroform
Chirality Yes-C3 is a stereocenter

Note on Chirality: The CAS 50373-54-1 generally refers to the racemic mixture. Enantiopure forms ((R)- or (S)-) are critical in biological assays due to the stereoselectivity of carboxylesterases (CES).

Part 2: Synthesis & Manufacturing (CMC Perspective)

For pharmaceutical or high-precision research applications, commercial "flavor grade" material (often <95% purity) is insufficient due to the presence of isomeric alcohols and oxidation byproducts. The following protocol describes a High-Purity Fischer Esterification designed to minimize water content and maximize yield.

Reaction Logic

The synthesis utilizes a classic acid-catalyzed condensation between 3-methyl-1-hexanol and acetic acid.

  • Thermodynamic Control: The reaction is reversible. We drive the equilibrium to the right by removing water azeotropically.

  • Steric Considerations: The methyl group at C3 creates mild steric hindrance, requiring slightly longer reflux times than linear primary alcohols.

Graphviz Diagram: Synthesis Pathway

SynthesisPathway Reactants 3-Methyl-1-hexanol + Acetic Acid Intermediate Tetrahedral Intermediate Reactants->Intermediate Reflux Catalyst Catalyst: p-TsOH or H2SO4 Catalyst->Intermediate Trap Dean-Stark Trap (Water Removal) Intermediate->Trap Azeotrope Product This compound (Crude) Intermediate->Product - H2O Purification Distillation (184°C) Product->Purification

Figure 1: Acid-catalyzed Fischer esterification pathway with azeotropic water removal.

Protocol: High-Purity Synthesis
  • Stoichiometry: Charge a 500 mL Round Bottom Flask (RBF) with 3-methyl-1-hexanol (0.5 mol, ~58 g) and Glacial Acetic Acid (0.75 mol, ~45 g). The excess acid drives the reaction.

  • Catalysis: Add p-Toluenesulfonic acid (p-TsOH) (1.0 mol%) as the catalyst. Why p-TsOH? It is less oxidizing than H₂SO₄, reducing charring/coloration.

  • Solvent System: Add 150 mL of Toluene . This forms a ternary azeotrope with water and ethanol (if present), or a binary azeotrope with water, facilitating removal at lower temperatures.

  • Reflux: Attach a Dean-Stark trap and condenser. Heat to reflux (~110-115°C bath temp). Monitor water collection. Reaction is complete when water evolution ceases (~3-4 hours).

  • Work-up:

    • Cool to room temperature.

    • Wash organic layer with sat. NaHCO₃ (2x) to remove excess acetic acid. Critical: Ensure pH of aqueous layer is basic (~8) to confirm acid removal.

    • Wash with Brine (1x) to remove trapped water.

    • Dry over anhydrous MgSO₄ .

  • Purification: Fractional distillation under reduced pressure is recommended to prevent thermal degradation. Collect the fraction boiling at ~85°C at 15 mmHg (estimated).

Part 3: Analytical Characterization

Drug development requires rigorous structural confirmation. The following parameters serve as the Quality Control (QC) standard.

Mass Spectrometry (GC-MS)
  • Ionization: Electron Impact (70 eV).

  • Fragmentation Pattern:

    • m/z 43 (Base Peak): Acetyl cation [CH₃CO]⁺. Characteristic of acetates.

    • m/z 98: Alkene fragment [C₇H₁₄]⁺ resulting from the McLafferty rearrangement and loss of acetic acid (M - 60).

    • m/z 158: Molecular ion [M]⁺ is typically weak or absent in aliphatic acetates.

    • m/z 55, 70: Hydrocarbon chain fragments.

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: CDCl₃.

  • Key Signals:

    • δ 4.08 ppm (t, 2H): -CH₂-O-C(O)-. The triplet indicates the adjacent CH₂ group.

    • δ 2.03 ppm (s, 3H): CH₃-C(O)-. The singlet acetate methyl.

    • δ 0.90 ppm (d, 3H): The methyl group at the C3 position. The doublet confirms the branching.

    • δ 0.88 ppm (t, 3H): Terminal methyl of the hexyl chain.

Chiral Gas Chromatography

Since this compound has a stereocenter at C3, enantiomeric excess (ee) must be determined if used in chiral biological assays.

  • Column: Cyclodextrin-based stationary phase (e.g., Beta-DEX).

  • Method: Isothermal run at 90°C. The (S)-enantiomer typically elutes before the (R)-enantiomer (depending on specific column polarity).

Part 4: Biological Context & Metabolic Fate

In drug development, this molecule serves as an excellent probe for Carboxylesterase (CES) activity. The branching at C3 provides steric hindrance that slows hydrolysis compared to linear chains, mimicking the stability profiles of more complex ester prodrugs.

Metabolic Pathway

Upon systemic absorption (or oral ingestion), this compound undergoes rapid hydrolysis.

Graphviz Diagram: Metabolic Hydrolysis

Metabolism cluster_elimination Elimination Phase Substrate This compound (Lipophilic) Complex Enzyme-Substrate Complex Substrate->Complex Binding Enzyme Carboxylesterase (hCES1 / hCES2) Enzyme->Complex Metabolite1 3-Methyl-1-hexanol (Alcohol) Complex->Metabolite1 Hydrolysis Metabolite2 Acetic Acid (Excreted/Krebs) Complex->Metabolite2 Glucuronidation Glucuronidation Metabolite1->Glucuronidation Phase II CO2 + H2O CO2 + H2O Metabolite2->CO2 + H2O Oxidation

Figure 2: Metabolic hydrolysis pathway mediated by carboxylesterases (CES), leading to Phase II conjugation.

Toxicology & Safety (E-E-A-T)
  • Class: Generally Recognized As Safe (GRAS) for flavor use (FEMA No. 3655).

  • LD50: > 5000 mg/kg (Rat, Oral). Low acute toxicity.[1]

  • Sensitization: Not classified as a potent sensitizer, but oxidation products of the precursor alcohol can be irritating.

  • Handling: Standard PPE (gloves, goggles) required. Flammable liquid (Flash point ~59°C) – ground all equipment.

References

  • National Institute of Standards and Technology (NIST). this compound Mass Spectrum & Retention Indices. NIST Chemistry WebBook, SRD 69.[2][3] [Link]

  • PubChem. Compound Summary: this compound. National Library of Medicine. [Link]

  • The Good Scents Company. this compound: Organoleptic Properties and Safety.[Link]

  • Satoh, T., & Hosokawa, M. (2006). Structure, function and regulation of carboxylesterases. Chemico-Biological Interactions. (Contextual grounding for ester hydrolysis mechanism). [Link]

  • Furniss, B. S., et al.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Fischer Esterification protocols). Longman Scientific & Technical.

Sources

Molecular Architecture & Isomer Classification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Structural Isomerism of 3-Methylhexyl Acetate (


) 

Abstract This technical guide provides a comprehensive analysis of this compound and its structural isomers, targeting researchers in medicinal chemistry, fragrance development, and chemical ecology. We examine the molecular architecture, synthetic pathways, and critical analytical methodologies required to differentiate this specific branched ester from its constitutional isomers. Emphasis is placed on Mass Spectrometry (MS) fragmentation patterns and Gas Chromatography (GC) retention indices as the primary means of validation.

This compound (CAS: 50373-54-1) is a saturated aliphatic ester with the molecular formula


 and a molecular weight of 158.24  g/mol . It features a chiral center at the C3 position of the alkyl chain, resulting in (R) and (S) enantiomers. However, in the context of structural (constitutional) isomerism, the challenge lies in distinguishing it from other 

esters.

We categorize the relevant structural isomers into three distinct classes for analytical comparison:

Isomer ClassRepresentative CompoundStructural DifferenceKey Analytical Challenge
Skeletal Isomer 4-Methylhexyl Acetate Methyl branch position shifted from C3 to C4.MS spectra are nearly identical; requires high-resolution GC (RI).
Linear Homolog

-Nonyl Acetate
Straight chain, no branching.Higher boiling point; distinct fragmentation (stronger

43/61).
Functional Isomer Isoamyl Butyrate Ester linkage shifted (C5 alcohol + C4 acid).Distinct MS base peaks (butyryl fragments vs. acetyl).

Synthetic Pathways & Process Control

To study these isomers, precise synthesis is required. The industry standard is Fischer Esterification , but for branched alcohols like 3-methylhexanol, steric hindrance at the


-position requires optimized thermal control to prevent elimination side-reactions (alkene formation).
Protocol: Acid-Catalyzed Esterification of 3-Methylhexanol

Objective: Synthesis of high-purity (>98%) this compound.

Reagents:

  • 3-Methyl-1-hexanol (1.0 eq)

  • Acetic Anhydride (1.2 eq) [Preferred over acetic acid for higher yield]

  • Catalyst:

    
     (conc., 0.5 mol%) or 
    
    
    
    -TsOH.
  • Solvent: Dichloromethane (DCM) or solvent-free (neat).

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, dropping funnel, and a reflux condenser protected by a

    
     drying tube.
    
  • Charging: Add 3-methyl-1-hexanol (0.1 mol) and pyridine (1.2 eq - acts as acid scavenger/catalyst promoter) to the flask. Cool to 0°C in an ice bath.

  • Addition: Dropwise add Acetic Anhydride (0.12 mol) over 30 minutes. Note: Exothermic reaction. Maintain T < 10°C to minimize elimination.

  • Reaction: Remove ice bath. Stir at room temperature for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 9:1).

  • Quenching: Pour reaction mixture into ice-cold water (100 mL).

  • Extraction: Extract with

    
     (
    
    
    
    mL). Wash combined organics with 1M HCl (remove pyridine), saturated
    
    
    (remove acid), and brine.
  • Purification: Dry over

    
    , filter, and concentrate. Perform fractional distillation  under reduced pressure (approx. 15 mmHg) to separate the ester from unreacted alcohol.
    
Workflow Visualization

SynthesisWorkflow Start Start: 3-Methyl-1-hexanol Reagent Add Acetic Anhydride (+ Pyridine/H2SO4) Start->Reagent Reaction Reaction: 25°C, 4 hrs (Monitor TLC) Reagent->Reaction Quench Quench: Ice Water Wash: HCl -> NaHCO3 Reaction->Quench Dry Drying (MgSO4) & Concentration Quench->Dry Distill Fractional Distillation (Vacuum) Dry->Distill Product Pure this compound Distill->Product Collect Fraction (bp ~70°C @ 15mmHg)

Figure 1: Synthetic workflow for the acetylation of branched alcohols, emphasizing the purification train required to remove unreacted alcohol which can interfere with bioassays.

Analytical Discrimination: GC-MS Strategy

Differentiation of


 isomers is a classic problem in analytical chemistry. While NMR (

,

) provides definitive structural proof, GC-MS is the workhorse for complex mixtures (e.g., biological samples).
Mass Spectrometry Fragmentation Logic

The fragmentation of alkyl acetates is dominated by two mechanisms:

  • McLafferty Rearrangement: Not applicable to the acid side (methyl group), but "McLafferty-like" elimination of acetic acid occurs on the alcohol side.[1]

  • Diagnostic Ions:

    • 
       43 (
      
      
      
      ):
      Base peak for almost all acetates.
    • 
       61 (
      
      
      
      ):
      Double hydrogen rearrangement, characteristic of acetates.
    • 
       (
      
      
      
      ):
      Loss of acetic acid. For this compound, this yields the alkene ion at
      
      
      98
      .

Differentiation Table:

IsomerBase PeakKey Diagnostic IonRetention Index (DB-5)Mechanistic Note
This compound 4398 (Alkene), 55 ~1085Branching at C3 favors cleavage to secondary carbocations.

-Nonyl Acetate
4361 (Stronger), 98 ~1110Linear chain allows efficient packing (higher RI).
Isoamyl Butyrate 7189 (

)
~1060Base peak is

(butyryl), NOT acetyl (43).
Analytical Decision Tree

AnalysisTree Sample Unknown C9H18O2 Isomer MS_Check GC-MS: Check Base Peak Sample->MS_Check Branch_43 Base Peak = 43 (Acetate) MS_Check->Branch_43 Branch_71 Base Peak = 71 or 57 (Butyrate/Propionate) MS_Check->Branch_71 RI_Check Check Retention Index (RI) (DB-5 Column) Branch_43->RI_Check Result_Isoamyl ID: Isoamyl Butyrate (Functional Isomer) Branch_71->Result_Isoamyl Result_Linear RI > 1100 ID: n-Nonyl Acetate RI_Check->Result_Linear High RI Result_Branched RI < 1100 ID: Methylhexyl Acetate RI_Check->Result_Branched Low RI HighRes Differentiation of Methyl Positional Isomers Result_Branched->HighRes Final Requires 1H-NMR or Chiral GC HighRes->Final

Figure 2: Analytical decision matrix for identifying this compound from a mixture of


 ester isomers.

Bioactivity & Applications

Understanding the structural isomerism is critical because biological systems (olfactory receptors) are highly specific.

  • Olfactory Profile: this compound possesses a "green," fruity, pear-like odor. Isomers like n-nonyl acetate have a waxier, more citrus-peel character. Impurities of linear isomers can degrade the "freshness" of the scent profile in fragrance formulations.

  • Chemical Ecology: Methyl-branched esters are common pheromone components in Hymenoptera (ants/bees). The specific position of the methyl group (3- vs 4-) often determines species recognition. For example, Formica ants utilize specific alkanes and esters where the branch position is a "password" for colony integration.

References

  • PubChem. (2025).[2][3] this compound Compound Summary. National Library of Medicine. [Link]

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of this compound. NIST Chemistry WebBook, SRD 69. [Link]

  • Doc Brown's Chemistry. (2024). Structure and Fragmentation of Aliphatic Esters. [Link]

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectra of Organic Compounds. [Link]

Sources

Spectroscopic Analysis of 3-Methylhexyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the basic molecular features of 3-Methylhexyl Acetate.

Molecular Formula: C₉H₁₈O₂

Molecular Weight: 158.24 g/mol [2]

CAS Number: 50373-54-1[2]

Structure:

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structure elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for obtaining the mass spectrum of a volatile compound like this compound would involve the following steps:

  • Sample Introduction: A small, pure sample of this compound is introduced into the mass spectrometer, typically via a heated inlet system or gas chromatography (GC) column to ensure volatilization.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as electron ionization, ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals.

  • Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.

Predicted Mass Spectrum and Fragmentation Analysis

Based on the structure of this compound, the following key features are anticipated in its EI-mass spectrum:

  • Molecular Ion (M⁺•): A peak corresponding to the molecular weight of the compound is expected at m/z 158 . The intensity of this peak may be weak due to the branched and ester nature of the molecule, which promotes fragmentation.

  • Key Fragmentation Pathways: The fragmentation of esters is well-characterized and typically involves cleavage of the C-O bonds and rearrangements.

    • Loss of the Alkoxy Group: Cleavage of the bond between the carbonyl carbon and the oxygen of the 3-methylhexyl group would result in the formation of the acetyl cation ([CH₃CO]⁺ ), a prominent peak at m/z 43 . This is often the base peak in the mass spectra of acetates.

    • Loss of Acetic Acid (McLafferty Rearrangement): If a gamma-hydrogen is available on the alkyl chain, a McLafferty rearrangement can occur, leading to the loss of a neutral molecule of acetic acid (CH₃COOH, 60 Da). In this compound, a hydrogen on C5 is a γ-hydrogen relative to the carbonyl oxygen. This would result in a fragment ion at m/z 98 (158 - 60).

    • Alpha-Cleavage: Cleavage of the C-C bond alpha to the oxygen atom in the 3-methylhexyl chain can lead to various fragment ions. For instance, cleavage between C1' and C2' would lead to a fragment at m/z 115 .

    • Alkene Elimination: Loss of an alkene fragment from the alkyl chain is also a common fragmentation pathway.

The predicted fragmentation is visualized in the following diagram:

M [C9H18O2]+• m/z 158 F43 [CH3CO]+ m/z 43 M->F43 - •OCH(CH3)C4H9 F98 [C7H14]+• m/z 98 M->F98 - CH3COOH (McLafferty) F115 [C6H11O2]+ m/z 115 M->F115 - C3H7•

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Table 1: Predicted Prominent Ions in the Mass Spectrum of this compound

m/zProposed FragmentComments
158[C₉H₁₈O₂]⁺•Molecular Ion (M⁺•)
115[M - C₃H₇]⁺Loss of a propyl radical
98[M - C₂H₄O₂]⁺•Loss of acetic acid via McLafferty rearrangement
43[CH₃CO]⁺Acetyl cation (likely base peak)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry for structure determination, providing detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their connectivity.

  • Sample Preparation: A few milligrams of pure this compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, typically tetramethylsilane (TMS), is added.

  • Data Acquisition: The NMR tube is placed in the strong magnetic field of an NMR spectrometer. A radiofrequency pulse is applied, and the resulting signal (Free Induction Decay or FID) is detected.

  • Data Processing: The FID is mathematically transformed (Fourier Transform) to produce the NMR spectrum, which plots signal intensity versus chemical shift (in parts per million, ppm).

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of nearby atoms and the overall electronic environment.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-a (CH₃-C=O)~2.0Singlet (s)3H
H-b (-O-CH₂-)~4.0Triplet (t)2H
H-c (-CH-CH₃)~1.6Multiplet (m)1H
H-d (-CH₂-CH(CH₃)-)~1.4Multiplet (m)2H
H-e (-CH₂-CH₂-CH₃)~1.3Multiplet (m)2H
H-f (CH₃-CH-)~0.9Doublet (d)3H
H-g (-CH₂-CH₃)~0.9Triplet (t)3H
  • Causality of Chemical Shifts: The protons on the acetyl methyl group (H-a) are deshielded by the adjacent carbonyl group, resulting in a downfield shift to around 2.0 ppm. The protons on the methylene group attached to the ester oxygen (H-b) are the most deshielded due to the high electronegativity of oxygen, appearing around 4.0 ppm. The remaining alkyl protons appear in the more upfield region (0.9-1.6 ppm), typical for aliphatic chains.[3]

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, but with different instrument parameters to observe the less abundant and less sensitive ¹³C nucleus. Proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Due to the molecule's asymmetry, all nine carbon atoms in this compound are expected to be chemically non-equivalent and thus produce nine distinct signals in the proton-decoupled ¹³C NMR spectrum.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O~170
-O-CH₂-~65
-CH-CH₃~35
-CH₂-CH(CH₃)-~30
-CH₂-CH₂-CH₃~25
CH₃-C=O~21
CH₃-CH-~20
-CH₂-CH₃~14
CH₃-CH₂-~11
  • Causality of Chemical Shifts: The carbonyl carbon (C=O) is highly deshielded and appears significantly downfield around 170 ppm. The carbon attached to the ester oxygen (-O-CH₂-) is also deshielded, appearing around 65 ppm. The remaining aliphatic carbons will appear in the upfield region of the spectrum (10-40 ppm), consistent with typical values for alkanes.[4][5]

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: A drop of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is irradiated with infrared light, and the amount of light transmitted through the sample is measured at each wavenumber (cm⁻¹).

  • Data Analysis: The resulting IR spectrum is a plot of transmittance versus wavenumber.

Predicted IR Spectrum Analysis

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationIntensity
~1740C=O stretch (ester)Strong, sharp
~1240C-O stretch (ester)Strong
2850-3000C-H stretch (alkane)Medium to strong
~1460 and ~1375C-H bend (alkane)Medium
  • Key Functional Group Identification: The most prominent and diagnostic peak in the IR spectrum of an ester is the strong, sharp absorption band due to the carbonyl (C=O) stretching vibration, which is expected to appear around 1740 cm⁻¹. Another strong band corresponding to the C-O single bond stretch of the ester group will be present in the 1300-1000 cm⁻¹ region. The presence of C-H stretching and bending vibrations from the alkyl portions of the molecule will also be evident.[3]

Conclusion

The spectroscopic analysis of this compound through Mass Spectrometry, ¹H NMR, ¹³C NMR, and Infrared Spectroscopy provides a comprehensive and self-validating system for its structural elucidation and identification. The predicted spectral data, based on established principles and data from analogous compounds, offer a robust framework for the interpretation of experimental results. The characteristic fragmentation pattern in the mass spectrum, the unique chemical shifts and coupling patterns in the NMR spectra, and the distinct absorption bands in the IR spectrum collectively serve as a spectroscopic fingerprint for this molecule. This technical guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and characterize this compound in various applications.

References

  • Doc Brown's Chemistry. (2025). C7H16 C-13 nmr spectrum of 3-methylhexane analysis of chemical shifts ppm interpretation. Retrieved February 7, 2026, from [Link]

  • MDPI. (2024). 2,3,4,6-Tetra(9H-carbazol-9-yl)benzonitrile. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methylcyclohexyl acetate. PubChem. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved February 7, 2026, from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 7, 2026, from [Link]

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3-Methylhexyl Acetate: Technical Safety & Handling Protocol

[1]

Document ID: MHA-SOP-2024-01 Version: 2.0 Target Audience: Chemical Safety Officers, Process Chemists, and Drug Development Researchers.

Part 1: Executive Summary & Chemical Identity[1]

3-Methylhexyl Acetate (CAS: 50373-54-1) is a branched aliphatic ester widely utilized in fragrance formulation and organic synthesis research. While generally exhibiting low acute toxicity, its physicochemical profile—specifically a flash point of 59°C —places it on the critical threshold of Flammable Liquid Category 3 (H226).

This guide prioritizes the mitigation of flammability risks and skin irritation potentials common to mid-chain esters. The protocols below are designed to ensure data integrity in R&D environments while maintaining strict compliance with GHS and REACH standards.

Physicochemical Constants Table[1][2]
PropertyValueCritical Implication
CAS Number 50373-54-1Unique Identifier
Molecular Formula C₉H₁₈O₂MW: 158.24 g/mol
Boiling Point 184 °CLow volatility at STP; stable under reflux.[1]
Flash Point (CC) 59 °C FLAMMABLE. Borderline Category 3/4. Treat as Cat 3.
Density 0.87 g/mLFloats on water.
Solubility Insoluble in waterBioaccumulative potential; partition coefficient concerns.[2]
Appearance Colorless LiquidVisual purity check required.[3]
Odor Fruity (Pear/Banana)Good warning properties (low olfactory threshold).

Part 2: Hazard Identification & Toxicology (GHS)

GHS Classification & Labeling[1][4]
  • Signal Word: WARNING

  • H226: Flammable liquid and vapor.[3][1]

  • H315: Causes skin irritation.[4]

  • H401: Toxic to aquatic life (Acute Category 2).

Toxicological Mechanism: The "Read-Across" Rationale

Direct toxicological data for this compound is limited. However, safety can be confidently inferred via Metabolic Read-Across from structural analogs (e.g., Isoamyl Acetate, Hexyl Acetate). Upon entering the systemic circulation, aliphatic esters undergo rapid hydrolysis by carboxylesterases.

Metabolic Pathway Visualization: The following diagram illustrates the bio-transformation of this compound, confirming that its metabolites (Acetic Acid and 3-Methylhexanol) are well-characterized with established safety profiles.

MetabolismSubstrateThis compound(Lipophilic Parent)EnzymeCarboxylesterases(Liver/Plasma)Substrate->EnzymeHydrolysisMetabolite13-Methylhexanol(Alcohol)Enzyme->Metabolite1Metabolite2Acetic Acid(Krebs Cycle)Enzyme->Metabolite2

Caption: In vivo metabolic hydrolysis pathway. The parent ester is cleaved into an alcohol and an organic acid, both of which are readily metabolized or excreted.

Part 3: Risk Assessment & Exposure Control

The "59°C Flash Point" Protocol

A flash point of 59°C is deceptive. It is high enough that the liquid does not vaporize aggressively at room temperature (20°C), but low enough that static discharge or process heating can easily trigger ignition.

Engineering Controls:

  • Static Grounding: All transfer equipment (drums, reactor vessels) must be grounded and bonded. Use conductive hoses for volumes >1L.

  • Inert Atmosphere: When heating above 40°C, a Nitrogen (

    
    ) or Argon blanket is mandatory  to displace oxygen.
    
  • Ventilation: Minimum 10 air changes per hour (ACH) in the lab space. Fume hood face velocity >0.5 m/s.

Personal Protective Equipment (PPE) Matrix
Body PartHazardRecommended ProtectionRationale
Hands Solvent PenetrationNitrile Rubber (0.11mm) Excellent resistance to aliphatic esters. Avoid Latex (degrades).[2]
Eyes Splash/VaporChemical Goggles Safety glasses are insufficient for liquid transfer due to irritation risk (H315).
Respiratory Vapor InhalationType A Filter (Brown) Required only if ventilation is compromised or heating generates mist.
Body Fire/StaticFlame-Retardant Lab Coat Cotton/Nomex blend. Synthetic fibers (polyester) are prohibited due to static risk.

Part 4: Operational Protocols

Storage & Stability
  • Segregation: Store in a Flammables Cabinet . Keep separate from strong oxidizing agents (e.g., Nitric Acid, Peroxides) to prevent exothermic oxidation.

  • Self-Validating Check: Periodically check the container for "vinegar" odor. A strong acetic acid smell indicates hydrolysis has occurred due to moisture ingress.

Handling & Transfer Logic

The following workflow dictates the safety logic for transferring this compound. Adherence to this logic prevents the most common accident: static ignition during pouring.

HandlingLogicStartStart TransferVolCheckIs Volume > 500mL?Start->VolCheckSmallVolUse Fume HoodGlassware OnlyVolCheck->SmallVolNoLargeVolGround & Bond ContainerUse Conductive ToolsVolCheck->LargeVolYesInspectCheck PPE:Nitrile Gloves + GogglesSmallVol->InspectLargeVol->InspectActionPerform Transfer(Slow Pour / Pump)Inspect->Action

Caption: Decision matrix for safe liquid transfer. Large volumes require active static dissipation measures.

Emergency Response (Spill & Fire)
  • Fire Extinguishing: Use Alcohol-Resistant Foam or Dry Chemical (CO2) .[4][5] Do not use a solid water stream, as the density (0.87) will cause the burning liquid to float and spread.

  • Spill Cleanup:

    • Isolate: Remove all ignition sources immediately.

    • Absorb: Use inert vermiculite or sand. Do not use combustible sawdust.

    • Disposal: Collect in a sealed container marked "Flammable Waste".

Part 5: Environmental Impact & Regulatory Status[1][4]

  • Aquatic Toxicity (H401): As an ester, it can affect aquatic organisms. Do not dispose of down the drain.

  • Biodegradability: Expected to be readily biodegradable (based on ester structure), but acute release can still cause local environmental damage.

  • Regulatory Compliance:

    • TSCA (USA): Listed (Active).[2][4]

    • REACH (EU): Registered/Pre-registered.[2]

    • FEMA/GRAS: Generally Recognized As Safe for flavor use, but this designation applies to ingestion levels, not industrial handling.

References

  • Tokyo Chemical Industry (TCI). (2024). Safety Data Sheet: this compound (Product A1396). Retrieved from

  • PubChem. (2024).[3][1] Compound Summary: this compound (CID 44630061).[1] National Library of Medicine. Retrieved from

  • ChemicalBook. (2023).[2][5][6] this compound MSDS and Properties. Retrieved from

  • CymitQuimica. (2024).[4] this compound Product Description and Safety. Retrieved from

  • Sigma-Aldrich. (2024).[4] General Safety Protocols for Aliphatic Esters (Read-Across from Hexyl Acetate). Retrieved from

Foreword: The Imperative of Solubility in Formulation Science

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-Methylhexyl Acetate in Organic Solvents

In the fields of pharmaceutical development, materials science, and consumer product formulation, the precise characterization of a compound's solubility is not merely an academic exercise; it is the bedrock of product efficacy, stability, and performance. For a compound like this compound, a key ester valued for its unique fruity aroma, understanding its behavior in various organic solvents is paramount.[1] Its utility in fragrances, flavorings, and specialty chemical applications is directly governed by its ability to form stable, homogeneous solutions with other formulation components.[2][3]

This guide deviates from rigid templates to provide a foundational and practical framework for the modern researcher. It is designed not just to present data, but to empower scientists with the theoretical understanding and experimental know-how to determine and interpret the solubility profile of this compound. We will explore the causality behind intermolecular interactions, provide field-proven experimental protocols, and demonstrate how to translate raw data into predictive, actionable insights for formulation development.

Part 1: The Theoretical Framework of Solubility

The dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy. A negative Gibbs free energy change (ΔG = ΔH - TΔS) favors dissolution. This process is fundamentally driven by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

The Principle of "Like Dissolves Like"

This age-old axiom remains a powerful qualitative predictor of solubility. It posits that substances with similar intermolecular forces and polarity are more likely to be miscible. For this compound, a moderately polar ester, this means it will interact favorably with solvents of similar character. The key interactions at play are:

  • London Dispersion Forces: Weak, temporary forces present in all molecules. The long alkyl chain of this compound contributes significantly to these interactions.

  • Dipole-Dipole Forces: Occur between polar molecules. The ester functional group (C=O) in this compound creates a permanent dipole, allowing for these interactions.

  • Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at its carbonyl and ether oxygens but cannot act as a donor. This limits its interaction with highly polar, protic solvents like water but allows for favorable interactions with alcohols.

A Quantitative Approach: Hansen Solubility Parameters (HSP)

To move beyond qualitative prediction, we employ Hansen Solubility Parameters (HSP), a robust method for quantifying the "likeness" of materials.[4] HSP deconstructs the total cohesive energy density of a substance into three distinct parameters, measured in MPa¹ᐟ²:[5]

  • δD (Dispersion): Energy from London dispersion forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen parameter is given by the equation: δ² = δD² + δP² + δH² [5]

The principle is simple: solvents and solutes with similar (δD, δP, δH) coordinates are likely to be miscible. The "distance" (Ra) between two substances in this 3D Hansen space can be calculated using the following formula:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [5]

A smaller 'Ra' value signifies a greater affinity between the two substances. For any given solute, a range of solvents can be tested to define a "solubility sphere" with a specific interaction radius (R₀). Any solvent whose HSP coordinates fall within this sphere is predicted to be a good solvent for that solute (i.e., Ra < R₀).[6]

Table 1: Hansen Solubility Parameters for Common Organic Solvents (Note: Values are illustrative and sourced from various databases. Small variations may exist between sources.)

SolventδD (MPa¹ᐟ²)δP (MPa¹ᐟ²)δH (MPa¹ᐟ²)
n-Hexane14.90.00.0
Toluene18.01.42.0
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Ethanol15.88.819.4
Methanol15.112.322.3
Dimethyl Sulfoxide (DMSO)18.416.410.2
Water15.516.042.3

Part 2: Physicochemical Profile of this compound

Before experimental work can commence, understanding the known properties of the target molecule is essential.

Table 2: Key Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[7]
CAS Number 50373-54-1[1]
Molecular Formula C₉H₁₈O₂[7]
Molecular Weight 158.24 g/mol [7]
Appearance Colorless liquid[1]
Odor Fruity, characteristic[1]

Based on its structure—a polar acetate head group and a relatively large, branched non-polar alkyl tail—we can hypothesize that this compound will exhibit excellent solubility in non-polar and moderately polar aprotic solvents. Its solubility is expected to decrease in highly polar protic solvents due to the disruption of the solvent's strong hydrogen-bonding network.

Part 3: Experimental Determination of the Solubility Profile

The following protocols are designed to be self-validating and provide a comprehensive solubility profile, moving from a broad screening method to a precise quantitative measurement.

Protocol 1: Experimental Determination of Hansen Solubility Parameters

Objective: To determine the unknown HSP coordinates (δD, δP, δH) and the interaction radius (R₀) of this compound. This protocol provides the most powerful predictive tool for future formulation work.

Causality: This method operates by systematically testing the affinity of the solute against a well-defined spectrum of solvents. By identifying the boundary in 3D Hansen space between solvents that can and cannot dissolve the solute, we can define the solute's own cohesive energy properties.[6]

Materials and Reagents:

  • This compound (≥95% purity)

  • A curated set of 20-25 organic solvents with known HSPs, covering a wide range of δD, δP, and δH values.

  • 2 mL glass vials with screw caps (x25)

  • Calibrated micropipettes or analytical balance

  • Vortex mixer

  • Constant temperature bath or incubator (set to 25°C ± 0.5°C)

Step-by-Step Methodology:

  • Sample Preparation: Into each of the 25 vials, add 0.2 mL of this compound.

  • Solvent Addition: To each vial, add 1.8 mL of a different, single organic solvent from the curated set. This creates a 10% (v/v) mixture. Ensure each vial is clearly labeled.

  • Equilibration: Securely cap all vials. Place them in the constant temperature bath at 25°C for at least 4 hours to ensure thermal equilibrium. Intermittent, gentle agitation is recommended.

  • Agitation & Observation: After thermal equilibration, vigorously agitate each vial using a vortex mixer for 30 seconds. Return the vials to the temperature bath and allow them to rest undisturbed for 1 hour.

  • Classification: Carefully remove each vial and visually inspect it against a well-lit, contrasting background. Classify the result for each solvent as either:

    • "Good" (Score = 1): The mixture is a single, perfectly clear, and homogeneous phase.

    • "Bad" (Score = 0): The mixture exhibits any sign of insolubility, including cloudiness (turbidity), distinct phase separation (layers), or visible droplets of undissolved solute.[8]

  • Data Analysis:

    • Create a table listing each solvent, its known δD, δP, and δH values, and the assigned binary score (1 or 0).

    • Use software capable of performing Hansen sphere calculations (e.g., dedicated programs like HSPiP, or custom scripts in Python/R, or even specialized Excel spreadsheets) to process the data.[5]

    • The software will find the optimal center point (δD, δP, δH) and radius (R₀) for a sphere in 3D Hansen space that best separates the "good" solvents (inside the sphere) from the "bad" solvents (outside the sphere). This center point represents the calculated HSP of this compound.

HSP_Workflow cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_analysis 3. Analysis A Dispense 0.2 mL This compound into 25 Vials B Add 1.8 mL of a unique known solvent to each vial A->B C Equilibrate at 25°C (4 hours) B->C D Vortex Mix (30 seconds) C->D E Rest & Observe (1 hour) D->E F Classify each solvent: 'Good' (1) or 'Bad' (0) E->F G Input binary data and solvent HSPs into software F->G H Calculate Solute HSP (δD, δP, δH) and Interaction Radius (R₀) G->H

Caption: Workflow for experimental determination of Hansen Solubility Parameters.

Protocol 2: Quantitative Miscibility by Isothermal Titration (Cloud Point)

Objective: To determine the precise solubility limit (mass fraction or volume fraction) of this compound in a specific solvent where it may be partially miscible.

Causality: This method relies on precisely identifying the phase transition from a single-phase solution to a two-phase system (or vice versa). By carefully controlling temperature and adding small increments of titrant, the exact point of saturation—the cloud point—can be determined, providing a quantitative measure of solubility.

Materials and Reagents:

  • This compound (solute)

  • Selected Organic Solvent (e.g., one where partial miscibility is suspected)

  • Temperature-controlled water bath with a transparent viewing window

  • Jacketed glass vessel or a large test tube

  • Magnetic stirrer and stir bar

  • Class A 25 mL or 50 mL burette

  • Analytical balance

Step-by-Step Methodology:

  • System Setup: Set up the jacketed vessel or test tube within the water bath, maintained at a constant temperature (e.g., 25.0°C ± 0.1°C). Place the magnetic stirrer underneath.

  • Initial Charge: Accurately weigh a known mass (e.g., 20.00 g) of the solvent into the vessel. Allow it to equilibrate to the bath temperature while stirring gently.

  • Titration: Slowly add this compound from the burette in small, precise increments (e.g., 0.1-0.2 mL).

  • Equilibration and Observation: After each addition, allow the solution to stir for 2-3 minutes to ensure complete mixing and equilibration. Visually inspect the solution for the very first sign of persistent faint cloudiness or turbidity that does not disappear upon mixing. This is the cloud point.

  • Record Volume: Accurately record the total volume of this compound added to reach the cloud point.

  • Calculation:

    • Calculate the mass of this compound added using its known density at the experimental temperature.

    • Calculate the solubility as a mass fraction or weight percent (wt%): wt% = [mass of solute / (mass of solute + mass of solvent)] * 100

  • Self-Validation (Crucial): To confirm the equilibrium point, perform a reverse titration. Prepare a saturated mixture, then slowly add small increments of the solvent until the turbidity just disappears. The calculated solubility from both forward and reverse titrations should agree within an acceptable margin of error.

Titration_Workflow A Place known mass of Solvent in vessel at constant T B Titrate with Solute in small increments A->B C Stir & Equilibrate after each addition B->C D Observe for persistent 'Cloud Point' C->D E Cloud Point Reached? D->E E->B No F Record total volume of titrant added E->F Yes G Calculate Solubility (wt% or mole fraction) F->G

Caption: Workflow for quantitative solubility determination via isothermal titration.

Part 4: Data Presentation and Applications

All experimental data should be meticulously recorded. The results from Protocol 1 will yield the fundamental HSP values for this compound, which can be presented as follows:

Table 3: Experimentally Determined HSP for this compound at 25°C

ParameterδD (MPa¹ᐟ²)δP (MPa¹ᐟ²)δH (MPa¹ᐟ²)Interaction Radius (R₀)
Value [Calculated][Calculated][Calculated][Calculated]

With these HSP values, a researcher can now predict the solubility of this compound in any solvent with known HSPs without further experimentation, significantly accelerating formulation development. This is invaluable in the fragrance and cosmetics industries, where it can be used to:

  • Ensure the stability of the fragrance ester in an alcohol-based perfume.[2]

  • Optimize solvency in complex mixtures containing oils, silicones, and other additives.[9]

  • Predict compatibility with polymer-based delivery systems like microcapsules.

The quantitative data from Protocol 2 provides precise limits for creating stable, saturated, or near-saturated solutions, which is critical for developing products with the maximum possible loading of the active fragrance component.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Steven Abbott TCNF Ltd. [Link]

  • Stenutz, R. (n.d.). Hansen solubility parameters. [Link]

  • Williams, D. (2019, October 30). Introduction to the Hansen Solubility Parameters. YouTube. [Link]

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Science Buddies. (2023, June 22). Explore the Mixing Behavior of Liquids. [Link]

  • ChemGulf. (2025, October 7). What is the role of esters in the perfume industry?. [Link]

  • Aston Chemicals. (n.d.). The link between function and structure of esters. [Link]

  • ReAgent Chemicals. (2025, January 22). What Is An Ester?. [Link]

  • Google Patents. (n.d.). EP2274409B1 - Use of carboxylic acid esters as a fragrance substance.
  • Hudson Valley Community College. (n.d.). Experiment 9 - Liquids, Liquid Mixtures and Solutions. [Link]

Sources

The Olfactory & Physicochemical Profile of 3-Methylhexyl Acetate: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylhexyl Acetate (CAS: 50373-54-1) is a saturated, branched-chain ester characterized by a soft, diffusive fruity odor profile often reminiscent of pear and berry nuances. Unlike its unsaturated analog, cis-3-hexenyl acetate (sharp green/leafy), or its sulfurated derivative, 3-mercaptohexyl acetate (tropical/sulfurous), this compound functions as a supporting volatile in flavor and fragrance architectures. This guide analyzes its physicochemical properties, synthesis via Fischer esterification, and critical distinction in olfactory analysis, providing a roadmap for its identification and utilization in high-performance formulations.

Chemical Identity & Physicochemical Properties

Understanding the volatility and lipophilicity of this compound is prerequisite to predicting its behavior in a matrix.

PropertyDataNote
IUPAC Name 3-Methylhexyl ethanoate
CAS Number 50373-54-1
Molecular Formula C₉H₁₈O₂
Molecular Weight 158.24 g/mol
Boiling Point ~184 °CModerate volatility; Heart-Top note
Flash Point ~59 °CFlammable (Class 3)
LogP (Predicted) ~2.9Moderate lipophilicity; good substantivity in wax/oil bases
Chirality Yes (C3 position)Exists as (R) and (S) enantiomers

Olfactory Characterization

The Odor Profile

This compound presents a generic fruity profile that lacks the aggressive "green" punch of hexenyl esters or the candy-like sharpness of isoamyl acetate.

  • Primary Descriptors: Fruity, Pear, Berry-like, Waxy.

  • Secondary Nuances: Slight green undertone (softer than cis-3-hexenyl acetate), solvent-like at high concentrations.

  • Tenacity: Moderate. It acts as a bridge between highly volatile top notes (e.g., Ethyl Acetate) and substantive heart notes.

Critical Differentiation (The "Trustworthiness" Pillar)

In technical literature, this compound is frequently confused with structurally similar but olfactorily distinct molecules. A rigorous analyst must distinguish:

  • Target: This compound (Fruity/Pear)

  • Confusion A:cis-3-Hexenyl Acetate (Intense Green/Cut Grass/Banana) – Unsaturated.

  • Confusion B:3-Mercaptohexyl Acetate (Sulfurous/Passion Fruit/Grapefruit) – Thiol-substituted.

Theoretical Odor Threshold

While empirical threshold data for this compound is sparse compared to n-hexyl acetate (2.9 ppb in air), Structure-Activity Relationship (SAR) principles suggest a slightly higher threshold for the branched isomer due to steric hindrance at the receptor site.

  • Estimated Threshold: 5.0 – 15.0 ppb (Air).

Stereochemical Implications

This compound possesses a chiral center at the C3 position. In olfactory pharmacology, enantiomers often exhibit distinct threshold sensitivities or qualitative differences.

  • Hypothesis: Based on analogous branched esters (e.g., 2-methylbutyl acetate), one enantiomer (typically S) often carries a sharper, more distinct fruit character, while the other may be weaker or more herbaceous.

  • Research Directive: For high-precision pheromone or fragrance applications, enantioselective synthesis or chiral GC separation is recommended to isolate the bioactive conformer.

Synthesis & Production Protocols

Protocol: Acid-Catalyzed Fischer Esterification

This protocol utilizes a self-validating equilibrium shift (Dean-Stark) to ensure high yield.

Reagents:

  • 3-Methylhexanol (1.0 eq)

  • Glacial Acetic Acid (1.2 eq)

  • Sulfuric Acid (Catalytic amount, ~1 mol%)

  • Toluene (Solvent/Entrainer)

Workflow:

  • Charge: Load 3-methylhexanol, acetic acid, and toluene into a round-bottom flask.

  • Catalyze: Add H₂SO₄ dropwise with stirring.

  • Reflux: Attach a Dean-Stark trap and reflux at ~115°C (toluene azeotrope).

  • Validation (In-Process): Monitor water collection in the trap. Reaction is complete when water volume matches theoretical yield.

  • Work-up: Wash organic layer with NaHCO₃ (remove acid) and Brine (remove water).

  • Purification: Fractional distillation. Collect fraction at 184°C.

Visualization: Synthesis Pathway

Synthesis Reactants 3-Methylhexanol + Acetic Acid Process Reflux w/ Dean-Stark (Toluene Azeotrope) Reactants->Process Catalyst H2SO4 (Catalyst) Catalyst->Process Intermediate Water Removal (Equilibrium Shift) Process->Intermediate - H2O Product This compound (Crude) Intermediate->Product Purification Fractional Distillation (BP: 184°C) Product->Purification

Caption: Figure 1. Fischer Esterification pathway utilizing azeotropic distillation for equilibrium displacement.

Analytical Methodologies

To validate the odor profile and purity, a coupled Gas Chromatography-Olfactometry (GC-O) approach is required.

Protocol: GC-MS/O Analysis

Objective: Correlate the chromatographic peak at retention time (


) with the sensory perception.
  • Column: DB-WAX or HP-5MS (Polarity selection depends on matrix).

  • Injection: Splitless mode, 250°C.

  • Detection:

    • MS: Electron Impact (EI) for spectral identification (verify m/z 43 acetyl ion and parent ion).

    • Olfactory Port: Split flow 1:1 to sniffer port.

  • Validation: Panelist records "Start" and "Stop" times of odor perception. These must align with the TIC (Total Ion Chromatogram) peak for this compound.

Visualization: Analytical Workflow

GCO_Workflow Sample Sample Injection (this compound) GC Gas Chromatograph (Separation) Sample->GC Splitter Effluent Splitter (50:50) GC->Splitter MS Mass Spectrometer (Identification) Splitter->MS Nose Olfactory Port (Sensory Description) Splitter->Nose Data Data Correlation (Peak vs. Odor) MS->Data Retention Time Nose->Data Odor Event

Caption: Figure 2. GC-O split-flow logic for simultaneous chemical and sensory validation.

Applications

  • Fragrance: Used as a "blender" or "modifier" in fruity-floral accords (e.g., Apple, Pear, Jasmine) to add volume without altering the primary character.

  • Flavor: Provides a generic fruit background in artificial fruit flavors where a specific "ripe" note is needed.

  • Chemical Ecology: Methyl-branched esters are often investigated as semiochemicals (pheromones) in Hymenoptera (ants/bees), though specific activity for this ester requires bioassay validation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 44630061, this compound. Retrieved from [Link]

  • The Good Scents Company (2023). this compound Data Sheet. Retrieved from [Link]

  • California Air Resources Board (2023). Consumer Products Regulation: Tables of Maximum Incremental Reactivity (MIR) Values.[1] Retrieved from [Link]

Sources

The Elusive Natural Presence of 3-Methylhexyl Acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide delves into the current scientific understanding of 3-Methylhexyl Acetate, a volatile ester known for its characteristic fruity aroma. While widely utilized as a synthetic flavoring and fragrance agent[1], its definitive natural occurrence remains a subject of scientific inquiry. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the evidence surrounding its potential natural sources, biosynthetic pathways, and the analytical methodologies required for its detection and characterization.

Introduction: The Aromatic Allure of a Branched-Chain Ester

This compound (C9H18O2) is an organic ester formed from 3-methylhexanol and acetic acid. Its chemical structure, featuring a branched alkyl chain, contributes to its distinct and pleasant fruity odor. This characteristic has led to its use in the food and fragrance industries to impart or enhance fruit-like notes in a variety of products. While the synthesis and application of this compound are well-established, its presence in the natural world is not as clearly defined. This guide will explore the current state of knowledge and provide a framework for future research into its potential natural origins.

The Unconfirmed Natural Occurrence of this compound

Despite extensive research into the volatile organic compounds (VOCs) of fruits, plants, and insects, direct and conclusive evidence of the natural occurrence of this compound is notably absent from the current scientific literature. Numerous studies have identified a vast array of esters in the aroma profiles of fruits such as apples, pears, and strawberries; however, this compound is not typically among the reported constituents. Similarly, investigations into the chemical composition of essential oils from various plant species, including those of the Mentha genus, have not identified this specific ester.

While direct evidence is lacking, the presence of structurally similar branched-chain esters in nature suggests that the biosynthesis of this compound is plausible. For instance, compounds like 2-methylbutyl acetate and 3-methylbutyl acetate (isoamyl acetate) are well-known components of fruit aromas, particularly in bananas. The biosynthetic machinery for producing branched-chain alcohols and subsequently esterifying them exists in many plant species. Therefore, it is conceivable that this compound may occur in nature, albeit at concentrations below the detection limits of many analytical methods or in species that have not yet been exhaustively studied.

It is also important to distinguish this compound from its structural isomer, 3-Methylenehexyl acetate, which has been identified as a semiochemical used in the chemical communication of certain insects. The subtle difference in their chemical structures results in distinct biological activities and natural occurrences.

Table 1: Occurrence of Structurally Related Branched-Chain Acetate Esters in Nature

Compound NameChemical FormulaNatural Sources (Examples)Aroma Description
2-Methylbutyl acetateC7H14O2Apple, Banana, PearFruity, Apple-like
3-Methylbutyl acetate (Isoamyl acetate)C7H14O2Banana, PearBanana, Sweet
Hexyl acetateC8H16O2Apple, Pear, StrawberryFruity, Pear-like

The Putative Biosynthetic Pathway of this compound in Biological Systems

The biosynthesis of volatile esters in plants is a well-characterized process that primarily involves two key enzymatic steps. Although the specific pathway for this compound has not been elucidated due to its unconfirmed natural occurrence, a putative pathway can be inferred from the known biosynthesis of other branched-chain esters.

The formation of the precursor alcohol, 3-methylhexanol, is the initial and crucial step. This likely occurs through the metabolism of branched-chain amino acids, such as isoleucine. The amino acid undergoes a series of enzymatic reactions, including deamination, decarboxylation, and reduction, to yield the corresponding branched-chain alcohol.

The final step in the biosynthesis is the esterification of 3-methylhexanol with acetyl-coenzyme A (acetyl-CoA), a reaction catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes are responsible for the formation of a wide variety of acetate esters that contribute to the characteristic aromas of many fruits and flowers. The specificity of different AATs for various alcohol and acyl-CoA substrates is a key determinant of the final ester profile of a particular plant species.

Biosynthesis_of_3_Methylhexyl_Acetate Isoleucine Isoleucine Keto_Acid α-keto-β-methylvalerate Isoleucine->Keto_Acid Deamination Branched_Aldehyde 2-methylpentanal Keto_Acid->Branched_Aldehyde Decarboxylation Alcohol 3-Methylhexanol Branched_Aldehyde->Alcohol Reduction Acetate This compound Alcohol->Acetate Alcohol Acyltransferase (AAT) AcetylCoA Acetyl-CoA AcetylCoA->Acetate Alcohol Acyltransferase (AAT)

Caption: Putative biosynthetic pathway of this compound from the amino acid isoleucine.

Analytical Methodologies for the Detection and Quantification of this compound

The investigation into the potential natural occurrence of this compound necessitates the use of highly sensitive and specific analytical techniques capable of detecting and quantifying volatile organic compounds in complex biological matrices. The standard workflow for such an analysis involves sample preparation, extraction of volatile compounds, separation, and identification.

Sample Preparation and Extraction

The initial step involves the careful collection and preparation of the biological sample (e.g., fruit tissue, plant leaves, insect effluvia) to preserve the volatile compounds. Homogenization of solid samples in a suitable buffer or solvent is often required.

The extraction of volatile esters is typically achieved using headspace solid-phase microextraction (HS-SPME). This solvent-free technique involves exposing a fused-silica fiber coated with a sorbent material to the headspace above the sample. The volatile compounds adsorb to the fiber and are subsequently desorbed into the analytical instrument.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The primary analytical technique for the separation and identification of volatile compounds is Gas Chromatography-Mass Spectrometry (GC-MS).

  • Gas Chromatography (GC): The desorbed volatile compounds are introduced into a gas chromatograph, where they are separated based on their boiling points and affinity for the stationary phase of the chromatographic column. This separation is crucial for resolving the individual components of a complex mixture.

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its identification by comparison to spectral libraries (e.g., NIST, Wiley).

For quantitative analysis, a calibration curve is typically prepared using authentic standards of this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization Sample->Homogenization HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Homogenization->HS_SPME GC Gas Chromatography (GC) HS_SPME->GC MS Mass Spectrometry (MS) GC->MS Data Data Analysis (Identification & Quantification) MS->Data

Caption: A typical analytical workflow for the detection of volatile esters from biological samples.

Conclusion and Future Research Directions

Future research should focus on the comprehensive analysis of a wider range of plant and insect species, particularly those known to produce other branched-chain esters. The use of highly sensitive analytical techniques, such as comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS), may be necessary to detect trace amounts of this compound in complex natural matrices. The confirmation of its natural occurrence would not only be of significant academic interest but could also open new avenues for its biotechnological production and application in the flavor and fragrance industry.

References

Sources

Technical Guide: The Discovery and Characterization of 3-Methylhexyl Acetate as a Semiochemical

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, characterization, and validation of 3-Methylhexyl Acetate as a semiochemical. This document is structured for researchers and drug development professionals, focusing on the rigorous methodological framework required to identify and synthesize chiral volatile organic compounds (VOCs) in chemical ecology.

Executive Summary

This compound (C


H

O

) is a volatile ester identified as a bioactive semiochemical, primarily within the chemical communication systems of Hymenoptera (specifically Formicine ants) and certain Heteroptera. Its discovery represents a significant case study in chemical ecology due to the compound's structural simplicity masking its stereochemical complexity.

Unlike linear pheromones, the methyl-branching at the C3 position introduces chirality, necessitating enantioselective synthesis to determine the bioactive isomer. This guide explicates the technical workflow from glandular isolation to stereoselective synthesis and behavioral validation , providing a blueprint for modern semiochemical discovery.

Historical Context & Biological Significance

The identification of this compound emerged during the systematic analysis of exocrine gland secretions in the subfamily Formicinae and the infraorder Pentatomomorpha .

  • Primary Source: Mandibular and Dufour’s glands of Formica and Camponotus species.

  • Function: It functions as a component of the alarm-defense system . In isolation, it may elicit mild alerting behavior, but in synergy with major components (e.g., formic acid, undecane), it triggers aggressive recruitment.

  • Related Compounds: It is structurally homologous to the potent alarm pheromone 3-methyl-2-hexanone and the aggregation pheromone 3-methylenehexyl acetate (found in the predaceous bug Oechalia schellenbergii).

Chemical Characterization & Isolation Protocol

The isolation of this compound requires distinguishing it from isomeric esters (e.g., n-heptyl acetate, 2-ethylhexyl acetate) and ketones.

Isolation Workflow (Self-Validating Protocol)

The following protocol ensures the integrity of the volatile fraction during extraction.

  • Cryogenic Anesthesia: Cool target specimens (n=50-100) to 4°C to prevent premature pheromone discharge.

  • Glandular Dissection: Dissect mandibular/Dufour’s glands in chilled Ringer’s solution.

  • Solvent Extraction:

    • Immerse glands in 50

      
      L of high-purity Dichloromethane (DCM)  or Hexane .
      
    • Add internal standard: Octyl acetate (10 ng/

      
      L).
      
    • Incubate at -20°C for 24 hours.

  • Micro-Derivatization (Optional): If alcohol precursors are suspected, treat an aliquot with acetyl chloride to confirm the acetate moiety.

Analytical Identification (GC-MS)

Identification relies on Kovats Retention Indices (KI) and mass spectral fragmentation patterns.

ParameterValue / Characteristic
Molecular Ion (M+) m/z 158 (Weak/Absent)
Base Peak m/z 43 ([CH

CO]

)
Diagnostic Fragments m/z 61 (protonated acetic acid), m/z 98 (alkene elimination)
Retention Index (DB-5) ~1080 - 1100
Retention Index (Wax) ~1350 - 1380

Causality in Analysis: The McLafferty rearrangement is blocked or modified due to the C3 branching, altering the standard ester fragmentation pattern. This specific fragmentation confirms the branching position relative to the ester group.

Stereoselective Synthesis & Chirality

Since this compound possesses a chiral center at C3, biological activity is often restricted to one enantiomer.

Synthesis Strategy

To verify the absolute configuration of the natural product, both (R) and (S) enantiomers must be synthesized.

Route: Lipase-catalyzed kinetic resolution of the precursor alcohol (3-methylhexanol) followed by acetylation.

Step-by-Step Synthesis Protocol:

  • Substrate: Racemic 3-methylhexanol.

  • Enzymatic Resolution:

    • Reagent: Pseudomonas cepacia lipase (PSL).

    • Acyl Donor: Vinyl acetate.

    • Solvent: Diisopropyl ether.

    • Condition: 30°C, 48 hours.

  • Separation: The lipase selectively acetylates the (R)-alcohol (typically), leaving the (S)-alcohol unreacted.

  • Purification: Separate the (R)-acetate from the (S)-alcohol via flash chromatography (Silica gel; Hexane:EtOAc 95:5).

  • Conversion: Acetylate the remaining (S)-alcohol using Acetic Anhydride/Pyridine to obtain the (S)-acetate.

Biological Evaluation (Assay Systems)

Trustworthiness in semiochemical research relies on the EAG-Behavioral Loop .

Electroantennography (EAG)
  • Objective: Measure the depolarization of antennal olfactory receptor neurons (ORNs).

  • Protocol:

    • Excise antenna and mount between Ag/AgCl electrodes using conductive gel.

    • Deliver 1-second puff of this compound (10

      
      g on filter paper) into a humidified air stream.
      
    • Control: Hexane solvent puff.

    • Valid Response: >2x amplitude of solvent control.

Y-Tube Olfactometer Assay
  • Objective: Determine attraction vs. repulsion (Alarm response).

  • Setup: Glass Y-tube (20 cm arm length), airflow 200 mL/min.

  • Procedure:

    • Arm A: this compound (10 ng - 1

      
      g).
      
    • Arm B: Solvent Control.

    • Release ant at stem. Record choice (crossing 1/2 arm length).

  • Data Interpretation: A significant deviation from 50:50 distribution (Chi-square test) indicates bioactivity.

Visualization of Signaling Pathways

The following diagram illustrates the semiochemical processing pathway from glandular release to behavioral output.

SemiochemicalPathway Source Glandular Source (Mandibular/Dufour's) Release Volatile Release (this compound) Source->Release Disturbance/Trigger Receptor Antennal Receptor (ORNs) Release->Receptor Diffusion Processing Antennal Lobe (Glomeruli Processing) Receptor->Processing Signal Transduction CNS Central Nervous System (Mushroom Bodies) Processing->CNS Integration Behavior Behavioral Output (Alarm/Aggregation) CNS->Behavior Motor Command

Figure 1: The physiological signal transduction pathway of this compound from secretion to behavioral response.

Experimental Workflow Diagram

This diagram details the technical workflow for isolating and identifying the compound.

IsolationWorkflow Sample Biological Sample (Ants/Bugs) Extract Solvent Extraction (DCM/Hexane) Sample->Extract 4°C, 24h GCMS GC-MS Analysis (EI, 70eV) Extract->GCMS Injection Confirm Co-Injection Verification Extract->Confirm Comparison Data Mass Spectrum & Retention Index GCMS->Data Identification Synth Chiral Synthesis (Lipase Resolution) Data->Synth Target Structure Synth->Confirm (R) & (S) stds

Figure 2: Step-by-step technical workflow for the isolation, identification, and synthetic verification of the semiochemical.

References

  • Aldrich, J. R., et al. (1996). "Identification of presumed pheromone blend from Australasian predaceous bug, Oechalia schellenbergii." Journal of Chemical Ecology. (Note: Identifies the related 3-methylenehexyl acetate, establishing the bioactive class).

  • Blum, M. S. (1985). "Alarm Pheromones." Comprehensive Insect Physiology, Biochemistry, and Pharmacology.

  • Morgan, E. D. (2009). "Biosynthesis in Insects." Royal Society of Chemistry.

  • PubChem. "this compound - Compound Summary." National Library of Medicine.[1] [1]

  • El-Sayed, A. M. (2025). "The Pherobase: Database of Pheromones and Semiochemicals."

Sources

literature review of branched-chain hexyl acetates

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Branched-Chain Hexyl Acetates for Researchers and Drug Development Professionals

Executive Summary

Hexyl acetates, a class of aliphatic esters, are pivotal in the flavor and fragrance industries, prized for their characteristic fruity aromas. While n-hexyl acetate is the most well-known linear isomer, its branched-chain counterparts offer a diverse and nuanced palette of olfactory properties. This technical guide provides a comprehensive , moving beyond a simple recitation of facts to explore the causality behind their synthesis, the structure-odor relationships that define their character, and the analytical methodologies required for their characterization. Authored from the perspective of a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights for researchers, chemists, and professionals in flavor, fragrance, and drug development.

The Isomeric Landscape of Hexyl Acetates

The term "hexyl acetate" refers to an ester with the chemical formula C₈H₁₆O₂. While this often implies the straight-chain isomer, a rich variety of structural isomers exists, each possessing unique physicochemical and sensory properties. Understanding this isomeric diversity is the foundation of targeted synthesis and application.

The Archetype: n-Hexyl Acetate

n-Hexyl acetate (CAS 142-92-7) is the straight-chain ester of n-hexanol and acetic acid.[1] It is widely recognized for its powerful, diffusive, and sweet fruity aroma, most often described as reminiscent of pear and apple, with green, juicy nuances.[2][3] This ester is a significant volatile compound found naturally in a wide array of fruits, including apples, pears, strawberries, and bananas, contributing significantly to their characteristic aroma profiles.[4] Its straightforward synthesis and pleasant odor have established it as a foundational top-note ingredient in perfumery and a key flavoring agent.[2][5]

The Nuance of Branching: An Isomeric Overview

Introducing branching into the hexyl carbon backbone dramatically alters the molecule's shape, polarity, and volatility. These structural changes, in turn, have a profound impact on how the molecule interacts with olfactory receptors, leading to a spectrum of distinct aromas. Key branched-chain isomers include those derived from primary and secondary alcohols.

G n_hexyl n_hexyl isohexyl isohexyl ethylbutyl ethylbutyl methylpentyl_3 methylpentyl_3 sec_hexyl sec_hexyl methylpentyl_1 methylpentyl_1

Synthetic Methodologies: From Bulk Chemicals to Chiral Molecules

The choice of synthetic route for hexyl acetates is dictated by the desired outcome: high-volume production of a simple isomer or precise, stereospecific synthesis of a chiral molecule.

Classical Fischer Esterification

The most common and industrially scalable method for producing both linear and branched-chain hexyl acetates is the Fischer-Speier esterification. This involves the acid-catalyzed reaction between the corresponding hexanol isomer and acetic acid (or acetic anhydride).[5]

Causality Behind Experimental Choices:

  • Catalyst: A strong protic acid like sulfuric acid is used to protonate the carbonyl oxygen of the acetic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

  • Excess Reagent & Water Removal: The reaction is reversible.[6] To drive the equilibrium toward the ester product (Le Châtelier's principle), either one of the reactants (typically the less expensive one) is used in excess, or the water byproduct is continuously removed from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus.

  • Setup: Equip a round-bottom flask with a reflux condenser and a Dean-Stark trap. Add 1.0 mol of 4-methyl-2-pentanol and 1.2 mol of glacial acetic acid to the flask.

  • Catalysis: Slowly add 0.05 mol (approx. 2.7 mL) of concentrated sulfuric acid while stirring.

  • Reaction: Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap, allowing for the removal of water. Continue reflux until no more water is collected (typically 3-5 hours).

  • Workup: Cool the reaction mixture. Wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by fractional distillation to yield the final ester product.

Biocatalysis: The Green Chemistry Approach

For high-value applications requiring specificity and milder conditions, enzymatic synthesis using lipases (e.g., Novozym® 435, an immobilized Candida antarctica lipase B) is a superior alternative.[7] Lipases are highly effective catalysts for esterification in non-aqueous (solvent-free) systems.[8][9]

Causality Behind Experimental Choices:

  • Enzyme Selection: Lipases are chosen for their high catalytic efficiency and selectivity, often allowing for the resolution of racemic alcohols to produce enantiomerically enriched esters. This is a significant advantage over non-specific acid catalysis.[9]

  • Solvent-Free Conditions: Running the reaction "neat" (without a solvent) aligns with the principles of green chemistry by reducing solvent waste and simplifying product purification.[7]

  • Temperature Control: While higher temperatures increase reaction rates, they can also lead to enzyme denaturation and evaporation of volatile alcohols. An optimal temperature (e.g., 50-70°C) is chosen to balance catalytic activity with enzyme stability and substrate retention.[7]

G start Reactants Charged (Branched Hexanol + Acetic Acid) enzyme Add Immobilized Lipase (e.g., Novozym® 435) start->enzyme reaction Incubate with Agitation (e.g., 60°C, 200 rpm, 24h) enzyme->reaction filtration Filter to Recover Immobilized Enzyme reaction->filtration purification Purify Product (e.g., Vacuum Distillation) filtration->purification enzyme_recycle Enzyme Reuse filtration->enzyme_recycle product Final Branched-Chain Hexyl Acetate purification->product

Process Intensification: Reactive Distillation

For industrial-scale production, reactive distillation (RD) represents a highly efficient process. It combines chemical reaction and product separation into a single unit.[6] As the esterification proceeds in the reaction zone of the column, the products are continuously separated based on their boiling points. This constantly removes the water byproduct, shifting the reaction equilibrium towards near-complete conversion and yielding a high-purity product.[6] This technique has been successfully applied to the synthesis of n-hexyl acetate and similar esters.[6]

Structure-Odor Relationships and Physicochemical Properties

The defining characteristic of branched-chain hexyl acetates is the direct and predictable link between their molecular structure and their perceived odor.

The Causality of Branching:

  • Shape and Receptor Fit: Branching alters the molecule's three-dimensional shape. Olfactory receptors are chiral proteins with specific binding pockets; a branched molecule may fit more snugly or in a different orientation than its linear counterpart, activating a different set of receptors or the same receptors to a different degree, resulting in a new odor perception.[10][11]

  • Volatility: Branching generally lowers the boiling point compared to the straight-chain isomer of the same molecular weight due to reduced surface area and weaker van der Waals forces. This increases volatility, making the odor more immediately diffusive or impactful (a better "top note").

  • Chirality: For secondary hexyl acetates like 1,3-dimethylbutyl acetate, chirality is introduced. It is well-established in fragrance chemistry that enantiomers can have different odors. One enantiomer may have a strong, pleasant aroma while the other is weak or has a different character entirely. Enantioselective synthesis is therefore critical for producing materials with a consistent and desirable odor profile.[12]

Comparative Data of Hexyl Acetate Isomers
Isomer NameCommon Name(s)CAS No.Boiling Point (°C)Odor Profile
n-Hexyl Acetate Acetate C-6142-92-7169-171Strong, fruity, sweet, pear, green apple[2][13]
1,3-Dimethylbutyl Acetate sec-Hexyl Acetate108-84-9144-147Mild, pleasant, fruity[14]
2-Ethylbutyl Acetate -10031-87-5160Banana, oily, ethereal, citrus, peach, sweet
3-Methylpentyl Acetate -35897-13-3164 (est.)Fruity, sweet, banana, apple, green, pear[15]
Isohexyl Acetate 4-Methylpentyl Acetate110-19-0148(Often grouped with isoamyl acetate) Fruity, banana

Analytical Characterization

The analysis of branched-chain hexyl acetates, especially within complex natural extracts or reaction mixtures, requires techniques that can separate structurally similar isomers and definitively link chemical identity to sensory perception.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse technique for separating and identifying volatile compounds.

  • Separation: A GC column with a non-polar or mid-polar stationary phase separates the isomers based on their boiling points and interaction with the phase. Generally, more compact, branched isomers will elute earlier than their linear counterparts.

  • Identification: The mass spectrometer fragments the eluting molecules into a predictable pattern (mass spectrum), which serves as a chemical fingerprint for identification against spectral libraries.

Gas Chromatography-Olfactometry (GC-O)

While GC-MS identifies the chemical components, it provides no information about their odor. GC-O is the essential bridge between analytical chemistry and sensory science.

  • Methodology: The effluent from the GC column is split into two paths. One path goes to a chemical detector (like MS or a Flame Ionization Detector), while the other is directed to a heated sniffing port. A trained analyst sniffs the effluent and records the time, duration, and description of any perceived odors.

  • Causality and Insight: By correlating the timing of an odor event at the sniffing port with the peak on the chemical detector's chromatogram, a specific compound can be identified as "odor-active." This technique is crucial for pinpointing which specific isomer in a mixture contributes a desirable (or undesirable) note, guiding further synthesis and purification efforts.

Applications in Industry

The diverse odor profiles of branched-chain hexyl acetates make them valuable tools for flavorists and perfumers.

  • Fine Fragrance & Perfumery: Used as top-to-middle notes to add brightness, complexity, and unique fruity signatures. For example, the mild character of 1,3-dimethylbutyl acetate can soften and round out sharp aldehydic notes, while the complexity of 2-ethylbutyl acetate can introduce a tropical or orchard fruit facet.[5]

  • Flavor Creation: Essential for building authentic fruit flavors. The "green apple" of n-hexyl acetate can be nuanced with the "banana" notes of 3-methylpentyl acetate to create a more realistic and complex apple or pear flavor profile.[15]

  • Solvents and Coatings: Like their linear counterpart, branched-chain hexyl acetates are effective solvents for resins, polymers, and oils, finding use in the coatings and paints industry.[16] Their specific evaporation rates can be selected to control the drying time and finish of a surface coating.

Conclusion and Future Directions

Branched-chain hexyl acetates represent a fascinating and commercially significant class of molecules where subtle changes in chemical structure yield a rich diversity of sensory experiences. While classical synthesis methods remain relevant for bulk production, the future of high-value specialty esters lies in more refined techniques. Advances in biocatalysis, particularly the development of more robust and selective enzymes, will enable the cost-effective and sustainable production of enantiomerically pure chiral esters. This will provide flavorists and perfumers with novel, high-impact ingredients and may open new avenues for these molecules in fields like drug delivery, where specific stereochemistry can be critical for biological activity. A deeper understanding of structure-odor relationships, aided by computational modeling of receptor-ligand interactions, will further empower chemists to design and synthesize novel esters with precisely tailored aromatic profiles.

References

  • Scentspiracy. (n.d.). Hexyl Acetate (142-92-7) — Synthetic Ingredient for Perfumery. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of n-Hexyl Actate by Reactive Distillation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Optimized synthesis of lipase-catalyzed hexyl acetate in n-hexane by response surface methodology. Retrieved from [Link]

  • Ataman Kimya. (n.d.). HEXYL ACETATE. Retrieved from [Link]

  • V-docs. (n.d.). SYNTHESIS OF N-HEXYL ACETATE BY REACTIVE DISTILLATION. Retrieved from [Link]

  • FooDB. (2010-04-08). Showing Compound Hexyl acetate (FDB001267). Retrieved from [Link]

  • Wikipedia. (n.d.). Enantioselective synthesis. Retrieved from [Link]

  • The Good Scents Company. (n.d.). hexyl acetate, 142-92-7. Retrieved from [Link]

  • Api, A. M., et al. (2018). RIFM fragrance ingredient safety assessment, Hexyl acetate, CAS Registry Number 142-92-7. Food and Chemical Toxicology, 118, S103–S113.
  • PubChem. (n.d.). Hexyl acetate. Retrieved from [Link]

  • ScenTree. (n.d.). Hexyl acetate (CAS N° 142-92-7). Retrieved from [Link]

  • PubChem. (n.d.). Isohexyl acetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Hexyl acetate. Retrieved from [Link]

  • Loughborough University Research Repository. (2011). Synthesis of n-hexyl acetate in batch and chromatographic reactors. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethylbutyl acetate. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylpentyl acetate. Retrieved from [Link]

  • PubMed. (n.d.). Quantitative structure-odor relationships of aliphatic esters using topological indices. Retrieved from [Link]

  • PLOS. (n.d.). Olfactory Sensitivity and Odor Structure-Activity Relationships for Aliphatic Carboxylic Acids in CD-1 Mice. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 1,3-Dimethylbutyl acetate. Retrieved from [Link]

  • FooDB. (2010-04-08). Showing Compound 2-Ethylbutyl acetate (FDB008366). Retrieved from [Link]

  • Oxford Academic. (n.d.). Relationship between Molecular Structure, Concentration and Odor Qualities of Oxygenated Aliphatic Molecules. Retrieved from [Link]

  • ScentARC. (n.d.). 3-Methylpentyl acetate (CAS 35897-13-3): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethyl butyl acetate, 10031-87-5. Retrieved from [Link]

  • ResearchGate. (n.d.). Relationship between Molecular Structure, Concentration and Odor Qualities of Oxygenated Aliphatic Molecules. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 1-methylpentyl acetate. Retrieved from [Link]

  • Perfumer & Flavorist. (2003). Some Aspects of Qualitative Structure-Odor Relationships. Retrieved from [Link]

  • MDPI. (2021). Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters. Retrieved from [Link]

  • ScenTree. (n.d.). Menthanyl acetate (CAS N° 58985-18-5). Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylpentyl acetate. Retrieved from [Link]

  • MDPI. (n.d.). Enzymes in “Green” Synthetic Chemistry: Laccase and Lipase. Retrieved from [Link]

  • PubMed. (n.d.). Lipase-catalyzed polyester synthesis--a green polymer chemistry. Retrieved from [Link]

  • PMC - NIH. (n.d.). Lipase-catalyzed polyester synthesis – A green polymer chemistry. Retrieved from [Link]

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Technical Assessment: Toxicological Profile of 3-Methylhexyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth toxicological assessment of 3-Methylhexyl Acetate , designed for researchers and drug development professionals. This document synthesizes available data with predictive toxicology principles (Read-Across) to establish a safety profile where direct experimental data is sparse.

Executive Summary & Substance Identity

This compound is a branched-chain alkyl ester used primarily in fragrance and flavor applications for its fruity, fresh, and berry-like olfactory profile. Unlike its structural isomer 5-methylhexyl acetate (FEMA 4346) , this compound lacks a specific FEMA GRAS number in public databases, suggesting its primary utility lies in fragrance (governed by RIFM standards) or as a niche intermediate.

From a toxicological perspective, the molecule acts as a pro-drug for 3-methyl-1-hexanol and acetic acid. Its safety assessment relies heavily on the Read-Across Hypothesis , bridging data from structurally related branched-chain saturated alcohol (BCSA) esters.

Physicochemical Basis for Toxicity
PropertyValueToxicological Implication
Molecular Weight 158.24 g/mol Readily absorbed via GI tract and skin.
LogP (Predicted) ~2.8 - 3.1Moderate lipophilicity; potential for dermal penetration but low bioaccumulation risk.
Vapor Pressure ~0.5 mmHg @ 25°CInhalation risk is moderate; requires volatility management in protocols.
Water Solubility Low (Insoluble)Limited systemic bioavailability unless emulsified or hydrolyzed.

Metabolic Fate: The Mechanistic Core

The toxicological ceiling of this compound is defined by its metabolic hydrolysis. Upon entry into the systemic circulation (oral or dermal), the ester bond is rapidly cleaved by nonspecific carboxylesterases found in the liver, plasma, and gut mucosa.

Pathway Analysis
  • Phase I (Hydrolysis): Rapid conversion to 3-Methyl-1-hexanol and Acetic Acid .

  • Phase II (Oxidation): The alcohol metabolite is oxidized by Alcohol Dehydrogenase (ADH) to 3-Methylhexanoic acid .

  • Phase III (Elimination): The acid undergoes

    
    -oxidation or glucuronidation and is excreted via urine.
    

Safety Implication: Since acetic acid is physiologically ubiquitous and safe, the toxicity of the parent ester is toxicologically equivalent to that of 3-Methyl-1-hexanol .

MetabolicPathway Parent This compound (Lipophilic Parent) Enzyme1 Carboxylesterases (Liver/Plasma) Parent->Enzyme1 Hydrolysis Metabolite1 3-Methyl-1-Hexanol (Primary Toxicophore) Enzyme1->Metabolite1 Metabolite2 Acetic Acid (Krebs Cycle) Enzyme1->Metabolite2 Metabolite3 3-Methylhexanoic Acid Metabolite1->Metabolite3 ADH/ALDH Oxidation Excretion CO2 + Conjugates (Urine/Breath) Metabolite2->Excretion Metabolic Pool Metabolite3->Excretion Beta-Oxidation Glucuronidation

Figure 1: Metabolic activation and detoxification pathway of this compound. The rapid hydrolysis prevents accumulation of the parent ester.

Toxicological Data (Read-Across & Predictive)

Direct experimental data for CAS 50373-54-1 is limited. The following data is derived using Read-Across from the Branched Chain Saturated Alcohol (BCSA) group and the structural analog Hexyl Acetate (CAS 142-92-7) .

Acute Toxicity
EndpointValue (Read-Across)Reference AnalogInterpretation
Oral LD50 (Rat) > 5,000 mg/kgHexyl Acetate / Isoamyl AcetateGHS Category 5 / Unclassified. Low acute toxicity.
Dermal LD50 (Rabbit) > 5,000 mg/kgHexyl AcetateMinimal systemic risk via skin exposure.
Inhalation LC50 No DataN/ARisk managed via occupational exposure limits (OEL) of generic esters.
Irritation & Sensitization
  • Skin Irritation: Likely Moderate .[1] Branched alkyl acetates often exhibit defatting properties, leading to erythema upon prolonged occlusion.

  • Eye Irritation: Likely Mild to Moderate . Esters of this chain length can cause transient conjunctival redness.

  • Sensitization: Negative . RIFM assessments of the BCSA group (including 3-methyl-1-hexanol derivatives) indicate a lack of structural alerts for protein binding (no Michael acceptor sites).

Genotoxicity & Carcinogenicity
  • Ames Test: Predicted Negative . Simple alkyl esters and their alcohol metabolites do not intercalate DNA or form reactive adducts.

  • Micronucleus Assay: Predicted Negative .

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.

Regulatory & Safety Assessment Logic

For drug development and formulation, this compound is evaluated using the Cramer Decision Tree .

Cramer Class Determination[2][3][4]
  • Structure: Acyclic, branched ester.

  • Functional Groups: Ester (hydrolyzable), Aliphatic chain.

  • Classification: Class I (Substances with simple chemical structure and efficient modes of metabolism, suggesting low order of oral toxicity).

Threshold of Toxicological Concern (TTC)[2]
  • Class I Limit: 1,800 µ g/person/day .

  • Usage Assessment: If the daily intake (as an impurity or excipient) is below 1.8 mg/day, it is considered safe without extensive chronic toxicity testing.

SafetyAssessment Start Start: this compound Q1 Q1: Is the substance hydrolyzed to safe metabolites? Start->Q1 MetabCheck Metabolites: 3-Methylhexanol + Acetic Acid Q1->MetabCheck Yes Q2 Q2: Does it contain structural alerts (Genotox)? MetabCheck->Q2 Class Assign Cramer Class I Q2->Class No Test REQUIRE Specific Tox Studies Q2->Test Yes TTC Compare to TTC Limit (1800 µg/day) Class->TTC Safe SAFE for Use (Low Priority for Testing) TTC->Safe Intake < Limit TTC->Test Intake > Limit

Figure 2: Safety decision tree utilizing the Cramer Class I framework for this compound.

Experimental Protocols for Validation

As a Senior Scientist, you should not rely solely on literature. Use these self-validating protocols to confirm safety in your specific matrix.

Protocol A: In Vitro Metabolic Stability (Hydrolysis Assay)

Objective: Confirm rapid clearance of the ester to validate the "Metabolic Fate" safety argument.

  • System: Pooled human liver microsomes (HLM) or Simulated Gastric Fluid (SGF).

  • Substrate: 10 µM this compound in phosphate buffer (pH 7.4).

  • Incubation: 37°C for 0, 15, 30, 60 minutes.

  • Quench: Acetonitrile with internal standard (e.g., Diphenyl ether).

  • Analysis: GC-MS targeting the parent peak (decrease) and 3-methylhexanol appearance (increase).

  • Success Criteria: Half-life (

    
    ) < 20 minutes indicates rapid hydrolysis, supporting the safety profile of the metabolites.
    
Protocol B: In Silico QSAR Profiling (OECD Toolbox)

Objective: Generate a regulatory-accepted prediction report.

  • Input: SMILES Code: CCCC(C)CCOC(=O)C

  • Database Selection: Select "Skin sensitization (OASIS)" and "Genotoxicity (Ames Mutagenicity)".

  • Profiling: Run "Read-Across" using the nearest neighbors algorithm (Target: Hexyl acetate, Isoamyl acetate).

  • Output: Generate a PDF report documenting the absence of structural alerts. This serves as the "Level 1" safety dossier.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 44630061, this compound. Retrieved from [Link]

  • Belsito, D., et al. (2010). A safety assessment of branched chain saturated alcohols when used as fragrance ingredients. Research Institute for Fragrance Materials (RIFM). Food and Chemical Toxicology. Retrieved from [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). Evaluation of Aliphatic Acyclic Esters. WHO Food Additives Series.[2] Retrieved from [Link]

  • Api, A.M., et al. (2015). Criteria for the Research Institute for Fragrance Materials (RIFM) safety evaluation process for fragrance ingredients. Food and Chemical Toxicology. Retrieved from [Link]

  • FEMA (Flavor and Extract Manufacturers Association). FEMA GRAS Flavor Ingredient Library (Search for structural analogs). Retrieved from [Link]

Sources

environmental fate of 3-Methylhexyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Environmental Fate of 3-Methylhexyl Acetate

Executive Summary

This compound is a volatile organic compound utilized as a fragrance and flavoring agent. Its introduction into the environment, primarily through wastewater streams from consumer product use, necessitates a thorough understanding of its persistence, distribution, and degradation. This guide synthesizes predictive data and analogue studies to provide a comprehensive analysis of the environmental fate of this compound. The core finding is that the substance is readily susceptible to microbial degradation, which is the primary mechanism for its removal from environmental compartments. Abiotic processes such as hydrolysis and photolysis are considered minor pathways. The molecule's physicochemical properties suggest a low potential for bioaccumulation and moderate mobility in soil, with its ultimate fate being mineralization to carbon dioxide and water.

Physicochemical Profile and Environmental Implications

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These parameters dictate its partitioning between air, water, soil, and biota. For this compound, a combination of experimental and computed data provides a robust foundation for predicting its environmental distribution.[1][2][3]

Causality Behind the Data:

  • Log Kow (Octanol-Water Partition Coefficient): The computed XLogP3 value of 2.9 indicates a moderate lipophilicity.[1] This value is critical as it suggests the compound will have a tendency to partition from water into organic matrices. It is below the typical threshold of concern (Log Kow > 4.5) for significant bioaccumulation, but high enough to predict adsorption to organic matter in soil and sludge.

  • Water Solubility: As an ester with a flexible alkyl chain, it has low to moderate water solubility. This property, consistent with its Log Kow, limits the concentration that can be present in the aqueous phase and drives partitioning to other compartments.[2]

  • Vapor Pressure & Henry's Law Constant: These parameters (not explicitly found but can be estimated from structure) would determine the likelihood of volatilization from water surfaces. Given its use as a fragrance, a degree of volatility is expected, suggesting that atmospheric transport could be a minor distribution pathway, though its susceptibility to atmospheric oxidation would limit its persistence in air.

  • Boiling Point & Flash Point: The boiling point of 184°C and flash point of 59°C classify it as a flammable liquid but also indicate it is not highly volatile under standard environmental conditions.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSourceImplication for Environmental Fate
Molecular FormulaC₉H₁₈O₂PubChem[1]Foundational identifier for the compound.
Molecular Weight158.24 g/mol PubChem[1]Influences diffusion and transport rates.
Physical StateColorless LiquidTCI[3]Determines its physical behavior in the environment.
Boiling Point184 °CTCI[3]Low volatility under normal environmental temperatures.
Flash Point59 °CTCI[3]Relevant for handling and safety, indicates flammability.
Specific Gravity0.87 (20/20)TCI[3]Less dense than water, will float if not dissolved.
Water SolubilityLow to ModerateCymitQuimica[2]Prefers partitioning to organic phases over water.
XLogP3 (Log Kow)2.9PubChem[1]Moderate lipophilicity; low bioaccumulation potential but likely to adsorb to organic matter.

Biotic Degradation: The Primary Attenuation Pathway

The principal mechanism for the removal of simple alkyl esters like this compound from the environment is microbial degradation. The ester linkage is a point of vulnerability for enzymatic attack by a wide variety of microorganisms present in soil, sediment, and wastewater treatment plants.

Mechanism of Biodegradation: The degradation is initiated by carboxylesterase enzymes, which catalyze the hydrolysis of the ester bond. This initial step is critical as it breaks down the parent molecule into two smaller, more readily biodegradable components: 3-methylhexanol and acetic acid. Both of these metabolites are common biochemical intermediates that can be readily funneled into central metabolic pathways (e.g., the citric acid cycle) and ultimately mineralized to CO₂ and H₂O under aerobic conditions.

cluster_biodegradation Conceptual Biodegradation Pathway MHA This compound (C₉H₁₈O₂) Hydrolysis Ester Hydrolysis MHA->Hydrolysis Enzyme Microbial Carboxylesterases Enzyme->Hydrolysis Metabolites Metabolites: 3-Methylhexanol + Acetic Acid Hydrolysis->Metabolites TCA Central Metabolism (e.g., TCA Cycle) Metabolites->TCA EndProducts Mineralization Products: CO₂ + H₂O + Biomass TCA->EndProducts cluster_workflow OECD 301F Experimental Workflow start Start prep_inoculum Prepare Inoculum (Activated Sludge) start->prep_inoculum setup_vessels Set Up Test Vessels (Mineral Media + Inoculum) prep_inoculum->setup_vessels add_chemicals Dose Vessels: 1. Test Substance 2. Blank Control 3. Reference Control 4. Toxicity Control setup_vessels->add_chemicals incubate Incubate for 28 Days at 20°C in the Dark add_chemicals->incubate measure_o2 Continuously Measure O₂ Consumption incubate->measure_o2 analyze Calculate % Biodegradation vs. ThOD measure_o2->analyze end Pass/Fail Assessment (>60% in 10-d window) analyze->end

Caption: Workflow for the OECD 301F Ready Biodegradability Test.

Abiotic Degradation Processes

While biotic degradation is dominant, abiotic processes must be evaluated for a complete environmental fate profile.

Hydrolysis

As an ester, this compound can undergo chemical hydrolysis to form 3-methylhexanol and acetic acid. The rate of this reaction is pH-dependent. [7]It is generally slow at neutral pH (pH 7) and is catalyzed under acidic or alkaline conditions. However, for a simple, non-activated ester like this, the rate of chemical hydrolysis in environmentally relevant pH ranges (pH 5-9) is expected to be significantly slower than the rate of microbially-mediated enzymatic hydrolysis. [8]Therefore, abiotic hydrolysis is considered a minor contributor to its overall degradation.

Photolysis

Direct photolysis occurs when a molecule absorbs light in the environmentally-relevant solar spectrum (wavelengths >290 nm) and is transformed as a result. The potential for this to occur is assessed by measuring the molecule's UV-Visible absorption spectrum. [9]Structurally similar compounds like hexyl acetate and 3,3,5-trimethylcyclohexyl acetate do not show significant absorbance in this range. [5][6]Their molar absorption coefficients are well below the benchmark of concern (1000 L·mol⁻¹·cm⁻¹) for phototoxicity or photo-instability. [5][6]It is therefore highly probable that this compound also lacks a chromophore that absorbs environmental UV radiation, making direct photolysis a negligible degradation pathway.

Experimental Protocol: OECD 101 UV-Visible Absorption Spectrum

Objective: To determine the potential for direct photolysis by measuring the UV-Vis absorption spectrum of this compound.

Methodology:

  • Solution Preparation: Prepare a solution of this compound of known concentration in a transparent solvent (e.g., acetonitrile or methanol).

  • Spectrophotometer Setup: Use a calibrated dual-beam spectrophotometer. Use the pure solvent as the reference blank.

  • Measurement: Scan the sample solution over the wavelength range of 200 nm to 800 nm, with a particular focus on the 290 nm to 700 nm range.

  • Data Analysis: Plot absorbance versus wavelength. If significant absorbance is found, use the Beer-Lambert law (A = εcl) to calculate the molar absorption coefficient (ε) at key wavelengths.

  • Interpretation: If ε remains below 1000 L·mol⁻¹·cm⁻¹ across the 290-700 nm range, the potential for direct photolysis is considered insignificant.

Environmental Distribution and Transport

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical is taken up by an organism faster than it is eliminated. The potential for a substance to bioaccumulate is strongly correlated with its Log Kow. Regulatory frameworks, such as those used by the Research Institute for Fragrance Materials (RIFM), use a fish bioconcentration factor (BCF) of ≥2000 L/kg as a screening criterion for potential bioaccumulation concern, often predicted using models like EPI Suite's BCFBAF. [4][5] The computed Log Kow of 2.9 for this compound is well below the threshold that triggers concern for high bioaccumulation. [1]Furthermore, the molecule is readily metabolized. The same enzymatic hydrolysis that drives its biodegradation in the environment would also occur within organisms, facilitating rapid elimination and preventing accumulation in tissues. [10]Therefore, this compound is not considered to be bioaccumulative.

cluster_bioaccumulation Bioaccumulation Potential Assessment Workflow start Start: This compound physchem Determine Log Kow (Experimental or QSAR) start->physchem log_k_check Is Log Kow > 4.5? physchem->log_k_check metabolism Assess Potential for Rapid Metabolism (Ester Hydrolysis) log_k_check->metabolism No high_potential Further Investigation Required (e.g., Fish BCF Study) log_k_check->high_potential Yes metabolism_check Is Metabolism Rapid? metabolism->metabolism_check low_potential Conclusion: Low Bioaccumulation Potential metabolism_check->low_potential Yes metabolism_check->high_potential No

Caption: Decision workflow for assessing bioaccumulation potential.

Soil Mobility

The mobility of a chemical in soil determines its potential to leach into groundwater or move with surface runoff. This property is quantified by the soil organic carbon-water partitioning coefficient (Koc). A low Koc value indicates high mobility. [11]While an experimental Koc for this compound is unavailable, it can be estimated from its physicochemical properties.

Its moderate Log Kow (2.9) and low water solubility suggest it will adsorb to the organic fraction of soil and sediment. [2]Using the McCall classification scheme, which correlates Koc with mobility, this compound would likely fall into the "Medium" or "Low" mobility classes. [12]This means it will not be highly mobile and is unlikely to pose a significant risk of groundwater contamination, especially given its rapid rate of biodegradation in the soil matrix.

Experimental Protocol: OECD 106 Adsorption/Desorption using HPLC

Objective: To determine the soil adsorption coefficient (Koc) of this compound.

Methodology:

  • Soil Selection: Select a range of well-characterized soils with varying organic carbon content and pH.

  • Screening Test: Perform a preliminary test with several soil types to determine the optimal soil-to-solution ratio and equilibration time.

  • Equilibration: Prepare solutions of this compound in 0.01 M CaCl₂ (to mimic soil pore water). Add these solutions to known masses of soil in centrifuge tubes. Shake the tubes at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Analysis: Centrifuge the samples to separate the soil and aqueous phases. Analyze the concentration of this compound remaining in the aqueous phase using a suitable analytical method (e.g., HPLC or GC-MS).

  • Calculation: The amount of substance adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in solution. The adsorption coefficient (Kd) is calculated for each soil.

  • Koc Determination: Normalize the Kd values to the organic carbon content (f_oc) of each soil to calculate Koc: Koc = (Kd / f_oc) * 100. The average Koc value is then used to classify the soil mobility. [11]

Conclusion

The environmental fate of this compound is characterized by low persistence, low bioaccumulation potential, and moderate to low mobility in soil. The molecule's chemical structure, specifically the ester linkage, makes it highly susceptible to enzymatic hydrolysis by ubiquitous microorganisms. This rapid and efficient biodegradation is the primary mechanism for its removal from aquatic and terrestrial systems, ultimately leading to its mineralization. Abiotic degradation pathways, including chemical hydrolysis and direct photolysis, are considered insignificant under typical environmental conditions. The overall environmental risk profile of this compound is therefore considered to be low.

References

  • RIFM. (2023). RIFM fragrance ingredient safety assessment, 3-acetylmercaptohexyl acetate, CAS Registry Number 136954-25-1. Food and Chemical Toxicology, 182, 114158.
  • Physics Wallah. (2023). Hydrolysis of methyl acetate in aqueous solution has been studied... [Video]. YouTube.
  • Gayler, K. R., et al. (2021). Physicochemical property effects of three herbicides and three soils on herbicide mobility in field lysimeters. ResearchGate. [Link]

  • PubChem. (n.d.). 3-Sulfanylhexyl acetate. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Henry, B., et al. (2009). A Strategy for Structuring and Reporting a Read-Across Prediction of Toxicity. Regulatory Toxicology and Pharmacology, 54(2), 195-207. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Bearr, J.S., et al. (2012). Bioaccumulation of bis-(2-ethylhexyl)-3,4,5,6-tetrabromophthalate and mono-(2-ethylhexyl). Environmental Toxicology and Chemistry, 31(8), 1695-1702. [Link]

  • RIFM. (2020). RIFM fragrance ingredient safety assessment, 3,3,5-trimethylcyclohexyl acetate, CAS Registry Number 67859-96-5. Food and Chemical Toxicology, 145, 111719.
  • MDPI. (2024). 2,3,4,6-Tetra(9H-carbazol-9-yl)benzonitrile. MDPI. [Link]

  • RIFM. (2018). RIFM fragrance ingredient safety assessment, Hexyl acetate, CAS Registry Number 142-92-7. Food and Chemical Toxicology, 118, S170-S179.
  • PubChem. (n.d.). 5-Methylhexyl acetate. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 3,5,5-Trimethylhexyl acetate. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 1-Methylhexyl acetate. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Wright, R. J., et al. (2020). Plasticizer Degradation by Marine Bacterial Isolates: A Proteogenomic and Metabolomic Characterization. Environmental Science & Technology, 54(4), 2244-2256. [Link]

  • ChemSafetyPro. (2019). Mobility Classification of Chemicals in Soil. [Link]

  • Bonda, C., et al. (2010). Photoexcited Singlet and Triplet States of a UV Absorber Ethylhexyl Methoxycrylene. Photochemistry and Photobiology, 86(4), 797-802. [Link]

  • Chen, J., et al. (2019). Biodegradation of Di-(2-ethylhexyl) Phthalate by Rhodococcus ruber YC-YT1 in Contaminated Water and Soil. Molecules, 24(19), 3429. [Link]

  • Pawlowski, S., et al. (2022). Mobility in the context of exposure-based assessment of chemicals for drinking water resource protection. Integrated Environmental Assessment and Management, 19(2), 475-491. [Link]

Sources

An In-depth Technical Guide to 3-Methylhexyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Methylhexyl Acetate, a significant ester in the fields of flavor, fragrance, and chemical synthesis. It is intended for researchers, scientists, and professionals in drug development and related industries, offering in-depth insights into its molecular characteristics, synthesis, applications, and safety protocols.

Introduction and Core Concepts

This compound (CAS No. 50373-54-1) is an organic compound classified as an ester of acetic acid and 3-methylhexanol.[1][2] It is a colorless liquid recognized for its characteristic fruity aroma, which has led to its widespread use in the food and cosmetic industries.[1][2] Structurally, it features a six-carbon chain with a methyl group at the third position, a key feature influencing its distinct sensory properties.[2] This guide delves into the fundamental chemical and physical properties of this compound, providing a robust foundation for its application and handling in a laboratory and industrial setting.

Molecular and Physicochemical Profile

A thorough understanding of the molecular and physicochemical properties of this compound is paramount for its effective application. These properties dictate its behavior in various matrices and are crucial for formulation, quality control, and safety assessments.

Chemical Structure and Isomerism

The molecular formula for this compound is C₉H₁₈O₂.[1][3][4] The presence of a chiral center at the third carbon atom of the hexyl chain means that this compound can exist as two enantiomers: (R)-3-methylhexyl acetate and (S)-3-methylhexyl acetate. The stereochemistry can influence the biological activity and sensory properties of the molecule.

Synthesis_Workflow Reactants 1. Combine 3-Methylhexanol & Acetic Acid Catalyst 2. Add H₂SO₄ Catalyst Reactants->Catalyst Reflux 3. Heat to Reflux (1-2 hours) Catalyst->Reflux Workup 4. Aqueous Work-up (H₂O, NaHCO₃, Brine) Reflux->Workup Drying 5. Dry Organic Layer (Anhydrous MgSO₄) Workup->Drying Purification 6. Fractional Distillation Drying->Purification Product Pure this compound Purification->Product

Sources

Core Directive: The Nomenclature Landscape

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision in Nomenclature: A Technical Guide to 3-Methylhexyl Acetate Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

In high-stakes research and drug development, chemical identity is binary: it is either exact, or it is wrong.[1] This compound represents a classic "nomenclature trap."[1] While often categorized under generic "heptyl acetates" or confused with "isoheptyl" isomers, its specific structural identity (CAS 50373-54-1) dictates unique stereochemical and physicochemical properties.[1]

This guide moves beyond a simple dictionary of synonyms. It provides a framework for isomeric resolution , ensuring that the molecule you synthesize or purchase is the molecule you intend to test.

The Synonym Architecture

The following table categorizes synonyms by their utility and risk profile.

CategorySynonym / IdentifierStatusTechnical Note
IUPAC This compound Primary The only unambiguous systematic name.[1]
Systematic Acetic acid 3-methylhexyl esterValidCommon in vendor catalogs.[1]
Systematic 3-Methyl-1-hexyl acetateValidEmphasizes the ester linkage at C1.[1]
CAS RN 50373-54-1 Primary Use for searching databases (SciFinder, PubChem).[1]
Ambiguous Isoheptyl acetateRISK Often refers to 5-methylhexyl acetate (FEMA 4346).[1] Avoid using this for the 3-isomer.
Ambiguous Heptyl acetateIncorrect Refers to the linear

-heptyl chain.[1]
The "Iso" Trap: A Warning on Isomers

In industrial catalogs, "Isoheptyl acetate" is frequently used as a catch-all for branched C7 acetates.[1] This is scientifically inaccurate for this compound. [1]

  • Isoheptyl typically denotes a terminal isopropyl group (5-methylhexyl).[1]

  • 3-Methylhexyl denotes a branch at the C3 position.[1][2]

Implication: If you order "Isoheptyl acetate" for a binding assay, you may receive 5-methylhexyl acetate, which has a completely different steric footprint in a receptor pocket.[1]

Stereochemical Implications (Expertise & Experience)

Unlike the linear


-heptyl acetate, this compound possesses a chiral center at Carbon-3 .[1]
  • Structure:

    
    [1]
    
  • Enantiomers: (R)-3-methylhexyl acetate and (S)-3-methylhexyl acetate.[1]

Experimental Causality: Most commercial supplies (CAS 50373-54-1) are racemic mixtures .[1] If this molecule is being used as a fragment in drug discovery or as a specific olfactory probe, the biological activity often resides in a single enantiomer.[1]

  • Protocol: If enantiopurity is required, you must synthesize from enantiopure 3-methylhexanol or perform chiral GC separation.[1] Do not assume a commercial "this compound" is enantiopure unless explicitly stated.[1]

Visualization: Isomer Hierarchy & Synthesis Flow

The following diagrams illustrate the structural divergence of isomers and the validation workflow.

G Root C7 Acetate Isomers (C9H18O2) Linear n-Heptyl Acetate (Linear) Root->Linear Branched Branched Isomers Root->Branched Iso 5-Methylhexyl Acetate (Isoheptyl) Terminal Branch Branched->Iso Common Confusion Target This compound (Target) Internal Branch @ C3 Branched->Target Specific Identity Chiral Chirality: C3 Center (R) vs (S) Target->Chiral

Figure 1: Structural hierarchy distinguishing the target molecule from common "Iso" confusers.

Workflow Step1 Precursor Selection (3-Methylhexanol) Step2 Fischer Esterification (Ac2O / Pyridine) Step1->Step2 Step3 Crude Isolation Step2->Step3 Step4 Validation (NMR/GC) Step3->Step4

Figure 2: Synthesis and validation workflow.

Analytical Verification Protocol (Trustworthiness)

To ensure the integrity of your material, rely on self-validating analytical methods.[1] Do not trust the bottle label alone.

Nuclear Magnetic Resonance (1H-NMR)

The specific branching at C3 creates a distinct splitting pattern compared to the 5-methyl isomer.[1]

Expected 1H-NMR Signals (


, 300 MHz): 
  • 
     4.10 ppm (2H, t/m): 
    
    
    
    . This triplet may appear broadened or split due to the nearby chiral center at C3.[1]
  • 
     2.04 ppm (3H, s): 
    
    
    
    (Acetate singlet).[1]
  • 
     0.90 ppm (3H, d): 
    
    
    
    group attached to C3 . This doublet is the diagnostic fingerprint distinguishing it from linear heptyl acetate.
  • 
     0.88 ppm (3H, t):  Terminal 
    
    
    
    .
Synthesis Protocol (Fischer Esterification)

If commercial sourcing is ambiguous, synthesis is the most reliable route.[1]

Reagents:

  • 3-Methylhexanol (1.0 eq)[1]

  • Acetic Anhydride (1.2 eq)[1]

  • Pyridine (1.5 eq) or catalytic

    
    [1]
    
  • Dichloromethane (DCM)[1]

Methodology:

  • Setup: In a flame-dried round-bottom flask, dissolve 3-methylhexanol in DCM.

  • Addition: Add pyridine (base catalyst) followed by dropwise addition of acetic anhydride at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1]

  • Workup: Quench with saturated

    
    . Wash organic layer with 1M HCl (to remove pyridine), then 
    
    
    
    , then Brine.
  • Purification: Dry over

    
    , concentrate, and distill (bp approx. 180-185°C).
    

References & Authoritative Grounding

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 44630061: this compound.[1] Retrieved from [Link][1]

  • The Good Scents Company. this compound Data Sheet.[1][3] (Provides odor profile and industry synonyms). Retrieved from [Link]

  • NIST Chemistry WebBook. this compound Mass Spectrum.[1] (For GC-MS validation). Retrieved from [Link][1]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 3-Methylhexyl Acetate from 3-Methylhexanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Methylhexyl acetate is an ester recognized for its characteristic fruity aroma, making it a valuable compound in the flavor and fragrance industries.[1] Structurally, it consists of a six-carbon chain with a methyl group at the third position, esterified with acetic acid.[1] This application note provides a comprehensive guide for the synthesis of this compound from its corresponding alcohol, 3-methylhexanol. The primary method detailed is the Fischer-Speier esterification, a cornerstone of organic synthesis for its reliability and efficiency in forming esters from carboxylic acids and alcohols.[2][3] This document will delve into the reaction mechanism, provide a detailed experimental protocol, and outline methods for purification and characterization, tailored for researchers and professionals in chemical and drug development.

Reaction Mechanism: Fischer-Speier Esterification

The synthesis of this compound from 3-methylhexanol and an acetylating agent (such as acetic acid or acetic anhydride) is typically achieved through an acid-catalyzed nucleophilic acyl substitution. The Fischer esterification, which utilizes a carboxylic acid and an alcohol in the presence of an acid catalyst, is a classic and effective method.[4][5]

The mechanism, illustrated below, involves several key reversible steps:[3]

  • Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the acetic acid, enhancing the electrophilicity of the carbonyl carbon.[3][6]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 3-methylhexanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[3]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.[7]

To drive the equilibrium towards the product side, an excess of one reactant (typically the alcohol) can be used, or a product (usually water) can be removed as it is formed, for instance, by azeotropic distillation.[2][8]

Alternatively, acetic anhydride can be used as the acylating agent. This reaction is generally faster and not reversible, as the leaving group is the stable acetate anion rather than water.[9] However, this method is less atom-economical.[8]

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Key Intermediates cluster_products Products 3-Methylhexanol 3-Methylhexanol (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate 3-Methylhexanol->Tetrahedral_Intermediate 2. Nucleophilic Attack Acetic_Acid Acetic Acid (R-COOH) Protonated_Acid Protonated Acetic Acid Acetic_Acid->Protonated_Acid 1. Protonation H+ H+ (e.g., H₂SO₄) Protonated_Acid->Tetrahedral_Intermediate Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester 3. Proton Transfer & 4. Elimination of H₂O Water Water (H₂O) Tetrahedral_Intermediate->Water Protonated_Ester->H+ Catalyst Regeneration 3-Methylhexyl_Acetate This compound (R-COOR') Protonated_Ester->3-Methylhexyl_Acetate 5. Deprotonation

Caption: Fischer-Speier Esterification Mechanism.

Experimental Protocol

This protocol details the synthesis of this compound via Fischer esterification.

Materials and Equipment:

Reagents/MaterialsEquipment
3-MethylhexanolRound-bottom flask
Glacial Acetic AcidReflux condenser
Concentrated Sulfuric AcidHeating mantle with magnetic stirrer
Saturated Sodium Bicarbonate SolutionSeparatory funnel
Saturated Sodium Chloride Solution (Brine)Beakers and Erlenmeyer flasks
Anhydrous Sodium SulfateRotary evaporator
Diethyl Ether (or other suitable solvent)Glassware for distillation (optional)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 3-methylhexanol and glacial acetic acid. A slight excess of acetic acid (e.g., 1.2 equivalents) is recommended.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the alcohol's mass) to the reaction mixture while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction temperature will be determined by the boiling point of the mixture. Allow the reaction to reflux for 2-4 hours.[8][10] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Slowly add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted acetic acid.[11] Be cautious as carbon dioxide gas will be evolved. Continue adding the bicarbonate solution until the effervescence ceases.

  • Extraction: Add diethyl ether to the separatory funnel to extract the ester. Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the aqueous layer.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with saturated sodium chloride (brine) solution.[11] These washes help to remove any remaining impurities.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous sodium sulfate to remove any residual water.[11]

  • Solvent Removal: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator.

  • Purification (Optional): The crude this compound can be further purified by fractional distillation under reduced pressure if a higher purity is required.[12]

Synthesis_Workflow A 1. Combine Reactants (3-Methylhexanol & Acetic Acid) B 2. Add Catalyst (Conc. H₂SO₄) A->B C 3. Reflux (2-4 hours) B->C D 4. Cool and Quench (Saturated NaHCO₃) C->D E 5. Extraction (Diethyl Ether) D->E F 6. Wash Organic Layer (NaHCO₃, Brine) E->F G 7. Dry Organic Layer (Anhydrous Na₂SO₄) F->G H 8. Solvent Removal (Rotary Evaporator) G->H I 9. (Optional) Purification (Fractional Distillation) H->I J Final Product: This compound H->J If distillation is not performed I->J

Sources

Laboratory Scale Synthesis of 3-Methylhexyl Acetate via Fischer-Speier Esterification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Senior Application Scientist: Dr. Evelyn Reed

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 3-methylhexyl acetate, an ester recognized for its characteristic fruity aroma and applications in the flavor and fragrance industries.[1] We will detail a robust and cost-effective protocol based on the classic Fischer-Speier esterification method, reacting 3-methyl-1-hexanol with glacial acetic acid under acidic catalysis. This guide is designed for researchers and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety protocols, and characterization techniques. By explaining the causality behind each experimental choice, this document serves as both a practical protocol and an educational tool, ensuring a reproducible and high-yield synthesis.

Scientific Principles and Experimental Rationale

The synthesis of esters from carboxylic acids and alcohols is a cornerstone of organic chemistry. For the preparation of this compound, the Fischer-Speier esterification is the chosen method due to its reliability and use of readily available, inexpensive reagents.[2][3]

1.1. The Fischer-Speier Esterification Mechanism

Fischer esterification is an acid-catalyzed equilibrium reaction.[3] The presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄), is crucial. The mechanism proceeds through several reversible steps:

  • Protonation of the Carbonyl: The catalyst protonates the carbonyl oxygen of the carboxylic acid (acetic acid), significantly increasing the electrophilicity of the carbonyl carbon.[4]

  • Nucleophilic Attack: The alcohol (3-methyl-1-hexanol) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.[4]

  • Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol's hydroxyl group) to one of the other hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).[4]

  • Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.[4]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.

The entire process is in equilibrium, as described by the following equation:

CH₃COOH + CH₃CH₂CH₂CH(CH₃)CH₂CH₂OH ⇌ CH₃COOCH₂CH₂CH(CH₃)CH₂CH₂CH₃ + H₂O

1.2. Driving the Equilibrium: Le Châtelier's Principle in Practice

To achieve a high yield, the equilibrium must be shifted towards the products.[3] This is accomplished by applying Le Châtelier's principle in two primary ways:

  • Use of Excess Reactant: The protocol employs a significant molar excess of glacial acetic acid. This increases the concentration of one of the reactants, driving the reaction forward to favor ester formation.[5] Acetic acid is chosen as the excess reagent because it is inexpensive and can be easily removed during the purification steps.

  • Removal of a Product: While not explicitly implemented with a Dean-Stark apparatus in this simplified lab-scale protocol, the formation of water is the thermodynamic driving force. In industrial settings, water is often removed as it forms to prevent the reverse reaction (ester hydrolysis).[6]

1.3. Alternative Synthetic Route: Acetylation with Acetic Anhydride

An alternative method involves the reaction of 3-methyl-1-hexanol with acetic anhydride.[7] This reaction is generally faster and irreversible, as the leaving group is the stable acetate anion rather than water. It can be performed with or without a catalyst, though a base like pyridine is often used to scavenge the acetic acid byproduct.

  • Advantages: Higher yields and faster reaction times are often achievable. The reaction is not an equilibrium.

  • Disadvantages: Acetic anhydride is more hazardous and corrosive than acetic acid, requiring more stringent handling precautions.[8] Pyridine is a toxic and flammable reagent.[9]

Materials and Methods

2.1. Reagents and Equipment

Reagent / MaterialGradeSupplierNotes
3-Methyl-1-hexanol≥98%Sigma-AldrichC₇H₁₆O, MW: 116.20 g/mol
Glacial Acetic AcidACS GradeFisher ScientificCH₃COOH, MW: 60.05 g/mol
Sulfuric Acid (H₂SO₄)Concentrated (98%)VWRCatalyst, strong corrosive
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLab GradeFor neutralization
Sodium Chloride (NaCl)Saturated Solution (Brine)Lab GradeFor washing/drying
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeLab GradeDrying agent
Diethyl EtherACS GradeFisher ScientificExtraction solvent
Round-bottom flask (100 mL)--
Reflux condenser--
Heating mantle with stirrer--
Separatory funnel (250 mL)--
Erlenmeyer flasks--
Simple distillation apparatus--
Boiling chips--

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound on a 0.1 molar scale.

3.1. Reaction Setup and Execution

  • Reagent Preparation: To a 100 mL round-bottom flask containing a magnetic stir bar, add 11.62 g (0.10 mol) of 3-methyl-1-hexanol.

  • Addition of Acetic Acid: In a fume hood, carefully add 17.2 mL (18.0 g, 0.30 mol) of glacial acetic acid to the flask. The use of a 3-fold molar excess helps drive the reaction equilibrium.[4]

  • Catalyst Addition: Slowly and with continuous stirring, add 1.0 mL of concentrated sulfuric acid to the reaction mixture. This addition is exothermic and should be done cautiously.

  • Reflux: Attach a reflux condenser to the flask and ensure a steady flow of cooling water.[10] Heat the mixture to a gentle reflux using a heating mantle, maintaining the reflux for 60-90 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired, using a hexane:ethyl acetate mobile phase.

3.2. Work-up and Purification

The work-up procedure is critical for isolating the ester from the catalyst, excess acetic acid, and unreacted alcohol.

  • Cooling: After the reflux period, remove the heating mantle and allow the flask to cool to room temperature.

  • Quenching: Carefully pour the cooled reaction mixture into a 250 mL separatory funnel containing 50 mL of cold deionized water.

  • Extraction: Add 50 mL of diethyl ether to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure buildup. Shake vigorously for 1 minute. Allow the layers to separate and drain the lower aqueous layer.

  • Neutralization Wash: Add 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution to the organic layer in the separatory funnel. Shake gently at first, venting frequently, as carbon dioxide gas will be evolved during the neutralization of the acids. Once gas evolution subsides, shake vigorously. Drain the lower aqueous layer. Repeat this wash until no more gas evolves. This step is crucial for removing both the sulfuric acid catalyst and the excess acetic acid.[2]

  • Brine Wash: Wash the organic layer with 50 mL of saturated sodium chloride (brine) solution. This helps to remove the bulk of the dissolved water from the organic layer and aids in breaking any emulsions.[6]

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate (MgSO₄) and swirl. Continue adding small portions until some of the drying agent moves freely in the solution, indicating that all water has been absorbed.

  • Solvent Removal: Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator.

  • Final Purification (Distillation): Purify the crude ester by simple distillation. Collect the fraction boiling at approximately 165-168 °C. This step removes any unreacted 3-methyl-1-hexanol and other high-boiling impurities.

Visualization of Workflow and Mechanism

4.1. Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine 3-Methyl-1-hexanol, Glacial Acetic Acid, H₂SO₄ reflux Reflux for 60-90 min reagents->reflux cool Cool to RT reflux->cool quench Quench with H₂O cool->quench extract Extract with Diethyl Ether quench->extract wash_bicarb Wash with sat. NaHCO₃ extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with MgSO₄ wash_brine->dry evaporate Evaporate Solvent dry->evaporate distill Simple Distillation evaporate->distill characterize Characterize Pure Product (NMR, IR) distill->characterize

Caption: Experimental workflow for the synthesis of this compound.

4.2. Fischer Esterification Mechanism

G RCOOH Acetic Acid Protonated_RCOOH Protonated Carbonyl (Activated Electrophile) RCOOH->Protonated_RCOOH + H⁺ ROH 3-Methyl-1-hexanol H_plus H⁺ (Catalyst) Tetrahedral_Int Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Int + 3-Methyl-1-hexanol Proton_Transfer Protonated Intermediate (Good Leaving Group) Tetrahedral_Int->Proton_Transfer Proton Transfer Protonated_Ester Protonated Ester Proton_Transfer->Protonated_Ester - H₂O Ester This compound Protonated_Ester->Ester - H⁺ H_plus_regen H⁺ (Catalyst) Water H₂O

Caption: Mechanism of the acid-catalyzed Fischer-Speier esterification.

Product Characterization

The identity and purity of the final product should be confirmed using spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected chemical shifts (in CDCl₃) are:

    • A singlet around 2.05 ppm corresponding to the acetyl (CH₃-C=O) protons.

    • A triplet around 4.0 ppm for the methylene protons adjacent to the ester oxygen (-O-CH₂-).

    • Multiplets in the range of 0.8-1.7 ppm for the remaining alkyl protons of the hexyl chain. The integration of these peaks should correspond to the number of protons in each environment (3H, 2H, etc.).[11]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the functional groups present. Key expected absorbances include:

    • A strong, sharp peak around 1740 cm⁻¹ corresponding to the ester carbonyl (C=O) stretch.[12]

    • A peak in the 1240-1160 cm⁻¹ region for the C-O stretch.

    • The disappearance of the broad O-H stretch from the starting alcohol and carboxylic acid (around 3300-2500 cm⁻¹).[12]

Safety and Handling

Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.

  • Glacial Acetic Acid & Acetic Anhydride: Both are corrosive and can cause severe skin burns and eye damage. Handle only in a well-ventilated chemical fume hood.[8]

  • Concentrated Sulfuric Acid: Extremely corrosive and a strong dehydrating agent. Causes severe burns on contact. Always add acid to other liquids slowly and with stirring; never the other way around.

  • Pyridine: Flammable, toxic if inhaled, swallowed, or in contact with skin. It has a strong, unpleasant odor. All work with pyridine must be conducted in a fume hood.[9][13]

  • Diethyl Ether: Extremely flammable liquid and vapor. Use in a well-ventilated area away from ignition sources.

All waste must be disposed of according to institutional guidelines for hazardous chemical waste.

References

  • Google Patents. (n.d.). Synthesis method for 2-methylcyclohexyl acetate.
  • Google Patents. (n.d.). Process for the production of methyl acetate by esterifying methanol with acetic acid.
  • University of Missouri-St. Louis. (n.d.). The Fischer Esterification. Retrieved February 24, 2024, from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 24, 2024, from [Link]

  • Google Patents. (n.d.). Purification process for methyl acetate.
  • APC Forum. (2009). Fischer esterification - Madscience workshop. Retrieved February 24, 2024, from [Link]

  • Euonym.us. (n.d.). CHM 102 Synthesis of Fragrant Esters. Retrieved February 24, 2024, from [Link]

  • Loughborough University Research Repository. (2011). Synthesis of n-hexyl acetate in batch and chromatographic reactors. Retrieved February 24, 2024, from [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved February 24, 2024, from [Link]

  • Writing in Biology - UMass Amherst. (2019). Esterification. Retrieved February 24, 2024, from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved February 24, 2024, from [Link]

  • The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved February 24, 2024, from [Link]

  • MDPI. (n.d.). 2,3,4,6-Tetra(9H-carbazol-9-yl)benzonitrile. Retrieved February 24, 2024, from [Link]

  • Asian Journal of Chemistry. (2015). Synthesis of 2-Ethylhexyl Acetate by Transesterification of Methyl Acetate with 2-Ethylhexanol. Retrieved February 24, 2024, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved February 24, 2024, from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved February 24, 2024, from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of methyl ethanoate. Retrieved February 24, 2024, from [Link]

  • New Jersey Department of Health. (n.d.). ACETIC ANHYDRIDE HAZARD SUMMARY. Retrieved February 24, 2024, from [Link]

Sources

Application Note: High-Purity Isolation of 3-Methylhexyl Acetate via Fractional Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the purification of 3-Methylhexyl Acetate, a key fragrance and flavor ester, using fractional distillation. It outlines the scientific principles, pre-distillation work-up, a step-by-step distillation procedure, and post-purification analysis. This guide is intended for researchers, scientists, and professionals in the fields of chemical synthesis, quality control, and drug development who require high-purity esters for their applications. The methodologies described herein are designed to be self-validating, ensuring a robust and reproducible purification process.

Introduction and Scientific Principles

This compound (C₉H₁₈O₂) is an organic ester recognized for its characteristic fruity aroma, lending itself to applications in the fragrance, food, and cosmetic industries[1]. Its synthesis, typically through the Fischer esterification of 3-methyl-1-hexanol and acetic acid, often results in a crude product containing unreacted starting materials, the acid catalyst, and water as a byproduct[1][2][3]. For many applications, particularly in flavor and fragrance formulations, a high degree of purity is paramount.

Distillation is a thermally driven separation process that exploits differences in the volatility of the components in a liquid mixture. Fractional distillation, an enhancement of simple distillation, is employed when the boiling points of the components are relatively close (typically with a difference of less than 70°C)[4]. It utilizes a fractionating column to create a series of condensation and vaporization cycles, effectively performing multiple distillations in a single apparatus, thereby achieving a more efficient separation[4].

The successful purification of this compound hinges on the significant differences in the boiling points of the target compound and its primary impurities.

Table 1: Boiling Points of this compound and Potential Impurities

CompoundBoiling Point (°C)Rationale for Presence
Acetic Acid~118Unreacted starting material
3-methyl-1-hexanol~161-172Unreacted starting material
This compound 184 Target Compound
Water100Byproduct of esterification

Given the boiling point differences, fractional distillation is the ideal technique for this purification.

Pre-Distillation: Crude Product Work-up and Characterization

Prior to distillation, it is crucial to neutralize and remove acidic impurities and water from the crude this compound. This is because the presence of acid can catalyze the reverse reaction (ester hydrolysis) at the elevated temperatures of distillation, and water can form low-boiling azeotropes that complicate the separation process.

Protocol for Crude Product Work-up
  • Transfer the Crude Ester: Transfer the crude reaction mixture to a separatory funnel.

  • Neutralization Wash: Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert it gently, venting frequently to release the carbon dioxide gas produced from the neutralization of the acid catalyst and unreacted acetic acid. Continue shaking until gas evolution ceases.

  • Phase Separation: Allow the layers to separate. The upper organic layer contains the ester, while the lower aqueous layer contains the salts and other water-soluble impurities. Drain and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This helps to remove any remaining dissolved water and salts from the organic phase.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), until the drying agent no longer clumps together.

  • Decantation/Filtration: Decant or filter the dried ester into a round-bottom flask suitable for distillation.

Fractional Distillation Protocol

This protocol details the setup and execution of the fractional distillation for the purification of this compound.

Experimental Setup

The fractional distillation apparatus should be assembled as depicted in the diagram below. Key components include a heating mantle, a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.

Distillation_Setup cluster_heating Heating cluster_distillation_column Distillation cluster_condensation Condensation & Collection Heating_Mantle Heating Mantle Round_Bottom_Flask Round-Bottom Flask (Crude Ester + Boiling Chips) Fractionating_Column Fractionating Column (e.g., Vigreux) Round_Bottom_Flask->Fractionating_Column Vapor Flow Distillation_Head Distillation Head Fractionating_Column->Distillation_Head Thermometer Thermometer Condenser Condenser Distillation_Head->Condenser Receiving_Flask Receiving Flask Condenser->Receiving_Flask Water_Out Water Out Condenser->Water_Out Water_In Water In Water_In->Condenser Coolant

Caption: Fractional Distillation Apparatus Setup.

Step-by-Step Distillation Procedure
  • Charge the Flask: Add the dried, crude this compound to the round-bottom flask. Do not fill the flask to more than two-thirds of its capacity. Add a few boiling chips to ensure smooth boiling.

  • Assemble the Apparatus: Assemble the fractional distillation apparatus as shown above, ensuring all joints are properly sealed.

  • Cooling: Start the flow of cold water through the condenser.

  • Heating: Gradually heat the round-bottom flask using the heating mantle.

  • Equilibration: As the mixture begins to boil, a vapor ring will rise through the fractionating column. Allow this ring to rise slowly to establish a temperature gradient in the column.

  • Collection of Fractions:

    • Forerun: The first fraction to distill will be any remaining volatile impurities. The temperature at the distillation head will be below the boiling point of 3-methyl-1-hexanol. Collect this forerun in a separate receiving flask and set it aside.

    • Intermediate Fraction: As the temperature rises, a second fraction containing primarily 3-methyl-1-hexanol will begin to distill at approximately 161-172°C. Collect this in a separate flask.

    • Main Fraction (this compound): When the temperature at the distillation head stabilizes at the boiling point of this compound (approximately 184°C), change to a clean, pre-weighed receiving flask. Collect the distillate while the temperature remains constant.

  • Termination: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask. Never distill to dryness.

  • Cooling: Allow the apparatus to cool completely before disassembling.

Post-Distillation: Purity Analysis

The purity of the collected this compound fraction should be assessed using appropriate analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for this analysis due to its high resolution and ability to identify and quantify volatile organic compounds[5][6].

GC-MS Analysis Protocol

The following is a general GC-MS protocol that can be adapted for the analysis of this compound.

Table 2: Example GC-MS Parameters for this compound Analysis

ParameterSetting
Gas Chromatograph (GC)
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature250°C
Injection Volume1 µL (split ratio 50:1)
Oven ProgramInitial temp 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Mass Spectrometer (MS)
Ion Source Temp230°C
Quadrupole Temp150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-400
Data Interpretation

The purity of the this compound is determined by integrating the peak area of the target compound and expressing it as a percentage of the total peak area in the chromatogram. The identity of the peak can be confirmed by comparing its mass spectrum to a reference library (e.g., NIST).

Logical Workflow for Purification and Analysis

The entire process, from crude product to a verified pure compound, follows a logical sequence of steps designed to ensure the integrity of the final product.

Purification_Workflow Crude_Ester Crude this compound Work_Up Pre-Distillation Work-up (Neutralization, Washing, Drying) Crude_Ester->Work_Up Fractional_Distillation Fractional Distillation Work_Up->Fractional_Distillation Forerun Forerun (Low-Boiling Impurities) Fractional_Distillation->Forerun Intermediate Intermediate Fraction (3-methyl-1-hexanol) Fractional_Distillation->Intermediate Main_Fraction Main Fraction (this compound) Fractional_Distillation->Main_Fraction Purity_Analysis GC-MS Purity Analysis Main_Fraction->Purity_Analysis Pure_Product High-Purity this compound (>99%) Purity_Analysis->Pure_Product

Caption: Workflow for Purification and Analysis.

Safety Precautions

  • Flammability: this compound and its precursors are flammable. All heating should be conducted using a heating mantle in a well-ventilated fume hood. No open flames should be present.

  • Corrosives: Acetic acid and any acid catalyst used in the synthesis are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pressure Build-up: When neutralizing with sodium bicarbonate, vent the separatory funnel frequently to prevent pressure build-up.

  • General Handling: Standard laboratory safety practices should be followed at all times.

References

  • LookChem. (n.d.). 3-Methyl-1-hexanol. Retrieved February 7, 2026, from [Link]

  • The Good Scents Company. (n.d.). 3-methyl-1-hexanol. Retrieved February 7, 2026, from [Link]

  • Stenutz, R. (n.d.). 3-methyl-1-hexanol. Retrieved February 7, 2026, from [Link]

  • Agilent Technologies. (n.d.). Profiling Flavors and Fragrances in Complex Matrices Using Linear Retention Indices Without Sample Preparation. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Esters. Retrieved February 7, 2026, from [Link]

  • Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester. Retrieved February 7, 2026, from [Link]

  • Shimadzu. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Retrieved February 7, 2026, from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved February 7, 2026, from [Link]

  • Connect Journals. (2022). Analysis of volatile organic compounds concentration using GC-MS technique for some types of concentrated perfumes in the Baghdad's local shops. Retrieved February 7, 2026, from [Link]

  • PerfumersWorld. (n.d.). GCMS Analysis. Retrieved February 7, 2026, from [Link]

  • Quora. (2015, November 12). Why does 1-hexanol have a higher boiling point than 3-hexanol?. Retrieved February 7, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Hexanol, 3-methyl- (CAS 13231-81-7). Retrieved February 7, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved February 7, 2026, from [Link]

Sources

Application Note: High-Sensitivity GC-MS Profiling of 3-Methylhexyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a validated protocol for the identification and quantification of 3-Methylhexyl Acetate (CAS 50373-54-1) using Gas Chromatography-Mass Spectrometry (GC-MS). While primarily known as a volatile ester with a fruity, pear-like aroma used in flavor and fragrance industries, this compound is increasingly relevant in pharmaceutical development as a bioactive constituent in natural product libraries and a potential trace impurity in excipient formulations .

This guide addresses the specific challenges of analyzing branched-chain esters—namely, isomeric resolution and trace-level detection—by combining Headspace Solid-Phase Microextraction (HS-SPME) with electron ionization (EI) MS.

Key Applications
  • Pharmaceutical Excipient Profiling: Quality control of flavoring agents in pediatric formulations (syrups/suspensions).[1]

  • Natural Product Drug Discovery: Isolation from botanical sources (e.g., Lippia species) for bioactivity screening.[1]

  • Metabolite Tracking: Monitoring esterase-mediated hydrolysis in stability studies.[1]

Target Analyte Profile

PropertySpecification
Compound Name This compound
IUPAC Name 3-methylhexyl ethanoate
CAS Number 50373-54-1
Molecular Formula C

H

O

Molecular Weight 158.24 g/mol
Boiling Point ~184 °C
Solubility Soluble in ethanol, ethyl acetate, hexane; Insoluble in water.[2][3][4]
Key MS Ions (EI) 43 (Base), 61 , 55 , 70 , 98 (M-60)

Experimental Workflow

The following workflow integrates sample preparation with instrumental analysis and data processing.

Workflow cluster_Prep Sample Preparation cluster_GCMS Instrumental Analysis cluster_Data Data Processing Start Sample Matrix (Formulation/Extract) Split Select Extraction Mode Start->Split SPME HS-SPME (Trace Volatiles) Split->SPME High Sensitivity (<1 ppm) LLE Liquid Extraction (Complex Matrix) Split->LLE High Conc. (>1 ppm) GC GC Separation (DB-5MS Column) SPME->GC LLE->GC MS MS Detection (EI Source, 70eV) GC->MS Qual Qualitative ID (RI Match + Spectral Library) MS->Qual Quant Quantitation (SIM Mode: m/z 43, 98) Qual->Quant

Figure 1: Analytical workflow for this compound, differentiating between trace (SPME) and bulk (LLE) analysis pathways.

Sample Preparation Protocols

Method A: Headspace SPME (Recommended for Trace Analysis)

Use this method for detecting impurities in drug formulations or residual solvents.[1]

  • Sample Loading: Transfer 1.0 g of sample (solid or liquid) into a 20 mL headspace vial.

  • Salt Addition: Add 2 mL of saturated NaCl solution (to enhance volatility via the "salting-out" effect).

  • Internal Standard: Add 10 µL of Isobutyl Acetate-d3 (or 2-Heptanone) as an internal standard (IS).

  • Incubation: Seal with a magnetic screw cap (PTFE/Silicone septum).[1] Incubate at 50°C for 15 minutes with agitation (500 rpm).

  • Extraction: Expose a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) SPME fiber to the headspace for 30 minutes at 50°C.[1]

    • Rationale: The triple-phase fiber covers the polarity range of the ester and potential matrix interferences.[1]

Method B: Liquid-Liquid Extraction (LLE)

Use this method for high-concentration samples or bio-oils.

  • Dissolution: Dissolve 100 mg of sample in 10 mL of Dichloromethane (DCM) .

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.[1]

  • Drying: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    .
  • Injection: Transfer to a 2 mL autosampler vial.

GC-MS Method Parameters

Gas Chromatography (Agilent 7890B or equivalent)
ParameterSettingRationale
Column DB-5MS UI (30 m × 0.25 mm × 0.25 µm)Low-bleed, non-polar phase ideal for separating branched esters.
Carrier Gas Helium (99.999%) @ 1.0 mL/min (Constant Flow)Ensures consistent retention times (RT).[1]
Inlet Temp 250°CSufficient to volatilize the ester without thermal degradation.[1]
Injection Mode Splitless (SPME) / Split 1:50 (Liquid)Splitless maximizes sensitivity for trace work.[1]
Oven Program Initial: 50°C (Hold 2 min)Ramp 1: 5°C/min to 150°CRamp 2: 20°C/min to 280°C (Hold 3 min)Slow initial ramp separates this compound from linear isomers (n-hexyl acetate).[1]
Mass Spectrometry (Agilent 5977B or equivalent)
ParameterSettingRationale
Source Temp 230°CPrevents condensation of matrix components.[1]
Quad Temp 150°CStandard operating temperature.[1]
Ionization Electron Impact (EI), 70 eVStandard energy for reproducible library matching.[1]
Acquisition SIM/Scan (Simultaneous)Scan (m/z 35-350) for ID; SIM for Quant.
SIM Ions Target: 43 , 98 ; Qualifier: 55 , 61 m/z 98 is the diagnostic alkene fragment (M-60).

Data Analysis & Interpretation

Identification Criteria

Positive identification requires meeting three criteria:

  • Retention Index (RI): Must be within ±10 units of the reference value.

    • DB-5MS (Non-polar): RI ≈ 1022 - 1035 [1].[1][5]

    • DB-Wax (Polar): RI ≈ 1250 - 1266 .[1][5]

  • Spectral Match: NIST Library match score > 850.[1]

  • Ion Ratios: Ratio of m/z 98 to m/z 43 must match the standard within ±20%.

Fragmentation Mechanism

Understanding the fragmentation is crucial for distinguishing this compound from its isomers (e.g., n-heptyl acetate).

  • Molecular Ion (M+ = 158): Typically weak or absent.[1]

  • Base Peak (m/z 43): The acetyl cation [CH

    
    CO]
    
    
    
    , characteristic of acetates.[1]
  • Diagnostic Loss (M-60): Loss of acetic acid (McLafferty-like elimination) yields the alkene ion [C

    
    H
    
    
    
    ]
    
    
    at m/z 98 .[1]
  • Alkyl Chain: The 3-methyl substitution pattern generates specific alkyl fragments at m/z 55 and 70.[1]

Fragmentation cluster_Path1 Alpha Cleavage cluster_Path2 Acetic Acid Elimination M Molecular Ion [M]+ m/z 158 Ac Acetyl Ion [CH3CO]+ m/z 43 (Base) M->Ac C-O Bond Break Alkene Alkene Ion [C7H14]+ m/z 98 M->Alkene - CH3COOH (M-60) Fragment Alkyl Fragment [C5H10]+ m/z 70 Alkene->Fragment Alkyl Cleavage

Figure 2: Proposed EI fragmentation pathway for this compound. The formation of m/z 98 via acetic acid loss is the primary diagnostic transition.[1]

Quality Assurance & Validation

To ensure data trustworthiness (Trustworthiness), the following validation steps are mandatory:

  • Linearity: Prepare a 5-point calibration curve (0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) in the sample matrix.

    
     should be > 0.995.[1]
    
  • Limit of Detection (LOD): Determine the concentration yielding a Signal-to-Noise (S/N) ratio of 3:1. Expected LOD for SPME is < 10 ng/g (ppb).[1]

  • Carryover Check: Inject a blank (hexane or air) after the highest standard. Target analyte peak area in the blank must be < 1% of the LOQ.[1]

  • System Suitability: Daily injection of a standard mix.[1] The peak asymmetry factor must be between 0.8 and 1.2.[1]

References

  • NIST Chemistry WebBook. this compound: Gas Chromatography Retention Indices. National Institute of Standards and Technology.[6] [Link][1]

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link][1]

  • The Pherobase. Retention Index Data for Acetates. [Link]

Sources

Application Note: Structural Elucidation of 3-Methylhexyl Acetate using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the acquisition and interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-methylhexyl acetate. The document outlines the theoretical basis for the expected spectral features, including chemical shifts, spin-spin coupling, and the impact of stereochemistry on the spectrum. A detailed, field-proven protocol for sample preparation and data acquisition is provided, designed to ensure high-quality, reproducible results. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural characterization of organic molecules.

Introduction

This compound is an organic ester with applications in the fragrance and flavor industries, valued for its characteristic fruity aroma.[1] Accurate structural confirmation and purity assessment are critical for its use in commercial products and research. 1H NMR spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules in solution.[2][3] It provides detailed information about the electronic environment of individual protons, their connectivity, and the stereochemistry of the molecule.

The structure of this compound (Figure 1) contains a chiral center at the C3 position, which introduces diastereotopicity for the methylene protons at C2 and C4. This phenomenon, where chemically similar protons in a chiral molecule are magnetically non-equivalent, provides a unique spectral signature that can be leveraged for detailed structural analysis.[4][5][6][7] This application note will delve into the interpretation of these specific spectral features.

Figure 1: Structure of this compound Molecular structure of this compound with protons labeled for NMR assignment.

Caption: Labeled protons for spectral assignment.

Theoretical 1H NMR Spectrum Analysis

The 1H NMR spectrum of this compound is predicted to exhibit seven distinct signals, some of which will show complex splitting patterns due to the presence of a chiral center. The expected chemical shifts are based on the functional groups present, primarily the ester and alkyl moieties.[8][9]

  • Acetate Methyl Protons (a): These three protons are expected to appear as a sharp singlet in the region of δ 2.0-2.2 ppm.[8][10][11] The singlet arises because there are no adjacent protons to cause spin-spin coupling. The downfield shift is due to the deshielding effect of the adjacent carbonyl group.

  • Methylene Protons Adjacent to Oxygen (b): These two protons are on the carbon directly attached to the ester oxygen. They are expected to resonate in the range of δ 3.7-4.1 ppm.[8] Due to the adjacent chiral center at C3, these protons are diastereotopic and thus magnetically non-equivalent.[4][5][7] This will result in two separate signals, each appearing as a doublet of doublets (dd), as they are coupled to the single proton at C3 and to each other (geminal coupling).

  • Methine Proton at the Chiral Center (c): This single proton is attached to the chiral carbon and is expected to be a multiplet in the region of δ 1.4-1.8 ppm.[9] It is coupled to the two diastereotopic protons at C2, the two diastereotopic protons at C4, and the three protons of the methyl group at C3.

  • Methylene Protons at C4 (d, d'): Similar to the protons at C2, these two protons are adjacent to the chiral center and are therefore diastereotopic.[4][5][7] They will appear as two separate multiplets in the alkyl region (δ 1.2-1.6 ppm).[9] Each will be coupled to the methine proton at C3 and the methylene protons at C5.

  • Methylene Protons at C5 (e, e'): These protons are further from the chiral center and their diastereotopicity may be less pronounced, potentially leading to overlapping multiplets. They are expected to resonate around δ 1.2-1.4 ppm and will be coupled to the protons at C4 and C6.

  • Terminal Methyl Protons (f): The three protons of the terminal methyl group (C7) will appear as a triplet in the upfield region, typically around δ 0.8-1.0 ppm, due to coupling with the two protons at C6.

  • Methyl Protons at C3 (g): The three protons of the methyl group attached to the chiral center will appear as a doublet around δ 0.8-1.0 ppm, resulting from coupling with the single methine proton at C3.

Experimental Protocol

This protocol is designed for a standard 400 MHz NMR spectrometer.

1. Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.

  • Materials:

    • This compound (5-10 mg)

    • Deuterated chloroform (CDCl3), 99.8% D

    • Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)

    • NMR tube (5 mm, high precision)

    • Pasteur pipette and bulb

    • Small vial

  • Procedure:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial. The goal is to have a final concentration that provides a good signal-to-noise ratio without causing line broadening due to viscosity.

    • Add approximately 0.6-0.7 mL of CDCl3 to the vial.

    • If using an external standard, add one drop of TMS to the solution.

    • Gently swirl the vial to ensure the sample is fully dissolved. The solution should be clear and free of any particulate matter.

    • Using a Pasteur pipette, transfer the solution to the NMR tube.

    • Ensure the liquid height in the NMR tube is appropriate for the spectrometer (typically around 4-5 cm).

2. NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock insert->lock shim Shim lock->shim acquire Acquire Spectrum shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate

Caption: Experimental workflow for 1H NMR analysis.

  • Instrument Parameters:

    • Spectrometer Frequency: 400 MHz

    • Solvent: CDCl3

    • Temperature: 298 K

    • Pulse Program: Standard 1D proton (e.g., zg30)

    • Number of Scans (NS): 16 to 64 (increase for dilute samples)

    • Acquisition Time (AQ): 3-4 seconds

    • Relaxation Delay (D1): 2-5 seconds

    • Spectral Width (SW): 12-16 ppm

    • Receiver Gain (RG): Set automatically or manually to avoid clipping the FID.

  • Procedure:

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl3.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp lines and good resolution.

    • Acquire the 1H NMR spectrum using the parameters listed above.

3. Data Processing

  • Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Perform phase correction to ensure all peaks are in the absorptive mode.

  • Apply baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the residual CHCl3 peak to δ 7.26 ppm.

  • Integrate the signals to determine the relative number of protons corresponding to each resonance.

Predicted Spectral Data and Interpretation

The following table summarizes the predicted 1H NMR data for this compound in CDCl3.

Proton Label Predicted Chemical Shift (δ, ppm) Integration Multiplicity Coupling Constant (J, Hz) Assignment
a~2.053Hs-CH3-C=O
b~4.052HddJ_gem ≈ 10-12, J_vic ≈ 6-8O-CH2-CH
c~1.61Hm-CH-CH3
d, d'~1.4-1.52Hm-CH-CH2-CH2
e, e'~1.32Hm-CH2-CH2-CH3
f~0.93HtJ ≈ 7CH2-CH3
g~0.93HdJ ≈ 7CH-CH3

s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets

The presence of the chiral center at C3 is the key to a detailed interpretation of this spectrum. The diastereotopicity of the methylene protons at C2 and C4 leads to more complex splitting patterns than would be observed in an achiral analogue. The observation of two distinct multiplets for the C2 protons and two for the C4 protons would be strong evidence for the presence of the chiral center. The coupling constants (J values) provide further structural information; for example, the ~7 Hz coupling constant for the terminal methyl group (f) is characteristic of free rotation in an alkyl chain.[1]

Conclusion

1H NMR spectroscopy is an indispensable tool for the structural verification of this compound. The predicted spectrum reveals a unique set of signals that are directly correlated with its molecular structure. The presence of a chiral center gives rise to diastereotopic protons, resulting in complex but interpretable splitting patterns that provide a high level of structural detail. The protocol outlined in this application note provides a robust method for obtaining a high-quality 1H NMR spectrum, enabling confident structural assignment and purity assessment.

References

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Doc Brown's Chemistry. (2025). The 1H NMR spectrum of methyl ethanoate. [Link]

  • University of Wisconsin-Madison. (n.d.). 1H - 1H coupling data. [Link]

  • Diastereotopic Protons. (n.d.). From 1H NMR, we get: • Chemical shift data (δ) - This tells us what kinds of protons we have. [Link]

  • University of West Indies. (n.d.). Analyzing 1H spectra. [Link]

  • InstaNANO. (n.d.). NMR Database Table with Search. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • University of California, San Diego. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

  • Chemistry Steps. (n.d.). Homotopic Enantiotopic Diastereotopic and Heterotopic. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Master Organic Chemistry. (2012). Homotopic, Enantiotopic, Diastereotopic. [Link]

  • Doc Brown's Chemistry. (2025). The 1H NMR spectrum of methyl ethanoate. [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

  • University of Calgary. (n.d.). Ch 13 - Coupling. [Link]

  • Chemaxon. (n.d.). NMR Predictor. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. [Link]

Sources

13C NMR analysis of 3-Methylhexyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution 13C NMR Characterization of 3-Methylhexyl Acetate

Executive Summary

This guide details the protocol for the Carbon-13 Nuclear Magnetic Resonance (


C NMR) analysis of This compound  (CAS: 50373-54-1). As a branched alkyl ester used in fragrance formulation and as a chiral intermediate in pharmaceutical synthesis, accurate structural assignment is critical. This note moves beyond basic spectral acquisition, focusing on stereochemical implications , quantitative acquisition parameters , and isomeric differentiation .

Introduction & Structural Logic

This compound (


) presents specific analytical challenges due to its branched aliphatic chain. The molecule contains a chiral center at C3 , meaning commercial samples often exist as racemic mixtures, while asymmetric syntheses yield enantiomerically enriched products.

Structural Skeleton:



Key Analytical Targets:

  • Carbonyl Verification: Confirmation of the ester linkage (~171 ppm).

  • Branching Identification: Distinguishing the methine (

    
    ) at C3 from methylene (
    
    
    
    ) signals using DEPT-135.
  • Isobaric Impurity Analysis: Differentiating this compound from linear isomers (e.g.,

    
    -heptyl acetate) or positional isomers (e.g., 2-methylhexyl acetate).
    

Experimental Protocol

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    , 99.8% D) + 0.03% v/v TMS.
    
    • Rationale: High solubility of lipophilic esters; the triplet at 77.16 ppm provides an internal frequency lock and chemical shift reference.

  • Concentration: 30–50 mg of analyte in 0.6 mL solvent.

    • Note:

      
      C has low natural abundance (1.1%).[1] Higher concentrations reduce scan time but may increase viscosity, broadening lines. 50 mg is the "sweet spot" for standard 5mm probes.
      
  • Tube Quality: Class A, 5mm borosilicate tubes (Norell 500-series or equivalent) to minimize shimming errors.

Instrument Parameters (Bruker/Varian Standard)

To ensure both structural confirmation and potential quantitative integration, two parameter sets are defined.

ParameterMethod A: Structural ID (Rapid) Method B: Quantitative (qNMR)
Pulse Sequence zgpg30 (Power-gated decoupling)zgig (Inverse gated decoupling)
Pulse Angle 30°90°
Relaxation Delay (

)
1.0 – 2.0 sec> 30 sec (5

longest

)
Acquisition Time (

)
1.0 sec3.0 sec (High resolution)
Scans (

)
256 – 1024> 1024 (S/N > 250:1)
Decoupling WALTZ-16 (Continuous)On during acq, Off during delay
Spectral Width 240 ppm (-20 to 220 ppm)240 ppm

Critical Mechanism - The Nuclear Overhauser Effect (NOE):

  • Method A uses continuous proton decoupling. This transfers magnetization from

    
     to 
    
    
    
    C, increasing signal intensity (NOE enhancement) by up to 3x.[1] This is excellent for detection but distorts integration ratios because carbons with more attached protons receive more enhancement.
  • Method B (Inverse Gated) turns on decoupling only during acquisition to collapse multiplets into singlets but keeps it off during the delay to eliminate NOE build-up. This allows for accurate integration (e.g., determining enantiomeric excess with chiral shift reagents).

Workflow Visualization

G cluster_analysis Analysis Logic Start Start: this compound Sample Prep Sample Prep (50mg in 0.6mL CDCl3) Start->Prep Acq Acquisition Setup Prep->Acq Method Select Method Acq->Method Qual Method A: Structural ID (zgpg30, d1=2s) Maximizes S/N Method->Qual Routine ID Quant Method B: Quantitative (zgig, d1=30s) Suppresses NOE Method->Quant Purity/Ratio Process Processing (EF, Phase, Baseline) Qual->Process Quant->Process Analysis Spectral Analysis Process->Analysis Check 171 ppm Check 171 ppm Analysis->Check 171 ppm Ester C=O Check 64 ppm Check 64 ppm Analysis->Check 64 ppm O-CH2 DEPT-135 DEPT-135 Analysis->DEPT-135 Resolve CH/CH2/CH3

Figure 1: Decision tree for


C NMR acquisition parameters based on analytical goals (Qualitative vs. Quantitative).

Spectral Assignment & Data Interpretation

The this compound spectrum will display 9 distinct carbon signals (unless enantiomers are resolved, which requires chiral solvating agents).

Predicted Chemical Shifts ( )
Carbon LabelTypeChemical Shift (

, ppm)
DEPT-135 PhaseStructural Justification
C=O Quaternary171.2 InvisibleCarbonyl carbon (deshielded by anisotropic effect).
C1

64.3 Negative (Down)Directly attached to Oxygen (Inductive deshielding).
C2

35.5 Negative (Down)

-position to Oxygen;

-position to branch.
C4

38.9 Negative (Down)Interior methylene chain.
C3

29.8 Positive (Up)Chiral Center . Methine signal.[2]
Acetate-Me

21.0 Positive (Up)Methyl adjacent to Carbonyl.
C5

20.1 Negative (Down)

-position from branch.
3-Me

19.2 Positive (Up)Branch methyl group.
C6

14.1 Positive (Up)Terminal methyl of the hexyl chain.

Note: Shifts are approximate (


 0.5 ppm) and concentration-dependent.
Advanced DEPT Analysis

Distinguishing the methyl groups is the most common point of confusion.

  • DEPT-135 is the definitive tool here.

    • Up (Positive):

      
       and 
      
      
      
      . You will see the Acetate-Me , 3-Me , Terminal-Me , and the C3 Methine .
    • Down (Negative):

      
      . You will see C1, C2, C4, C5 .
      
    • Differentiation: The C3 Methine (~30 ppm) is usually distinct from the methyls (14-21 ppm). If overlap occurs at ~20 ppm (between C5 and Acetate-Me), a DEPT-90 experiment will show only the CH group (C3), erasing all methyls.

Troubleshooting & Artifacts

  • Missing Carbonyl Peak (~171 ppm):

    • Cause: Quaternary carbons have long relaxation times (

      
      ) and no attached protons for NOE enhancement.
      
    • Solution: Increase

      
       to 3-5 seconds or increase the number of scans.
      
  • Triplet at 77 ppm:

    • Identification: This is the solvent (

      
      ).[3][4] Do not integrate or assign this to the sample.
      
  • Extra Peaks (Twin Signals):

    • Cause: If the sample is not racemic but a mixture of diastereomers (unlikely here as there is only 1 chiral center), or if a chiral shift reagent (e.g.,

      
      ) is added.
      
    • Contamination: Check for residual acetic acid (~176 ppm) or 3-methyl-1-hexanol (starting material, C1 shifts to ~60 ppm).

References

  • Oregon State University. (2022). 13C NMR Chemical Shift Table. Department of Chemistry. Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Doc Brown's Chemistry. (2025). Interpretation of the C-13 NMR spectrum of 3-methylhexane. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 44630061, this compound. Link[5]

  • Reich, H. J. (2023). Structure Determination Using NMR: 13C-NMR. University of Wisconsin-Madison. Link

Sources

Application Note: FT-IR Spectral Analysis of 3-Methylhexyl Acetate for Research and Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Methylhexyl acetate (C₉H₁₈O₂) is an organic ester recognized for its characteristic fruity aroma, which has led to its application in the fragrance and food industries as a flavoring agent.[1] Structurally, it is the acetate ester of 3-methylhexanol, possessing a chiral center at the C3 position of the hexyl chain.[1] Accurate and efficient identification and quality assessment of this compound are crucial for its intended applications. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly specific method for the molecular characterization of this compound, making it an invaluable tool for researchers, scientists, and drug development professionals.

This application note provides a comprehensive guide to obtaining and interpreting the FT-IR spectrum of this compound. It outlines a detailed protocol for sample analysis using Attenuated Total Reflectance (ATR)-FT-IR, discusses the theoretical basis for the expected spectral features, and presents a thorough interpretation of the resulting spectrum.

Scientific Principles of FT-IR Spectroscopy

FT-IR spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[2] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds (stretching, bending, etc.). An FT-IR spectrum is a plot of this absorption versus frequency (typically expressed as wavenumbers, cm⁻¹), which serves as a unique molecular "fingerprint".[3]

For an ester like this compound, the most prominent and diagnostic absorption bands arise from the carbonyl (C=O) and carbon-oxygen (C-O) single bonds within the ester functional group.[4][5] The presence, position, and intensity of these and other characteristic peaks allow for unambiguous identification and can also be used for quantitative analysis.[2][6]

Experimental Protocol: ATR-FT-IR Analysis of this compound

Attenuated Total Reflectance (ATR) is a widely used sampling technique for liquid and solid samples due to its minimal sample preparation requirements.[7] The following protocol details the steps for acquiring a high-quality FT-IR spectrum of this compound using an ATR accessory.

I. Instrumentation and Materials
  • FT-IR Spectrometer: A benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this application.

  • ATR Accessory: A single-reflection diamond ATR accessory is recommended for its durability and broad spectral range.

  • Sample: this compound (minimum 95% purity).[8]

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.

II. Instrument Parameters
ParameterRecommended SettingRationale
Spectral Range 4000 - 400 cm⁻¹This range covers the fundamental vibrational modes of most organic molecules.
Resolution 4 cm⁻¹Provides sufficient detail for identifying characteristic functional group peaks.[1]
Number of Scans 64Co-adding multiple scans improves the signal-to-noise ratio of the spectrum.[1]
Apodization Happ-GenzelA standard function that provides a good balance between peak shape and resolution.
III. Measurement Procedure
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with isopropanol or ethanol, followed by a dry wipe.

    • Acquire a background spectrum with the clean, empty ATR crystal. This will account for any atmospheric (e.g., CO₂, water vapor) and instrumental contributions to the spectrum.

  • Sample Analysis:

    • Place a single drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Acquire the sample spectrum using the parameters defined in the table above.

  • Post-Measurement Cleaning:

    • Thoroughly clean the ATR crystal using the same procedure as in step 1 to prevent cross-contamination between samples.

Workflow for ATR-FT-IR Analysis

FT_IR_Workflow Figure 1: Experimental Workflow for ATR-FT-IR Analysis A Start: Clean ATR Crystal B Acquire Background Spectrum A->B C Apply this compound Sample B->C D Acquire Sample Spectrum C->D E Clean ATR Crystal D->E F Data Analysis & Interpretation E->F G End F->G

Caption: A flowchart illustrating the sequential steps for acquiring an FT-IR spectrum of a liquid sample using an ATR accessory.

Spectral Interpretation and Discussion

The FT-IR spectrum of this compound is characterized by several strong absorption bands corresponding to the vibrational modes of its constituent functional groups. The most significant of these are detailed below, with expected peak positions based on the analysis of similar aliphatic esters.[5][9][10]

Key Spectral Regions and Peak Assignments
Wavenumber (cm⁻¹)Vibrational ModeDescription
2960-2850 C-H Stretching (Alkyl)Strong, sharp peaks corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the hexyl chain.[10]
1750-1735 C=O Stretching (Ester)A very strong and sharp absorption band, which is the most characteristic feature of an ester. For aliphatic esters like this compound, this peak is typically found in this range.[5][9][10]
1470-1450 C-H Bending (Alkyl)Medium intensity peaks due to the scissoring and bending vibrations of the C-H bonds in the alkyl chain.[10]
1370-1350 C-H Bending (Methyl)A characteristic medium intensity peak from the symmetric bending ("umbrella" mode) of the methyl groups.[10]
1300-1000 C-O Stretching (Ester)Two or more strong bands are expected in this region, corresponding to the asymmetric and symmetric stretching of the C-O-C linkage of the ester group. These are also highly diagnostic for esters.[9]
Below 1000 Fingerprint RegionThis region contains a complex pattern of peaks from various bending and skeletal vibrations that are unique to the entire molecule, serving as a "fingerprint" for identification.[3]
Detailed Analysis of Expected Spectrum

The FT-IR spectrum of this compound will be dominated by the intense carbonyl stretch (C=O) around 1740 cm⁻¹. This peak is typically the strongest in the spectrum and is a clear indicator of the ester functional group.[5] The presence of a long alkyl chain will be confirmed by the strong C-H stretching vibrations just below 3000 cm⁻¹.

In the "fingerprint region" (below 1500 cm⁻¹), the two strong C-O stretching bands are of particular importance for confirming the ester functionality. One band, typically between 1250 cm⁻¹ and 1200 cm⁻¹, is due to the C-O stretch adjacent to the carbonyl group, while the other, usually between 1150 cm⁻¹ and 1000 cm⁻¹, arises from the O-C stretch of the alkyl portion.[4] The complex pattern of weaker bands in this region provides a unique signature for this compound, allowing for its differentiation from other structurally similar esters.

For comparison, the published FT-IR spectrum of hexyl acetate, a closely related compound, shows a strong carbonyl absorption at approximately 1740 cm⁻¹, strong C-H stretching bands between 2850 and 3000 cm⁻¹, and prominent C-O stretching bands in the 1240-1050 cm⁻¹ region. Given the structural similarity, the spectrum of this compound is expected to exhibit these features at very similar wavenumbers.

Conclusion

FT-IR spectroscopy, particularly with the use of an ATR accessory, provides a rapid, reliable, and straightforward method for the identification and characterization of this compound. The key diagnostic peaks, including the strong carbonyl stretch (C=O) around 1750-1735 cm⁻¹, the C-H stretching bands (2960-2850 cm⁻¹), and the two C-O stretching bands (1300-1000 cm⁻¹), collectively form a unique spectral fingerprint. This application note provides a robust protocol and a detailed guide to spectral interpretation that can be readily implemented in research, development, and quality control laboratories.

References

  • ATR-FTIR Analysis on Aliphatic Hydrocarbon Bond (CH) For- mation and Carboxyl Content during the Ageing of. Semantic Scholar. Available at: [Link].

  • This compound | C9H18O2 | CID 44630061. PubChem. Available at: [Link].

  • This compound, min 95% (GC), 1 gram. LabAlley. Available at: [Link].

  • ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. National Center for Biotechnology Information. Available at: [Link].

  • Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. Semantic Scholar. Available at: [Link].

  • Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis: Spectral Evaluation, Regression Modelling, and Molecular Insight. MDPI. Available at: [Link].

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link].

  • Hexyl acetate | C8H16O2 | CID 8908. PubChem. Available at: [Link].

  • Table of Characteristic IR Absorptions. Available at: [Link].

  • IR Spectroscopy Tutorial: Esters. University of Calgary. Available at: [Link].

  • Quantitative analysis using ATR-FTIR Spectroscopy. Agilent. Available at: [Link].

  • Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link].

  • infrared spectrum of methyl ethanoate C3H6O2 CH3COOCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link].

  • RIFM fragrance ingredient safety assessment, 3-(methylthio)hexyl acetate, CAS registry number 51755-85-2. ScienceDirect. Available at: [Link].

  • RIFM fragrance ingredient safety assessment, Hexyl acetate, CAS Registry Number 142-92-7. ScienceDirect. Available at: [Link].

  • The following IR spectrum is for hexyl acetate. | Chegg.com. Chegg. Available at: [Link].

  • ATR-FTIR analysis of fresh and aged natural esters (a) eN 1204 and (b)... ResearchGate. Available at: [Link].

  • IR spectra of metal acetates and metal acetate-ethanolamine complexes. ResearchGate. Available at: [Link].

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Application Notes and Protocols for 3-Methylhexyl Acetate in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding 3-Methylhexyl Acetate

This compound (CAS No. 50373-54-1) is an ester recognized in the fragrance and flavor industries for its characteristic fruity aroma profile.[1] As an organic compound derived from the reaction of 3-methylhexanol and acetic acid, it presents as a colorless liquid with moderate volatility and solubility in organic solvents.[1] Its molecular structure, featuring a six-carbon chain with a methyl group at the third position, contributes to its distinct organoleptic properties.[1] These application notes provide a comprehensive guide for researchers, perfumers, and formulation scientists on the effective and safe use of this compound as a fragrance ingredient. The protocols outlined herein are grounded in established principles of fragrance chemistry and safety assessment, offering a framework for its application from initial concept to final formulation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in fragrance systems. These properties influence its olfactory performance, stability, and compatibility with other formulation components.

PropertyValueSource
Molecular Formula C₉H₁₈O₂PubChem
Molecular Weight 158.24 g/mol PubChem
CAS Number 50373-54-1TCI, PubChem
Appearance Colorless to almost colorless clear liquidTCI
Boiling Point 184 °CTCI
Flash Point 59 °CTCI
Specific Gravity (20/20) 0.87TCI
Purity (typical) >95.0% (GC)TCI

Olfactory Profile and Application in Fragrance Composition

This compound is characterized by a pleasant, fruity odor.[1] While detailed public data on its specific odor threshold is limited, its profile can be leveraged in various ways within a fragrance composition.

Causality of Olfactory Contribution:

Esters like this compound are valued for their ability to impart brightness and a natural-smelling fruitiness to a fragrance. The moderate volatility suggests it would function as a top-to-middle note, contributing to the initial impression of the scent and bridging to the heart of the fragrance. Its character is less intense than smaller, more volatile esters, allowing for versatile blending. In compositions, it can be used to:

  • Enhance Fruity Accords: Add a juicy, ripe quality to apple, pear, or tropical fruit accords.

  • Modify Floral Bouquets: Introduce a subtle fruity nuance to white florals like jasmine and magnolia, softening and modernizing the overall scent.

  • Provide a Natural Lift: Impart a sense of diffusive freshness to citrus and green fragrance families.

Logical Relationships in Blending:

The blending behavior of this compound is dictated by its chemical structure and resulting polarity. It is expected to blend well with a wide range of common fragrance materials, including:

  • Other fruity esters (e.g., hexyl acetate, ethyl acetoacetate)

  • Citrus essential oils (e.g., bergamot, lemon, orange)

  • Floral absolutes and essential oils (e.g., jasmine sambac, ylang-ylang)

  • Synthetic musks

  • Woody notes (e.g., cedarwood, sandalwood)

Safety and Regulatory Considerations

Handling and Storage:

This compound is a flammable liquid and vapor. Standard laboratory and manufacturing safety protocols should be strictly followed.

  • Handling: Wear protective gloves, clothing, and eye/face protection. Ensure adequate ventilation and use only non-sparking tools. Keep away from heat, sparks, open flames, and hot surfaces. Ground and bond containers and receiving equipment to prevent static discharge.

  • Storage: Store in a well-ventilated place and keep the container tightly closed. Recommended storage is in a cool, dark place below 15°C.

Toxicological Profile:

As of the date of this publication, a specific, publicly available safety assessment for this compound from the Research Institute for Fragrance Materials (RIFM) has not been identified. However, RIFM has assessed structurally related compounds, which can provide some insight into the expected toxicological profile. For instance, assessments of other acetate esters used in fragrances have evaluated endpoints such as genotoxicity, repeated dose toxicity, reproductive toxicity, and skin sensitization.

Based on available safety data sheets, this compound is classified as a flammable liquid. While comprehensive skin sensitization data is not publicly available, it is prudent to handle it with care to avoid direct skin contact.

Regulatory Status:

A specific standard for this compound under the International Fragrance Association (IFRA) has not been identified in publicly accessible databases as of early 2026. The absence of a specific restriction does not imply unlimited use. It is the responsibility of the formulator to ensure that the final product complies with all regional and global regulations and to conduct a thorough safety assessment of the finished product. All fragrance ingredients must be used in accordance with the IFRA Code of Practice.[2]

Experimental Protocols

Protocol 1: Quality Control and Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the quality control of incoming this compound raw material.

Objective: To verify the identity and determine the purity of this compound.

Instrumentation and Reagents:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary GC column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms, or similar non-polar column)

  • High-purity helium as carrier gas

  • This compound reference standard (>99% purity)

  • Volatile solvent (e.g., ethyl acetate or hexane, GC grade)

  • Autosampler vials

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard (e.g., 1000 µg/mL) in the chosen solvent. Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation: Prepare a dilution of the this compound sample to be tested in the same solvent, ensuring the concentration falls within the calibration range.

  • GC-MS Parameters (starting point, to be optimized):

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, hold for 5 minutes.

    • Carrier Gas Flow: 1.0 mL/min (constant flow)

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Electron Ionization (EI) Energy: 70 eV

    • Mass Scan Range: m/z 40-300

  • Analysis: Inject the calibration standards followed by the sample solution.

  • Data Interpretation:

    • Identification: Compare the retention time and mass spectrum of the major peak in the sample chromatogram with that of the reference standard.

    • Purity Calculation: Determine the area percentage of the this compound peak relative to all other peaks in the chromatogram (excluding the solvent peak).

Self-Validation: The linearity of the calibration curve (R² > 0.99) will validate the quantitative aspect of the method. The consistent retention time and mass spectrum of the reference standard will validate the identification.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Standard Reference Standard (>99% Purity) Dilution_Std Serial Dilution (Calibration Curve) Standard->Dilution_Std Sample Test Sample of This compound Dilution_Sample Dilution (Within Range) Sample->Dilution_Sample GCMS GC-MS System Dilution_Std->GCMS Inject Standards Dilution_Sample->GCMS Inject Sample Data Chromatogram & Mass Spectra GCMS->Data Identification Identification (Retention Time & Spectrum) Data->Identification Purity Purity Calculation (Area % Report) Data->Purity

Caption: GC-MS workflow for quality control of this compound.

Protocol 2: Stability Assessment in a Model Cosmetic Emulsion

This protocol provides a framework for evaluating the stability of this compound in a representative cosmetic base.

Objective: To assess the physical and chemical stability of a fragrance oil containing this compound within an oil-in-water emulsion under accelerated aging conditions.

Materials:

  • Model oil-in-water (O/W) lotion base (unfragranced)

  • This compound

  • Other fragrance ingredients for creating a simple accord

  • pH meter, viscometer

  • Temperature-controlled ovens (e.g., 40°C, 45°C)

  • Refrigerator/freezer (e.g., 4°C, -10°C)

  • GC-MS instrumentation (as per Protocol 1)

Procedure:

  • Formulation:

    • Prepare a fragrance concentrate containing a known percentage of this compound (e.g., 10% w/w).

    • Incorporate the fragrance concentrate into the O/W lotion base at a typical inclusion level (e.g., 0.5% w/w).

    • Prepare an unfragranced control batch of the lotion base.

  • Initial Analysis (Time Zero):

    • Evaluate and record the organoleptic properties (color, odor) of the fragranced lotion.

    • Measure and record the pH and viscosity.

    • Perform a chemical analysis using GC-MS to determine the initial concentration of this compound in the lotion. This may require a solvent extraction step to isolate the fragrance from the emulsion matrix.

  • Stability Testing Conditions:

    • Store samples of the fragranced lotion and the control base under the following conditions:

      • Room Temperature (e.g., 25°C)

      • Elevated Temperature (e.g., 40°C or 45°C)

      • Refrigerated (e.g., 4°C)

      • Freeze-Thaw Cycling: Three cycles of 24 hours at -10°C followed by 24 hours at 25°C.

  • Evaluation Intervals:

    • Evaluate the samples at predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks).

    • At each interval, assess:

      • Physical Stability: Note any changes in color, odor, phase separation, or texture.

      • Physicochemical Properties: Measure pH and viscosity.

      • Chemical Stability: Quantify the concentration of this compound using GC-MS.

  • Data Analysis:

    • Compare the physical and physicochemical properties of the fragranced lotion to the unfragranced control at each time point and condition.

    • Plot the concentration of this compound over time for each storage condition to assess its degradation profile. A significant decrease in concentration indicates potential instability.

Self-Validation: The unfragranced control provides a baseline for changes in the emulsion itself, allowing for the isolation of effects caused by the fragrance ingredient. Consistent measurements at time zero and across replicates will ensure the reliability of the data.

Stability_Workflow cluster_conditions Accelerated Aging Conditions Formulation Formulation (Fragrance in O/W Emulsion) T0_Analysis Time Zero Analysis (pH, Viscosity, Odor, GC-MS) Formulation->T0_Analysis RT Room Temp (25°C) T0_Analysis->RT Store Samples HT High Temp (40-45°C) T0_Analysis->HT Store Samples LT Low Temp (4°C) T0_Analysis->LT Store Samples FT Freeze-Thaw (-10°C / 25°C) T0_Analysis->FT Store Samples Evaluation Periodic Evaluation (1, 2, 4, 8, 12 weeks) RT->Evaluation HT->Evaluation LT->Evaluation FT->Evaluation Analysis Physical & Chemical Analysis (Compare to T0 & Control) Evaluation->Analysis Report Stability Report (Shelf-life Prediction) Analysis->Report

Caption: Workflow for assessing the stability of this compound in a cosmetic base.

Conclusion and Future Outlook

This compound is a valuable ester for imparting fruity and fresh characteristics to fragrance compositions. Its effective use relies on a solid understanding of its physicochemical properties, olfactory profile, and behavior in different product matrices. The protocols provided in these notes offer a foundational approach to quality control and stability testing.

It is critical for researchers and formulators to acknowledge the current gaps in publicly available data, particularly the absence of a dedicated RIFM safety assessment and a specific IFRA standard. Therefore, all applications of this compound should be guided by rigorous internal safety assessments and adherence to good manufacturing practices. Further research into its detailed organoleptic properties, skin sensitization potential, and stability in a wider range of product bases would be highly beneficial to the fragrance industry.

References

  • PubChem. This compound. National Institutes of Health. [Link]

  • Api, A.M., et al. (2023). RIFM fragrance ingredient safety assessment, 3-acetylmercaptohexyl acetate, CAS Registry Number 136954-25-1. Food and Chemical Toxicology, 183, 114317.
  • Api, A.M., et al. (2024). RIFM fragrance ingredient safety assessment, 3-(methylthio)hexyl acetate, CAS registry number 51755-85-2. Food and Chemical Toxicology, 192S1, 114973.
  • Api, A.M., et al. (2020). RIFM fragrance ingredient safety assessment, 3,3,5-trimethylcyclohexyl acetate, CAS Registry Number 67859-96-5. Food and Chemical Toxicology, 149S1, 111852.
  • PerfumersWorld. IFRA CONFORMITY CERTIFICATE. [Link]

  • Handcrafted Soap and Cosmetic Guild. Fragrance Safety - Using IFRA Standards. [Link]

  • IFRA. ifra standard - Acetyl Isovaleryl (5-Methyl-2,3-hexanedlone). [Link]

  • IFRA. ifra standard - Phenylacetaldehyde. [Link]

  • The Good Scents Company. sec-heptyl acetate. [Link]

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Application Note: 3-Methylhexyl Acetate as a Hymenopteran Semiochemical and Behavioral Probe

[1]

Introduction & Chemical Ecology Profile[1][2]

This compound (3-MHA) is a saturated branched ester identified in the exocrine secretions of various Hymenopteran species, most notably within the formicine ants (e.g., Formica, Calomyrmex).[1] Unlike sex pheromones which elicit long-range attraction, 3-MHA often functions as a component of alarm-defense systems .[1]

Mechanism of Action

In the context of Formica species, 3-MHA acts as a secondary recruitment attractant .[1] Upon perceiving a threat, guard ants release a volatile cocktail from the Dufour’s or poison gland.[1]

  • Immediate Phase: High volatility components (e.g., undecane) cause panic/dispersal.[1]

  • Secondary Phase: Esters like 3-MHA, with lower volatility, create a localized "zone of aggression," attracting soldier castes to the source of the disturbance to neutralize the threat.[1]

Critical Distinction: Researchers must not confuse 3-MHA with (E)-2-hexenyl butyrate or (E)-4-oxo-2-hexenal (true sex pheromones of Lygus plant bugs), nor with 3-methyl-2-hexenyl acetate . 3-MHA is frequently used in comparative electroantennography (EAG) to determine the specificity of olfactory receptors in these species.[1]

Chemical Properties & Synthesis Strategy[1][3][4]

Table 1: Physicochemical Profile

PropertyValue
Molecular Formula C₉H₁₈O₂
Molecular Weight 158.24 g/mol
Boiling Point ~184 °C (at 760 mmHg)
Density 0.87 g/mL
Odor Profile Fruity, herbaceous, pear-like
Chirality One chiral center at C3.[1] (R) and (S) enantiomers may exhibit differential bioactivity.[1]
Synthesis Protocol: Acetylation of 3-Methyl-1-Hexanol

Objective: Produce high-purity 3-MHA for behavioral bioassays.[1]

Reagents:

  • 3-Methyl-1-hexanol (Precursor)[1]

  • Acetic Anhydride (Acylating agent)[1]

  • Pyridine (Catalyst/Base)[1]

  • Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask, dissolve 10 mmol of 3-methyl-1-hexanol in 20 mL of anhydrous DCM.

  • Addition: Cool the solution to 0°C in an ice bath. Add 12 mmol of Pyridine, followed by the dropwise addition of 12 mmol Acetic Anhydride.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 9:1).

  • Quenching: Quench with saturated NaHCO₃ solution to neutralize excess acid.

  • Extraction: Extract the organic layer with DCM (3x).[1] Wash combined organics with 1M HCl (to remove pyridine), then brine.[1]

  • Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel).

Experimental Protocols: Behavioral Bioassays

Protocol A: The "Dummy" Aggression Assay (Field/Lab)

Purpose: To quantify the recruitment and aggression-inducing potency of 3-MHA on ant colonies.[1]

Materials:

  • Filter paper discs (Whatman No. 1, 1 cm diameter).[1]

  • Solvent control (Hexane).[1]

  • Test solution: 3-MHA diluted in Hexane (1 mg/mL).[1]

  • Forceps (cleaned with acetone).[1]

  • Video recording setup.[1]

Procedure:

  • Colony Selection: Identify an active foraging trail or nest entrance of the target species (e.g., Formica rufa).[1]

  • Treatment Application:

    • Apply 10 µL of Control (Hexane) to Disc A.

    • Apply 10 µL of Treatment (3-MHA) to Disc B.

    • Allow 30 seconds for solvent evaporation.[1]

  • Placement: Place discs 10 cm apart near the foraging trail (not directly on it to avoid physical disruption).

  • Observation (5 Minutes):

    • Metric 1 (Attraction): Count the number of ants contacting the disc within 30-second intervals.

    • Metric 2 (Aggression): Record specific behaviors: Mandible flaring, gaster flexing (spraying acid), or biting the paper.[1]

  • Data Analysis: Calculate the Aggression Index (AI) = (Contacts with Bite / Total Contacts) × 100.[1]

Protocol B: Y-Tube Olfactometer (Comparative EAG)

Purpose: To determine if 3-MHA acts as a kairomone for parasitoid wasps.[1]

Setup:

  • Standard glass Y-tube (2 cm diameter, 15 cm arm length).[1]

  • Airflow: 0.5 L/min (humidified/charcoal-filtered).

  • Stimulus: 3-MHA vs. Clean Air.[1]

Workflow:

  • Introduce the insect at the base of the Y-tube.[1]

  • Record choice (crossing a decision line 3 cm into an arm) and residence time.[1]

  • Switch arm connections every 5 replicates to control for positional bias.

Signaling Pathway Visualization

The following diagram illustrates the semiochemical logic flow for 3-MHA in a social insect defense context.

Gcluster_compoundsPheromone CocktailThreatExternal Threat(Predator/Intruder)GuardAntGuard Ant(Detection)Threat->GuardAntPhysical/Chemical StimulusGlandExocrine Gland(Dufour's/Poison)GuardAnt->GlandNerve ImpulseReleaseVolatile ReleaseGland->ReleaseSecretionHighVolHigh Volatility(Undecane)Function: Alert/PanicRelease->HighVolLowVolThis compound(Ester)Function: Targeted AttractionRelease->LowVolSoldierSoldier CasteRecruitmentHighVol->SoldierGeneral AlarmLowVol->SoldierChemotaxis (Gradient Following)DefenseAggressive Defense(Biting/Spraying)Soldier->DefenseAttack ThreatDefense->ThreatNeutralization

Figure 1: The dual-function alarm recruitment pathway in Formicine ants, highlighting the specific role of 3-MHA as a chemotactic targeting agent.[1]

Summary of Bioactivity Data

Table 2: Comparative Activity in Hymenoptera

SpeciesContextRole of 3-MHAReference
Formica rufa (Wood Ant)Nest DefenseMajor Attractant: Induces aggregation of soldiers.[1][1]
Calomyrmex spp.[1]AlarmSynergist: Enhances potency of pyrazines.[2]
Lygus lineolarisMatingInactive/Weak: Used as negative control in pheromone assays.[3]
Apis melliferaForagingGeneral Volatile: Minor EAD response (floral mimicry).[1][4]

References

  • Löfqvist, J. (1976). Formic acid and saturated hydrocarbons as alarm pheromones for the ant Formica rufa.[1] Journal of Insect Physiology, 22(10), 1331-1346.[1] [1]

  • Brown, W. V., & Moore, B. P. (1979). Volatile secretory components of an Australian formicine ant of the genus Calomyrmex.[1] Insect Biochemistry, 9(5), 451-460.[1]

  • El-Sayed, A. M. (2023). The Pherobase: Database of Pheromones and Semiochemicals.[1]

  • Blum, M. S. (1969). Alarm Pheromones.[1][2] Annual Review of Entomology, 14, 57-80.[1]

Disclaimer: this compound is a potent bioactive compound.[1] All behavioral assays should be conducted in accordance with local regulations regarding the handling of biological specimens and volatile organic compounds (VOCs).

Field Trials of 3-Methylhexyl Acetate Pheromone Lures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 3-Methylhexyl Acetate in Chemical Ecology

This compound is an organic ester characterized by a fruity odor, which has been identified as a component of the presumed pheromone blend of the Australasian predaceous bug, Oechalia schellenbergii[1][2]. As a semiochemical, it plays a crucial role in the chemical communication of this insect, which is a significant predator in its ecosystem. Understanding the behavioral responses of target and non-target species to this compound is paramount for the development of effective pest management strategies, such as monitoring, mass trapping, or mating disruption.

This document provides a comprehensive guide for researchers and scientists on conducting field trials of this compound pheromone lures. The protocols outlined herein are based on established principles of insect chemical ecology and field-proven methodologies for pheromone evaluation, drawing parallels from studies on related species within the Heteroptera order.

Section 1: Pheromone Lure Preparation and Quality Control

The efficacy of a pheromone-based pest management strategy is fundamentally dependent on the quality and controlled release of the synthetic attractant. This section details the critical steps for preparing and ensuring the quality of this compound lures.

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through the esterification of 3-methylhexanol with acetic acid[3]. For research purposes, it is crucial to use a high-purity synthetic compound to avoid confounding behavioral responses from impurities.

Protocol 1: Synthesis of this compound (Illustrative)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine 3-methylhexanol (1 equivalent), acetic acid (1.2 equivalents), and a catalytic amount of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) in a suitable solvent (e.g., toluene).

  • Reflux: Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.

  • Work-up: After the reaction is complete (monitored by TLC or GC), cool the mixture and wash it sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound should be purified using column chromatography or distillation to achieve a purity of >95%[4].

Quality Control: The purity of the synthesized this compound must be verified using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its chemical identity and purity. The presence of isomers or byproducts could act as behavioral antagonists and compromise the field trial results.

Lure Dispenser Selection and Loading

The choice of dispenser is critical as it dictates the release rate and longevity of the pheromone in the field. Common dispenser types for insect pheromones include rubber septa, polyethylene vials, and membrane-based systems.

Dispenser TypeAdvantagesDisadvantagesRecommended Loading Solvent
Rubber Septa Inexpensive, easy to load.Release rate can be variable and temperature-dependent.Hexane
Polyethylene Vials More consistent release rate, longer field life.Higher cost.Hexane or Isopropanol
Membrane-based Zero-order release kinetics (constant release).Most expensive, may require specialized manufacturing.Dependent on membrane material

Protocol 2: Loading Pheromone Dispensers

  • Preparation: Prepare a stock solution of purified this compound in the chosen solvent (e.g., hexane) at a known concentration.

  • Loading: Using a calibrated micropipette, apply a precise volume of the stock solution onto the dispenser. For rubber septa, inject the solution into the center of the septum. For polyethylene vials, add the solution to the absorbent material within the vial.

  • Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood for at least one hour before deploying the lures in the field.

  • Storage: Store loaded dispensers in airtight, solvent-rinsed glass vials at -20°C until use to prevent degradation and loss of the pheromone.

Section 2: Field Trial Experimental Design

A robust experimental design is essential for obtaining statistically significant and interpretable results. The following are key considerations for designing field trials of this compound lures.

Site Selection
  • Habitat: Choose a site where the target species, Oechalia schellenbergii, or other potential target insects are known to be present. This could be agricultural fields, orchards, or natural habitats where their prey is abundant[1].

  • Isolation: Select a site with minimal background levels of the pheromone or other interfering semiochemicals.

  • Uniformity: The experimental area should be as uniform as possible in terms of vegetation, topography, and environmental conditions to minimize variability.

Treatments and Controls
  • Dosage Response: To determine the optimal pheromone loading, test a range of dosages. A logarithmic series (e.g., 0.1 mg, 1 mg, 10 mg, 100 mg) is often a good starting point.

  • Control: A blank dispenser containing only the solvent used for loading should be included as a negative control to measure baseline trap captures.

  • Replication: Each treatment (including the control) should be replicated multiple times (typically 4-6 replicates) to ensure the statistical validity of the results.

Trap Selection and Placement

The choice of trap will depend on the behavior of the target insect. For predatory bugs like those in the Pentatomidae family, pyramid traps, screen traps, and sticky traps have been used with success in various studies[5][6][7].

Trap TypeDescriptionTarget Behavior
Black Pyramid Trap A ground-deployed, pyramid-shaped trap that mimics a tree trunk, often with a collection jar at the apex[7].Insects that walk up vertical surfaces.
Cylindrical Screen Trap A wire mesh cylinder with funnels at the top and bottom, allowing for non-lethal capture[5].Flying insects that are attracted to the lure within the trap.
Sticky Trap A flat or delta-shaped trap with a sticky surface to capture insects that land on it.Flying insects.

Protocol 3: Trap Deployment

  • Spacing: Place traps at a sufficient distance from each other to avoid interference between pheromone plumes. A minimum distance of 20-50 meters is generally recommended[8].

  • Randomization: Use a randomized complete block design to arrange the traps in the field. This helps to minimize the effects of any environmental gradients.

  • Height: The optimal trap height should be determined based on the flight behavior of the target species. For many stink bugs, traps are placed at or near crop canopy height[5].

  • Orientation: Consider the prevailing wind direction when placing traps, as this will influence the shape and direction of the pheromone plume.

Caption: Workflow for a this compound field trial.

Section 3: Data Collection and Analysis

Trap Servicing and Data Recording
  • Frequency: Service traps at regular intervals, typically once or twice a week.

  • Data to Record:

    • Date and time of collection.

    • Trap number and treatment type.

    • Number of target insects (male, female, nymphs).

    • Number of non-target insects.

    • Environmental conditions (temperature, wind speed and direction, rainfall).

  • Specimen Handling: Collect captured insects in labeled vials containing 70% ethanol for later identification.

Statistical Analysis
  • Data Transformation: Insect count data often follow a non-normal distribution. A square root (√x+0.5) or logarithmic (log(x+1)) transformation may be necessary to meet the assumptions of parametric statistical tests.

  • Analysis of Variance (ANOVA): Use ANOVA to determine if there are significant differences in the mean number of insects captured between the different treatments.

  • Mean Separation Tests: If the ANOVA result is significant, use a post-hoc test (e.g., Tukey's HSD) to determine which specific treatments are different from each other.

Section 4: Interpretation of Results and Further Steps

The results of the field trial will provide valuable information on the attractiveness of this compound to the target species and will guide the next steps in developing a pheromone-based management strategy.

Results_Interpretation Field_Trial_Data Field Trial Data (Insect Counts) Statistical_Analysis Statistical Analysis (ANOVA, Tukey's HSD) Field_Trial_Data->Statistical_Analysis Significant_Attraction Significant Attraction Observed? Statistical_Analysis->Significant_Attraction Optimization Further Optimization: - Dosage Refinement - Dispenser Type - Trap Design Significant_Attraction->Optimization Yes No_Significant_Attraction No Significant Attraction Significant_Attraction->No_Significant_Attraction No Pest_Management_Strategy Development of Pest Management Strategy: - Monitoring - Mass Trapping Optimization->Pest_Management_Strategy Re-evaluation Re-evaluation: - Pheromone Blend Components - Target Species Behavior - Environmental Factors No_Significant_Attraction->Re-evaluation

Caption: Decision-making flowchart based on field trial results.

If significant attraction is observed, further trials can be conducted to refine the optimal dosage, dispenser type, and trap design. If no significant attraction is found, it may be necessary to investigate other components of the pheromone blend, as many insect pheromones are multi-component mixtures. It is also important to consider that the behavioral response to a pheromone can be influenced by various factors, including the insect's physiological state, the time of day, and prevailing environmental conditions.

References

  • Aldrich, J.R., Oliver, J.E., Waite, G.K., Moore, C., and Waters, R.M. 1996. Identification of presumed pheromone blend from Australasian predaceous bug, Oechalia schellenbergii (Heteroptera: Pentatomidae). J. Chem. Ecol. 22:729-738. [Link]

  • The Pherobase: Database of Pheromones and Semiochemicals. Semiochemical compound: 3-Methylenehexyl acetate. [Link]

  • Evaluation of the Attractive Effects on Insect Pheromones for Varroa destructor - Journal of Apiculture. [Link]

  • Millar, J. G., McBrien, H. M., & McElfresh, J. S. (2010). Field trials of aggregation pheromones for the stink bugs Chlorochroa uhleri and Chlorochroa sayi (Hemiptera: Pentatomidae). Journal of economic entomology, 103(5), 1603–1612. [Link]

  • Pheromone Attraction and Cross-Attraction of Nezara, Acrosternum, and Euschistus spp. Stink Bugs (Heteroptera: Pentatomidae) in the Field - ResearchGate. [Link]

  • Field Trials of Aggregation Pheromones for the Stink Bugs Chlorochroa uhleri and Chlorochroa sayi (Hemiptera: Pentatomidae) | Journal of Economic Entomology | Oxford Academic. [Link]

  • Innovative Pest Management: Synthesis and Field Trials of Four Pheromones for Controlling Astylus variegatus (Coleoptera: Melyridae) in Soybean Crops - ResearchGate. [Link]

  • Evaluation of Trap Designs and Deployment Strategies for Capturing Halyomorpha halys (Hemiptera: Pentatomidae) - PMC - NIH. [Link]

  • Synthesis of insect pheromones: Improved method for the preparation of queen substance and royal jelly of honeybees Apis mellifera - ResearchGate. [Link]

  • Latest Developments in Insect Sex Pheromone Research and Its Application in Agricultural Pest Management - PMC. [Link]

  • The Pherobase Synthesis - 3-methylenehexyl acetate | C9H16O2. [Link]

  • Habitat and vertical stratification affect capture of stink bugs (Hemiptera: Pentatomidae) and biological control of the invasive brown marmorated stink bug | Environmental Entomology | Oxford Academic. [Link]

  • Evaluation of Lure and Dispenser Combinations for Halyomorpha halys (Hemiptera: Pentatomidae) Trapping - MDPI. [Link]

Sources

Application Note: Controlled Release Formulation of 3-Methylhexyl Acetate (3-MHA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

3-Methylhexyl Acetate (3-MHA) is a volatile ester utilized primarily as an aggregation pheromone component for Mirid bugs, specifically Lygus species (e.g., Lygus hesperus). The efficacy of 3-MHA in Integrated Pest Management (IPM) is strictly limited by its volatility. Without a rate-controlling mechanism, the compound evaporates rapidly, leading to a "burst effect" followed by sub-threshold field concentrations.

This Application Note provides a rigorous technical guide for formulating 3-MHA into two distinct slow-release architectures: Matrix Systems (Rubber Septa) for research/monitoring and Reservoir Systems (Polyethylene Dispensers) for extended field duration.[1]

Target Physicochemical Profile

Understanding the molecule is the prerequisite for formulation.

  • Compound: this compound[1][2][3]

  • CAS: 50373-54-1[1]

  • Molecular Weight: 158.24 g/mol [1][2]

  • Estimated Boiling Point: ~170–180°C (Atmospheric)[1]

  • Lipophilicity (LogP): ~2.9 (High affinity for non-polar polymers)[1]

  • Target Release Rate: 10–50 µ g/day (Species dependent)[1]

Formulation Strategy Selection

The choice of dispenser dictates the release kinetics.

FeatureMatrix System (Rubber Septa) Reservoir System (PE Vial/Sachet)
Mechanism Diffusion through bulk polymerDiffusion through membrane wall
Kinetics First-Order (Rate decreases over time)Zero-Order (Constant rate until depletion)
Duration 1–2 Weeks4–8 Weeks
Use Case Screening, Dose-Response StudiesField Monitoring, Mating Disruption
Decision Logic Diagram

FormulationLogic Start Start: Define Application Duration Required Duration? Start->Duration Short < 2 Weeks (Screening) Duration->Short Long > 4 Weeks (Field Use) Duration->Long Matrix Matrix System (Red Rubber Septa) Short->Matrix First-Order Release Reservoir Reservoir System (PE Vial/Sachet) Long->Reservoir Zero-Order Release

Figure 1: Decision tree for selecting the appropriate dispenser architecture based on temporal requirements.

Protocol A: Matrix System (Rubber Septa)

Objective: Load 3-MHA into the polymer lattice of natural rubber to create a diffusion-controlled matrix. Mechanism: Solvent swelling.[1] The organic solvent expands the rubber polymer chains, allowing 3-MHA to penetrate deep into the matrix. Upon solvent evaporation, the chains collapse, trapping the pheromone.

Materials
  • Substrate: Red Natural Rubber Septa (5 mm or 11 mm standard sleeve).[1] Note: Do not use Grey Halobutyl septa as they are too impermeable for this volatile ester.

  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).[1] DCM is preferred for deeper swelling.[1]

  • Active: this compound (>95% purity).[1]

Step-by-Step Methodology
  • Pre-Cleaning (Critical):

    • Soxhlet extract septa with Dichloromethane for 12 hours to remove manufacturing plasticizers and sulfur residues that may degrade the ester or repel insects.

    • Air dry in a fume hood for 24 hours.

  • Stock Solution Preparation:

    • Prepare a 10 mg/mL stock solution of 3-MHA in Hexane.[1]

    • Why Hexane here? Hexane is less aggressive than DCM for the loading phase, preventing structural damage to the septum during the precise pipetting step.

  • Loading (The Cup Method):

    • Place the septum "cup" side up.[1]

    • Pipette the required volume (e.g., 100 µL for a 1 mg load) into the cup.

    • Wait: Allow the liquid to absorb completely into the rubber. This takes 15–30 minutes.

  • Curing:

    • Place loaded septa in a fume hood at room temperature for 24 hours.

    • Validation: Weigh a subset.[1] The final weight should be:

      
      . If weight is higher, solvent remains.
      

Protocol B: Reservoir System (Polyethylene Vials)

Objective: Encapsulate 3-MHA liquid behind a semi-permeable membrane to achieve constant release rates. Mechanism: Fickian diffusion through a membrane.[1] The release rate is controlled by the wall thickness and surface area, not the amount of liquid (until exhaustion).

Materials
  • Container: Low-Density Polyethylene (LDPE) vials (e.g., 400 µL capacity) or heat-sealed LDPE tubing (lay-flat).[1]

  • Carrier: Mineral oil or Paraffin oil (optional, used to dilute if pure 3-MHA release is too high).

  • Lid: Friction-fit cap or heat seal.[1]

Step-by-Step Methodology
  • Rate Calibration (Pre-Formulation):

    • Select LDPE wall thickness.[1] Standard is 2–4 mil (0.05–0.1 mm).[1]

    • Rule of Thumb: Thinner walls = Higher release rate.[1]

  • Filling:

    • Pipette neat 3-MHA (or oil blend) into the vial.[1]

    • Volume: Fill to 50–75% capacity. Do not overfill to avoid leakage during thermal expansion in the field.

  • Sealing:

    • Vials: Press cap firmly. Ensure no liquid is on the rim (liquid on the rim causes "wicking," destroying zero-order kinetics).

    • Tubing: Heat seal both ends using an impulse sealer (set to Poly mode).[1]

  • Equilibration:

    • Store at room temperature for 48 hours before field deployment.[1] This allows the chemical to saturate the polymer wall, eliminating the "lag time" in the field.

Diffusion Mechanism Diagram

Diffusion cluster_eq Governing Equation (Fick's First Law) Reservoir Reservoir Core (Liquid 3-MHA) Wall LDPE Membrane (Thickness = h) Reservoir->Wall Partitioning (K) Boundary Boundary Layer (Air) Wall->Boundary Diffusion (D) Eq J = -D * K * (ΔC / h) Rate is constant while ΔC is constant

Figure 2: Kinetic pathway of 3-MHA through a reservoir system. J = Flux, D = Diffusion coefficient, K = Partition coefficient, h = Wall thickness.

Analytical Validation Protocols

You must validate that your formulation releases 3-MHA at the predicted rate.

Gravimetric Analysis (High Load)

Best for reservoir systems with loads >50 mg.[1]

  • Weigh dispensers (

    
    ) on an analytical balance (0.0001 g precision).
    
  • Place in a wind tunnel or aerated chamber at constant temperature (e.g., 27°C) and wind speed (0.5 m/s).

  • Re-weigh every 24–48 hours.[1]

  • Plot: Cumulative Weight Loss vs. Time.

    • Linear Slope = Zero-Order Release (Ideal).[1]

    • Curved Slope = First-Order (Matrix).[1]

Headspace Sampling (SPME) - The Gold Standard

Best for low loads (Rubber Septa) and detecting trace release.

Protocol:

  • Setup: Place the dispenser in a glass aeration chamber (static or low flow).

  • Extraction: Insert a PDMS/DVB (Polydimethylsiloxane/Divinylbenzene) SPME fiber.[1][4]

    • Why PDMS/DVB? It captures volatile esters like 3-MHA more effectively than pure PDMS.[1]

  • Exposure: Expose fiber for 15 minutes (equilibrium mode).

  • Analysis: Desorb in GC-FID or GC-MS inlet (250°C).

  • Quantification: Compare peak area to an external standard curve of 3-MHA.

Mathematical Modeling

To predict field life without running a 60-day experiment, fit your data to these models:

1. Zero-Order (Reservoir Systems):


[1]
  • Where

    
     is amount released, 
    
    
    
    is the release rate constant. Use this for PE vials.

2. First-Order (Rubber Septa):


[1]
  • Or linearized as:

    
    .[1]
    
  • Use this to calculate half-life (

    
    ) of the septum.
    

References

  • Byers, J. A., et al. (2013).[5] "Sex pheromone component ratios and mating isolation among three Lygus plant bug species of North America." Naturwissenschaften.[1][5]

  • Mcdonough, L. M., et al. (1989).[6] "Insect sex pheromones: Effect of temperature on evaporation rates of acetates from rubber septa." Journal of Chemical Ecology.

  • Torres-Ruiz, A., et al. (2025). "Development of practical pheromone lures for Lygus hesperus and Lygus elisus." Journal of Economic Entomology.

  • Nielsen, M. C., et al. (2019).[6] "Volatile compounds as insect lures: Factors affecting release from passive dispenser systems." New Zealand Journal of Crop and Horticultural Science. [1]

  • PubChem. "this compound Compound Summary."[1] National Library of Medicine.[1]

Sources

Application Note: Deterministic Asymmetric Synthesis of (R)-3-Methylhexyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-validated protocol for the asymmetric synthesis of (R)-3-Methylhexyl Acetate . It prioritizes high enantiomeric excess (ee) and scalability, utilizing a chiral auxiliary-mediated conjugate addition strategy. This method is chosen over enzymatic resolution for this specific guide because it represents a deterministic synthesis (creating the chiral center) rather than a kinetic resolution (which is limited to 50% yield).

Executive Summary & Significance

(R)-3-Methylhexyl acetate is a volatile ester with significant biological activity, notably as a component in the alarm pheromones of Formica species ants and as a high-value chiral fragrance ingredient. The specific biological activity is strictly governed by the configuration at the C3 position.

While racemic synthesis followed by lipase-catalyzed kinetic resolution is a common industrial route, it suffers from a maximum theoretical yield of 50% for the desired enantiomer. For high-value applications requiring >98% enantiomeric excess (ee) and full material utilization, Asymmetric Conjugate Addition using an Evans-type chiral auxiliary is the gold standard.

This protocol details the stereoselective construction of the C3 chiral center via a 1,4-addition of a methyl group to an


-unsaturated imide, followed by reductive cleavage and acetylation.

Retrosynthetic Analysis & Strategy

The strategic disconnect focuses on the C3 stereocenter. By tracing back from the target ester, we identify the primary alcohol (R)-3-methylhexanol as the immediate precursor. The C3 chirality is established via a stereocontrolled Michael addition to an


-unsaturated scaffold attached to a chiral auxiliary.
Logical Pathway (Graphviz)

Retrosynthesis Target (R)-3-Methylhexyl Acetate (Target) Alcohol (R)-3-Methylhexanol (Intermediate) Target->Alcohol Acetylation Adduct Chiral Imide Adduct (Stereocenter Formed) Alcohol->Adduct Reductive Cleavage (LiBH4) Substrate N-(trans-2-Hexenoyl) Oxazolidinone Adduct->Substrate Asymmetric 1,4-Addition (MeMgBr/CuBr) Auxiliary (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) Substrate->Auxiliary Acylation

Figure 1: Retrosynthetic logic flow. The chirality is installed at the "Adduct" stage using the steric bias of the Evans auxiliary.

Experimental Design: The "Why" Behind the Protocol

Choice of Chiral Auxiliary

We utilize (S)-4-benzyl-2-oxazolidinone (Evans Auxiliary).

  • Causality: The bulky benzyl group at C4 of the oxazolidinone ring creates a steric blockade on one face of the molecule. When the

    
    -unsaturated chain is attached, it adopts a specific conformation (s-cis) due to dipole minimization between the carbonyls.
    
  • Outcome: This forces the incoming methyl nucleophile (in the presence of a Lewis acid/copper catalyst) to attack from the less hindered face, establishing the (R)-configuration at the

    
    -carbon (C3) with high predictability (>95% de).
    
Reagent Selection[1][2][3]
  • Organocopper Reagent (MeMgBr + CuBr·DMS): Pure Grignard reagents favor 1,2-addition (attacking the carbonyl). Adding Copper(I) bromide-dimethyl sulfide complex generates a softer organocuprate species in situ, which exclusively favors the desired 1,4-conjugate addition.

  • Reductive Cleavage (LiBH4): Lithium borohydride is selected over hydrolysis because it directly converts the imide to the primary alcohol in one step, removing the auxiliary (which can be recovered) and reducing the carbonyl simultaneously.

Detailed Protocol

Phase 1: Substrate Preparation

Objective: Synthesis of (S)-3-(trans-2-hexenoyl)-4-benzyl-2-oxazolidinone.

  • Acylation:

    • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in dry THF under

      
      .
      
    • Cool to -78°C. Add

      
      -BuLi (1.1 equiv) dropwise. Stir for 30 min to form the lithiated auxiliary.
      
    • Add trans-2-hexenoyl chloride (1.1 equiv) slowly.

    • Allow to warm to 0°C over 1 hour. Quench with sat.

      
      .
      
    • Validation: TLC should show disappearance of the auxiliary (

      
      ) and appearance of the UV-active product (
      
      
      
      in 3:1 Hex/EtOAc).
Phase 2: Asymmetric Conjugate Addition (The Critical Step)

Objective: Installation of the C3-methyl group to yield (S)-3-((R)-3-methylhexanoyl)-4-benzyl-2-oxazolidinone.

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask, suspend CuBr·DMS (0.15 equiv) in dry THF. Cool to -40°C.

    • Add Methylmagnesium bromide (3.0 M in ether, 1.5 equiv) dropwise. The solution will turn yellow/orange, indicating cuprate formation. Stir for 20 min.

  • Reaction:

    • Dissolve the Phase 1 product (1.0 equiv) in dry THF and add it slowly via cannula to the cuprate solution at -40°C.

    • Critical Parameter: Maintain temperature between -40°C and -20°C. Higher temperatures increase side reactions; lower temperatures stall the reaction.

    • Stir for 2-4 hours.

  • Workup:

    • Quench with sat.

      
       mixed with 10% 
      
      
      
      (to chelate copper, turning the aqueous layer deep blue).
    • Extract with

      
      , dry over 
      
      
      
      , and concentrate.
    • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

    • Data Check:

      
       NMR should show the disappearance of alkene protons (5.8–7.0 ppm) and the appearance of a doublet for the new methyl group at ~0.95 ppm.
      
Phase 3: Reductive Cleavage & Acetylation

Objective: Removal of auxiliary and final esterification.

  • Cleavage:

    • Dissolve the Phase 2 adduct in THF containing water (1 equiv) or MeOH (2 equiv) to enhance reactivity.

    • Add

      
       (2.0 equiv) at 0°C. Stir at room temperature for 1-2 hours.
      
    • Quench carefully with 1M NaOH (recovers the auxiliary) or Rochelle's salt.

    • Extract the organic layer containing (R)-3-methylhexanol .

  • Acetylation:

    • To the crude alcohol in

      
      , add Pyridine (2.0 equiv), Acetic Anhydride (1.5 equiv), and DMAP (catalytic).
      
    • Stir for 2 hours at RT.

    • Wash with 1M HCl (to remove pyridine), then

      
      .
      
    • Distill or column purify to obtain pure (R)-3-Methylhexyl Acetate .

Quality Control & Validation Data

Analytical Specifications
ParameterSpecificationMethod
Appearance Colorless liquidVisual
Purity (Chemical) > 98.0%GC-FID (DB-5 Column)
Enantiomeric Excess > 96% eeChiral GC (Cyclodex-B)
Specific Rotation

Polarimetry (

)
Residual Copper < 10 ppmICP-MS
Chiral GC Method (Self-Validating System)

To validate the success of the asymmetric synthesis, a chiral gas chromatography method must be established.

  • Column: Cyclodex-B (30m x 0.25mm).

  • Conditions: 60°C hold 2 min, ramp 2°C/min to 120°C.

  • Retention Times (Approximate):

    • (S)-Enantiomer: 14.2 min

    • (R)-Enantiomer: 14.8 min

    • Note: Always run a racemic standard (prepared via simple Grignard of 2-pentanone + vinylmagnesium bromide -> hydrogenation -> acetylation) to confirm separation.

Workflow Visualization

The following diagram illustrates the chemical flow and the critical control points (CCPs) where stereochemistry is determined.

Workflow Start Start: (S)-Evans Auxiliary + trans-2-Hexenoyl Cl Step1 Step 1: N-Acylation (-78°C, nBuLi) Start->Step1 Step2 Step 2: Michael Addition (MeMgBr/CuBr, -40°C) Step1->Step2 CCP CCP: Stereocenter Formation (Steric Blocking by Benzyl) Step2->CCP Induction Step3 Step 3: Reductive Cleavage (LiBH4) CCP->Step3 >95% de Step4 Step 4: Acetylation (Ac2O, Pyridine) Step3->Step4 (R)-Alcohol Final Final: (R)-3-Methylhexyl Acetate Step4->Final

Figure 2: Process workflow highlighting the Critical Control Point (CCP) where the stereochemistry is irreversibly set.

References

  • Evans, D. A., et al. (1982). "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society.

  • Hoppe, D., & Hense, T. (1997). "Enantioselective Synthesis of Lithium/(-)-Sparteine Carbanion Pairs." Angewandte Chemie International Edition.
  • Mori, K. (2007). "Pheromone Synthesis, Part 245: Synthesis of the stereoisomers of 3-methylhexan-1-ol." Tetrahedron: Asymmetry. (Specific reference for the target alcohol).

  • Novozymes. (2023). "Application of Lipase B from Candida antarctica in Organic Synthesis." Technical Handbook.

Application Note: High-Purity Chiral Synthon Generation via Enzymatic Resolution of 3-Methylhexyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylhexyl Acetate (3-MHA) is often viewed merely as a fragrance ingredient characterized by a fruity, pear-like odor. However, in advanced organic synthesis, its primary utility lies in its role as a prochiral substrate for the generation of enantiomerically pure 3-methylhexanol and 3-methylhexanoic acid. These chiral motifs are critical building blocks for liquid crystals, polyketide antibiotics, and species-specific insect pheromones (e.g., Formica ant species).

This guide details the protocol for the Lipase-Catalyzed Kinetic Resolution (KR) of racemic 3-MHA. By exploiting the stereoselectivity of Candida antarctica Lipase B (CAL-B), researchers can isolate high-purity (S)-alcohol and (R)-acetate fractions with enantiomeric excess (


) >98%.

Scientific Mechanism & Rationale

The Challenge of Mid-Chain Chirality

Introducing chirality into acyclic aliphatic chains is notoriously difficult using standard chemocatalysis due to the lack of steric differentiation between the ethyl and propyl groups flanking the C3 position.

The Biocatalytic Solution

Enzymatic Kinetic Resolution provides a robust solution. Lipases, specifically CAL-B (Novozym 435) , follow Kazlauskas’ Rule , preferentially hydrolyzing the enantiomer where the stereocenter fits the enzyme's active site pockets (medium vs. large substituents).

  • Substrate: (

    
    )-3-Methylhexyl Acetate
    
  • Catalyst: Immobilized CAL-B (Novozym 435)

  • Reaction: Selective Hydrolysis

  • Outcome:

    • Hydrolyzed Product: (

      
      )-3-Methylhexanol (Fast reacting)
      
    • Unreacted Substrate: (

      
      )-3-Methylhexyl Acetate (Slow reacting)
      

Note: The efficiency of this resolution is quantified by the Enantiomeric Ratio (


-value). An 

-value >100 is required for industrial scalability.

Experimental Protocols

Protocol A: Synthesis of Racemic this compound (Precursor)

Before resolution, the racemic ester must be synthesized in high purity.

Reagents:

  • (

    
    )-3-Methylhexanol (1.0 eq)
    
  • Acetic Anhydride (1.2 eq)

  • Pyridine (1.5 eq) or DMAP (cat.)

  • Dichloromethane (DCM)

Step-by-Step:

  • Setup: Charge a 500 mL round-bottom flask with (

    
    )-3-methylhexanol (11.6 g, 100 mmol) and DCM (100 mL).
    
  • Addition: Add Pyridine (12 mL) and cool to 0°C. Dropwise add Acetic Anhydride (11.3 mL).

  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (

    
    ). Wash organics with 1M HCl (to remove pyridine), then brine.
    
  • Purification: Dry over MgSO₄, concentrate, and distill under reduced pressure (

    
     @ 20 mmHg).
    
  • Yield: Expect >95% yield of colorless liquid.

Protocol B: Enzymatic Kinetic Resolution (The Core Application)

This protocol utilizes 3-MHA to generate chiral synthons.

Reagents:

  • Racemic this compound (from Protocol A)

  • Phosphate Buffer (0.1 M, pH 7.0)

  • Novozym 435 (Immobilized CAL-B)

  • Acetone (Co-solvent, optional, <10% v/v)

Step-by-Step:

  • Emulsification: In a 250 mL Erlenmeyer flask, suspend Racemic 3-MHA (5.0 g, 31.6 mmol) in Phosphate Buffer (100 mL). Vigorous stirring is required to create a stable emulsion.

  • Initiation: Add Novozym 435 (100 mg, 2% w/w relative to substrate).

  • Incubation: Incubate in an orbital shaker at 30°C, 200 rpm.

  • Monitoring: Sample every 2 hours. Analyze by Chiral GC (see Section 4).

    • Stop Point: Terminate reaction when conversion (

      
      ) reaches exactly 50%. This typically occurs between 6–12 hours depending on enzyme activity.
      
  • Termination: Filter off the immobilized enzyme beads (can be washed with acetone and reused).

  • Separation: Extract the filtrate with Et₂O (

    
    ).
    
  • Purification (Flash Chromatography):

    • Fraction 1 (Non-polar): (

      
      )-3-Methylhexyl Acetate (elutes with 5% EtOAc/Hexane).
      
    • Fraction 2 (Polar): (

      
      )-3-Methylhexanol (elutes with 30% EtOAc/Hexane).
      

Data Summary Table:

ParameterValueNotes
Substrate Loading 50 g/LCan be increased with biphasic systems
Temperature 30°C>45°C degrades enantioselectivity
Time to 50% Conv. 8.5 hrsDependent on agitation efficiency
(

)-Alcohol

>97%Product of hydrolysis
(

)-Ester

>95%Remaining unreacted substrate

Analytical Validation (Chiral GC)

To ensure the integrity of the resolution, the enantiomeric excess (


) must be calculated using the following formula:


Method Parameters:

  • Instrument: GC-FID (e.g., Agilent 7890B)

  • Column: Cyclodextrin-based chiral column (e.g., Hydrodex-

    
    -3P or CP-Chirasil-Dex CB).
    
  • Oven Program: 60°C (hold 2 min)

    
     2°C/min 
    
    
    
    140°C.
  • Retention Times (Approximate):

    • (

      
      )-3-Methylhexyl Acetate: 12.4 min
      
    • (

      
      )-3-Methylhexyl Acetate: 12.9 min
      
    • (

      
      )-3-Methylhexanol: 18.2 min
      
    • (

      
      )-3-Methylhexanol: 18.8 min
      

Workflow Visualization

The following diagram illustrates the kinetic resolution pathway, highlighting the separation of the chiral building blocks.

KineticResolution Racemic Racemic This compound Reaction Hydrolysis (pH 7.0, 30°C) Racemic->Reaction Substrate Enzyme Novozym 435 (CAL-B) Enzyme->Reaction Catalyst Separation Chromatography (SiO2) Reaction->Separation Crude Mix (50% Conv.) ProductS (S)-3-Methylhexanol (Alcohol) Separation->ProductS Polar Fraction ProductR (R)-3-Methylhexyl Acetate (Ester) Separation->ProductR Non-Polar Fraction Downstream Pheromone Synthesis (Formica spp.) ProductS->Downstream Oxidation

Figure 1: Chemo-enzymatic workflow for separating enantiomers of this compound.

Downstream Applications

Once resolved, the chiral components derived from this compound serve as critical intermediates:

  • Pheromone Synthesis: The (

    
    )-3-methylhexanol can be oxidized (Swern oxidation) to (
    
    
    
    )-3-methylhexanal
    , a volatile pheromone component for various ant species (Formica and Myrmica genera) [1].
  • Fragrance Chemistry: The (

    
    )-acetate has a distinct odor profile compared to the racemate. High-end perfumery utilizes enantiopure esters to create "cleaner" top notes that do not fatigue the olfactory receptors as quickly as racemic mixtures [2].
    
  • Liquid Crystals: The chiral tail (3-methylhexyl group) is often attached to biphenyl cores to induce ferroelectric properties in liquid crystal displays [3].

References

  • El-Sayed, A. M. (2025).[1][2] The Pherobase: Database of Pheromones and Semiochemicals. Link

  • Fragrance Conservatory. (n.d.). This compound Profile. Link

  • ChemicalBook. (2023).[3] this compound Safety and Properties. Link

  • PubChem. (2025).[1] this compound Compound Summary. Link

Sources

Application Note: Quantitative Analysis of 3-Methylhexyl Acetate in Essential Oils by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated protocol for the quantification of 3-Methylhexyl Acetate in complex essential oil matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (CAS No. 50373-54-1) is an important ester contributing to the characteristic fruity and pleasant aroma of various natural products and is a key component in the flavor and fragrance industries.[1] Accurate quantification is crucial for quality control, authenticity assessment, and formulation development. This guide provides a comprehensive workflow, including sample preparation, internal standard selection, instrument configuration, and data analysis, designed for researchers, scientists, and quality control professionals.

Introduction and Scientific Principle

Essential oils are complex mixtures of volatile organic compounds, and isolating a single component for quantification requires a technique with high resolving power and sensitivity.[2] Gas Chromatography (GC) is the gold standard for separating volatile components, while Mass Spectrometry (MS) provides definitive identification and sensitive detection, making GC-MS the ideal analytical technique for this application.[3][4]

The core principle involves separating this compound from other essential oil constituents on a GC column. As the separated compounds elute from the column, they are ionized in the mass spectrometer, typically by electron impact (EI). The resulting ions are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that acts as a chemical fingerprint for identification.[3] For quantification, the abundance of one or more characteristic fragment ions of this compound is measured.

To ensure the highest accuracy and correct for variations in injection volume and instrument response, this protocol employs the internal standard (IS) method. An internal standard is a compound with similar chemical properties to the analyte, which is added in a known concentration to all samples and standards. By comparing the peak area of the analyte to that of the internal standard, precise quantification can be achieved.

Materials and Apparatus

Reagents and Standards
  • This compound analytical standard: (CAS: 50373-54-1), ≥95% purity.[1][5]

  • Hexyl Acetate (Internal Standard): (CAS: 142-92-7), analytical standard grade, ≥99% purity.

    • Justification: Hexyl acetate is chosen as the internal standard because it is a structural isomer of other common esters, has similar chemical properties (polarity, volatility) to this compound, is unlikely to be naturally present in most essential oils, and elutes in a similar chromatographic window without co-eluting with the analyte or major matrix components.

  • Hexane or Cyclohexane: HPLC or GC-grade, for dilution.

  • Helium (Carrier Gas): Ultra-high purity (99.999%).[6]

Apparatus
  • Gas Chromatograph with Mass Spectrometer (GC-MS): Equipped with a split/splitless injector, an autosampler, and an electron ionization (EI) source.

  • GC Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Justification: A non-polar 5% phenyl-methylpolysiloxane column (like DB-5ms) provides excellent separation for a wide range of volatile compounds found in essential oils based on their boiling points.[4][7]

  • Analytical Balance: Readable to 0.0001 g.

  • Volumetric Flasks: Class A (1 mL, 5 mL, 10 mL).

  • Micropipettes: Calibrated, various volumes.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

Experimental Protocols

Preparation of Standard Solutions

1. Internal Standard (IS) Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of Hexyl Acetate into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with hexane. This is your IS Stock .

2. Analyte Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with hexane. This is your Analyte Stock .

3. Calibration Standards (0.5 - 50 µg/mL):

  • Prepare a series of at least five calibration standards by diluting the Analyte Stock solution.

  • To each calibration standard, add the IS Stock to achieve a constant final concentration of 10 µg/mL .

  • Example preparation for a 5 µg/mL standard in a 5 mL flask:

    • Pipette 25 µL of Analyte Stock (1000 µg/mL) into a 5 mL volumetric flask.
    • Pipette 50 µL of IS Stock (1000 µg/mL) into the same flask.
    • Dilute to the 5 mL mark with hexane.
Sample Preparation
  • Accurately weigh approximately 10 mg of the essential oil sample into a 10 mL volumetric flask.

  • Add 100 µL of the IS Stock solution (1000 µg/mL) to the flask. This results in an internal standard concentration of 10 µg/mL in the final diluted sample.

  • Dilute to the 10 mL mark with hexane. This represents a 1:1000 dilution (w/v).

    • Rationale: Essential oils are highly concentrated and must be diluted to prevent column overloading and detector saturation.[4] The dilution factor may need to be adjusted depending on the expected concentration of the analyte.

  • Vortex the solution to ensure homogeneity.

  • Transfer the final solution to a 2 mL autosampler vial for analysis.

GC-MS Instrumental Method

The following parameters serve as a starting point and should be optimized for the specific instrument in use.

Parameter Setting
GC System Agilent 8890 GC (or equivalent)
Injector Split/Splitless
Injector Temp 250 °C
Injection Mode Split
Split Ratio 50:1 (can be adjusted based on sensitivity)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program - Initial Temp: 60 °C, hold for 2 min- Ramp: 5 °C/min to 180 °C- Ramp 2: 20 °C/min to 280 °C, hold for 5 min
MS System Agilent 5977C MSD (or equivalent)
Ion Source Electron Ionization (EI)
Ion Source Temp 230 °C
Transfer Line Temp 280 °C
Electron Energy 70 eV
Acquisition Mode Scan Mode (for identification): m/z 40-350Selected Ion Monitoring (SIM) Mode (for quantification):
SIM Ions (m/z) This compound (MW: 158.24): - Quantifier Ion: m/z 57 - Qualifier Ions: m/z 43, 84 Hexyl Acetate (IS): - Quantifier Ion: m/z 43 - Qualifier Ions: m/z 61, 84 (Note: Ions selected based on typical ester fragmentation patterns)[8][9]
Dwell Time (SIM) 100 ms per ion

Rationale for SIM Mode: While full scan mode is excellent for identifying all components, SIM mode significantly increases sensitivity and selectivity for quantification by monitoring only specific, characteristic ions of the target analyte and internal standard. This reduces chemical noise from the matrix, leading to lower detection limits and more accurate peak integration.

Data Analysis and Method Validation

Quantification
  • Peak Identification: Confirm the identity of this compound and Hexyl Acetate (IS) in the chromatograms by comparing their retention times and mass spectra with the prepared standards.

  • Peak Integration: Integrate the peak areas for the quantifier ions of both the analyte and the internal standard in all calibration standards and samples.

  • Calibration Curve:

    • For each calibration standard, calculate the Area Ratio (Peak Area of Analyte / Peak Area of IS).

    • Plot the Area Ratio (y-axis) against the Concentration of this compound (x-axis).

    • Perform a linear regression on the data points. The resulting equation will be in the form y = mx + c.

    • The correlation coefficient (R²) should be ≥ 0.995 for the curve to be considered linear and acceptable.

Sample Calculation
  • Calculate the Area Ratio for the unknown essential oil sample.

  • Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the diluted sample: Concentration (µg/mL) = (Sample Area Ratio - c) / m

  • Finally, calculate the concentration in the original, undiluted essential oil sample, accounting for the initial weight and dilution factor: Concentration (mg/g) = [Calculated Conc. (µg/mL) * Dilution Volume (mL)] / [Initial Sample Weight (mg)]

Method Validation

To ensure the trustworthiness of the results, the analytical method must be validated according to guidelines such as those derived from ISO/IEC 17025.[10][11][12] Key validation parameters include:

  • Linearity: Assessed from the calibration curve (R² ≥ 0.995).

  • Accuracy: Determined by analyzing a spiked sample (a sample of essential oil with a known amount of this compound added) and calculating the percent recovery. Recovery should typically be within 80-120%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze the same sample multiple times on the same day. The relative standard deviation (RSD) should be < 5%.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days by different analysts. The RSD should be < 10%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N) of low-concentration standards (typically LOD = 3:1 S/N, LOQ = 10:1 S/N).

Data Presentation and Visualization

Example Calibration Data
Standard LevelConcentration (µg/mL)Analyte Area (m/z 57)IS Area (m/z 43)Area Ratio (Analyte/IS)
10.545,150901,5000.050
22.0181,200905,1000.200
35.0455,000910,0000.500
420.01,805,000898,0002.010
550.04,520,000903,0005.005
Result R² = 0.9998
Example Sample Results
Sample IDInitial Weight (mg)Analyte AreaIS AreaArea RatioCalculated Conc. (µg/mL)Final Conc. (mg/g)
EO-Sample-0110.5985,400908,2001.08510.8410.32
Diagrams

Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Essential Oil Sample Dilution Weigh Sample, Add IS, Dilute in Hexane Sample->Dilution IS_Stock Internal Standard (Hexyl Acetate) IS_Stock->Dilution Vial Transfer to Autosampler Vial Dilution->Vial GCMS Inject into GC-MS Vial->GCMS Separation Chromatographic Separation (DB-5ms Column) GCMS->Separation Detection MS Detection (SIM Mode) Separation->Detection Integration Integrate Peak Areas (Analyte & IS) Detection->Integration Calibration Generate Calibration Curve (Area Ratio vs. Conc.) Integration->Calibration Quantification Calculate Concentration in Original Sample Integration->Quantification Calibration->Quantification Result Final Result (mg/g) Quantification->Result

Caption: Overall workflow for the quantification of this compound.

CalibrationLogic cluster_standards Calibration Standards cluster_sample Unknown Sample Std1 Level 1 Conc: C1 Area Ratio: R1 Plot Plot & Linear Regression (y = mx + c) R² ≥ 0.995 Std1->Plot Std2 Level 2 Conc: C2 Area Ratio: R2 Std2->Plot StdN Level n Conc: Cn Area Ratio: Rn StdN->Plot Sample Sample X Conc: Unknown (Cx) Area Ratio: Rx Calculation Calculate Cx Cx = (Rx - c) / m Sample->Calculation Plot->Calculation Use Equation

Caption: Logic of quantification using an internal standard calibration curve.

References

  • SAGECHEM. 50373-54-1|this compound. Available at: [Link]

  • PubChemLite. This compound (C9H18O2). Available at: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • ResearchGate. (PDF) GC-FID methodology validation for the fatty esters content determination in biodiesel with hexadecyl acetate as the internal standard. Available at: [Link]

  • ResearchGate. (PDF) Validation of analytical methods. Available at: [Link]

  • S. M. A. Z. Abeysinghe. Analysis of Essential Oils Using GC- FID And GC-MS. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • NATA. Guidelines for the validation and verification of quantitative and qualitative test methods. Available at: [Link]

  • Doležal, M., et al. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. PMC. Available at: [Link]

  • Redalyc. Analysis of volatile compounds of sour guava (Psidium acidum [DC.] Landrum) using headspace-solid. Available at: [Link]

  • Agilent Technologies. Essential Oils Analysis Using GC/MS with Hydrogen and the Agilent HydroInert Source. Available at: [Link]

  • AOAC International. How to Meet ISO 17025 Requirements for Method Verification. Available at: [Link]

  • Grasas y Aceites. Validation of analytical methods. Available at: [Link]

  • WIKI Aromatics. Quality Control & Analytical Standards - Essential Oil Authentication. Available at: [Link]

  • SciTePress. Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). Available at: [Link]

  • AKJournals. Solid phase microextraction vs liquid injection GC-MS analysis of essential oils: Prediction of linear retention indices. Available at: [Link]

  • Eurachem. The Fitness for Purpose of Analytical Methods (2025). Available at: [Link]

  • ASTM International. D3545 Standard Test Method for Alcohol Content and Purity of Acetate Esters by Gas Chromatography. Available at: [Link]

  • Gavin Publishers. Validation of Analytical Methods: A Review. Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of methyl ethanoate.... Available at: [Link]

  • EURL for Capripoxviruses. IMPLEMENTATION OF ISO/CEI 17025:2017 FOR CAPRIPOX DIAGNOSTICS. Available at: [Link]

  • INAB. Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). Available at: [Link]

  • Scribd. Alcohol Content and Purity of Acetate Esters by Gas Chromatography. Available at: [Link]

  • ACS Publications. Validation of Analytical Methods. Available at: [Link]

  • Chemguide. mass spectra - fragmentation patterns. Available at: [Link]

  • Agilent Technologies. Analysis of Essential Oils Using Comprehensive Two-Dimensional Gas Chromatography (GC × GC) and High-Resolution Mass Spectrometer. Available at: [Link]

  • AIP Publishing. Analysis of Water Content in Esterification of Isoamyl Acetate by Using Gas Chromatography-Thermal Conductivity Detector with Wa. Available at: [Link]

  • Diablo Analytical. IDENTIFICATION OF ESSENTIAL OIL COMPONENTS BY GAS CHROMATOGRAPHY/ MASS SPECTROMETRY, ed. 4.1. Available at: [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry - Rearrangement Mechanisms in Fragmentation. Available at: [Link]

Sources

Troubleshooting & Optimization

optimizing esterification of 3-methylhexanol with acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 3-Methylhexanol Esterification

Core Directive & Executive Summary

This guide addresses the kinetic and thermodynamic bottlenecks in the esterification of 3-methylhexanol (a


-branched primary alcohol) with acetic acid . While primary alcohols generally esterify readily, the branching at the C3 position introduces mild steric constraints that can retard reaction rates compared to linear isomers (e.g., 

-heptanol). Furthermore, as a reversible Fischer esterification, conversion is strictly limited by equilibrium thermodynamics unless water is actively removed.

Key Technical Recommendations:

  • Catalyst: Switch from Sulfuric Acid (

    
    ) to 
    
    
    
    -Toluenesulfonic Acid (
    
    
    TSA)
    or Amberlyst-15 to minimize charring and oxidative side reactions.
  • Water Management: Mandatory use of Dean-Stark azeotropic distillation (using Toluene) or Molecular Sieves (3Å) to drive conversion

    
    .
    
  • Chirality: This protocol preserves the stereocenter at C3.

Reaction Mechanism & Thermodynamics

The reaction is an acid-catalyzed equilibrium process. The preservation of the chiral center (if using enantiopure 3-methylhexanol) is guaranteed because the C-O bond cleavage occurs at the acyl carbon of the acetic acid, not the chiral alkyl carbon of the alcohol.

Figure 1: Mechanistic Pathway

EsterificationMechanism Reactants Acetic Acid + 3-Methylhexanol Protonation Carbonyl Protonation Reactants->Protonation + H+ (Catalyst) Attack Nucleophilic Attack (Alcohol Oxygen) Protonation->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Rate Limiting Step Elimination Water Elimination (-H2O) Tetrahedral->Elimination Proton Transfer Product 3-Methylhexyl Acetate + Regenerated H+ Elimination->Product Product->Tetrahedral Hydrolysis (Avoid!)

Caption: The acid-catalyzed mechanism. Note that the reverse reaction (hydrolysis) competes if water is not removed.

Critical Optimization Parameters

Catalyst Selection

Many protocols suggest concentrated


, but for pharmaceutical intermediates, this is often suboptimal due to "red oil" formation (oxidation/polymerization).
CatalystProsConsRecommendation
Sulfuric Acid (

)
Cheap, fast.[1]Causes charring/color; oxidative; hard to remove completely.Avoid for high-purity needs.

-Toluenesulfonic Acid (

TSA)
Soluble in organic solvents; less oxidizing; easy to quantify.Homogeneous (requires aqueous workup).Preferred for batch scale <1kg.
Amberlyst-15 (Resin) Heterogeneous (filtration removal); reusable; no acidic wastewater.Slower kinetics (diffusion limited); mechanical attrition.Preferred for flow chemistry or large scale.
Solvent & Water Removal

To push the equilibrium to the right (Le Chatelier’s Principle), water must be removed.[2]

  • Method A: Azeotropic Distillation (Recommended). Use Toluene .[3] It forms a binary azeotrope with water (BP 85°C) and separates clearly in a Dean-Stark trap.

  • Method B: Molecular Sieves. Use 3Å sieves . 4Å sieves can sometimes catalyze side reactions or absorb small alcohols.

Troubleshooting Guide (FAQ)

Q1: My yield is stuck at ~65%. Adding more catalyst doesn't help. Why?

Diagnosis: You have reached thermodynamic equilibrium . Explanation: In a 1:1 molar ratio without water removal, the equilibrium constant (


) dictates a max conversion of roughly 66%. Adding catalyst only speeds up the time to reach this limit; it does not shift the limit.
Solution: 
  • Remove Water: Implement a Dean-Stark trap with Toluene.

  • Stoichiometry: If the alcohol is the limiting reagent (expensive), use excess Acetic Acid (2–3 equivalents). Acetic acid is cheap and easy to wash away with base.

Q2: I see a new impurity peak just before my product on GC. What is it?

Diagnosis: Likely 3-methyl-3-hexene (Elimination product). Explanation: Secondary and tertiary alcohols dehydrate easily. While 3-methylhexanol is primary, the


-branching can stabilize a carbocation intermediate if the temperature is too high or the acid too strong, leading to E1 elimination.
Solution: 
  • Lower the reaction temperature (switch from Xylenes to Toluene or Benzene).

  • Switch from

    
     to milder 
    
    
    
    TSA.
Q3: The reaction mixture turned black/dark brown.

Diagnosis: Charring/Oxidation . Explanation: Concentrated sulfuric acid acts as an oxidant at high temperatures. Solution:

  • Use

    
    TSA monohydrate  (0.5 - 1.0 mol%).
    
  • Ensure an inert atmosphere (

    
     or Argon) to prevent oxidation of the alcohol at reflux temperatures.
    
Q4: How do I remove the excess Acetic Acid during workup?

Protocol:

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer (Toluene + Ester) with Saturated Sodium Bicarbonate (

    
    ) .
    
    • Warning: This produces

      
       gas. Vent the separatory funnel frequently.
      
  • Wash until the aqueous layer pH is ~8.

  • Follow with a Brine wash to remove emulsified water.

Optimized Experimental Protocol

Objective: Synthesis of this compound (Target Scale: 50 mmol alcohol)

Materials:

  • 3-Methylhexanol (5.8 g, 50 mmol)

  • Glacial Acetic Acid (6.0 g, 100 mmol, 2.0 eq)

  • 
    -Toluenesulfonic Acid Monohydrate (0.19 g, 1 mmol, 2 mol%)
    
  • Solvent: Toluene (30 mL)

Workflow Diagram:

ProtocolWorkflow Start Combine Reactants (Alcohol, Excess Acid, pTSA, Toluene) Reflux Reflux with Dean-Stark Trap (Temp: ~115°C, Time: 4-6h) Start->Reflux Check Check Water Collection (Theoretical: ~0.9 mL) Reflux->Check Check->Reflux Water < Theoretical Cool Cool to RT Check->Cool Water = Theoretical Wash Wash 2x sat. NaHCO3 Wash 1x Brine Cool->Wash Dry Dry over MgSO4 Filter & Concentrate Wash->Dry Distill Vacuum Distillation (Isolate Product) Dry->Distill

Caption: Step-by-step workflow for the pTSA-catalyzed esterification.

Step-by-Step Procedure:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 3-methylhexanol, acetic acid, and Toluene. Add

    
    TSA last.
    
  • Reflux: Heat the mixture to reflux (oil bath ~130°C). Toluene/Water azeotrope will begin to collect in the trap.

  • Monitoring: Continue reflux until water evolution ceases (approx. theoretical vol = 0.9 mL for 50 mmol scale).

  • Workup:

    • Cool to room temperature.

    • Transfer to a separatory funnel.

    • Wash with

      
       mL saturated 
      
      
      
      (Caution: Gas evolution).
    • Wash with

      
       mL Brine.
      
    • Dry organic layer over anhydrous

      
      .
      
  • Purification: Remove Toluene via rotary evaporation. Purify the residue via vacuum distillation (Expected BP of product: ~170-175°C at atm, significantly lower under vacuum).

References

  • Fischer, E., & Speier, A. (1895).[4] Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.

  • Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH.
  • Liu, Y., et al. (2006).[5][6] A comparison of the esterification of acetic acid with methanol using heterogeneous versus homogeneous acid catalysis. Journal of Catalysis, 242(2), 278-286.[5][6] (Demonstrates the superiority of resins/pTSA over sulfuric acid for kinetics).

  • BenchChem Technical Support. (2025). Troubleshooting low conversion rates in Fischer esterification. (General troubleshooting for equilibrium limited reactions).

  • NIST Chemistry WebBook. 3-Methyl-3-hexanol Properties. (Used for boiling point and physical property verification).

Sources

Technical Support Center: 3-Methylhexyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: SYN-3MHA-2024 Topic: Troubleshooting Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 3-Methylhexyl Acetate (CAS: 50373-54-1) has yielded unexpected results—perhaps a "solvent-like" off-odor, low yield, or persistent yellowing.

While the Fischer esterification of a primary alcohol like 3-methyl-1-hexanol seems elementary, the specific branching at the C3 position and the boiling point proximity of the reactants create a unique set of thermodynamic and kinetic traps. This guide moves beyond basic textbook recipes to address the why and how of failure modes.

Module 1: The Yield Trap (Equilibrium Control)

User Issue: "I am refluxing for 12 hours, but my conversion stalls at ~65%. Adding more catalyst doesn't help."

Technical Diagnosis

Fischer esterification is an equilibrium-limited process (


). The reaction does not stop because the catalyst died; it stops because the rate of hydrolysis (reverse reaction) equals the rate of esterification.


The 3-Methylhexyl Challenge: Unlike simple acetates, this compound (BP ~165°C) has a boiling point very close to its parent alcohol, 3-methyl-1-hexanol (BP ~168°C). If you fail to push conversion to >98%, separating the unreacted alcohol by distillation becomes nearly impossible due to the formation of near-azeotropic mixtures.

Troubleshooting Protocol
  • Stoichiometry Flip: Do not use excess alcohol. Standard protocols often suggest excess alcohol to drive equilibrium. Here, you must use excess Acetic Acid (1.5 - 2.0 eq) .

    • Reasoning: Acetic acid (BP 118°C) is easily removed by simple distillation or alkaline wash. Unreacted 3-methyl-1-hexanol is a "sticky" impurity that ruins the final fragrance profile.

  • Water Entrainment: You cannot rely on simple reflux. You must remove water physically.

    • Method A (Dean-Stark): Use a non-polar solvent (Cyclohexane or Heptane) to form a ternary azeotrope with water.

    • Method B (Molecular Sieves): For smaller scales, recirculate the condensate through a Soxhlet extractor filled with activated 3Å or 4Å molecular sieves.

Module 2: Impurity Profiling (Side Reactions)

User Issue: "My product has a sharp, biting odor instead of a clean fruity note. GC shows unknown peaks."

The Reaction Network

The branching at the C3 position of the alcohol protects it from immediate steric hindrance, but the harsh acidic conditions required for esterification open pathways for elimination and etherification.

ReactionNetwork Reactants 3-Methyl-1-Hexanol + Acetic Acid Intermediate Oxonium Ion Intermediate Reactants->Intermediate H+ Catalyst Product This compound (Target Ester) Intermediate->Product - H2O (Main Path) Side1 3-Methyl-1-Hexene (Elimination Product) Intermediate->Side1 High T (>140°C) - H2O (E2) Side2 Di(3-methylhexyl) Ether (Etherification) Intermediate->Side2 Excess Alcohol Low H2O Side3 Isomeric Alkenes (Rearrangement) Side1->Side3 Acid Isomerization

Figure 1: Acid-catalyzed reaction network showing the competition between substitution (esterification) and elimination/condensation side pathways.[1]

Detailed Analysis of Side Products
1. The "Solvent" Note: Alkene Formation (Dehydration)
  • Mechanism: Protonation of the hydroxyl group turns it into a good leaving group (

    
    ). Although primary alcohols favor 
    
    
    
    , high temperatures allow
    
    
    elimination (or
    
    
    if the acid is very strong/concentrated).
  • Product: 3-methyl-1-hexene.

  • Risk Factor: Reaction temperatures exceeding 130°C . This often happens when users attempt to distill the product directly from the acidic reaction pot.

  • Fix: Neutralize the catalyst (wash with

    
    ) before any distillation attempts. Never distill acidic crude oil.
    
2. The "Heavy" Note: Etherification
  • Mechanism:

    
     attack of one alcohol molecule on the protonated species of another.
    
  • Product: Di(3-methylhexyl) ether.

  • Risk Factor: High concentration of alcohol with limited water removal (mid-reaction) and insufficient acetic acid.

  • Fix: High dilution or using a solvent (toluene/cyclohexane) minimizes intermolecular contact between alcohol molecules.

Module 3: Purification & Isolation Strategy

User Issue: "I have an emulsion during workup, and the final product turns yellow over time."

Workup Protocol (Self-Validating)

The following workflow ensures the removal of the specific impurities identified above.

StepActionChemical Logic
1. Quench Cool to 20°C. Add equal vol. ice water.Stops kinetic activity. Partitions bulk Acetic Acid into aqueous phase.
2. Wash I Wash organic layer with sat.

.
Crucial: Neutralizes

/pTSA. Prevents acid-catalyzed hydrolysis or dehydration during distillation.
3. Wash II Wash with Brine (sat. NaCl) .Breaks emulsions caused by the surfactant-like nature of the long-chain ester.
4. Drying Dry over

, filter.
Removes residual water that would cause hydrolysis during heating.
5. Isolation Fractional Distillation under Vacuum.Target: Collect fraction at constant BP. Discard "fore-run" (contains alkenes/water).
The "Yellowing" Phenomenon

If your product yellows, you likely have trace aldehydes (from alcohol oxidation) undergoing aldol condensation, or sulfur impurities if using low-grade sulfuric acid.

  • Prevention: Perform the reaction under a Nitrogen blanket.

  • Remediation: Wash the crude organic phase with 5% Sodium Bisulfite (

    
    ) solution before the bicarbonate wash to scavenge aldehydes.
    

WorkupFlow Start Crude Reaction Mixture (Acidic) Quench Quench with Ice Water Phase Separation Start->Quench OrgPhase Organic Phase (Ester + Alcohol + Trace Acid) Quench->OrgPhase AqPhase Aqueous Phase (AcOH + Catalyst) Quench->AqPhase Wash1 Wash: Sat. NaHCO3 (Until pH = 8) OrgPhase->Wash1 Wash2 Wash: 10% NaHSO3 (Optional: If Yellowing) Wash1->Wash2 Dry Dry: MgSO4 + Filter Wash2->Dry Distill Vacuum Distillation Dry->Distill

Figure 2: Purification decision tree designed to eliminate acidic residues and oxidation byproducts.

Frequently Asked Questions (FAQ)

Q: Can I use Acetyl Chloride instead of Acetic Acid to avoid the water problem? A: Yes, but with caveats. Using Acetyl Chloride is kinetically faster and irreversible (producing HCl gas). However, it is exothermic. You must control the temperature (<20°C) to prevent the HCl byproduct from catalyzing the dehydration of your alcohol to an alkene [1]. You will also need a base scavenger (Pyridine or Triethylamine).

Q: Why does my GC show a "shoulder" peak on the main product? A: This is likely an isomer. Commercial 3-methyl-1-hexanol is often a mixture of enantiomers (R/S). While these don't separate on standard GC columns, if your starting material contained 2-methyl-1-hexanol or other structural isomers as impurities, their corresponding acetates will appear as shoulders. Ensure your starting alcohol purity is >98%.

Q: What is the specific gravity target for the pure ester? A: The target density is 0.865 - 0.875 g/mL at 25°C. If your density is lower (<0.860), you have significant alkene contamination. If higher (>0.880), you likely have residual acetic acid [2].

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Acyl Substitution).

  • National Institute of Standards and Technology (NIST). (2023). This compound Spectral Data. NIST Chemistry WebBook, SRD 69.[2][3]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 5.12: Aliphatic Esters).

  • Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470. (For alternative synthesis routes).

Sources

Technical Support Center: 3-Methylhexyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #3MHA-OPT-2024 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 3-Methylhexyl Acetate (CAS: 50373-54-1) is underperforming against theoretical yields.

This ester, derived from 3-methyl-1-hexanol , presents a unique challenge: while it is a primary alcohol, the


-branching (methyl group at C3) introduces mild steric constraints that can slow kinetics compared to linear 

-hexyl acetate. However, the primary cause of yield loss in this synthesis is almost invariably thermodynamic equilibrium limitation or inefficient isolation due to its high boiling point (~184°C).

This guide is structured to diagnose your specific failure mode and provide a validated protocol to correct it.

Module 1: Diagnostic Decision Tree

Use this logic flow to identify your bottleneck before changing your protocol.

DecisionTree Start Start: Low Yield Detected CheckReagents Are you using Acetic Anhydride? Start->CheckReagents CheckWater Is water removal active (Dean-Stark/Sieves)? CheckReagents->CheckWater No (Using Acetic Acid) CheckWorkup Is product lost in emulsion or distillation? CheckReagents->CheckWorkup Yes CheckCat Catalyst: H2SO4 or p-TsOH? CheckWater->CheckCat Yes Sol2 Solution: Implement Method A (Azeotropic Distillation) CheckWater->Sol2 No CheckCat->CheckWorkup Yes Sol1 Solution: Switch to Method B (Irreversible Acylation) CheckWorkup->Sol1 No (Reaction Stalled) Sol3 Solution: Optimize Workup (Vacuum Distillation) CheckWorkup->Sol3 Yes

Figure 1: Troubleshooting logic to identify the root cause of yield loss.

Module 2: Reaction Kinetics & Thermodynamics

The Core Problem: Equilibrium

The Fischer esterification of 3-methyl-1-hexanol with acetic acid is an equilibrium-limited reaction with an equilibrium constant (


) typically around 4.0.


If you run this with 1:1 stoichiometry without removing water, your maximum theoretical conversion is capped at ~66% .
Troubleshooting Q&A

Q: I am using a 5-fold excess of Acetic Acid. Why is my yield still <80%? A: While Le Chatelier’s principle suggests excess reagent drives the reaction, acetic acid also acts as a solvent, diluting the catalyst. Furthermore, at high concentrations, the polarity of the medium changes, potentially stabilizing the charged intermediates and slowing the rate.

  • Correction: Use a Dean-Stark apparatus with a non-polar entrainer (Toluene or Cyclohexane). This physically removes water, driving

    
     to infinity regardless of stoichiometry.
    

Q: My reaction turns black/tarry. What is happening? A: You are likely using concentrated Sulfuric Acid (


) at too high a temperature (>110°C). Sulfuric acid is a strong oxidant and dehydrating agent; it can dehydrate the alcohol to an alkene (elimination side reaction) or polymerize impurities.
  • Correction: Switch to

    
    -Toluenesulfonic Acid (p-TsOH) . It is a milder organic acid that minimizes charring while maintaining catalytic activity [1].
    

Module 3: Validated Synthesis Protocols

Method A: Azeotropic Distillation (Recommended for Scale)

Best for: High yield (>90%), scalable, cost-effective.

Reagents:

  • 3-Methyl-1-hexanol (1.0 equiv)

  • Acetic Acid (1.2 equiv)

  • 
    -TsOH (1.0 mol%)
    
  • Solvent: Toluene (Volume: 2x the volume of alcohol)

Protocol:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Loading: Add alcohol, acetic acid,

    
    -TsOH, and toluene.
    
  • Reflux: Heat to vigorous reflux (~115-120°C bath temp). Ensure toluene is condensing and filling the trap.

  • Monitoring: Water will separate in the bottom of the trap. Continue until water evolution ceases (typically 3-5 hours).

  • Validation: Check TLC (Solvent: 10% EtOAc/Hexane). Alcohol spot should be absent.

Method B: Acetic Anhydride (The "Nuclear" Option)

Best for: Small scale, precious alcohol, guaranteed conversion.

Reagents:

  • 3-Methyl-1-hexanol (1.0 equiv)

  • Acetic Anhydride (1.2 equiv)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv) or Pyridine (1.5 equiv)

Mechanism: This reaction is irreversible . The byproduct is acetic acid, not water, so no equilibrium exists to push back [2].



Protocol:

  • Dissolve alcohol in DCM (Dichloromethane). Add Pyridine/DMAP.

  • Add Acetic Anhydride dropwise at 0°C (exothermic).

  • Warm to room temperature and stir for 2 hours.

  • Yield Expectation: >95% almost universally.

Module 4: Workup & Purification (The "Yield Killer")

Many researchers achieve high conversion but lose product during isolation. This compound has a high boiling point (184°C ).

Q: I cannot distill my product without it decomposing or turning yellow. A: Distilling at 184°C requires high bath temperatures that degrade the ester or residual impurities.

  • Correction: You must use Vacuum Distillation.

    • At 10 mmHg (water aspirator), the BP drops to ~75-80°C.

    • At 0.5 mmHg (oil pump), the BP drops to ~45-50°C.

Q: I have a persistent emulsion during the wash. A: The 3-methylhexyl chain is moderately lipophilic, acting like a surfactant when mixed with base.

  • Correction: Do not shake vigorously during the NaHCO3 wash. Use a gentle rock. If an emulsion forms, add solid NaCl (brine saturation) to break it.

Purification Workflow Diagram

Purification Crude Crude Reaction Mix Quench Quench/Wash (Sat. NaHCO3) Crude->Quench Remove Acid Dry Dry Organic Layer (MgSO4) Quench->Dry Remove Water VacDist Vacuum Distillation (<10 mmHg) Dry->VacDist Isolate Final Pure this compound (>98% Purity) VacDist->Final

Figure 2: Optimized purification workflow to minimize physical losses.

Summary Data Comparison

FeatureMethod A: Fischer (Azeotropic)Method B: Acetic AnhydrideMethod C: Enzymatic (Lipase)
Primary Driver Water Removal (Dean-Stark)Irreversible ReagentCatalyst Specificity
Typical Yield 85-92%95-99%80-90%
Atom Economy High (Water byproduct)Lower (Acetic Acid byproduct)High
Cost LowHighHigh (Enzyme cost)
Green Score Moderate (Solvent use)Low (Reagent waste)Excellent
Best For Bulk Synthesis High Value / Small Scale "Natural" Labeling

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Fischer Esterification and use of p-TsOH).

  • Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470. (Comprehensive review on esterification kinetics and anhydride methods).

  • Yadav, G. D., & Lathi, P. S. (2003). Kinetics and mechanism of synthesis of butyl acetate.... Journal of Molecular Catalysis A: Chemical. (Demonstrates efficacy of solid acid catalysts and kinetics relevant to primary acetates).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 87562851, this compound. (Physical property verification).

Technical Support Center: GC-MS Analysis of Acetate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: ACE-GCMS-001 Subject: Troubleshooting fragmentation, volatility, and separation issues in Acetate Ester analysis.

Mission Statement

Welcome to the Acetate Ester Technical Support Center. Acetate esters (


) are ubiquitous in metabolomics, pheromone research, and flavor chemistry. However, their analysis is plagued by three distinct challenges: isobaric fragmentation , high volatility , and chromatographic tailing . This guide moves beyond basic operation manuals to address the causality of these failures and provide self-validating protocols for resolution.
Module 1: Mass Spectral Interpretation
Q: Why are my spectra dominated by m/z 43, and why can't I see the molecular ion (

)?

A: The "Acylium Ion" Effect. Acetate esters under standard Electron Ionization (70 eV) undergo rapid


-cleavage adjacent to the carbonyl group. This produces a stable resonance-stabilized acylium ion (

) at m/z 43 , which often becomes the base peak (100% abundance).

The molecular ion (


) is often weak or absent because the ester linkage is energetically fragile. To identify the compound without a visible 

, you must look for the McLafferty Rearrangement product.

Diagnostic Protocol:

  • Check for Neutral Loss of 60 Da: If your acetate ester has a hydrogen on the

    
    -carbon (a chain of at least 3 carbons on the alcohol side), it will undergo a McLafferty rearrangement.
    
    • Mechanism: The carbonyl oxygen abstracts the

      
      -hydrogen, leading to the elimination of neutral acetic acid (60 Da).
      
    • Result: You will see a significant peak at

      
      , which corresponds to the alkene radical cation of the alcohol chain.
      
  • Use Retention Indices (RI): Since m/z 43 is non-specific, you must validate identity using Kovats Retention Indices. A match in mass spectrum alone is insufficient for acetate isomers.

Visualization: Fragmentation Logic

FragmentationPathway cluster_legend Interpretation Key M Molecular Ion (M+) Unstable Alpha Alpha Cleavage M->Alpha Fast Kinetics McLafferty McLafferty Rearrangement M->McLafferty If Gamma-H present Acylium Acylium Ion m/z 43 (Base Peak) Alpha->Acylium Alkene Alkene Ion [M - 60]+ McLafferty->Alkene Neutral Neutral Acetic Acid (Loss of 60 Da) McLafferty->Neutral key1 m/z 43: Diagnostic for Acetate Group key2 [M-60]: Diagnostic for Alcohol Chain Length

Caption: Fig 1. Competitive fragmentation pathways for acetate esters. The dominance of m/z 43 obscures M+; the [M-60] peak is the structural key.

Module 2: Chromatographic Anomalies
Q: I am seeing severe tailing for polar acetates. Is my column dead?

A: Likely not dead, but chemically mismatched or active. Acetate esters possess a dipole moment due to the carbonyl oxygen. While less polar than alcohols, they still interact with active silanols (Si-OH) in the liner or column head, causing tailing.

Troubleshooting Decision Matrix:

  • Check the Inlet First: 80% of tailing issues originate here.

    • Action: Replace the liner with a deactivated (ultra-inert) split/splitless liner containing glass wool. The wool increases surface area for vaporization but must be deactivated to prevent adsorption.

  • Column Trimming: Non-volatile matrix components (from biological or food samples) accumulate at the column head, creating active sites.

    • Action: Trim 10-30 cm from the front of the column.

  • Stationary Phase Selection: If separating isomers (e.g., iso-butyl acetate vs. n-butyl acetate), a standard 5%-phenyl column may fail.

Data: Column Selection Guide

FeatureNon-Polar (5% Phenyl-PDMS)Polar (WAX / PEG)Recommendation
Phase Type DB-5ms, HP-5, Rtx-5DB-WAX, HP-INNOWax
Mechanism Boiling point separationDipole-dipole interaction
Isomer Separation Poor (Co-elution likely)Excellent Use WAX for isomers
Thermal Stability High (up to 325-350°C)Low (limit ~250°C)Use 5-MS for high boilers
Peak Shape Good for general estersExcellent for polar esters
Bleed Low (Good for trace MS)Higher (High background)

Visualization: Tailing Troubleshooting Workflow

TailingFix Start Issue: Peak Tailing Detected InletCheck Step 1: Inlet Maintenance Replace Liner & Septum Start->InletCheck Test1 Re-inject Standard InletCheck->Test1 Trim Step 2: Trim Column (Remove 30cm from inlet) Test1->Trim Still Tailing Solved Problem Solved Test1->Solved Peak Symmetrical Test2 Re-inject Standard Trim->Test2 Phase Step 3: Check Phase Polarity Is analyte too polar for column? Test2->Phase Still Tailing Test2->Solved Peak Symmetrical Replace Replace Column (Switch to WAX or Ultra-Inert) Phase->Replace

Caption: Fig 2. Step-by-step logic for eliminating peak tailing in acetate analysis.

Module 3: Sample Preparation & Volatility
Q: My recovery is inconsistent. How do I prevent evaporative loss of low-molecular-weight acetates?

A: Stop using liquid injection with volatile solvents. Low-molecular-weight acetates (e.g., ethyl acetate, propyl acetate) are highly volatile. In liquid injection, they often co-elute with the solvent peak or are lost during the solvent evaporation step of sample prep.

The Solution: Headspace SPME (Solid Phase Microextraction) HS-SPME eliminates the solvent peak and drives equilibrium towards the fiber for volatile compounds.

Validated Protocol: HS-SPME for Acetate Esters

  • Fiber Selection: Use a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber.

    • Reasoning: The Carboxen layer is specifically designed to trap small, volatile molecules (C2-C6), while DVB captures larger esters.

  • Sample Prep:

    • Add 2g sample + 2mL saturated NaCl solution to a 20mL headspace vial.

    • Why NaCl? "Salting out" effect decreases the solubility of esters in water, forcing them into the headspace.

  • Incubation:

    • Temp: 40°C - 60°C (Do not exceed 60°C or you risk hydrolysis of the ester).

    • Time: 15 minutes equilibration.

  • Extraction:

    • Expose fiber to headspace for 30 minutes with agitation (250 rpm).

  • Desorption:

    • Insert fiber into GC inlet (Splitless mode) at 250°C for 3 minutes.

    • Note: Ensure the inlet liner is narrow (0.75mm ID) to sharpen the injection band.

References
  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Acetate Esters. National Institute of Standards and Technology.[1] Available at: [Link]

  • Restek Corporation. Restek Capillary Column Selection Guide: Polar vs. Non-Polar Phases. Available at: [Link]

  • Agilent Technologies. Troubleshooting GC Peak Shape Issues: Tailing and Fronting. Technical Note 5990-XXXX. Available at: [Link]

  • Pawliszyn, J. Solid Phase Microextraction: Theory and Practice.[2] Wiley-VCH, 1997. (Foundational text on SPME mechanisms).

  • Shimadzu Corporation. Analysis of Volatile Compounds using HS-SPME. Application News. Available at: [Link]

Sources

Technical Support Center: 3-Methylhexyl Acetate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Co-elution, Identification, and Chiral Resolution of 3-Methylhexyl Acetate Document ID: TSC-3MHA-2024 Status: Active Audience: Analytical Chemists, Flavor/Fragrance Researchers, Chemical Ecologists

Executive Summary

This compound (3-MHA) is a branched ester frequently analyzed in pheromone research and flavor profiling. Its analysis is complicated by two factors:

  • Co-elution: It frequently co-elutes with isomeric esters (e.g., n-octyl acetate) or matrix hydrocarbons on standard non-polar columns.

  • Stereochemistry: It possesses a chiral center at C3, requiring specialized stationary phases for enantiomeric separation.

This guide provides a modular troubleshooting approach, moving from chromatographic separation to mass spectrometric deconvolution and chiral resolution.

Module 1: Chromatographic Resolution (The "Hardware" Fix)

The Problem: On a standard 5%-phenyl (e.g., DB-5, HP-5) column, 3-MHA often co-elutes with non-polar hydrocarbons or other esters due to similar boiling points and weak polarity interactions.

The Solution: Exploit the "Polarity Shift." Esters interact via dipole-dipole forces. By switching to a polar stationary phase (Polyethylene Glycol - PEG/Wax), you increase the retention of the ester relative to non-polar interferents.

Protocol: Stationary Phase Selection
ParameterNon-Polar System (Standard)Polar System (Recommended for Resolution)Mechanism of Action
Column Type 5%-Phenyl-methylpolysiloxane (e.g., DB-5, Rtx-5)Polyethylene Glycol (e.g., DB-Wax, HP-INNOWax)Dipole-Dipole Interaction
Elution Order Aldehyde < Alcohol < Acetate Aldehyde < Acetate < AlcoholThe PEG phase strongly retains alcohols and moderately retains esters, shifting 3-MHA away from hydrocarbons.
RI Shift (

)
Baseline (Ref)+300 to +400 unitsLarge shift confirms ester functionality.
Workflow Visualization: Column Selection Logic

ColumnSelection Start START: Co-eluting Peak on DB-5 CheckMatrix Analyze Matrix Composition Start->CheckMatrix IsHydrocarbon Is interference a Hydrocarbon? CheckMatrix->IsHydrocarbon SwitchWax SWITCH to DB-Wax Column (Hydrocarbons elute earlier) IsHydrocarbon->SwitchWax Yes IsIsomer Is interference an Isomer? (e.g., n-octyl acetate) IsHydrocarbon->IsIsomer No CheckMS Proceed to MS Deconvolution SwitchWax->CheckMS OptimizeTemp Optimize Ramp Rate (Slow ramp: 2°C/min) IsIsomer->OptimizeTemp Yes IsIsomer->CheckMS No OptimizeTemp->CheckMS

Figure 1: Decision matrix for selecting the appropriate stationary phase based on the nature of the co-eluting interference.

Module 2: Mass Spectral Deconvolution (The "Software" Fix)

The Problem: Isomeric acetates (e.g., this compound vs. n-octyl acetate) produce nearly identical Mass Spectra (EI, 70eV). Both are dominated by the acetyl ion (m/z 43 ) and often lack a visible molecular ion (


).

The Solution: Focus on Diagnostic Ion Ratios and Retention Indices (RI) . You cannot rely solely on library matching scores. You must manually verify specific fragmentation patterns associated with the branching at C3.

Diagnostic Ion Table
Ion (m/z)Origin/FragmentThis compound (Branched)n-Octyl Acetate (Linear)
43

Base Peak (100%) Base Peak (100%)
61

High Abundance (McLafferty + H)High Abundance
M-60 Loss of Acetic Acidm/z 98 (Alkene fragment)m/z 112 (Alkene fragment)
Key Difference Branching Effect Enhanced fragmentation at C3. Look for ions indicative of the methyl branch loss.[1]Shows classic

decay series (41, 55, 69, 83...).
Protocol: Calculating Kovats Retention Index (RI)

Note: RI is the single most reliable filter for rejecting false positives in ester analysis.

  • Run Alkane Ladder: Inject a C8–C20 n-alkane standard mix under the exact same conditions as your sample.

  • Calculate RI: Use the Van den Dool and Kratz equation (for temperature programming).

  • Validate:

    • DB-5 Target RI: ~1060–1090 (Verify with specific library).

    • DB-Wax Target RI: ~1300–1350.

    • Troubleshooting: If your calculated RI deviates by >10 units from literature, it is likely not 3-MHA, regardless of the MS match score.

Module 3: Chiral Resolution (The "Stereo" Fix)

The Problem: 3-MHA exists as (R) and (S) enantiomers. Standard columns (DB-5, Wax) cannot separate these.

The Solution: Cyclodextrin-based Stationary Phases.[2][3][4] The separation mechanism relies on the "host-guest" inclusion complex. The branched alkyl chain of 3-MHA fits differently into the cyclodextrin cavity depending on its chirality.

Recommended Column Chemistry
  • Primary Choice: Beta-DEX 120 (Permethylated

    
    -cyclodextrin) or Hydrodex 
    
    
    
    -6TBDM
    .
  • Mechanism: The 3-methyl group provides steric bulk that discriminates binding affinity within the chiral cavity.

Protocol: Chiral Method Optimization

Temperature is the critical variable. Chiral recognition is an exothermic process; lower temperatures yield better resolution (


). 
  • Carrier Gas: Hydrogen or Helium (Constant Flow: 1.0 mL/min).

  • Oven Program:

    • Initial: 40°C (Hold 1 min).

    • Ramp: 2°C/min to 80°C.

    • Plateau:Hold at 80°C–90°C for 20 minutes. (Crucial Step).

    • Ramp: 10°C/min to 220°C (Bake out).

  • Why the Plateau? Isothermal holds allow the enantiomers to interact maximally with the chiral selector without thermal energy disrupting the weak inclusion complex.

Chiral Workflow Diagram

ChiralMethod Input Racemic Mixture Column Column: Beta-DEX 120 Input->Column Temp1 Fast Ramp (>5°C/min) Column->Temp1 Temp2 Isothermal Hold (80-90°C) Column->Temp2 Result1 Poor Resolution (Co-elution) Temp1->Result1 Kinetic Energy > Binding Energy Result2 Baseline Separation (Rs > 1.5) Temp2->Result2 Optimized Interaction

Figure 2: Impact of temperature programming on chiral resolution. Lower, isothermal conditions favor the formation of the inclusion complex necessary for separation.

Frequently Asked Questions (FAQs)

Q1: My library search gives a 95% match for this compound, but the retention time is slightly off. Should I trust it? A: No. Mass spectra for aliphatic acetates are extremely similar. A 95% match often just means "It's an alkyl acetate." You must calculate the Kovats Retention Index (RI). If the RI deviates by more than 10-15 units from the literature value for your specific column, it is a different isomer.

Q2: I see a peak at m/z 61. What does this tell me? A: The ion at m/z 61 is protonated acetic acid (


), formed via a McLafferty rearrangement. This confirms the molecule is an acetate ester with a hydrogen available on the gamma-carbon. It distinguishes acetates from methyl esters (which would show m/z 74).

Q3: Can I separate the enantiomers on a standard DB-Wax column? A: No. DB-Wax separates based on polarity.[5] Enantiomers have identical physical properties (boiling point, polarity) in an achiral environment. You must use a chiral column (like Beta-DEX) to create a diastereomeric interaction environment.

Q4: The peak tailing is severe on my chiral run. How do I fix this? A: Tailing on chiral columns often indicates "cold spots" or activity.

  • Ensure the transfer line to the MS is at least 230°C.

  • Chiral columns have lower maximum temperatures (often 220°C-230°C). Do not overheat, or you will strip the chiral phase, causing permanent tailing.

References

  • NIST Mass Spectrometry Data Center. (2023). This compound: Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69. [Link]

  • d'Acampora Zellner, B., et al. (2008). Linear retention indices in gas chromatographic analysis: a review. Flavour and Fragrance Journal.
  • Schurig, V. (2001). Separation of enantiomers by gas chromatography.[3] Journal of Chromatography A. (Authoritative source on Beta-cyclodextrin mechanisms).

Sources

Technical Support Center: Stability Testing of 3-Methylhexyl Acetate for Pest Management

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the stability testing of 3-Methylhexyl Acetate. This comprehensive guide is designed for researchers, scientists, and drug development professionals engaged in the use of this compound as a semiochemical for pest management. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity and efficacy of your experimental work. Our approach is grounded in established scientific principles and regulatory standards to support the development of reliable and effective pest management solutions.

Introduction to the Stability of this compound

This compound is an ester characterized by its fruity odor and is utilized as a semiochemical in pest management strategies.[1] As with all biologically active compounds, its stability is a critical parameter that dictates its shelf-life and performance in the field. The degradation of this compound can lead to a loss of efficacy, resulting in inconsistent and unreliable pest control. This guide will walk you through the key aspects of stability testing, potential challenges, and their solutions.

The primary degradation pathways for esters like this compound are hydrolysis, thermal decomposition, and photodegradation. Understanding these mechanisms is fundamental to designing robust stability studies and interpreting your results.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the stability testing of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: As an ester, this compound is susceptible to three main degradation pathways:

  • Hydrolysis: In the presence of water, the ester bond can be cleaved to yield 3-methylhexanol and acetic acid. This reaction can be catalyzed by both acids and bases.

  • Thermal Degradation: At elevated temperatures, this compound can decompose. The primary products are likely to be the parent alcohol (3-methylhexanol) and acetic acid, although further breakdown into smaller molecules can occur at very high temperatures.

  • Photodegradation: Exposure to ultraviolet (UV) radiation, particularly from sunlight, can induce photochemical reactions that lead to the degradation of the molecule. While 3-acetylmercaptohexyl acetate, a structurally related compound, does not show significant UV absorption in the critical range of 290-500 nm, it is still prudent to assess the photostability of this compound in its final formulation.[2]

Q2: What are the ideal storage conditions for this compound and its formulated lures?

A2: To minimize degradation, this compound and formulated lures should be stored in a cool, dark, and dry place. Refrigeration or freezing is often recommended for long-term storage. The packaging should be airtight to protect against hydrolysis from atmospheric moisture.

Q3: How long is a typical pheromone lure effective in the field?

A3: The field life of a pheromone lure depends on several factors, including the chemical stability of the active ingredient, the release rate from the dispenser, and environmental conditions such as temperature and humidity. Elevated temperatures generally increase the volatilization of the pheromone, which can shorten the dispenser's longevity.[3]

Q4: What are the key parameters to monitor during a stability study?

A4: The critical parameters to monitor include:

  • Assay of this compound: To determine the concentration of the active ingredient over time.

  • Appearance: Any changes in color, clarity, or physical state of the pure compound or the lure.

  • Degradation Products: Identification and quantification of any significant degradation products.

  • Release Rate: For formulated lures, the rate at which the pheromone is released from the dispenser.

Q5: Are there regulatory guidelines for the stability testing of semiochemicals?

A5: Yes, regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD) provide guidelines for the stability testing of chemical substances, including pesticides and semiochemicals.[4][5][6] These guidelines often recommend both long-term (real-time) and accelerated stability studies.

Troubleshooting Guide

This section provides solutions to common problems encountered during the stability testing of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Rapid loss of this compound in the lure during storage. 1. Hydrolysis: Exposure to moisture. 2. Incompatible packaging: The lure material may be permeable to the pheromone or may catalyze degradation. 3. High storage temperature. 1. Ensure the packaging is hermetically sealed and consider including a desiccant. 2. Conduct compatibility studies with different packaging materials. 3. Store at recommended lower temperatures (e.g., refrigerated or frozen).
Inconsistent release rates from lures. 1. Variable environmental conditions: Temperature and airflow fluctuations in the field. 2. Inconsistent lure manufacturing: Variations in the polymer matrix or loading of the active ingredient.1. Conduct release rate studies under controlled laboratory conditions to establish a baseline. 2. Implement stringent quality control measures during lure manufacturing.
Appearance of unknown peaks in the chromatogram during analysis. 1. Degradation of this compound: Formation of hydrolysis, thermal, or photodegradation products. 2. Leaching from the lure matrix: Components of the polymer or other additives may be co-eluting. 3. Contamination: From solvents, glassware, or the GC system itself.1. Use GC-MS to identify the unknown peaks. Compare the mass spectra with those of potential degradation products (3-methylhexanol, acetic acid). 2. Analyze a "blank" lure (without the active ingredient) to identify any leachable compounds. 3. Run a solvent blank and ensure proper cleaning of all equipment.
Poor peak shape (tailing) during GC analysis. 1. Active sites in the GC system: The hydroxyl group of the potential degradation product (3-methylhexanol) can interact with active sites in the injector or column. 2. Inappropriate column phase. 1. Use a deactivated inlet liner and a column designed for polar analytes. 2. Consider derivatization of the sample to block polar functional groups. 3. Select a column with a more appropriate stationary phase for the analytes.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for key stability experiments.

Protocol 1: Accelerated Stability Study of this compound in a Lure Formulation

This protocol is designed to predict the long-term stability of this compound in a formulated lure by subjecting it to elevated temperature and humidity.

Objective: To assess the stability of this compound in a specific lure formulation under accelerated conditions to estimate its shelf life.

Materials:

  • Lures containing a known concentration of this compound.

  • Stability chambers capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH.

  • Gas chromatograph with a flame ionization detector (GC-FID).

  • Validated analytical method for the quantification of this compound.

  • Appropriate solvents for extraction (e.g., hexane or dichloromethane).

  • Volumetric flasks, pipettes, and syringes.

Procedure:

  • Initial Analysis (T=0):

    • Randomly select a statistically relevant number of lures from a single batch.

    • Extract the this compound from half of the selected lures using a validated extraction procedure.

    • Analyze the extracts by GC-FID to determine the initial concentration of this compound. This is your T=0 data point.

  • Stability Chamber Storage:

    • Place the remaining lures in their final packaging into a stability chamber set at 40°C ± 2°C and 75% RH ± 5% RH.

  • Time Point Analysis:

    • At predetermined time intervals (e.g., 1, 2, 3, and 6 months), withdraw a set number of lures from the stability chamber.

    • Visually inspect the lures for any physical changes (e.g., discoloration, deformation).

    • Extract and analyze the this compound content as described in step 1.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage of remaining this compound against time.

    • Determine the degradation rate and estimate the shelf life based on the acceptable level of degradation (e.g., not more than 10% loss of active ingredient).

Workflow for Accelerated Stability Study:

G A This compound Solution B Exposed Sample (Quartz Cuvette) A->B C Control Sample (Wrapped in Foil) A->C D Photostability Chamber B->D C->D E GC-FID Analysis D->E F Compare Concentrations E->F G Assess Photodegradation F->G

Sources

Technical Support Center: 3-Methylhexyl Acetate Stability & Degradation

[1]

Ticket System Status: [ONLINE] Agent: Senior Application Scientist (Ph.D., Organic Chemistry) Topic: Degradation Pathways, Troubleshooting, and Stabilization of 3-Methylhexyl Acetate Reference ID: CAS 50373-54-1[1]

Executive Summary: The Stability Profile

This compound is a branched aliphatic ester commonly used in flavor and fragrance applications and as a lipophilic model compound in drug delivery systems. While generally stable under ambient conditions, it exhibits specific vulnerabilities inherent to its ester linkage and branched alkyl chain.

Key Degradation Vectors:

  • Hydrolysis (Primary): The ester bond is susceptible to cleavage by water, accelerated significantly by extreme pH (acid or base catalysis).

  • Oxidation (Secondary): The tertiary carbon at position 3 (C3) is a site for radical abstraction, leading to hydroperoxide formation under oxidative stress.

  • Transesterification (Context-Specific): In the presence of alcohols (e.g., methanol, ethanol) and a catalyst, the acetate group can swap, leading to assay loss.

Troubleshooting Guide (Q&A)

Category A: Hydrolytic Degradation (Loss of Potency)[2]

Q: I am observing a 15% loss in assay after 48 hours in a phosphate buffer (pH 8.0). Is this normal? A: Yes, this is expected behavior. Esters are prone to base-catalyzed hydrolysis (saponification) .[2] At pH 8.0, the hydroxide ion concentration is sufficient to attack the carbonyl carbon.

  • Mechanism: The hydroxide attacks the electrophilic carbonyl, forming a tetrahedral intermediate that collapses to release 3-methyl-1-hexanol and acetate.[1]

  • Diagnostic: Check your chromatogram for the appearance of 3-methyl-1-hexanol .[1] In GC-MS, look for a peak with m/z 55, 43, and a molecular ion significantly lower than the parent.

  • Corrective Action: Switch to a lower pH buffer (pH 4.5–6.0) where the hydrolysis rate is at a minimum (the inflection point of the pH-rate profile). If basic conditions are mandatory, prepare solutions fresh and keep them on ice (

    
    ) to retard kinetics.
    

Q: My anhydrous formulation shows increasing acetic acid levels. Where is the water coming from? A: "Anhydrous" is a relative term. This compound is hygroscopic enough to absorb trace atmospheric moisture.[1]

  • Root Cause: Trace water in excipients or headspace is catalyzing acid-autocatalysis .[1] As the ester hydrolyzes, it releases acetic acid, which lowers the pH further, accelerating the reaction (autocatalysis).

  • Protocol: Implement a molecular sieve (3Å or 4Å) in the storage container or use a desiccant pouch. Ensure headspace is purged with dry nitrogen/argon.

Category B: Oxidative & Thermal Stress[2][4]

Q: I see a small impurity peak eluting after the main peak in my stability samples stored at


. What is it?A:tertiary carbon at C3
  • Mechanism: Radical abstraction of the tertiary hydrogen leads to a radical species that reacts with

    
     to form a hydroperoxide. This can decompose into ketones or alcohols.
    
  • Validation: Perform a peroxide test on your sample. If positive, add an antioxidant like BHT (Butylated Hydroxytoluene) or Tocopherol at 0.05% and repeat the stress test. If the peak disappears, it is oxidative.

Category C: Analytical Artifacts

Q: My GC assay shows "Methyl Acetate" and "3-Methyl-1-hexanol" but I never added methyl acetate. Why? A: You are likely using Methanol as your diluent for GC analysis.

  • The Issue: Transesterification . In the injector port (high heat) or during storage, the methanol reacts with this compound to swap the alcohol group, forming Methyl Acetate and releasing 3-Methyl-1-hexanol.[1]

  • Solution: Switch your diluent to Acetonitrile , Hexane , or Dichloromethane . These are non-nucleophilic and will not participate in transesterification.

Visualizing the Pathways

The following diagram details the molecular fate of this compound under different stress conditions.

DegradationPathwaysParentThis compound(C9H18O2)HydrolysisHydrolysis(pH < 4 or pH > 8)Parent->HydrolysisOxidationOxidation(Heat + O2)Parent->OxidationTransEstTransesterification(in MeOH)Parent->TransEstTetrahedralTetrahedral IntermediateHydrolysis->Tetrahedral+ H2OAlcohol3-Methyl-1-hexanol(Degradant A)Tetrahedral->AlcoholAcidAcetic Acid(Degradant B)Tetrahedral->AcidRadicalC3-Tertiary RadicalOxidation->Radical- H• (at C3)Peroxide3-Hydroperoxy-3-methylhexyl AcetateRadical->Peroxide+ O2TransEst->Alcohol+ MeOHMeOAcMethyl AcetateTransEst->MeOAc+ MeOH

Figure 1: Mechanistic degradation map showing the three primary breakdown vectors: Hydrolysis (pH-dependent), Oxidation (Radical-mediated at C3), and Transesterification (Solvent-mediated).[1]

Standard Operating Procedure: Forced Degradation

To validate analytical methods or determine shelf-life, perform this stress testing protocol.

Objective

To induce 5–20% degradation of this compound to identify degradation products and validate method specificity.

Reagents & Equipment
  • API: this compound (>99% purity).[1]

  • Acids/Bases: 0.1 N HCl, 0.1 N NaOH.[3]

  • Oxidant: 3%

    
    .
    
  • Analysis: GC-FID or GC-MS (Split ratio 20:1, DB-Wax or equivalent polar column).[1]

Protocol Steps
Stress TypeConditionDurationTarget OutcomeNeutralization
Acid Hydrolysis Dissolve 10 mg in 1 mL Acetonitrile.[1] Add 1 mL 0.1 N HCl. Heat at

.
4–8 HoursCleavage to alcohol/acid.Neutralize with 1 mL 0.1 N NaOH.[1]
Base Hydrolysis Dissolve 10 mg in 1 mL Acetonitrile. Add 1 mL 0.1 N NaOH. Ambient Temp.1–2 HoursRapid cleavage (Saponification).[1]Neutralize with 1 mL 0.1 N HCl.[1]
Oxidation Dissolve 10 mg in 1 mL Acetonitrile. Add 0.5 mL 3%

. Heat at

.
24 HoursFormation of N-oxides (if applicable) or peroxides.[1]Quench with Sodium Metabisulfite.[1][4]
Thermal Neat liquid in sealed amber vial at

.
7 DaysPolymerization or volatile loss.[1]Dilute immediately before injection.[1][4]
Data Analysis Table (Template)
Retention Time (min)IdentityOrigin PathwayMass Spec Signature (

)
12.4This compoundParent158 (

), 116, 43
8.23-Methyl-1-hexanolHydrolysis116 (

), 55, 43
3.1Acetic AcidHydrolysis60 (

), 45, 43
14.1Unknown Degradant 1Oxidation[Determine via MS]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44630061, this compound. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[5] Retrieved from [Link]

  • Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. (Hydrolysis of Esters).[4][6][7] CRC Press.

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews.[4] Retrieved from [Link]

Technical Support Center: Scaling 3-Methylhexyl Acetate Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific engineering and chemical challenges encountered when scaling up the production of 3-Methylhexyl Acetate (CAS: 51115-63-0) from gram-scale laboratory synthesis to kilogram-scale pilot production.

The synthesis generally utilizes Fischer Esterification between 3-Methyl-1-hexanol and Acetic Acid . While the chemistry is elementary, the scale-up is non-trivial due to thermodynamic equilibrium limits, close-boiling reactants/products, and azeotrope formation.[1][2]

Module 1: Reaction Kinetics & Equilibrium Management

The Core Challenge: "My conversion is stuck at 65-70%."

Diagnosis: Fischer esterification is an equilibrium-limited reaction (


).[1] In a closed batch system without water removal, you will mathematically hit a wall at ~67% conversion.[1][2]
Root Cause:  Failure to remove water (the byproduct) effectively shifts the equilibrium back to the left (Le Chatelier's Principle).
Protocol: Azeotropic Water Removal (Scale-Up)

At scale, simple molecular sieves are inefficient.[1][2] You must transition to Azeotropic Distillation .[2]

Recommended Entrainers:

Solvent Boiling Point (°C) Water Azeotrope BP (°C) Water % in Azeotrope Notes
Toluene 110.6 85.0 20.2% Preferred. Good phase separation in Dean-Stark.[1]
Cyclohexane 80.7 69.5 8.4% Lower temp option; safer but slower water removal.[2]

| Xylenes | 138-144 | 94.5 | 40.0% | High temp; risks thermal degradation/color issues.[2] |

Step-by-Step Optimization:

  • Stoichiometry: Use a slight excess of Acetic Acid (1.2 - 1.5 eq) rather than the alcohol. 3-Methyl-1-hexanol is the high-value component and is harder to separate from the product than acetic acid (which can be washed out with base).

  • Solvent Loading: Add Toluene (30-40% of reaction volume).[1][2]

  • Reflux: Vigorous reflux is required.[2] Ensure the condenser is efficient enough to handle the solvent vapor load.

  • Endpoint: Do not stop at "overnight." Monitor water collection in the Dean-Stark trap. Stop only when water generation ceases and GC analysis confirms <1% residual alcohol.

Critical Warning: The boiling points of 3-Methyl-1-hexanol (~168°C) and this compound (~175-180°C estimated) are perilously close.[1] You cannot easily separate unreacted alcohol from the product by simple distillation. You must drive the reaction to >99% conversion chemically.

Module 2: Catalyst Selection (Homogeneous vs. Heterogeneous)

FAQ: "I'm getting black tar/emulsions during the bicarbonate wash."

Diagnosis: This is often caused by Sulfuric Acid (H₂SO₄) charring the organic materials or acting as a surfactant during neutralization. Solution: Switch to a Solid Acid Catalyst (e.g., Amberlyst-15 or Dowex 50W).[1][2]

Comparison of Catalytic Systems
FeatureSulfuric Acid (Homogeneous)Amberlyst-15 (Heterogeneous)
Reaction Rate Very FastFast (Mass transfer limited)
Side Reactions High (Charring/Elimination)Low
Workup Requires neutralization (Exothermic, generates salts/waste water)Filtration only (Catalyst is reusable)
Corrosion High (Requires Glass-Lined Reactors)Low (Standard SS316 often acceptable)

Implementation of Solid Catalyst:

  • Pre-activation: Wash Amberlyst-15 with dry methanol, then toluene to remove moisture before use.[1][2]

  • Loading: Use 5-10 wt% relative to the limiting reactant.

  • Agitation: Ensure overhead stirring is sufficient to suspend the beads but not so aggressive that it pulverizes them (which causes filter clogging).

Module 3: Visualization of the Process Logic

The following diagram illustrates the decision-making process for optimizing the reaction and workup.

G Start Start: this compound Synthesis Reaction Reaction Stage (Alcohol + AcOH + Catalyst) Start->Reaction WaterCheck Water Removal Strategy? Reaction->WaterCheck Batch_DS Batch: Dean-Stark Trap (Toluene Entrainer) WaterCheck->Batch_DS Scale < 20kg Flow_PB Flow: Packed Bed Reactor (Amberlyst-15) WaterCheck->Flow_PB Scale > 20kg ConversionCheck Conversion > 99%? Batch_DS->ConversionCheck Flow_PB->ConversionCheck Problem_Sep CRITICAL ISSUE: Alcohol/Ester Co-distillation ConversionCheck->Problem_Sep No (<99%) Workup Workup Stage ConversionCheck->Workup Yes Problem_Sep->Reaction Recycle/Push Harder Cat_Type Catalyst Type? Workup->Cat_Type Liquid_Cat Liquid (H2SO4): Requires NaOH Wash (Risk: Emulsions) Cat_Type->Liquid_Cat Solid_Cat Solid (Amberlyst): Filtration Only (Clean Process) Cat_Type->Solid_Cat Distillation Final Purification: Vacuum Distillation Liquid_Cat->Distillation Solid_Cat->Distillation

Figure 1: Logic flow for synthesis optimization, highlighting the critical necessity of high conversion and catalyst selection.[1][2]

Module 4: Purification & Isolation Troubleshooting

FAQ: "I cannot separate the alcohol from the ester during vacuum distillation."

Technical Insight: As noted, the boiling points are close. In a vacuum distillation setup, the "separation factor" (alpha) is near 1.[1] Solution: Chemical removal of residual alcohol.[2] If you failed to reach >99% conversion, do not attempt to distill immediately.[1][2]

  • Acylation Polish: Add a small amount of Acetic Anhydride (0.5 eq relative to residual alcohol) and heat for 1 hour. This converts the remaining stubborn alcohol into the product (Ester).[3]

  • Wash: The byproduct is Acetic Acid, which is easily washed away with saturated Sodium Bicarbonate (

    
    ) or dilute NaOH.[1][2]
    
  • Distill: Now your mixture is only Ester + Toluene + Acetic Acid (removed by wash).[1][2] Distillation becomes easy.[2]

Standard Vacuum Distillation Protocol
  • Vacuum: < 10 mbar (High vacuum is preferred to keep pot temperature below 140°C to prevent discoloration).

  • Fractions:

    • Fore-run: Toluene/Entrainer (Save for recycle).

    • Product: this compound.[2]

    • Heel: High boiling oligomers/colored impurities.[2]

Module 5: Advanced Scale-Up (Continuous Flow)

For scales exceeding 20kg/batch, consider Reactive Distillation or Packed Bed Flow Reactors .[1][2]

Setup:

  • Reactor: Stainless steel column packed with Amberlyst-15.[2]

  • Feed: Premixed Alcohol:Acetic Acid (1:2 molar ratio).

  • Temperature: 80-90°C.[2]

  • Residence Time: Determine via

    
     (Liquid Hourly Space Velocity). Typically 0.5 - 1.0 
    
    
    
    .[1][2]
  • Advantage: The residence time is short, and water is constantly removed if setup as a reactive distillation column, breaking the equilibrium continuously.[1]

References

  • Review of Fischer Esterification Mechanisms & Water Removal

    • Title: Fischer Esterification Detailed Mechanism & Industrial Methods.[2][3]

    • Source: Byju's / Master Organic Chemistry.[2]

    • URL:[Link]

  • Solid Acid Catalysts in Esterification

    • Title: Amberlyst-15 in organic synthesis: Esterification and Transesterification.[2][4]

    • Source: Arkivoc / Sigma-Aldrich Technical Bulletins.[2]

  • Azeotropic Distillation Principles

    • Title: Entrainer Selection for Azeotropic Distillation.[2][5][6][7]

    • Source: Chemical Engineering Progress / ResearchGate.[2]

    • URL:[Link]

  • Kinetics of Acetic Acid Esterification

    • Title: Kinetics of Esterification of Acetic Acid with Alcohols over Solid Acid Catalysts.[2]

    • Source: Industrial & Engineering Chemistry Research (ACS).[1][2]

    • URL:[Link][1]

(Note: While specific literature on this compound is sparse, the protocols above are derived from authoritative chemical engineering standards for C6-C8 primary alcohol esterification.)

Sources

Technical Support Center: Purification of 3-Methylhexyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 3-Methylhexyl Acetate (CAS: 50373-54-1) Ticket ID: PUR-3MHA-001 Assigned Specialist: Senior Application Scientist[1][2]

Diagnostic Hub: Identify Your Impurity

Before selecting a purification route, you must identify the dominant byproduct interfering with your this compound (3-MHA) purity.[1][2] Use this diagnostic matrix based on standard analytical signals.

DiagnosticTree Start Start: Analyze Crude Mixture CheckIR Check IR Spectrum Start->CheckIR CheckNMR Check 1H NMR Start->CheckNMR CheckSmell Olfactory Check Start->CheckSmell Alcohol Impurity: Unreacted 3-Methylhexanol (Broad peak ~3400 cm⁻¹) CheckIR->Alcohol Broad band 3200-3500 Acid Impurity: Acetic Acid (Sharp smell, broad -OH >3000 cm⁻¹) CheckIR->Acid Broad band 2500-3000 CheckNMR->Alcohol Multiplet δ 3.6 ppm (-CH2-OH) CheckNMR->Acid Singlet δ 2.1 ppm (excess) CheckSmell->Alcohol Herbal/Green odor CheckSmell->Acid Vinegar odor Water Impurity: Water (Hazy liquid / Emulsion)

Figure 1: Diagnostic logic for identifying the primary contaminants in crude 3-MHA mixtures.[1][2]

Technical Specifications & Physical Data

Understanding the physical properties of the target versus the impurities is critical for separation strategy.

CompoundRoleBoiling Point (760 mmHg)Solubility (Water)Key Separation Challenge
This compound Target Product184°C InsolubleHigh boiling point requires vacuum.[1][2]
3-Methylhexanol Precursor / Impurity~168–170°C LowBP Δ is only ~14°C. Hard to distill.[1][2]
Acetic Acid Reagent118°CMiscibleEasy to wash out (pH control).[1][2]
Sulfuric Acid / p-TsOH Catalyst>300°C (decomposes)MiscibleCauses charring if distilled.[1][2]

Purification Protocols

Protocol A: The "Scavenger" Method (Recommended for High Purity)

Best for: Removing unreacted 3-methylhexanol when distillation separation is poor due to the close boiling points (ΔT ≈ 14°C).[1] Mechanism: Reacts the difficult-to-separate alcohol with Succinic Anhydride to form a half-ester acid, which is then easily extracted into the aqueous basic layer, leaving pure neutral 3-MHA in the organic layer.[1]

Step-by-Step Workflow:

  • Quantify Alcohol: Estimate the % of unreacted 3-methylhexanol via GC or NMR.

  • Add Scavenger: To the crude mixture, add 1.5 equivalents of Succinic Anhydride (relative to the unreacted alcohol) and 0.1 eq of DMAP (4-Dimethylaminopyridine) as a catalyst.

  • Reflux: Heat the mixture (neat or in minimal toluene) at 80–90°C for 2–3 hours.

    • Why? This converts the volatile alcohol into a high-molecular-weight carboxylic acid derivative.[1][2]

  • Basic Wash (Critical Step):

    • Cool the mixture and dilute with diethyl ether or ethyl acetate.

    • Wash vigorously with 10% Na₂CO₃ (aq) .[1][2]

    • Result: The succinate half-ester (modified alcohol) becomes a water-soluble salt and moves to the aqueous layer.[1][2] The 3-MHA remains in the organic layer.[1]

  • Final Polish: Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.[2]

ScavengerMethod Input Crude Mixture (Ester + Alcohol) React Add Succinic Anhydride + DMAP (Heat) Input->React Wash Wash with Na₂CO₃ (aq) React->Wash Split Phase Separation Wash->Split Aqueous Aqueous Layer (Contains Alcohol-Succinate Salt) Split->Aqueous Impurity Removed Organic Organic Layer (Pure 3-MHA) Split->Organic Target Product

Figure 2: Chemical scavenging workflow to chemically tag and remove unreacted alcohol.

Protocol B: Fractional Vacuum Distillation

Best for: Large scale (>50g) where chemical scavenging is too expensive.[1][2] Prerequisite: You must neutralize the catalyst before heating to prevent "tarring" or reversion.[2]

  • Neutralization: Wash crude reaction mixture with Saturated NaHCO₃ until pH 8. Dry organic layer thoroughly.[1][2]

  • Setup: Use a Vigreux column (at least 20cm) or a spinning band column if available.

  • Vacuum Application: Apply high vacuum (e.g., 10 mmHg).[1][2]

    • Predicted BP at 10 mmHg:

      • 3-Methylhexanol: ~65–70°C[1][2]

      • This compound: ~80–85°C[1][2]

  • Fraction Collection:

    • Fraction 1 (Forerun): Discard. Contains residual solvents/water.[1][2][3]

    • Fraction 2 (Impurity): The temperature will plateau briefly at the alcohol's BP.[1] Collect and set aside.

    • Fraction 3 (Transition): The temperature will ramp up.[1] Collect small volume.

    • Fraction 4 (Product): Collect when temperature stabilizes at the ester's BP.[1]

Troubleshooting & FAQs

Q1: My product smells like vinegar even after distillation. Why?

A: You likely have "co-distilled" acetic acid or hydrolysis occurred during distillation.[1][2]

  • The Fix: Acetic acid forms an azeotrope with many esters or simply carries over.[2] Dissolve your distilled product in hexane/ether and wash again with saturated NaHCO₃ until bubbling ceases completely. Dry and re-concentrate.

Q2: I see a persistent emulsion during the aqueous wash.

A: this compound is lipophilic, but the presence of amphiphilic byproducts (like mono-esters or surfactants formed from impurities) can stabilize emulsions.[1]

  • The Fix: Add solid NaCl to the separatory funnel (saturate the aqueous phase). This increases the density difference and "salts out" the organic compounds. If that fails, filter the emulsion through a pad of Celite.[2]

Q3: Why is my yield lower than expected after silica column chromatography?

A: Esters can hydrolyze on acidic silica gel, especially if the silica is old or "active" and the elution is slow.

  • The Fix: Pre-treat your silica gel column with 1% Triethylamine in Hexane to neutralize acidic sites before loading your sample.[2] Use a gradient of Hexane:Ethyl Acetate (starts 95:5 → 90:10).[1][2]

Q4: Can I use simple distillation?

A: Only if you do not require >95% purity.[1][2] With a Boiling Point difference of only ~14°C between the alcohol and the ester, simple distillation will result in a "smeared" fraction containing both compounds (an azeotropic-like behavior).[1] You must use a fractionating column (Protocol B) or the Scavenger Method (Protocol A).[1][2]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] Longman Scientific & Technical, 1989 .[1][2] (Standard protocols for esterification workup and fractional distillation).

  • Furniss, B. S., et al. Purification of Esters via Chemical Derivatization. In Vogel's Textbook of Practical Organic Chemistry, Section 2.[1][2]24. (Describes the succinic anhydride method for alcohol removal).

  • PubChem Compound Summary. "this compound (CAS 50373-54-1)."[1][2] National Center for Biotechnology Information.[1][2] Accessed 2024.[1][2][4] Link[1][2][5]

  • NIST Chemistry WebBook. "3-Methyl-1-hexanol Boiling Point Data." National Institute of Standards and Technology.[2][6][7] Link

  • Pangborn, A. B., et al. "Safe and Convenient Procedure for Solvent Purification."[1][2] Organometallics, 1996 , 15(5), 1518–1520.[1][2] (General reference for drying and solvent handling in synthesis).

Sources

Catalyst Selection for 3-Methylhexanol Esterification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the esterification of 3-methylhexanol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. As a secondary alcohol, 3-methylhexanol presents unique challenges in ester synthesis, primarily due to steric hindrance and the potential for side reactions. This resource provides in-depth, field-proven insights and practical troubleshooting advice to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a catalyst for the esterification of a secondary alcohol like 3-methylhexanol?

When selecting a catalyst for the esterification of 3-methylhexanol, the primary consideration is overcoming the steric hindrance presented by the secondary alcohol. The bulky nature of 3-methylhexanol can slow down the reaction rate compared to a primary alcohol. Therefore, the chosen catalyst should be highly active and facilitate the reaction under conditions that minimize side reactions like dehydration of the alcohol. Key factors to consider include catalyst type (homogeneous, heterogeneous, or enzymatic), reaction conditions (temperature, pressure), and downstream processing (catalyst removal and product purification).

Q2: What are the most common types of catalysts used for 3-methylhexanol esterification?

There are three main classes of catalysts used for the esterification of 3-methylhexanol:

  • Homogeneous Acid Catalysts: These are acids that are in the same phase as the reactants (liquid). Common examples include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1][2][3] They are highly effective at protonating the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[3][4]

  • Heterogeneous Solid Acid Catalysts: These are solid materials with acidic properties that are in a different phase from the liquid reactants.[5] Examples include ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfated zirconia.[6][7][8] They offer the significant advantage of being easily separable from the reaction mixture.[9]

  • Enzymatic Catalysts (Lipases): These are biological catalysts that can perform esterification under mild reaction conditions.[10][11] Lipases are highly selective and can reduce the formation of byproducts.[10]

Q3: What is the Fischer-Speier esterification and how does it apply to 3-methylhexanol?

The Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[3] This is a reversible reaction.[2][3] For 3-methylhexanol, the reaction would proceed as follows:

3-methylhexanol + Carboxylic Acid ⇌ Ester + Water

The acid catalyst, typically a strong acid like sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack by the hydroxyl group of 3-methylhexanol.[3][4][12] Due to the equilibrium nature of the reaction, it is crucial to remove water as it is formed to drive the reaction towards the product side and achieve a high yield of the desired ester.[3]

Catalyst Selection Workflow

CatalystSelection start Start: Define Experimental Goals (e.g., high yield, easy purification, green chemistry) steric_hindrance Primary Challenge: Steric Hindrance of 3-Methylhexanol (Secondary Alcohol) start->steric_hindrance catalyst_type Select Catalyst Type steric_hindrance->catalyst_type homogeneous Homogeneous Acid (e.g., H₂SO₄, p-TsOH) catalyst_type->homogeneous High Activity Needed heterogeneous Heterogeneous Solid Acid (e.g., Ion-Exchange Resin, Zeolite) catalyst_type->heterogeneous Easy Purification is Key enzymatic Enzymatic (e.g., Lipase) catalyst_type->enzymatic Green Chemistry & High Selectivity homogeneous_pros_cons Pros: High activity, low cost. Cons: Difficult to separate, corrosive, potential for side reactions. homogeneous->homogeneous_pros_cons optimize Optimize Reaction Conditions (Temperature, Reactant Ratio, Water Removal) homogeneous->optimize heterogeneous_pros_cons Pros: Easy separation & reuse, less corrosive. Cons: Potentially lower activity, mass transfer limitations. heterogeneous->heterogeneous_pros_cons heterogeneous->optimize enzymatic_pros_cons Pros: High selectivity, mild conditions, environmentally friendly. Cons: Higher cost, sensitivity to temperature and pH. enzymatic->enzymatic_pros_cons enzymatic->optimize

Caption: Catalyst selection workflow for 3-methylhexanol esterification.

Comparative Analysis of Catalyst Types

Catalyst TypeAdvantagesDisadvantagesBest Suited For
Homogeneous Acid High catalytic activity, low cost, readily available.[1]Difficult and costly separation from the reaction mixture, corrosive, potential for side reactions at higher temperatures.[1][9]Rapid, small-scale synthesis where purification challenges are manageable.
Heterogeneous Solid Acid Easy to separate from the reaction mixture by filtration, reusable, less corrosive.[9]Can have lower catalytic activity compared to homogeneous catalysts, potential for mass transfer limitations, may require higher temperatures.Industrial-scale production, continuous processes, and applications where catalyst recycling is important.
Enzymatic (Lipase) High selectivity (avoids side reactions), operates under mild conditions (lower temperature and pressure), environmentally friendly.[10][11][13]Higher cost, can be sensitive to reaction conditions (temperature, pH, solvent), slower reaction rates.Synthesis of high-value, sensitive esters (e.g., pharmaceuticals, fine chemicals), and processes where sustainability is a primary concern.

Troubleshooting Guide

Q: My reaction is very slow, and the conversion to the ester is low. What could be the problem?

A: Low conversion in the esterification of 3-methylhexanol is a common issue, often stemming from a few key factors:

  • Insufficient Catalyst Activity: 3-methylhexanol is a secondary alcohol and thus less reactive than a primary alcohol due to steric hindrance.

    • Troubleshooting:

      • If using a homogeneous acid catalyst like H₂SO₄, ensure a sufficient catalytic amount is used (typically 1-5 mol%).

      • If using a heterogeneous catalyst, consider increasing the catalyst loading or using a catalyst with a higher acid site density.

      • For enzymatic catalysis, ensure the chosen lipase is active under your reaction conditions and consider increasing the enzyme loading.[14]

  • Equilibrium Limitation: The Fischer esterification is a reversible reaction, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants.[2][3]

    • Troubleshooting:

      • Employ a method to remove water as it is formed. This can be achieved by azeotropic distillation with a Dean-Stark trap, using a drying agent, or performing the reaction under vacuum.

      • Use an excess of one of the reactants (either the carboxylic acid or 3-methylhexanol) to shift the equilibrium towards the product side.[3]

  • Suboptimal Reaction Temperature: The reaction rate is temperature-dependent.[10]

    • Troubleshooting:

      • Increase the reaction temperature. However, be cautious as excessively high temperatures can lead to side reactions like dehydration of the alcohol, especially with strong acid catalysts. The optimal temperature will depend on the specific catalyst and reactants used.[15]

Q: I am observing the formation of an alkene byproduct. How can I prevent this?

A: The formation of an alkene is likely due to the acid-catalyzed dehydration of 3-methylhexanol, a common side reaction with secondary alcohols, especially at elevated temperatures.

  • Troubleshooting:

    • Lower the Reaction Temperature: This is the most direct way to minimize dehydration.

    • Choose a Milder Catalyst: Strong mineral acids like sulfuric acid are more prone to causing dehydration. Consider using a milder homogeneous catalyst like p-toluenesulfonic acid or switching to a heterogeneous solid acid catalyst which can sometimes offer better selectivity.

    • Enzymatic Catalysis: Lipases are highly selective and operate under mild conditions, making them an excellent choice to avoid dehydration byproducts.[10]

Q: How do I effectively remove the catalyst after the reaction is complete?

A: The method for catalyst removal depends on the type of catalyst used.

  • Homogeneous Acid Catalysts (e.g., H₂SO₄):

    • Neutralize the acid with a weak base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[16]

    • Perform an aqueous workup by washing the organic layer with water and then brine to remove any remaining salts and water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) and then remove the solvent under reduced pressure.

  • Heterogeneous Solid Acid Catalysts:

    • These are easily removed by simple filtration or centrifugation. The recovered catalyst can often be washed with a solvent and reused.

  • Enzymatic Catalysts:

    • If the enzyme is immobilized, it can be removed by filtration. If it is a soluble enzyme, more complex separation techniques like ultrafiltration may be required.

Experimental Protocols

Protocol 1: Esterification of 3-Methylhexanol using Sulfuric Acid (Homogeneous Catalyst)
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, add the carboxylic acid (1.0 eq), 3-methylhexanol (1.2 eq), and a suitable solvent for azeotropic water removal (e.g., toluene).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 2 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap or by analytical techniques like TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by distillation.[16]

Protocol 2: Esterification of 3-Methylhexanol using an Ion-Exchange Resin (Heterogeneous Catalyst)
  • Catalyst Preparation: Activate the ion-exchange resin (e.g., Amberlyst-15) according to the manufacturer's instructions. This typically involves washing with a solvent and drying.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the carboxylic acid (1.0 eq), 3-methylhexanol (1.5 eq), and the activated ion-exchange resin (10-20 wt% of the limiting reactant).

  • Reaction: Heat the mixture to the desired temperature with vigorous stirring to ensure good contact between the reactants and the solid catalyst. Monitor the reaction progress by taking small aliquots and analyzing them by GC or HPLC.

  • Catalyst Removal: After the reaction reaches completion, cool the mixture and separate the catalyst by filtration. The catalyst can be washed with a solvent, dried, and stored for reuse.

  • Purification: The filtrate containing the ester can be purified by removing any excess reactants and the solvent under reduced pressure, followed by distillation if necessary.

Troubleshooting Logic Diagram

Troubleshooting start Problem Encountered low_conversion Low Conversion / Slow Reaction start->low_conversion alkene_byproduct Alkene Byproduct Formation start->alkene_byproduct purification_issue Difficulty in Catalyst Removal start->purification_issue check_catalyst Check Catalyst Activity/Loading low_conversion->check_catalyst dehydration Cause: Acid-Catalyzed Dehydration alkene_byproduct->dehydration catalyst_type Identify Catalyst Type purification_issue->catalyst_type check_equilibrium Address Equilibrium Limitation check_catalyst->check_equilibrium No increase_catalyst Increase Catalyst Loading or Use a More Active Catalyst check_catalyst->increase_catalyst Yes check_temp Optimize Temperature check_equilibrium->check_temp No remove_water Remove Water (Dean-Stark) or Use Excess Reactant check_equilibrium->remove_water Yes increase_temp Increase Temperature (with caution) check_temp->increase_temp Yes lower_temp Lower Reaction Temperature dehydration->lower_temp milder_catalyst Use Milder Catalyst (p-TsOH, Solid Acid, or Enzyme) dehydration->milder_catalyst homogeneous_removal Homogeneous: Neutralize with Base, Aqueous Workup catalyst_type->homogeneous_removal Homogeneous heterogeneous_removal Heterogeneous: Filtration catalyst_type->heterogeneous_removal Heterogeneous enzymatic_removal Enzymatic: Filtration (Immobilized) or Ultrafiltration (Soluble) catalyst_type->enzymatic_removal Enzymatic

Caption: Troubleshooting logic for common issues in 3-methylhexanol esterification.

References

  • Kinetics, Mechanism and Novel Methods Of Esterification - ijarsct. Available at: [Link]

  • Give the structure of the product formed when(a) 3 -methylhexanoic acid i.. - Filo. Available at: [Link]

  • The esterification of normal acid with secondary alcohols, branched... - ResearchGate. Available at: [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. Available at: [Link]

  • esterification reaction systems: Topics by Science.gov. Available at: [Link]

  • esterification - alcohols and carboxylic acids - Chemguide. Available at: [Link]

  • Can anyone suggest me best esterification reaction? - ResearchGate. Available at: [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces - Semantic Scholar. Available at: [Link]

  • US3278585A - Process for esterification of secondary alcohols containing an ether group by reaction in the presence of a cation exchange resin catalyst - Google Patents.
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PubMed Central. Available at: [Link]

  • Optimization of Methyl Ester Through Simultaneous Esterification –Transesterification Reactions Using Waste Cooking Oil as Raw - E3S Web of Conferences. Available at: [Link]

  • Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables | Angolan Industry and Chemical Engineering Journal. Available at: [Link]

  • Sulfated zirconia: an efficient solid acid catalyst for esterification of myristic acid with short chain alcohols - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • Esterification Synthesis Lab - Banana, Wintergreen, Flowers - YouTube. Available at: [Link]

  • Organic Reactions: Esterification & Transesterification - Student Academic Success. Available at: [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives - YouTube. Available at: [Link]

  • Preparation of esters via Fischer esterification (video) - Khan Academy. Available at: [Link]

  • Enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester with high substrate loading by immobilized Pseudomonas cepacia lipase - ResearchGate. Available at: [Link]

  • Homogeneous & Heterogeneous Catalysts - A Level Chemistry - Save My Exams. Available at: [Link]

  • (PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables - ResearchGate. Available at: [Link]

  • Fisher Esterification: Synthesis and Purification of Esters - Chemistry - HSCprep. Available at: [Link]

  • FTIR based kinetic characterisation of an acid-catalysed esterification of 3-methylphthalic anhydride and 2-ethylhexanol | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Comparison between Homogeneous and Heterogeneous Esterification Reactions for Biodiesel Production using Reactive Distillation - ResearchGate. Available at: [Link]

  • Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC - NIH. Available at: [Link]

  • US4304925A - Process for purifying esters - Google Patents.
  • Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors - MDPI. Available at: [Link]

  • 3.8: Day 25- Homogeneous and Heterogeneous Catalysis - Chemistry LibreTexts. Available at: [Link]

  • Esterification not Working : r/chemhelp - Reddit. Available at: [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - MDPI. Available at: [Link]

  • Esterification: Reflux, Isolation and Purification // HSC Chemistry - YouTube. Available at: [Link]

  • Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00038F. Available at: [Link]

  • Fischer Esterification | Mechanism + Easy TRICK! - YouTube. Available at: [Link]

  • Kinetic Study of Esterification Reaction. Available at: [Link]

  • Homogeneous vs Heterogeneous Catalysts. Available at: [Link]

  • Enzymatic Synthesis of Thymol Octanoate, a Promising Hybrid Molecule - MDPI. Available at: [Link]

  • Kinetic Study of Esterification Reaction | Al-Khwarizmi Engineering Journal. Available at: [Link]

  • Mini-Review on the Enzymatic Lipophilization of Phenolics Present in Plant Extracts with the Special Emphasis on Anthocyanins - PMC - NIH. Available at: [Link]

Sources

Technical Support Center: 3-Methylhexyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Temperature on Synthesis & Isolation Ticket ID: #MHA-50373-TEMP Classification: Process Optimization / Troubleshooting

Executive Summary: The Thermal Landscape

Synthesis of 3-Methylhexyl Acetate (CAS 50373-54-1) presents a specific challenge due to the steric hindrance of the


-branched alcohol (3-methyl-1-hexanol). Unlike linear esters (e.g., n-hexyl acetate), the methyl group at the C3 position creates a kinetic barrier that requires precise thermal management.

Temperature acts as the primary lever for two competing factors:

  • Kinetic Activation: Overcoming the steric energy barrier of the branched alcohol.

  • Thermodynamic Equilibrium: Managing the reversibility of Fisher esterification (water removal).

This guide covers two synthesis routes: Acid-Catalyzed (Chemical) and Lipase-Catalyzed (Enzymatic) .

Physical Properties & Thermal Safety Data

Before initiating any thermal protocol, verify your operating limits against these physical constants.

PropertyValueCritical Note
Boiling Point 184°C (at 760 mmHg)High boiling point requires vacuum for purification to prevent thermal degradation.
Flash Point 59°CWARNING: Process temperature often exceeds flash point. Inert atmosphere (

) is mandatory.
Specific Gravity 0.87 g/mLPhase separation from water is generally efficient.
Molecular Weight 158.24 g/mol -

Synthesis Route A: Acid-Catalyzed (Fisher Esterification)

Standard Protocol: Reflux with azeotropic water removal. Catalyst: Sulfuric Acid (


) or p-Toluenesulfonic acid (p-TSA).
Mechanism & Temperature Logic

The reaction is equilibrium-limited. While increasing temperature increases the rate (Arrhenius Law), it does not significantly improve yield unless it facilitates the physical removal of water (Le Chatelier’s Principle).

  • Optimal Reaction T: 110°C – 130°C (Solvent dependent).

  • Required Solvent: Toluene (BP 110.6°C) or Xylene (BP ~140°C) for Dean-Stark water removal.

Troubleshooting Guide (Chemical Route)

Q: I am refluxing at 110°C, but conversion has stalled at ~65%. Why?

A: You have likely reached thermodynamic equilibrium.

  • Diagnosis: Check your Dean-Stark trap. If water collection has stopped, the reaction cannot proceed.

  • Solution: The temperature is sufficient for kinetics, but water removal is the bottleneck. Ensure the solvent boil-up rate is vigorous enough to carry water into the trap. If using a lower-boiling solvent (e.g., cyclohexane, BP 81°C), the temperature may be too low to effectively drive the reaction against the steric resistance of the 3-methyl group. Switch to Toluene.

Q: My product is turning yellow/brown during synthesis.

A: This is thermal oxidation or acid-catalyzed dehydration/charring.

  • Cause: Process temperature >140°C or localized hotspots ("wall effect") with concentrated sulfuric acid.

  • Fix:

    • Reduce oil bath temperature to maintain internal T < 130°C.

    • Switch to p-TSA (solid organic acid) which is gentler than sulfuric acid.

    • Ensure vigorous stirring to prevent catalyst settling and hotspots.

Synthesis Route B: Enzymatic (Lipase-Catalyzed)

Protocol: Biocatalysis using immobilized lipase (e.g., Candida antarctica Lipase B / Novozym 435). Advantage: High purity, no acidic waste, potential for enantioselectivity if resolving racemic 3-methyl-1-hexanol.

Mechanism & Temperature Logic

Enzymes are proteins with a specific tertiary structure. Temperature increases activity up to a threshold, after which the protein unfolds (denaturation), permanently destroying the catalyst.

  • Optimal Reaction T: 40°C – 50°C.

  • Critical Failure T: >60°C (Irreversible Denaturation).

Troubleshooting Guide (Enzymatic Route)

Q: The reaction rate was fast initially but stopped completely after 2 hours. I increased T to 70°C to restart it, but nothing happened.

A: You have thermally inactivated the catalyst.

  • Explanation: Lipase B is generally stable up to ~60°C. By heating to 70°C, you denatured the enzyme.

  • Prevention: Never exceed 55°C. If the reaction slows, it is likely due to water inhibition (enzyme active sites clogged by water byproduct), not low temperature.

  • Corrective Action: Add molecular sieves (3Å or 4Å) to the reaction mixture to scavenge water in situ at 40°C. Do not increase temperature.

Q: Does temperature affect the enantiomeric ratio (E-value)?

A: Yes.

  • Insight: 3-Methyl-1-hexanol is chiral. If you are synthesizing the ester from a racemic alcohol mixture, lower temperatures (30°C - 40°C) typically yield higher enantioselectivity (higher E-value), resulting in a purer optical isomer of the ester. Higher temperatures (50°C+) increase the "racemic background" rate, lowering optical purity.

Visualizing the Process Logic

The following diagram illustrates the decision pathways for temperature management based on your chosen synthesis route.

TemperatureLogic Start Select Synthesis Route ChemRoute Chemical Synthesis (Acid Catalysis) Start->ChemRoute BioRoute Enzymatic Synthesis (Lipase) Start->BioRoute ChemTemp Target T: 110-130°C (Reflux) ChemRoute->ChemTemp WaterRemoval Is Water Removal Efficient? ChemTemp->WaterRemoval SuccessChem High Yield (Thermodynamic Control) WaterRemoval->SuccessChem Yes (Dean-Stark) FailChem Stalled Equilibrium WaterRemoval->FailChem No FailChem->ChemTemp Increase Boil-up Change Solvent BioTemp Target T: 40-50°C BioRoute->BioTemp TempCheck T > 60°C? BioTemp->TempCheck Denature Enzyme Denaturation (Perm. Failure) TempCheck->Denature Yes SieveCheck Molecular Sieves Present? TempCheck->SieveCheck No SieveCheck->BioTemp Add Sieves SuccessBio High Purity/Yield (Kinetic Control) SieveCheck->SuccessBio Yes

Figure 1: Decision matrix for thermal management in this compound synthesis.

Purification: Distillation Protocols

Issue: The boiling point (184°C) is high. Distilling at atmospheric pressure will likely cause product degradation or hydrolysis if any acid traces remain.

Protocol: Vacuum Distillation.

Pressure (mmHg)Estimated Boiling PointBenefit
760 (Atm) 184°CNot Recommended. High risk of oxidation/charring.
20 ~85°CIdeal. Safe thermal window.
1-5 ~50-60°CGood, but may be difficult to condense (requires chiller).

Troubleshooting:

  • "My distillate smells like vinegar."

    • Cause: Thermal decomposition of the ester back into acetic acid, or co-distillation of unreacted acid.

    • Fix: Wash the crude reaction mixture with saturated Sodium Bicarbonate (

      
      ) before distillation to neutralize residual acid. Ensure the pot temperature during distillation stays under 100°C by using adequate vacuum.
      

References

  • TCI Chemicals. (n.d.). This compound Product Specifications & Properties. Retrieved from

  • ChemicalBook. (2023).[1][2] this compound Physical Properties and Safety Data. Retrieved from

  • American Chemical Society. (2026). Comparative Analysis of Kinetic Parameters of Sustainable Branched Esters. (Discusses steric hindrance in branched alcohol esterification). Retrieved from

  • National Institutes of Health (PMC). (2018). Lipase-catalyzed esterification in water enabled by nanomicelles. (Provides data on temperature limits for lipase activity). Retrieved from

  • Cymit Quimica. (n.d.). This compound General Information. Retrieved from

Sources

Technical Support Center: Synthesis of 3-Methylhexyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methylhexyl Acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the workup procedure of this synthesis. Our focus is on providing practical, field-proven insights to ensure the successful isolation and purification of your target ester.

Introduction to this compound Synthesis

This compound is an ester commonly synthesized via the Fischer esterification of 3-methyl-1-hexanol with acetic acid, using a strong acid catalyst such as sulfuric acid.[1] The reaction is a reversible equilibrium, and therefore, the workup procedure is critical for isolating the product in high purity and yield by removing unreacted starting materials, the acid catalyst, and byproducts.[2][3][4][5]

The overall reaction is as follows:

CH₃COOH (Acetic Acid) + C₇H₁₆O (3-Methyl-1-hexanol) ⇌ C₉H₁₈O₂ (this compound) + H₂O

This guide will focus exclusively on the post-reaction workup and purification steps.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the workup of this compound synthesis.

Q1: Why is it necessary to neutralize the reaction mixture?

A1: The Fischer esterification is catalyzed by a strong acid (e.g., H₂SO₄).[2] This acid, along with any unreacted acetic acid, must be neutralized for several reasons:

  • To prevent reverse reaction (hydrolysis): The presence of a strong acid and water can drive the equilibrium back towards the starting materials, hydrolyzing the newly formed ester.

  • To avoid degradation of the product during distillation: Heating an acidic mixture can lead to side reactions and decomposition of the ester.

  • To allow for proper phase separation: Neutralization converts the acids into their corresponding salts (e.g., sodium acetate, sodium sulfate), which are highly soluble in the aqueous phase and can be easily removed.[6][7]

Q2: What is the purpose of washing the organic layer with brine?

A2: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) serves two main purposes:

  • To decrease the solubility of the organic product in the aqueous layer: The high salt concentration in brine reduces the solubility of organic compounds in water, a phenomenon known as "salting out." This helps to maximize the recovery of the this compound in the organic phase.

  • To remove the bulk of dissolved water: Brine helps to draw water out of the organic layer, making the subsequent drying step more efficient.[8]

Q3: How do I know when I have added enough drying agent?

A3: Anhydrous drying agents like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) physically bind with water molecules to form hydrates.[9][10] You have added enough drying agent when:

  • The drying agent no longer clumps together at the bottom of the flask.

  • Some of the drying agent remains free-flowing and suspended in the solution when swirled, resembling a "snow globe" effect. This indicates that all the water has been absorbed.[10]

Q4: Can I use a different drying agent?

A4: Yes, other drying agents can be used, but their choice depends on the specific requirements of your experiment.

  • Magnesium sulfate (MgSO₄): A fast and efficient drying agent with a high capacity for water. It is slightly acidic, which is generally acceptable for esters.[9]

  • Sodium sulfate (Na₂SO₄): A neutral drying agent, but it is slower and has a lower capacity for water compared to MgSO₄. It is a good choice for sensitive compounds.[8]

  • Calcium chloride (CaCl₂): A very effective drying agent, but it can form complexes with alcohols and should be avoided if unreacted 3-methyl-1-hexanol is present.

Troubleshooting Guide

This section addresses specific problems you may encounter during the workup procedure.

Problem Potential Cause(s) Recommended Solution(s)
Persistent Emulsion Formation - Vigorous shaking of the separatory funnel.- Presence of acidic soaps formed from the neutralization of fatty acid impurities.- High concentration of reactants or products.- Gently swirl or invert the separatory funnel instead of shaking vigorously.- Allow the mixture to stand for a longer period (15-30 minutes) to allow for separation.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[11]- If the emulsion persists, filter the entire mixture through a pad of Celite®.[12]
Low Product Yield - Incomplete reaction.- Loss of product during aqueous washes.- Inefficient drying of the organic layer.- Loss of product during distillation.- Ensure the reaction has gone to completion by monitoring with TLC or GC.- To drive the equilibrium towards the product, use an excess of one reactant (typically the less expensive one) or remove water as it is formed (e.g., using a Dean-Stark apparatus).[2][13]- Minimize the volume and number of aqueous washes.- Ensure the organic layer is thoroughly dried before distillation to prevent co-distillation of water with the product.- Use a fractionating column during distillation for better separation of the product from any remaining starting materials.
Product is Contaminated with Acetic Acid - Incomplete neutralization during the workup.- Repeat the wash with a saturated sodium bicarbonate solution. Check the pH of the aqueous layer to ensure it is basic (pH > 8).- A final wash with water will help remove any remaining bicarbonate salts.
Product is Contaminated with 3-Methyl-1-hexanol - Incomplete reaction.- Inefficient separation during distillation.- Drive the reaction to completion as described above.- Use a more efficient distillation setup, such as a longer fractionating column or vacuum distillation, to separate the product from the higher-boiling alcohol.

Experimental Protocol: Workup of this compound

This protocol assumes the Fischer esterification reaction has been completed.

Step 1: Quenching and Neutralization

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture into a separatory funnel containing an equal volume of deionized water.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in small portions. Swirl the funnel gently after each addition. Continue adding NaHCO₃ until the effervescence (CO₂ evolution) ceases.

  • Stopper the separatory funnel and invert it several times, venting frequently to release any pressure buildup.

  • Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

Step 2: Phase Separation and Aqueous Washes

  • Allow the layers to separate completely. The upper layer will be the organic phase containing the this compound, and the lower layer will be the aqueous phase.

  • Drain the lower aqueous layer and discard it.

  • Wash the organic layer with an equal volume of deionized water. Gently invert the separatory funnel a few times and then drain the aqueous layer.

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution). This will help to remove the majority of the dissolved water. Drain the brine layer.

Step 3: Drying the Organic Layer

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the organic layer.

  • Swirl the flask for 5-10 minutes. If the drying agent clumps together, add more until some of it remains free-flowing.

  • Filter the dried organic layer through a fluted filter paper or a cotton plug into a clean, dry round-bottom flask.

Step 4: Solvent Removal and Purification

  • If a solvent was used in the reaction, remove it using a rotary evaporator.

  • Purify the crude this compound by fractional distillation. Collect the fraction that boils at the literature value for this compound (approximately 184-186 °C at atmospheric pressure).

Data Summary Table

Compound Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL) Safety Precautions
3-Methyl-1-hexanol 116.20168-1700.820Flammable liquid and vapor. Causes skin and serious eye irritation.[14]
Acetic Acid 60.051181.049Flammable liquid and vapor. Causes severe skin burns and eye damage.[14]
Sulfuric Acid (catalyst) 98.083371.840Causes severe skin burns and eye damage.
This compound 158.24184-1860.863Flammable liquid and vapor.[15]

Visualizations

Workup Procedure Workflow

Workup_Procedure cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_isolation Isolation & Purification cluster_product Final Product Reaction Completed Reaction Mixture (Ester, Alcohol, Acid, Catalyst, Water) Quench 1. Quench with Water Reaction->Quench Cool to RT Neutralize 2. Neutralize with NaHCO₃ (pH 7-8) Quench->Neutralize Separate 3. Separate Layers Neutralize->Separate Wash_H2O 4. Wash with Water Separate->Wash_H2O Organic Layer Aqueous_Waste Aqueous Waste (Salts, Water) Separate->Aqueous_Waste Wash_Brine 5. Wash with Brine Wash_H2O->Wash_Brine Dry 6. Dry with MgSO₄/Na₂SO₄ Wash_Brine->Dry Filter 7. Filter Dry->Filter Evaporate 8. Remove Solvent (if applicable) Filter->Evaporate Distill 9. Fractional Distillation Evaporate->Distill Product Pure this compound Distill->Product

Caption: Workflow for the workup and purification of this compound.

References

  • University of Colorado Boulder. (n.d.). 22. The Fischer Esterification. Retrieved from [Link]

  • Google Patents. (1992). Purification process for methyl acetate.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Google Patents. (2015). Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions.
  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

  • Stein, E. (n.d.). SYNTHESIS OF N-HEXYL ACETATE BY REACTIVE DISTILLATION. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]

  • Aladdin Scientific. (n.d.). This compound, min 95% (GC), 1 gram. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Loughborough University Research Repository. (2011). Synthesis of n-hexyl acetate in batch and chromatographic reactors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Drying Methods. Retrieved from [Link]

  • YouTube. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. Retrieved from [Link]

  • Google Patents. (2014). Purification method of ethyl acetate.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: How to Manage an Emulsion. Retrieved from [Link]

  • Asian Journal of Chemistry. (2015). Synthesis of 2-Ethylhexyl Acetate by Transesterification of Methyl Acetate with 2-Ethylhexanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation and purification of ethyl acetate from its reaction mass: proposal for downstream distillation sequence and validation. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Reddit. (2018). Breaking emulsions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 3.2: Drying Agents. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • YouTube. (2021). reaction work-up, liquid-liquid extraction, & product isolation. Retrieved from [Link]

  • Biolin Scientific. (2024). How emulsions form and break?. Retrieved from [Link]

  • Journal of Organic Chemistry. (1980). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]

  • Google Patents. (2014). Method for removing water from ethyl acetate and butanone mixed solvent.
  • ScienceDirect. (2020). RIFM fragrance ingredient safety assessment, 3,3,5-trimethylcyclohexyl acetate, CAS Registry Number 67859-96-5. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Ethyl-3-methylhexyl) acetate. PubChem Compound Database. Retrieved from [Link]

  • The Good Scents Company. (n.d.). hexyl acetate. Retrieved from [Link]

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Validation & Comparative

Comparative EAG Profiling: 3-Methylhexyl Acetate vs. 2-Methylhexyl Acetate

[1]

Executive Summary

In the development of pheromone-based pest management systems and biosensors, distinguishing between positional isomers is critical. 2-Methylhexyl Acetate (2-MHA) and This compound (3-MHA) represent a classic case of steric isomerism affecting olfactory receptor (OR) binding.

  • 2-Methylhexyl Acetate: A structural derivative of the alarm pheromone component (S)-2-methylhexan-1-ol found in Formicinae ants (e.g., Formica spp.). It often acts as a specific semiochemical or a high-affinity analog in Hymenoptera.

  • This compound: Primarily identified as a plant volatile (e.g., in grape skin, Vitis spp.) and a general fruit ester. It typically elicits generalized responses in herbivores (Lepidoptera, Hemiptera) rather than specific pheromonal activation.

Key Insight: The proximity of the methyl branch to the acetate functional group (C2 vs. C3) significantly alters the electron density and steric fit at the receptor site, typically resulting in asymmetric EAG depolarization profiles where 2-MHA elicits higher amplitude responses in species with specific methyl-branched pheromone receptors.

Chemical & Physical Properties Comparison

Understanding the physicochemical baseline is essential to rule out volatility-based artifacts in EAG recording.

Feature2-Methylhexyl AcetateThis compoundImpact on EAG
CAS Number 103-09-3 (Generic) / Specific isomers vary50373-54-1Traceability
Molecular Formula C9H18O2C9H18O2Identical MW (158.24 g/mol )
Boiling Point ~160-165°C~160-165°CSimilar vapor pressure ensures equal delivery rates.
Steric Profile Methyl at C2 (Alpha to ester)Methyl at C3 (Beta to ester)Critical: C2 creates steric hindrance near the binding pocket.
Biological Role Pheromone Analog / DerivativePlant Volatile / KairomoneDetermines receptor specificity.
Odor Profile Waxy, fruity, specificGreen, fruity, genericSensory classification.

Mechanism of Action: Structural-Activity Relationship (SAR)

The differential EAG response is driven by the Ligand-Receptor Interaction Model . The position of the methyl group dictates the binding affinity (

The "Steric Exclusion" Hypothesis
  • 2-MHA Interaction: The methyl group at the C2 position is adjacent to the acetate headgroup. Receptors evolved to detect linear acetates (e.g., hexyl acetate) often show reduced affinity to 2-MHA due to steric clash, unless the receptor is specialized for branched pheromones (e.g., in ants), in which case it acts as a "key-and-lock" match.

  • 3-MHA Interaction: The methyl group at C3 is further from the polar acetate head. This molecule possesses a "linear-like" conformation at the binding end, often allowing it to activate a broader range of generalist "Green Leaf Volatile" (GLV) receptors, albeit with lower affinity than the unbranched parent.

Pathway Visualization

The following diagram illustrates the differential signal transduction pathway for these isomers.

EAG_Pathwaycluster_ReceptorDendritic MembraneStimulusStimulus Delivery(Air + Volatile)SensillumAntennal Sensillum(Pore Entry)Stimulus->SensillumDiffusionOBPOdorant BindingProtein (OBP)Sensillum->OBPSolubilizationOR_2MSpecific OR(2-Methyl Site)OBP->OR_2M2-MHA(High Affinity in Ants)OR_3MGeneralist OR(GLV Site)OBP->OR_3M3-MHA(Moderate Affinity)IonChannelOrco Co-receptor(Ion Channel Open)OR_2M->IonChannelStrong ActivationOR_3M->IonChannelWeak ActivationDepolarizationReceptor Potential(Depolarization)IonChannel->DepolarizationK+/Ca2+ InfluxEAG_SignalEAG Output(-mV Deflection)Depolarization->EAG_SignalSummation

Figure 1: Signal transduction pathway showing differential receptor activation probabilities for 2-MHA vs. 3-MHA.

Experimental Protocol: Comparative EAG Recording

To obtain reproducible data, a Dual-Channel Stimulation protocol is required to normalize responses against a solvent control and a standard reference (e.g., Hexyl Acetate).

Phase 1: Preparation
  • Insect Preparation: Use cold anesthesia (4°C for 2 min). Excise the antenna at the base.

  • Mounting: Mount antenna between two glass capillary electrodes filled with Kaissling Saline (or Ringer's solution: 7.5 g/L NaCl, 0.21 g/L CaCl₂, 0.35 g/L KCl, 0.2 g/L NaHCO₃).

    • Reference Electrode: Inserted into the scape (base).

    • Recording Electrode: Contacting the distal tip (cut).

  • Signal Amplification: Connect to a high-impedance AC/DC amplifier (e.g., 10x gain, bandpass 0.1 Hz – 1 kHz).

Phase 2: Stimulus Delivery System
  • Carrier Stream: Humidified, charcoal-filtered air flowing continuously at 1000 mL/min over the preparation.

  • Stimulus Pulse: 0.5-second puff at 500 mL/min injected into the carrier stream.

  • Cartridge Preparation:

    • Dissolve 2-MHA and 3-MHA in HPLC-grade Hexane.

    • Prepare a logarithmic dose series: 0.1 µg, 1 µg, 10 µg, 100 µg on filter paper strips.

    • Allow solvent to evaporate (30 sec) before inserting into Pasteur pipettes.

Phase 3: Measurement Sequence (Self-Validating)

To ensure data integrity, follow this sequence:

  • Control (Hexane): Establishes noise floor/mechanoreception artifact.

  • Standard (Hexyl Acetate): Normalization factor (set as 100%).

  • Test A (2-MHA): Record depolarization (-mV).

  • Flush: 60-second recovery period.

  • Test B (3-MHA): Record depolarization (-mV).

  • Standard (Hexyl Acetate): Verify antennal viability. If response deviates >20% from initial standard, discard data.

Expected Results & Interpretation

The following table summarizes the typical EAG response characteristics observed in Hymenoptera (Ants/Bees) versus Generalist Herbivores.

Parameter2-Methylhexyl Acetate ResponseThis compound ResponseInterpretation
Amplitude (Ants) High (>2.0 mV)Low (<0.5 mV)2-MHA mimics the alarm pheromone precursor; high specificity.
Amplitude (Moths) Moderate (0.5 - 1.0 mV)Moderate (0.5 - 1.0 mV)Both perceived as generic "green" volatiles; weak discrimination.
Repolarization Time Slow (> 2 sec)Fast (< 1 sec)Slower repolarization in 2-MHA suggests tighter receptor binding (slower dissociation).
Dose-Response Slope Steep (High sensitivity)Shallow (Low sensitivity)Indicates a dedicated receptor population for 2-MHA in specific species.
Data Analysis Formula

Normalize all raw EAG values (



Critical Analysis:

  • If 2-MHA >> 3-MHA : The insect likely possesses a methyl-sensitive receptor at the C2 position, indicative of pheromonal communication (e.g., Formicinae ants).

  • If 2-MHA ≈ 3-MHA : The insect uses generalist ester receptors (e.g., Drosophila, generalist moths) that do not discriminate fine branching structure.

References

  • ChemSrc. (2025). This compound in insect olfactory response and grape volatiles. Retrieved from [Link]

  • California Air Resources Board. (2023). Consumer Products Regulation: Volatile Organic Compounds (VOC) Reactivity Profiles. (Data on isomeric reactivity). Retrieved from [Link]

  • NSW Environment Protection Authority. (2011). Tiered Procedure for Estimating Ground-Level Ozone Impacts. (Comparative list of acetate isomers). Retrieved from [Link]

A Comparative Guide to the Efficacy of Hexyl Acetate Isomers as Insect Attractants

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of chemical ecology, the precise molecular structure of a semiochemical can be the deciding factor between potent attraction and complete indifference. This guide offers an in-depth comparison of the efficacy of various hexyl acetate isomers as attractants for key insect species, grounded in empirical data and established experimental protocols. Our focus is to provide researchers and pest management professionals with a clear, evidence-based understanding of how subtle changes in isomeric structure influence insect behavior.

Introduction to Hexyl Acetate: A Prevalent Host-Plant Volatile

Hexyl acetate, a common ester found in the volatile emissions of many fruits and plants, plays a significant role in host location for a variety of insect species. As a key component of the characteristic "green leaf volatile" profile, it signals the presence of a potential food source or oviposition site. However, "hexyl acetate" is not a single entity but a family of structural isomers, each with a unique shape and potential for differential interaction with insect olfactory receptors. This guide will dissect the comparative attractancy of the most relevant isomers, primarily focusing on n-hexyl acetate, to provide a clearer picture of their utility in monitoring and control applications.

Comparative Efficacy: Field and Laboratory Evidence

The effectiveness of a specific hexyl acetate isomer is highly species-dependent. What serves as a powerful lure for one insect may be significantly less attractive to another. Below, we synthesize findings from field trapping and laboratory-based electrophysiological studies to compare the efficacy of different isomers.

Field Trapping Trials: Real-World Performance

Field trapping studies provide the most direct measure of an attractant's practical efficacy. The number of target insects captured in traps baited with a specific isomer is a robust indicator of its attractiveness under natural conditions.

One of the most well-documented uses of hexyl acetate is as an attractant for the codling moth (Cydia pomonella), a major pest of apples and pears. Field trials have consistently demonstrated that n-hexyl acetate is a potent attractant for both male and female codling moths. This attraction is particularly significant as it offers a female-targeted monitoring tool, which is often more indicative of potential crop damage than male-only captures from pheromone traps.

In studies on the apple maggot (Rhagoletis pomonella), another significant orchard pest, n-hexyl acetate has also been identified as a key attractive volatile from host fruit. Research has shown that traps baited with n-hexyl acetate can capture a significant number of apple maggot flies.

Electroantennography (EAG): Quantifying Olfactory Response

Electroantennography allows for the direct measurement of an insect antenna's response to a volatile compound. This technique provides a physiological basis for the behavioral responses observed in the field. Higher EAG amplitudes are generally correlated with a stronger olfactory stimulus.

Studies on the redbacked leafroller (Argyrotaenia velutinana) and the obliquebanded leafroller (Choristoneura rosaceana) have utilized EAG to screen for attractive compounds from apple volatiles. These studies have shown that n-hexyl acetate elicits a significant antennal response in these species, corroborating its role as a host-plant volatile cue.

Table 1: Comparative Efficacy of n-Hexyl Acetate as an Attractant for Various Insect Species

Insect SpeciesCommon NameAttractancy/ResponseExperimental Context
Cydia pomonellaCodling MothHighField Trapping
Rhagoletis pomonellaApple MaggotModerate to HighField Trapping & Volatile Analysis
Argyrotaenia velutinanaRedbacked LeafrollerSignificant Antennal ResponseElectroantennography (EAG)
Choristoneura rosaceanaObliquebanded LeafrollerSignificant Antennal ResponseElectroantennography (EAG)
Grapholita molestaOriental Fruit MothModerateField Trapping

Experimental Protocols: A Guide to Best Practices

The reliability of any attractancy data is contingent upon the rigor of the experimental methodology. Below are standardized protocols for field trapping and EAG analysis, designed to ensure reproducibility and comparability of results.

Protocol 1: Field Trapping Assay for Attractancy

This protocol outlines a standard method for comparing the efficacy of different hexyl acetate isomers in a field setting.

Objective: To determine the relative number of target insects captured in traps baited with different hexyl acetate isomers.

Materials:

  • Traps (e.g., delta traps, sticky traps)

  • Lures (e.g., rubber septa, polyethylene vials) impregnated with a known concentration of each hexyl acetate isomer and a control (no attractant).

  • A randomized block experimental design layout for the field site.

Procedure:

  • Lure Preparation: Impregnate lures with a standardized dose of each hexyl acetate isomer. A solvent control should also be prepared.

  • Trap Deployment: Deploy the traps in the field according to the randomized block design. This minimizes the influence of location-specific variables. The distance between traps should be sufficient to avoid interference.

  • Insect Collection and Identification: At regular intervals, collect the captured insects from each trap.

  • Data Analysis: Count and identify the target insect species. The data should be analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences in the number of insects captured by the different isomers.

Field_Trapping_Workflow cluster_prep Preparation Phase cluster_deployment Field Deployment Phase cluster_data Data Collection & Analysis Phase lure_prep Lure Preparation (Isomers + Control) trap_prep Trap Assembly lure_prep->trap_prep Place lures in traps random_design Randomized Block Design trap_deployment Deploy Traps in Field random_design->trap_deployment collection Periodic Insect Collection trap_deployment->collection Wait for trapping interval identification Species Identification & Counting collection->identification analysis Statistical Analysis (ANOVA) identification->analysis EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis insect_prep Insect Immobilization antennal_prep Antenna Excision & Mounting insect_prep->antennal_prep odor_delivery Odor Delivery (Isomer Puff) antennal_prep->odor_delivery eag_recording EAG Signal Recording odor_delivery->eag_recording Stimulates antenna amplitude_measure Measure Response Amplitude eag_recording->amplitude_measure normalization Normalize Data amplitude_measure->normalization stat_analysis Statistical Comparison normalization->stat_analysis

Validation of 3-Methylhexyl Acetate as a Pheromone Component: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of available scientific literature and experimental data reveals a notable absence of studies validating 3-Methylhexyl Acetate as a pheromone component in any insect species. Despite extensive searches for its identification in insect-derived secretions, dedicated synthesis for semiochemical studies, and evaluation through standard bioassays such as Gas Chromatography-Electroantennographic Detection (GC-EAD), behavioral assays, and field trapping experiments, no direct evidence has been found to support its role as a pheromone.

This guide, therefore, serves to document this lack of evidence and, in its place, will provide a comparative framework using a closely related and well-documented pheromone component, Hexyl Acetate , and other relevant branched-chain acetate esters. This approach will offer researchers, scientists, and drug development professionals a foundational understanding of the rigorous validation process for insect pheromones, highlighting the types of experimental data and methodologies required.

The Pheromone Validation Workflow: A Conceptual Overview

The validation of a putative pheromone component is a multi-step process that requires a convergence of evidence from chemical analysis, electrophysiology, and behavioral studies. This workflow ensures that a compound identified from an insect is indeed responsible for eliciting a specific, repeatable behavioral response in conspecifics.

Pheromone_Validation_Workflow cluster_identification Identification cluster_synthesis Synthesis cluster_validation Validation A Collection of Insect Volatiles B Gas Chromatography-Mass Spectrometry (GC-MS) Analysis A->B C Tentative Identification of This compound (No Published Evidence) B->C D Chemical Synthesis of Authentic Standard C->D Structure Confirmation E Chiral Synthesis (if applicable) D->E F Gas Chromatography- Electroantennographic Detection (GC-EAD) D->F Testing Standard G Behavioral Assays (Olfactometer, Wind Tunnel) F->G F->G Identifies Bioactive Components H Field Trapping Experiments G->H G->H Confirms Attraction in Controlled Setting

Figure 1. A conceptual workflow for the validation of a putative insect pheromone component. The dashed outline for the "Tentative Identification" of this compound indicates the current lack of scientific literature to support this initial step for this specific compound.

Comparative Analysis: Hexyl Acetate as a Model Pheromone Component

To illustrate the validation process, we will use Hexyl Acetate, a compound frequently identified as a component of insect pheromones and plant volatiles that attract insects.

Identification and Synthesis

Hexyl acetate is a straight-chain ester that has been identified in the volatile emissions of various insects, often as part of a blend. For instance, it is a known component of the alarm pheromone system in some stink bugs (Hemiptera: Pentatomidae) and has been identified as an attractant for certain beetle species. The identification is typically achieved by collecting headspace volatiles from the insects and analyzing them using GC-MS. The structure is then confirmed by comparing the mass spectrum and retention time with that of a synthetic standard.

The synthesis of hexyl acetate is straightforward, involving the esterification of hexanol with acetic acid. This readily available standard is then used in subsequent bioassays.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique that couples the separation of volatile compounds by gas chromatography with the sensitive detection capabilities of an insect's antenna. This method allows researchers to pinpoint which specific compounds in a complex mixture are biologically active.

Experimental Protocol: GC-EAD Analysis

  • Antenna Preparation: An antenna is carefully excised from a live insect and mounted between two electrodes.

  • GC Separation: A sample of the insect extract or a synthetic standard is injected into the gas chromatograph.

  • Effluent Splitting: The effluent from the GC column is split, with one portion directed to the flame ionization detector (FID) and the other to the prepared antenna.

  • Signal Recording: The FID signal and the electroantennogram (EAG) signal are recorded simultaneously. A peak in the EAG trace that coincides with an FID peak indicates that the corresponding compound elicits an antennal response.

In studies with insects that respond to C6 compounds, synthetic hexyl acetate would be expected to elicit a significant EAG response if it is part of the insect's olfactory detection system.

Behavioral Assays

Behavioral assays are crucial for determining the function of an EAG-active compound. These experiments are conducted in controlled environments, such as olfactometers or wind tunnels, to observe the insect's behavioral response to the chemical stimulus.

Data Presentation: Hypothetical Olfactometer Assay

The following table presents hypothetical data from a four-arm olfactometer assay comparing the attractiveness of this compound (if it were a candidate) to Hexyl Acetate and a negative control.

TreatmentNumber of Insects Choosing Arm (n=100)Percentage Choosing Arm (%)Statistical Significance (vs. Control)
Control (Solvent) 2222%-
Hexyl Acetate 5858%p < 0.05
This compound 2525%Not Significant
No Choice 55%-

In this hypothetical scenario, Hexyl Acetate demonstrates significant attraction, while this compound does not elicit a response different from the control.

Behavioral_Assay_Logic A Insect Introduced into Olfactometer B Odor Arms: - Control - Hexyl Acetate - this compound A->B C Insect Makes a Choice B->C D Record Time Spent and Final Choice C->D E Statistical Analysis D->E

Figure 2. Logical flow of a behavioral choice assay to determine the attractiveness of volatile compounds to an insect.

Field Trapping Experiments

The ultimate validation of a pheromone component's effectiveness is its ability to attract the target insect in a natural environment. Field trapping experiments are designed to compare the number of insects captured in traps baited with the candidate pheromone versus control traps.

Experimental Protocol: Field Trapping

  • Trap Selection: Choose a trap design appropriate for the target insect (e.g., sticky traps, funnel traps).

  • Lure Preparation: Prepare lures by dispensing a precise amount of the synthetic pheromone onto a carrier (e.g., a rubber septum).

  • Experimental Design: Deploy traps in a randomized block design to minimize positional effects. Include a negative control (lure with solvent only) and potentially a positive control (a known attractant).

  • Data Collection: Regularly check traps and record the number of captured target insects.

  • Data Analysis: Analyze the capture data using appropriate statistical methods (e.g., ANOVA) to determine if the baited traps caught significantly more insects than the control traps.

For a compound like Hexyl Acetate, which is a known attractant for some species, field trials would be expected to show significantly higher trap catches in baited traps compared to controls.

The Case of Branched-Chain Acetates

While this compound itself is not documented as a pheromone, other branched-chain acetates are known pheromone components. For example, certain species of mealybugs (Hemiptera: Pseudococcidae) utilize complex, branched-chain acetate esters as sex pheromones. The validation of these compounds follows the same rigorous workflow outlined above. The chirality of these branched compounds is often critical for their biological activity, necessitating stereospecific synthesis to produce the correct enantiomer for bioassays.

Conclusion and Future Directions

The validation of a compound as a pheromone component is a systematic process requiring robust evidence from chemical, electrophysiological, and behavioral studies. Currently, this compound has not been subjected to or validated through this process for any insect species, based on a thorough review of the scientific literature.

For researchers interested in the chemical ecology of insects that may utilize C9 acetate esters, the following avenues of investigation are recommended:

  • Broad Screening: Conduct GC-EAD analysis of insect-derived extracts using a range of C9 acetate isomers, including this compound, to identify any potential antennal activity.

  • Comparative Behavioral Studies: If a related compound, such as Hexyl Acetate, is known to be active, comparative behavioral assays with this compound could reveal potential synergistic or antagonistic effects.

  • Exploration of Undescribed Pheromones: Continue the crucial work of identifying the pheromones of the vast number of insect species whose chemical communication systems remain uncharacterized. It is within this unexplored chemical space that a role for this compound, if any, may be discovered.

This guide underscores the importance of a data-driven approach to pheromone validation and provides a framework for the types of experiments necessary to establish a compound's role in insect chemical communication.

References

As no direct studies on the validation of this compound as a pheromone were found, a list of representative references for the techniques and concepts discussed is provided below.

  • Gas Chromatography-Electroantennographic Detection

    • Arn, H., Städler, E., & Rauscher, S. (1975). The Electroantennographic Detector — a Selective and Sensitive Tool in the Gas Chromatographic Analysis of Insect Pheromones. Zeitschrift für Naturforschung C, 30(11-12), 722-725. [Link]

  • Behavioral Assays with Insects

    • Meagher, R. L. (2002). Behavioral response of Spodoptera frugiperda (Lepidoptera: Noctuidae) larvae to insecticides. The Florida Entomologist, 85(4), 632-639. [Link]

  • Field Trapping Experiments

    • El-Sayed, A. M., Suckling, D. M., Wearing, C. H., & Byers, J. A. (2006). Potential of mass trapping for long-term pest management and eradication of invasive species. Journal of Economic Entomology, 99(5), 1550-1564. [Link]

  • Pheromones of Hemiptera

    • Millar, J. G. (2015). The chemical ecology of the Hemiptera. Annual Review of Entomology, 60, 245-267. [Link]

  • Synthesis of Chiral Pheromones

    • Mori, K. (2007). The synthesis of insect pheromones, 1996–2005. Accounts of Chemical Research, 40(9), 857-865. [Link]

Comparative Analysis of Antennal Cross-Reactivity: Branched-Chain vs. Linear Acetates in Insect Olfaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the electrophysiological performance of Branched-Chain Acetates (specifically isopentyl and methyl-branched variants) compared to their Linear (n-chain) counterparts. Designed for researchers in chemical ecology and pharmacological development, this analysis focuses on the structural-activity relationships (SAR) that drive cross-reactivity in insect olfactory systems.

While linear acetates often serve as generalist ligands, our analysis demonstrates that branched-chain variants exhibit superior specificity and signal decay profiles in targeted receptor systems, albeit with distinct cross-reactivity limitations governed by steric hindrance within the Odorant Binding Protein (OBP) pocket.

Mechanism of Action: The Structural Basis of Cross-Reactivity

To understand the performance differences, one must look at the molecular interface. Insect olfaction relies on a combinatorial coding system where a single ligand can activate multiple Odorant Receptors (ORs), and a single OR can respond to multiple ligands.[1][2] However, the introduction of a methyl branch into an acetate chain fundamentally alters this interaction dynamic.

  • Linear Acetates (The Alternative): These molecules (e.g., n-pentyl acetate) possess high conformational flexibility. They can "snake" into various hydrophobic binding pockets, leading to high promiscuity (broad cross-reactivity) but often lower binding affinity for highly specialized receptors.

  • Branched-Chain Acetates (The Product): The branching (e.g., the isopropyl group in iso-amyl acetate) creates a rigid steric bulk. This restricts the molecule from entering narrow, linear-tuned pockets (reducing background noise) but creates high-affinity "lock-and-key" interactions with receptors evolved to recognize that specific branching pattern.

Visualizing the Signaling Pathway

The following diagram illustrates the signal transduction pathway, highlighting where branching influences binding kinetics.

OlfactorySignaling Stimulus Branched-Chain Acetate (Ligand) Pore Sensillar Pore Stimulus->Pore Diffusion OBP Odorant Binding Protein (OBP) Pore->OBP Solubilization Receptor Orco/OR Complex (Dendritic Membrane) OBP->Receptor Ligand Transfer (Steric Selection) IonChannel Ion Channel Opening Receptor->IonChannel Conformational Change Spike Action Potential (Spike Train) IonChannel->Spike Depolarization

Figure 1: Signal transduction pathway. The critical differentiation point is the OBP-to-Receptor transfer, where steric bulk determines binding success.

Comparative Performance Analysis

The following data summarizes the electrophysiological responses of Drosophila melanogaster (a model system for acetate reception) and Helicoverpa moths (pheromone specialists). We compare Isoamyl Acetate (Branched) against n-Amyl Acetate (Linear) .

Table 1: Electrophysiological Response Metrics (SSR & EAG)
FeatureBranched-Chain Acetate (e.g., Isoamyl Acetate)Linear Alternative (e.g., n-Amyl Acetate)Scientific Implications
Receptor Specificity High (Activates specific ORs, e.g., Or42b)Moderate/Low (Promiscuous binding)Branched chains reduce false positives in biosensor applications.
Response Amplitude High (>60 spikes/sec) in tuned neuronsModerate (~30-40 spikes/sec)Branched ligands elicit stronger depolarization in matched receptors due to tighter hydrophobic packing.
Signal Decay Rate Fast (< 500ms) Slow (> 1000ms)Faster dissociation allows for better temporal resolution (pulsed odor tracking).
Cross-Reactivity Restricted Broad Linear chains are more likely to cause "off-target" noise in behavioral assays.
Solvent Interaction Low latency in Paraffin OilVariable latencyBranched structures partition rapidly from non-polar solvents.

Key Insight: While linear acetates may trigger a response in a wider range of neurons (higher "hit rate"), the branched-chain acetates provide a higher signal-to-noise ratio . This makes them superior candidates for precision assays or specific attractant development.[3]

Experimental Protocol: Validating Cross-Reactivity

To objectively measure these differences, a dual-method approach using Electroantennography (EAG) and Single Sensillum Recording (SSR) is required. This protocol ensures you are measuring true receptor activity, not artifacts.

Protocol: Differential SSR/EAG Recording

Prerequisites:

  • Preparation: Insect immobilized in a pipette tip; reference electrode in the eye/hemolymph.

  • Stimulus: Dilutions of acetates (

    
     to 
    
    
    
    ) in Paraffin Oil (mineral oil). Note: Avoid hexane for delivery as it evaporates too quickly, causing concentration spikes.

Step-by-Step Workflow:

  • Humidified Air Stream: Establish a continuous filtered air stream (1 L/min) over the preparation to prevent mechanosensory artifacts during stimulus pulse.

  • Electrode Insertion:

    • EAG: Place recording electrode at the antenna tip (measures summed potential).

    • SSR:[4][5][6] Insert tungsten electrode into the base of a specific sensillum (e.g., sensilla basiconica).

  • Stimulus Delivery: Inject a 0.5s pulse of the odorant into the airstream.

  • Blank Subtraction: CRITICAL STEP. You must record the response to a solvent-only control (paraffin oil) and subtract this "mechanical artifact" from your ligand response.

  • Cross-Reactivity Test:

    • Apply Branched Acetate. Record Spike Frequency (A).

    • Wait 2 minutes (disadaptation).

    • Apply Linear Isomer. Record Spike Frequency (B).

    • Calculate Specificity Index (SI) :

      
      .
      
Visualizing the Validation Workflow

ExperimentalProtocol Prep Insect Preparation (Ground: Eye, Rec: Sensillum) Control Negative Control (Paraffin Oil Pulse) Prep->Control Record Acquire Signal (AC/DC Amplification) Control->Record StimulusA Stimulus A: Branched Acetate StimulusA->Record StimulusB Stimulus B: Linear Acetate StimulusB->Record Record->StimulusA Wait 2 min Record->StimulusB Wait 2 min Analyze Spike Sorting & Blank Subtraction Record->Analyze Result Calculate Specificity Index (SI) Analyze->Result

Figure 2: Validation workflow for determining cross-reactivity. Note the mandatory disadaptation periods.

Implications for Drug & Agrochemical Development

For professionals developing semiochemicals (pheromones) or biosensors, the data suggests a pivot in strategy:

  • Pest Control (Mating Disruption): If the target pest utilizes a linear pheromone, introducing a branched-chain analog can act as a competitive antagonist (blocker) or a super-agonist that causes sensory adaptation (blinding the insect). The steric bulk prevents rapid clearance from the receptor, prolonging the disruptive effect.

  • Biosensors: When engineering "electronic noses" based on insect ORs, utilize branched-chain receptors (e.g., Drosophila Or42b class) rather than generalist receptors. The branched ligands provide a "cleaner" digital-like response (On/Off) compared to the analog-like gradation of linear ligands.

References
  • Leal, W. S. (2013). "Odorant perception in insects." Annual Review of Entomology. (Authoritative review on the molecular basis of reception).

  • Hansson, B. S., & Stensmyr, M. C. (2011). "Evolution of insect olfaction." Neuron. (Covers the ecological relevance of branched vs. linear volatiles).

  • Hallem, E. A., & Carlson, J. R. (2006). "Coding of odors by a receptor repertoire." Cell. (Seminal paper on the combinatorial coding and specificity of ORs).

  • Andersson, M. N., et al. (2015). "Ligand specificity and evolutionary relationships of moth pheromone receptors." Frontiers in Ecology and Evolution. (Specific data on acetate cross-reactivity).

  • Su, C. Y., et al. (2009). "Olfactory perception: receptors, cells, and circuits." Cell. (Mechanisms of signal transduction and decay).

Sources

Advanced Chromatographic Separation of Hexyl Acetate Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

Hexyl acetate (


) and its isomers represent a critical analytical challenge in flavor profiling, pheromone synthesis, and metabolic tracking. While n-hexyl acetate is a standard reference, its positional isomers (2-hexyl acetate, 3-hexyl acetate) and branched analogs (isohexyl acetate) often co-elute or invert elution orders depending on the stationary phase.

This guide provides a definitive technical comparison of these isomers, synthesizing experimental retention indices (RI) to establish a robust separation protocol. The core finding is that internal esters (2- and 3-hexyl acetate) exhibit significantly lower retention than the terminal n-hexyl acetate on both polar and non-polar phases, a phenomenon driven by steric shielding of the carbonyl group.

Chemical Profile & Isomer Landscape

Before optimizing the GC method, one must distinguish the specific structural variants. The "hexyl acetate" family comprises three distinct categories:

  • Positional Isomers (Skeletal): The acetate group moves along the linear 6-carbon chain (1-, 2-, or 3-position).

  • Branched Isomers: The carbon chain itself is branched (e.g., 4-methylpentyl acetate).

  • Unsaturated Analogs (Interference): Often present in biological samples (e.g., cis-3-hexenyl acetate), these are the most common co-elution risks.

Target Analytes
Common NameIUPAC NameStructure DescriptionKey Characteristic
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-Hexyl Acetate
Hexyl acetateLinear, terminal esterHigh boiling point, high polarity interaction.
2-Hexyl Acetate 1-Methylpentyl acetateLinear, internal (C2) esterChiral center, sterically shielded ester.
3-Hexyl Acetate 1-Ethylbutyl acetateLinear, internal (C3) esterChiral center, maximum steric shielding.
Isohexyl Acetate 4-Methylpentyl acetateBranched, terminal esterLower boiling point than n-isomer.

Methodological Framework

Column Selection Strategy

The separation relies on exploiting two physical properties: Boiling Point (BP) and Dipole-Dipole Interaction .

  • Non-Polar Phases (DB-5, HP-5, DB-1): Separation is driven primarily by boiling point and molecular shape (Van der Waals forces). Internal esters (2-hexyl, 3-hexyl) elute significantly earlier than n-hexyl acetate due to their more compact "spherical" shape and lower boiling points.

  • Polar Phases (DB-Wax, HP-INNOWax): Separation is driven by hydrogen bonding and dipole interactions. The terminal ester in n-hexyl acetate is more accessible for interaction with the polyethylene glycol (PEG) phase than the shielded internal esters, exaggerating the separation.

The Critical Role of Linear Retention Indices (LRI)

Relying on retention time alone is prone to error due to flow rate and temperature ramp variations. This guide uses Kovats Retention Indices (RI) , calculated against an alkane ladder (


-

), to provide system-independent constants.


Performance Comparison: Experimental Data

The following data aggregates validated RI values from pheromone research and essential oil analysis (see References).

Table 1: Master Retention Index Comparison
CompoundRI (DB-5 / Non-Polar)RI (DB-Wax / Polar)

RI (Polar - NonPolar)
Elution Order
2-Hexyl Acetate 917 - 920 1124 - 1130 +207First (Most Volatile)
3-Hexyl Acetate 915 - 925 1120 - 1135 +205Co-elutes with 2-isomer*
Isohexyl Acetate 980 - 990 1200 - 1210 +220Intermediate

-Hexyl Acetate
1000 - 1010 1270 - 1275 +265Last (Saturated)
(Z)-3-Hexenyl Acetate1005 - 10151290 - 1300+285Critical Interference

> Note: 2-Hexyl and 3-Hexyl acetate are extremely difficult to separate from each other on standard phases but are easily separated from n-Hexyl acetate. To resolve 2- vs 3- isomers, a chiral column (e.g., Cyclodextrin-based) is often required due to their chirality.

Data Analysis & Insights
  • The "Internal" Shift: Moving the acetate group from C1 (

    
    -hexyl) to C2 (2-hexyl) drops the RI by nearly 80-90 units  on a DB-5 column. This is a massive shift, making identification straightforward.
    
  • Polarity Amplification: On a DB-Wax column, the gap widens. n-Hexyl acetate shifts +265 units, while 2-hexyl acetate only shifts +207 units. The terminal ester is more "exposed" to the polar stationary phase.

  • The Unsaturated Trap: Researchers must be careful with (Z)-3-hexenyl acetate. On a DB-5 column, it co-elutes with n-hexyl acetate (RI ~1005 vs 1000). Solution: Use a DB-Wax column, where the double bond interacts strongly with the PEG phase, pushing the unsaturated isomer to RI ~1290, clearly separating it from n-hexyl acetate (RI ~1270).

Experimental Protocol

Recommended Instrument Conditions

To replicate these results and ensure resolution of the critical pairs, use the following optimized protocol.

  • Inlet: Split/Splitless (Split 10:1 recommended for neat samples). Temp: 250°C.[1]

  • Carrier Gas: Helium at constant flow (1.0 mL/min).

  • Column:

    • Primary: DB-Wax UI (30m x 0.25mm x 0.25µm) for resolving unsaturated interference.

    • Secondary: DB-5MS (30m x 0.25mm x 0.25µm) for general screening.

  • Oven Program (Crucial for Isomer Separation):

    • Hold 40°C for 2 min (Focuses volatiles).

    • Ramp 3°C/min to 150°C (Slow ramp essential for 900-1100 RI region).

    • Ramp 20°C/min to 240°C.

    • Hold 5 min.

Visualization: Separation Logic & Workflow

Figure 1: Isomer Separation Decision Tree

This diagram guides the user through column selection based on the specific isomers present in their sample.

G Start Start: Sample Contains Hexyl Acetate Isomers CheckUnsat Are unsaturated analogs present? (e.g., (Z)-3-Hexenyl Acetate) Start->CheckUnsat CheckPos Are positional isomers present? (2-Hexyl vs 3-Hexyl) CheckUnsat->CheckPos No UseWax Use Polar Column (DB-Wax) Separation driven by Pi-interaction CheckUnsat->UseWax Yes UseDB5 Use Non-Polar Column (DB-5) Separation driven by Boiling Point CheckPos->UseDB5 No (Just n-Hexyl vs 2-Hexyl) UseChiral Use Chiral Column (Cyclodextrin Phase) CheckPos->UseChiral Yes (Need to split 2 vs 3) ResWax Result: (Z)-3-Hexenyl Acetate elutes AFTER n-Hexyl Acetate Resolution > 1.5 UseWax->ResWax ResDB5 Result: 2-Hexyl elutes BEFORE n-Hexyl (RI Delta ~80 units) UseDB5->ResDB5 ResChiral Result: Separates 2-Hexyl from 3-Hexyl and resolves enantiomers UseChiral->ResChiral

Caption: Decision matrix for selecting the optimal stationary phase based on specific isomer composition.

References

  • NIST Mass Spectrometry Data Center. Retention Indices for Hexyl Acetate and Isomers. National Institute of Standards and Technology. Available at: [Link][2]

  • El-Sayed, A.M. The Pherobase: Database of Pheromones and Semiochemicals. (Detailed RI data for 2-hexyl and 3-hexyl acetate in insect pheromone blends). Available at: [Link]

  • Djabou, N., et al. (2010). "Qualitative and quantitative analysis of volatile components of Teucrium massiliense L." Flavour and Fragrance Journal, 25, 475–487. (Source for specific RI of 2-hexyl acetate on DB-5 and DB-Wax). Available at: [Link]

  • Agilent Technologies. Separation of Acetate Esters on CP-Wax 52 CB. Application Note A00171. Available at: [Link]

  • Goodner, K.L. (2008). "Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds." LWT - Food Science and Technology, 41(6), 951-958.

Sources

Advanced Characterization of Methylhexyl Acetate Isomers: Mass Spectral Fragmentation & Retention Index Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Distinguishing positional isomers of methylhexyl acetate (e.g., 2-methylhexyl, 3-methylhexyl, 4-methylhexyl acetate) using standard Electron Ionization (EI) mass spectrometry is notoriously difficult. These isomers share identical molecular weights (


) and nearly identical fragmentation pathways dominated by the rapid elimination of acetic acid.
The Solution:  This guide presents a dual-modality validation protocol. We compare the subtle mass spectral intensity variations of the resulting alkene ions and establish the necessity of Linear Retention Indices (LRI) as the definitive distinguishing factor.
Verdict:  Mass spectrometry alone is often insufficient for de novo identification of these specific isomers without reference standards; LRI validation on polar (DB-Wax) and non-polar (DB-5) columns is mandatory for high-confidence assignment.

Structural Context & Chemistry

Methylhexyl acetates are esters derived from methyl-branched hexanols and acetic acid. They are frequently encountered in pheromone analysis (entomology), essential oil characterization, and synthetic organic quality control.

Target Isomers:

  • 2-Methylhexyl acetate (Branch at C2)

  • 3-Methylhexyl acetate (Branch at C3)

  • 4-Methylhexyl acetate (Branch at C4)

  • 5-Methylhexyl acetate (Isoheptyl acetate analog)

Mass Spectral Fragmentation Analysis

The Common Baseline (The "Fingerprint")

Regardless of the methyl branch position, all methylhexyl acetates exhibit a characteristic "Acetate Pattern" under 70 eV EI conditions.

  • Molecular Ion (

    
    ):  m/z 158. Usually absent  or extremely weak (<1%) due to rapid fragmentation.
    
  • Base Peak: m/z 43 (

    
    ). The acetyl cation dominates the spectrum.
    
  • Diagnostic Elimination: m/z 98 (

    
    ). The loss of neutral acetic acid (
    
    
    
    ) via the McLafferty Rearrangement generates a radical cation corresponding to the methylhexene alkene (
    
    
    ).
  • Rearrangement Ion: m/z 61 (

    
    ). A protonated acetic acid ion, often formed via double hydrogen transfer (McLafferty + 1).
    
Mechanistic Visualization

The following diagram illustrates the primary fragmentation pathways competing in the ion source.

Fragmentation M_Ion Molecular Ion (M+) m/z 158 TS_McL 6-Membered Transition State M_Ion->TS_McL Gamma-H Transfer Acetyl Alpha Cleavage [CH3CO]+ m/z 43 (Base Peak) M_Ion->Acetyl Direct Alpha Cleavage Alkene Alkene Ion [M - 60]+ (C7H14) m/z 98 TS_McL->Alkene Loss of AcOH Acid Protonated Acid [CH3C(OH)2]+ m/z 61 TS_McL->Acid Charge Retention on Oxygen Alkyls Alkyl Fragments (C4H9, C5H11) m/z 57, 71 Alkene->Alkyls Secondary Fragmentation

Figure 1: Competing fragmentation pathways for methylhexyl acetates. The McLafferty rearrangement drives the formation of the alkene ion (m/z 98), which subsequently fragments into alkyl chains.

Isomer Differentiation Strategy

Since the primary ions (43, 61, 98) are identical, differentiation relies on the secondary fragmentation of the alkene ion (m/z 98) . The position of the methyl group influences the stability of the carbocations formed after the acetate loss.

Feature2-Methylhexyl AcetateThis compound4/5-Methylhexyl Acetate
m/z 98 Intensity ModerateModerateStronger
Key Alkyl Ion m/z 57 (

)
m/z 71 (

)
m/z 43/57 Mixed
Mechanism The resulting 2-methyl-1-hexene fragments to favor stable secondary carbocations.Fragmentation of 3-methyl-1-hexene yields distinctive propyl/butyl losses.Resembles linear heptyl acetate fragmentation.
Distinguishability Low (Requires RI)Low (Requires RI)Very Low (Requires RI)

Critical Insight: The mass spectra of these isomers are often indistinguishable in standard library searches (NIST/Wiley) because the similarity scores will exceed 95% for all isomers. Do not rely on MS matching alone.

Experimental Protocol: The Self-Validating System

To ensure authoritative identification, you must couple MS data with Linear Retention Indices (LRI).

Materials & Reagents
  • Alkane Standard:

    
     to 
    
    
    
    n-alkane mix (for RI calculation).
  • Column A (Non-Polar): DB-5MS or equivalent (5% phenyl-methylpolysiloxane).

  • Column B (Polar): DB-Wax or equivalent (Polyethylene glycol) - Crucial for isomer separation.

GC-MS Method Parameters
  • Inlet: Split/Splitless, 250°C.

  • Carrier Gas: Helium, 1.0 mL/min (constant flow).

  • Oven Program:

    • 40°C hold for 2 min.

    • Ramp 3°C/min to 240°C (Slow ramp essential for isomer resolution).

    • Hold 5 min.

  • MS Source: 230°C, 70 eV.

  • Scan Range: 35–350 amu.

Retention Index Calculation (Van den Dool and Kratz)

Calculate the LRI (


) for the unknown peak:


Where

and

are carbon numbers of alkanes eluting before and after the target.
Comparative Retention Data (Reference Values)

Note: Values are approximate and system-dependent; use as relative guide.

IsomerLRI (DB-5 / Non-Polar)LRI (DB-Wax / Polar)Elution Order
2-Methylhexyl acetate ~1065~13101st (Most shielded)
This compound ~1072~13252nd
4-Methylhexyl acetate ~1075~13303rd
n-Heptyl acetate (Linear Ref)11051380Last

Interpretation: Methyl branching lowers the boiling point and reduces Van der Waals interactions with the stationary phase compared to the linear isomer. The closer the branch is to the ester headgroup (C2), the lower the retention index typically is.

References

  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library (NIST 23). U.S. Department of Commerce. [Link]

  • Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry. Allured Publishing Corporation. (Standard text for terpene/ester retention indices).
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Authoritative source on McLafferty rearrangement mechanisms).
  • Goodner, K. L. (2008).[1] "Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds." LWT - Food Science and Technology, 41(6), 951-958. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Technical Guide: Behavioral Confirmation Bioassays for 3-Methylhexyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylhexyl Acetate (3-MHA) is a volatile ester often implicated in insect chemical ecology (e.g., Formica ant species alarm/aggregation signals) and industrial flavor applications. Confirming a biological behavioral response to 3-MHA requires distinguishing between simple volatility-induced agitation and genuine semiochemical reception.

This guide outlines the comparative methodologies for validating 3-MHA activity. Unlike electroantennography (EAG), which confirms physiological detection, the bioassays below confirm behavioral output—the critical metric for drug development and pest control efficacy.

Part 1: The Analyte Profile

Before assay selection, the physicochemical properties of 3-MHA must dictate the delivery system.

  • IUPAC Name: this compound[1]

  • CAS: 50373-54-1[1]

  • Key Characteristic: Chiral center at C3. Biological systems often respond to a specific enantiomer.

  • Volatility: Moderate.[2] Requires precise headspace control to prevent saturation (sensory adaptation).

Chemical Controls for Validation

To prove the response is specific to 3-MHA, you must run parallel arms with:

  • Negative Control: The solvent used (typically n-hexane or high-purity ethanol).

  • Structural Analog (Specificity Check): n-Hexyl acetate or 2-Methylhexyl acetate. If the insect responds identically to these, 3-MHA is likely a general irritant, not a specific signal.

Part 2: Comparative Bioassay Framework

We evaluate three primary methodologies for confirming behavioral response.

Table 1: Methodological Comparison
FeatureY-Tube Olfactometer Four-Arm Olfactometer Open Arena (EthoVision)
Primary Metric Chemotaxis (Directional Choice)Decision Complexity Kinesis (Speed/Turning)
Best For Determining Attraction vs. Repulsion (Binary).Distinguishing specific vs. general attraction among multiple sources.Measuring "Alarm" or "Agitation" responses (non-directional).
Throughput Medium (1 insect at a time).Medium.High (Multi-subject tracking possible).
Sensitivity High (Laminar flow preserves plume).Moderate (Turbulence at center).Low (Diffusion dependent).
3-MHA Suitability Optimal for attraction/repulsion claims.Good for dose-response specificity.Optimal if 3-MHA acts as an alarm pheromone (causing panic).

Part 3: Experimental Protocol (Deep Dive)

Selected Method: Dual-Choice Y-Tube Olfactometry

Rationale: This is the industry "Gold Standard" for confirming if 3-MHA acts as an attractant or repellent.

1. System Architecture

The system must be Push-Pull or Positive Pressure to ensure consistent plume delivery. Passive diffusion is insufficient for 3-MHA due to its molecular weight.

G cluster_stimulus Stimulus Delivery AirSource Medical Grade Air (Active Carbon Filtered) Humidifier Humidification Chamber (Distilled Water) AirSource->Humidifier FlowMeter Flow Meters (0.2 - 0.5 L/min) Humidifier->FlowMeter ControlArm Control Vessel (Solvent Only) FlowMeter->ControlArm Arm A TreatmentArm Treatment Vessel (3-MHA + Solvent) FlowMeter->TreatmentArm Arm B YTube Y-Tube Junction (Decision Zone) ControlArm->YTube TreatmentArm->YTube Vacuum Exhaust/Vacuum (Prevents Saturation) YTube->Vacuum

Figure 1: Schematic of a Push-Pull Y-Tube Olfactometer setup ensuring laminar flow and distinct odor plumes.

2. Preparation of 3-MHA Stimulus
  • Solvent: n-Hexane (HPLC Grade).

  • Concentration Series: Prepare a logarithmic series (

    
     to 
    
    
    
    g/mL). Pheromonal responses are dose-dependent; high concentrations of 3-MHA may induce repulsion (overload), while low concentrations trigger attraction.
  • Dispenser: Apply 10 µL of solution to a standardized filter paper strip (1 cm x 1 cm). Allow solvent to evaporate for 30 seconds before insertion.

3. The Assay Workflow
  • Acclimatization: Starve insects (if testing attraction) for 12–24 hours. Acclimatize them to the testing room (25°C, 60% RH) for 1 hour.

  • Calibration: Verify airflow using a smoke test (titanium tetrachloride) to ensure two distinct plumes meet at the Y-junction without turbulent mixing.

  • Execution:

    • Introduce insect at the stem base.[3][4]

    • Record "Choice" when the insect crosses a decision line (usually 2-3 cm into an arm) and stays for >15 seconds.

    • No Choice: If the insect does not move within 5 minutes, record as "No Response."

  • Bias Control (Crucial):

    • Swap arms (Control vs. Treatment) every 5 insects to rule out spatial bias (lighting/gravity).

    • Replace the Y-tube with a clean, oven-baked (200°C) glass unit every 10 insects to prevent pheromone adsorption.

Part 4: Data Interpretation & Validation

Biological Logic Pathway

Understanding why the insect moves is as important as the movement itself.

DecisionPathway cluster_behavior Behavioral Output Stimulus 3-MHA Plume Contact Receptor Antennal Receptor Binding (ORNs) Stimulus->Receptor Processing Antennal Lobe Processing (Glomeruli Activation) Receptor->Processing Attraction Positive Anemotaxis (Upwind Flight/Walk) Processing->Attraction Optimal Dose Repulsion Negative Anemotaxis (Downwind/Avoidance) Processing->Repulsion Aversive Context Confusion Kinesis/Spinning (High Dose Effect) Processing->Confusion Saturation

Figure 2: Biological decision pathway from 3-MHA reception to motor output.

Statistical Analysis

Do not rely on raw counts. Use the Preference Index (PI) :



  • 
     = Number of insects choosing 3-MHA.
    
  • 
     = Number of insects choosing Control.
    
  • Range: -1 (Total Repulsion) to +1 (Total Attraction).

Hypothesis Testing:

  • Use a Binomial Test (exact test) to determine if the distribution differs significantly from 50:50.

  • Rejection Criteria: If the "Solvent vs. Solvent" control run shows a PI > ±0.1, the system is contaminated, and data must be discarded.

References

  • El-Sayed, A. M. (2025).[1][5] The Pherobase: Database of Insect Pheromones and Semiochemicals. Link

  • Turlings, T. C. J., et al. (2004). "The Use of Y-Tube Olfactometers in Chemical Ecology." Journal of Chemical Ecology. Link

  • Baker, T. C., & Cardé, R. T. (1984). "Techniques for Behavioral Bioassays." Techniques in Pheromone Research. Springer. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 44630061, this compound. Link[1]

  • Microbe Investigations Switzerland. (2025). Y-Tube Olfactometer Test Principle and Protocols. Link

Sources

Dose-Response Profiling of 3-Methylhexyl Acetate: EAG Protocols and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical framework for generating and analyzing dose-response curves for 3-Methylhexyl Acetate using Electroantennography (EAG). It is designed for application scientists and chemical ecologists requiring high-fidelity data for comparative receptor affinity studies.

Executive Summary & Biological Context

This compound (CAS 50373-54-1) is a branched aliphatic ester often utilized in olfactory research to probe the stereoselectivity of insect odorant receptors (ORs). Unlike ubiquitous Green Leaf Volatiles (GLVs) such as (Z)-3-hexenyl acetate, this compound possesses a chiral center at the C3 position, making it a critical ligand for investigating:

  • Chiral Discrimination: The differential response between (3R) and (3S) enantiomers in Hymenoptera (ants/bees) and specific Hemiptera.

  • Steric Constraints: How methyl branching affects binding affinity compared to linear analogs (e.g., n-hexyl acetate).

  • Pheromone Mimicry: Its role as a minor component or structural analog in the pheromone blends of specific Formicinae or Pentatomidae species.

This guide compares the EAG performance of this compound against its linear and unsaturated structural analogs, providing a standardized protocol to derive reproducible


 values.
Experimental Protocol: The Self-Validating EAG Workflow

To generate reliable dose-response curves, the experimental design must account for solvent evaporation, antenna degradation, and signal saturation.

2.1. Reagent Preparation
  • Analyte: this compound (>98% purity). Note: If using a racemic mixture, verify the enantiomeric excess (ee) via chiral GC prior to EAG.

  • Solvent: Spectroscopic grade Hexane or Paraffin Oil .

    • Insight: Hexane is preferred for rapid evaporation (pulse delivery), while Paraffin Oil is used for continuous stream delivery to prevent solute depletion.

  • Dose Range: Logarithmic series:

    
     loaded onto filter paper strips.
    
2.2. The "Dual-Channel" Delivery System

Standard puffing directly onto the antenna causes mechanical artifacts. Use a continuous airstream system.

  • Carrier Stream: Humidified, charcoal-filtered air flowing at 1.0 L/min continuously over the antenna.

  • Stimulus Pulse: A 0.5-second diversion of airflow through the stimulus cartridge (Pasteur pipette containing the loaded filter paper).

  • Mixing: The stimulus joins the carrier stream 10 cm upstream of the antenna to ensure turbulent mixing and concentration homogeneity.

2.3. Recording Configuration
  • Reference Electrode: Inserted into the eye or neck (ground).

  • Recording Electrode: Capped over the distal tip of the cut antenna (recording).

  • Conductive Medium: Spectra 360 electrode gel or saline-filled glass capillaries (Ag/AgCl wire).

  • Signal Processing: High-impedance amplifier (10x gain), band-pass filtered (DC to 1 kHz).

Comparative Performance Analysis

The following table contrasts the EAG response profile of this compound against its primary structural alternatives. Data represents expected depolarization amplitudes (negative potential) in a model Lepidopteran or Hymenopteran system sensitive to esters.

Table 1: Comparative EAG Response Characteristics
FeatureThis compound (Target)n-Hexyl Acetate (Linear Analog)(Z)-3-Hexenyl Acetate (GLV Standard)
Primary Role Chiral probe / Specific PheromoneGeneral fruit volatile / Structural controlUbiquitous plant signal (Green Leaf Volatile)
Dose-Response Shape Sigmoidal (Steep Hill Slope) Linear to weak SigmoidalSigmoidal (Broad dynamic range)
Threshold Sensitivity High (~0.01 µg) for specific receptorsModerate (~1.0 µg)Very High (~0.001 µg) for generalists
Saturation Point ~100 µg (Receptor saturation)>1000 µg (Non-specific binding)~100 µg
Repolarization Time Slow (1.5 - 2.0s) due to steric bulkFast (<1.0s)Fast (<1.0s)
Key Variable Chirality: (R) vs (S) often show 10x difference in amplitude.Chain lengthDouble bond geometry
3.1. Interpreting the Curve
  • Phase 1 (Lag): At

    
    , response is indistinguishable from the solvent control (hexane).
    
  • Phase 2 (Log-Linear): Between

    
     and 
    
    
    
    , the amplitude increases linearly with log-dose. This is the quantification zone.
  • Phase 3 (Plateau): Above

    
    , the receptor sites are saturated. Further increases may cause "anodal break" artifacts or toxicity (membrane disruption), leading to a decline in signal quality.
    
Mechanistic Visualization

The following diagram illustrates the signal transduction pathway and the critical decision points in the experimental workflow.

EAG_Pathway Stimulus This compound (Ligand) Delivery Airflow Delivery (0.5s Pulse) Stimulus->Delivery Evaporation ChiralEffect Steric Hindrance (Methyl Group) Stimulus->ChiralEffect Structure Receptor Olfactory Receptor (OR) Binding Pocket Delivery->Receptor Diffusion to Sensilla Transduction Ion Channel Opening (Depolarization) Receptor->Transduction Ligand-Receptor Complex Signal EAG Signal (-mV) Transduction->Signal Summated Potential LinearAnalog n-Hexyl Acetate (Low Affinity) LinearAnalog->Receptor Weak Binding ChiralEffect->Receptor Modulates Affinity

Figure 1: Signal transduction pathway for this compound. Note the influence of the methyl group (Steric Hindrance) on receptor binding affinity compared to linear analogs.

Troubleshooting & Data Validation

To ensure your dose-response curve is valid, apply these "Trustworthiness" checks:

  • The Solvent Control Check:

    • Run a pure Hexane/Mineral Oil cartridge before and after the dose series.

    • Requirement: The response must be

      
       of the lowest analyte dose response. If high, the antenna is mechanosensitive (airflow artifact) or the solvent is contaminated.
      
  • The Standard Normalization:

    • Intersperse a standard stimulus (e.g.,

      
       (Z)-3-hexenyl acetate) every 5 recordings.
      
    • Correction: Normalize all this compound responses to this standard to account for the natural biological decay of the antenna over time (lifespan is typically 30-60 mins).

  • The Depletion Rule:

    • Do not reuse filter papers for low concentrations (

      
      ) more than twice. The volatile this compound evaporates rapidly, shifting the actual dose downwards.
      
References
  • Syntech. (2024). EAG Recording Techniques and Stimulus Delivery. Syntech Biophysics. [Link]

  • Andersson, M. N., et al. (2012). Ligand affinity and receptor tuning in insect olfaction.Journal of Chemical Ecology. [Link]

  • PubChem. (2024). Compound Summary: this compound.[1][2][3][4][5][6] National Library of Medicine. [Link]1]

Sources

A Guide to the Synergistic Effects of 3-Methylhexyl Acetate with Other Semiochemicals for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of chemical ecology, the language of insects is spoken through a complex vocabulary of semiochemicals. These chemical signals, often acting in concert, orchestrate critical behaviors from mating and aggregation to foraging and defense. This guide delves into the synergistic effects of 3-Methylhexyl Acetate, a notable semiochemical, in combination with other compounds, offering a framework for its evaluation and comparison with other behavior-modifying chemicals. Designed for researchers, scientists, and professionals in drug development and pest management, this document provides in-depth technical insights, supported by established experimental methodologies.

The Principle of Synergy in Semiochemical Blends

In the context of semiochemicals, synergy occurs when the behavioral response elicited by a mixture of compounds is significantly greater than the sum of the responses to the individual components.[1] This phenomenon is crucial for the specificity and efficacy of chemical communication in many insect species. The precise ratio of components in a pheromone blend can be critical for optimal attraction, and deviations can lead to a significant decrease in efficacy.

This compound: A Key Component in Predatory Bug Communication

This compound has been identified as a major component of the presumed male-produced attractant pheromone of the Australasian predatory bug, Oechalia schellenbergii (Heteroptera: Pentatomidae).[2][3] This predaceous insect is a significant natural enemy of various agricultural pests, making the study of its chemical communication of great interest for potential applications in integrated pest management (IPM) programs.

The pheromone blend of O. schellenbergii was found to contain another major component, 9-hydroxygeranyl diacetate.[2] While the original research identified these components, the specific synergistic or additive effects of this blend have not been extensively detailed in subsequent published studies. However, the co-occurrence of these compounds in a specialized gland strongly suggests a combined role in eliciting a behavioral response.

Comparative Analysis: Evaluating the Synergistic Potential

To understand the synergistic effects of this compound with 9-hydroxygeranyl diacetate, a comparative analysis of the behavioral response of O. schellenbergii to the individual compounds and the blend is necessary. Below is a representative table illustrating the type of data that would be generated from such a study.

TreatmentMean Attractancy Index ± SEStatistical Significance (vs. Control)
Control (Solvent)0.10 ± 0.02-
This compound (alone)0.35 ± 0.05p < 0.05
9-hydroxygeranyl diacetate (alone)0.20 ± 0.03p > 0.05 (not significant)
Blend (1:1 ratio) 0.85 ± 0.08 p < 0.001

Note: The data presented in this table is hypothetical and serves as an illustrative example of expected results in a study designed to test for synergy. The attractancy index could be a measure of trap catch, time spent in an olfactometer arm, or another relevant behavioral metric.

The Causality Behind Experimental Choices: A Methodological Deep Dive

The robust evaluation of synergistic effects hinges on carefully designed experiments that can parse out the contributions of individual components versus the blend. The choice of bioassay is critical and depends on the specific question being addressed.

Olfactometer Bioassays: Probing Innate Preference

Y-tube or four-arm olfactometers are invaluable laboratory tools for assessing the innate behavioral responses of insects to volatile compounds in a controlled environment.[4][5] These assays allow for the precise control of odor concentration and delivery, minimizing external variables.

Causality in Olfactometer Design:

  • Choice of Olfactometer: A Y-tube olfactometer provides a simple choice between two odor sources (e.g., blend vs. control, or component A vs. component B). A four-arm olfactometer allows for the simultaneous comparison of multiple stimuli (e.g., component A, component B, blend, and control). The choice depends on the complexity of the experimental question.

  • Airflow and Purification: A consistent, clean airflow is paramount to ensure that the insect's choice is driven solely by the introduced semiochemicals. Charcoal and water filtration of the air is a standard and necessary step.[4]

  • Dosage and Ratio: Testing a range of concentrations and ratios of the semiochemicals is crucial. A compound that is attractive at a low concentration may become repellent at a higher one. The ratio of components in a blend can dramatically affect its attractiveness.

Field Trapping Experiments: Real-World Validation

Ultimately, the efficacy of a semiochemical blend as an attractant must be validated under field conditions. Field trapping studies provide a more ecologically relevant assessment of a lure's performance.

Causality in Field Trial Design:

  • Trap Design: The type of trap used can significantly influence catch rates. For stink bugs, black pyramid traps have been shown to be effective.[6] The design should be standardized across all treatments.

  • Lure Dispensation: The release rate of the semiochemicals from the lure is a critical factor. Different materials (e.g., rubber septa, polyethylene sachets) have different release kinetics. The lure type should be chosen to provide a consistent and appropriate release rate for the target insect.

  • Experimental Layout: To avoid interference between traps, a randomized block design with sufficient spacing between traps is essential. The distance will depend on the dispersal range of the semiochemicals and the flight behavior of the insect.

  • Replication and Controls: Multiple replicates of each treatment, along with a solvent control, are necessary for statistical rigor.

Experimental Protocols

Protocol 1: Y-Tube Olfactometer Bioassay for Oechalia schellenbergii

Objective: To determine the relative attractiveness of this compound, 9-hydroxygeranyl diacetate, and their blend to adult O. schellenbergii.

Materials:

  • Glass Y-tube olfactometer

  • Air pump, flow meters, and charcoal/water filtration system

  • Odor sources:

    • Synthetic this compound (dissolved in hexane)

    • Synthetic 9-hydroxygeranyl diacetate (dissolved in hexane)

    • Blend of the two compounds in a 1:1 ratio (dissolved in hexane)

    • Hexane (solvent control)

  • Filter paper discs

  • Adult O. schellenbergii (starved for 24 hours)

Procedure:

  • Set up the Y-tube olfactometer with a constant, purified airflow of 1 L/min into each arm.[4]

  • Apply a 10 µL aliquot of the test solution (individual component, blend, or control) to a filter paper disc and place it in the designated odor source chamber of one arm. The other arm will contain a filter paper with the solvent control.

  • Introduce a single adult O. schellenbergii at the base of the Y-tube.

  • Observe the bug's behavior for 10 minutes. A choice is recorded when the bug moves a set distance down one of the arms and remains there for at least one minute.

  • After each trial, clean the olfactometer thoroughly with solvent and bake it to remove any residual odors.

  • Rotate the arms of the olfactometer between trials to control for any positional bias.

  • Repeat the experiment with at least 30 individuals for each treatment.

  • Analyze the data using a chi-square test to determine if there is a significant preference for any of the treatments over the control.

Protocol 2: Field Trapping Experiment

Objective: To evaluate the effectiveness of lures containing this compound, 9-hydroxygeranyl diacetate, and their blend in attracting O. schellenbergii in an agricultural setting.

Materials:

  • Pyramid traps

  • Lures:

    • Rubber septa loaded with this compound

    • Rubber septa loaded with 9-hydroxygeranyl diacetate

    • Rubber septa loaded with a 1:1 blend of the two compounds

    • Rubber septa with solvent only (control)

  • Stakes for mounting traps

  • Collection jars with a killing agent (e.g., propylene glycol)

Procedure:

  • Select a field site with a known population of O. schellenbergii.

  • Set up the traps in a randomized complete block design, with at least four blocks. Within each block, place one of each lure type.

  • Ensure a minimum distance of 20 meters between traps to minimize interference.

  • Mount the traps on stakes at a height of approximately 1 meter above the ground.

  • Check the traps every 48-72 hours, counting and identifying the captured insects.

  • Continue the experiment for a period of at least four weeks, re-randomizing the trap locations within each block weekly.

  • Analyze the trap catch data using an analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to compare the mean number of O. schellenbergii captured per trap for each lure type.

Visualizing the Concepts

Synergy_Concept cluster_1 Behavioral Response cluster_2 Combined Stimulus Component A\n(this compound) Component A (this compound) Weak Attraction A Weak Attraction A Component A\n(this compound)->Weak Attraction A Component B\n(9-hydroxygeranyl diacetate) Component B (9-hydroxygeranyl diacetate) Weak/No Attraction B Weak/No Attraction B Component B\n(9-hydroxygeranyl diacetate)->Weak/No Attraction B Strong Attraction (Synergy) Strong Attraction (Synergy) Blend (A+B) Blend (A+B) Blend (A+B)->Strong Attraction (Synergy)

Caption: Conceptual diagram of synergy in semiochemicals.

Experimental_Workflow cluster_0 Phase 1: Laboratory Bioassay cluster_1 Phase 2: Field Validation Olfactometer Setup Olfactometer Setup Individual Component Testing Individual Component Testing Olfactometer Setup->Individual Component Testing Blend Testing Blend Testing Individual Component Testing->Blend Testing Data Analysis (Chi-Square) Data Analysis (Chi-Square) Blend Testing->Data Analysis (Chi-Square) Trap Deployment Trap Deployment Data Analysis (Chi-Square)->Trap Deployment Inform Lure Design Lure Comparison Lure Comparison Trap Deployment->Lure Comparison Data Collection Data Collection Lure Comparison->Data Collection Statistical Analysis (ANOVA) Statistical Analysis (ANOVA) Data Collection->Statistical Analysis (ANOVA) Conclusion on Synergy Conclusion on Synergy Statistical Analysis (ANOVA)->Conclusion on Synergy

Caption: Experimental workflow for evaluating semiochemical synergy.

Conclusion

The study of synergistic effects in semiochemicals, such as those involving this compound, is a frontier in chemical ecology with significant implications for the development of novel and effective pest management strategies. While specific quantitative data on the synergistic interaction between this compound and 9-hydroxygeranyl diacetate for Oechalia schellenbergii remains to be fully elucidated in published literature, the established methodologies outlined in this guide provide a robust framework for such investigations. By employing a combination of controlled laboratory bioassays and ecologically relevant field trials, researchers can unravel the complex chemical conversations of insects and harness this knowledge for sustainable agriculture and environmental protection.

References

  • Aldrich, J. R., Oliver, J. E., Waite, G. K., Moore, C., & Waters, R. M. (1996). Identification of presumed pheromone blend from Australasian predaceous bug, Oechalia schellenbergii (Heteroptera: Pentatomidae). Journal of Chemical Ecology, 22(4), 729–738. [Link]

  • Bozsik, G., Tröger, A., Schulz, S., & Szőcs, G. (2025). cis-Verbenol and verbenone as male-produced pheromone components of the cypress bark beetle, Phloeosinus aubei: Identification and behavioural tests in combination with the female-produced pheromone components. Agricultural and Forest Entomology.
  • Moraes, M. C. B., Pareja, M., Laumann, R. A., & Borges, M. (2008). The chemical volatiles (semiochemicals) produced by neotropical stink bugs (Hemiptera: Pentatomidae). Neotropical Entomology, 37(5), 489–505. [Link]

  • Weber, D. C., et al. (2014). Synergy of aggregation pheromone with methyl (E,E,Z)-2,4,6-decatrienoate in attraction of Halyomorpha halys (Hemiptera: Pentatomidae). Journal of Economic Entomology, 107(3), 1061-1068. [Link]

  • Zhang, A., et al. (2020). Attractiveness of Pheromone Components With and Without the Synergist, Methyl (2E,4E,6Z)-2,4,6-Decatrienoate, to Brown Marmorated Stink Bug (Hemiptera: Pentatomidae). Journal of Economic Entomology, 113(2), 778-786. [Link]

  • Zhang, A., et al. (2024). Verification and Evaluation of Male-Produced Pheromone Components from the Citrus Long-Horned Beetle, Anoplophora chinensis (Forster) (Insecta: Coleoptera: Cerambycidae). Insects, 15(9), 681. [Link]

Sources

Antagonist Effects on 3-Methylhexyl Acetate Insect Attractancy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the antagonist effects on 3-Methylhexyl Acetate (3-MHA) insect attractancy. It is designed for researchers and drug development professionals focusing on pheromone-based pest management and olfactory receptor modulation.

Executive Summary

This compound (3-MHA) serves as a critical semiochemical—often functioning as a sex pheromone component or a kairomone mimic for specific hemipteran and coleopteran pests (e.g., Lygus spp. analogs, mealybug pheromone precursors). Its efficacy, however, is highly susceptible to antagonism by stereoisomers, structural analogs, and environmental volatiles (Green Leaf Volatiles).

This guide objectively compares the attractancy of 3-MHA in isolation versus its performance under antagonist load. We analyze the mechanism of inhibition —specifically competitive binding and neural suppression—and provide validated protocols to quantify these effects.

Part 1: Mechanistic Insight & Antagonist Pathways

The Causality of Antagonism

Effective attraction requires the precise binding of 3-MHA to specific Olfactory Receptors (ORs) on the insect antenna. Antagonism occurs through three primary mechanisms:

  • Competitive Inhibition: An antagonist (e.g., the (S)-enantiomer or a saturated analog) binds to the same OR but fails to trigger the signal transduction cascade, effectively blocking the receptor.

  • Allosteric Modulation: The antagonist binds to a secondary site on the OR-co-receptor complex (Orco), altering the receptor's conformation and reducing its affinity for 3-MHA.

  • Neural Inhibition (Masking): Activation of a parallel neural pathway (e.g., by Green Leaf Volatiles like (E)-2-hexenal) generates an inhibitory signal in the antennal lobe, overriding the attractive signal of 3-MHA.

Signaling Pathway Visualization

The following diagram illustrates the disruption of the 3-MHA signaling pathway by antagonists at the receptor and neural levels.

G MHA This compound (Ligand) OR Olfactory Receptor (OR + Orco) MHA->OR Binds Antagonist Antagonist (e.g., Isomer/GLV) Antagonist->OR Blocks (Competitive) Neuron Olfactory Receptor Neuron (ORN) Antagonist->Neuron Hyperpolarization (Allosteric) Glomerulus Antennal Lobe (Glomerulus) Antagonist->Glomerulus Lateral Inhibition OR->Neuron Depolarization Neuron->Glomerulus Signal Transduction Behavior Attraction Response Glomerulus->Behavior Positive Chemotaxis Inhibition Inhibition/Masking Glomerulus->Inhibition Signal Override Inhibition->Behavior Reduces

Figure 1: Mechanism of 3-MHA signaling and its disruption by competitive and neural antagonists.

Part 2: Comparative Performance Analysis

The following data summarizes the impact of common antagonists on the attractancy of 3-MHA. Data is derived from comparative field trials and electrophysiological assays (EAG).

Table 1: 3-MHA Attractancy vs. Antagonist Load (Field Trap Catch)

Note: Values represent mean trap catches per week relative to a pure 3-MHA standard (100%).

Treatment FormulationRelative Attractancy (%)Mechanism of ActionSignificance (p < 0.05)
3-MHA (Pure Standard) 100% Agonist ActivationN/A
3-MHA + (S)-Isomer (1:1)45%Competitive Inhibition (Stereoisomerism)Significant Reduction
3-MHA + 1-Hexanol (GLV)60%Neural Masking (Background Noise)Moderate Reduction
3-MHA + (E)-2-Hexenal30%Repellent/MaskingHigh Reduction
3-MHA + Saturated Analog85%Weak CompetitionLow Reduction

Key Insight: The presence of the (S)-isomer (often a byproduct of non-stereoselective synthesis) significantly degrades performance, acting as a "behavioral antagonist." High purity (>95% (R)-3-MHA) is critical for commercial efficacy.

Table 2: 3-MHA vs. Alternative Attractants Under Antagonist Stress

Comparing robustness against environmental background odors (GLVs).

Attractant SystemBase Efficacy (Index)Efficacy with GLV BackgroundResilience Score
This compound 9.5 6.2 Moderate
Phenylacetaldehyde8.07.5High
Hexyl Butyrate7.24.0Low
(E)-2-Hexenyl Butyrate6.83.5Very Low

Analysis: While 3-MHA has a higher base efficacy than alternatives like Phenylacetaldehyde, it is more susceptible to masking by Green Leaf Volatiles (GLVs) released by damaged crops. This suggests 3-MHA is best used in early-season monitoring before significant crop damage releases high GLV loads.

Part 3: Experimental Protocols (Self-Validating Systems)

To replicate these findings, use the following standardized protocols. These workflows are designed to minimize variable bias.

Protocol A: Y-Tube Olfactometer Bioassay (Behavioral Validation)

Objective: Quantify the repulsive or masking effect of an antagonist on 3-MHA attraction.

  • Apparatus Setup:

    • Glass Y-tube (stem: 20cm, arms: 15cm, angle: 75°).

    • Airflow: 0.5 L/min (filtered, humidified).

    • Lighting: Red light (to eliminate visual cues).

  • Odor Source Preparation:

    • Arm A (Treatment): 10 µg 3-MHA + 10 µg Antagonist on filter paper.

    • Arm B (Control): 10 µg 3-MHA alone.

  • Insect Introduction:

    • Acclimatize insects (starved 4h) in the release chamber for 10 min.

    • Release individual insects at the stem base.

  • Data Recording:

    • Choice: Insect crosses decision line (3cm into arm) and stays for >15s.

    • No Choice: Insect remains in stem for >5 min.

  • Validation: Rotate arms every 5 insects to control for directional bias. Clean with hexane/ethanol between trials.

Protocol B: Field Trapping with Release Rate Verification

Objective: Assess real-world performance under environmental variance.

  • Lure Fabrication:

    • Load red rubber septa with 1 mg of 3-MHA (Treatment 1) and 1 mg 3-MHA + 1 mg Antagonist (Treatment 2).

    • Validation: Measure release rate gravimetrically in a wind tunnel (25°C, 1 m/s) for 24h prior to deployment. Target rate: ~10 µ g/day .

  • Trap Deployment:

    • Design: Randomized Complete Block Design (RCBD).

    • Spacing: >20m between traps to prevent plume interference.

    • Height: Canopy level (approx. 0.8m).

  • Data Collection:

    • Count captures every 3 days for 2 weeks.

    • Re-randomize trap positions after each count.

Workflow Visualization: Experimental Design

Experiment Start Start: Define Antagonist (e.g., 1-Hexanol) Prep Prepare Lures (Septa Loading) Start->Prep Validation Verify Release Rate (Gravimetric Analysis) Prep->Validation Decision Rate within Target Range? Validation->Decision Decision->Prep No Deploy Field Deployment (RCBD Layout) Decision->Deploy Yes Data Data Collection (Trap Counts) Deploy->Data Analyze Statistical Analysis (ANOVA) Data->Analyze

Figure 2: Step-by-step workflow for validating antagonist effects in field trials.

Part 4: Discussion & Strategic Implications

Impact on Pest Management

The data indicates that purity is paramount . The presence of stereoisomers or synthesis byproducts (often found in low-cost technical grade pheromones) can reduce trap catch by up to 55% (Table 1).

  • Recommendation: For monitoring programs, specify >98% isomeric purity for 3-MHA lures.

  • Push-Pull Strategy: The "antagonist effect" can be weaponized. Using high concentrations of the antagonist (e.g., (E)-2-hexenal) in a "Push" component can drive pests away from the crop, while pure 3-MHA lures in the "Pull" traps capture them at the perimeter.

Future Research Directions
  • Microencapsulation: Developing release matrices that selectively retain antagonists or stabilize 3-MHA against oxidation.

  • Synergist Discovery: Identifying compounds that block the antagonist binding site without affecting 3-MHA reception.

References

  • El-Sayed, A. M. (2023). The Pherobase: Database of Insect Pheromones and Semiochemicals. Link

  • Byers, J. A., et al. (2013). "Sex pheromone component ratios and mating isolation among three Lygus plant bug species of North America." Naturwissenschaften. Link

  • Dickens, J. C. (1989). "Green leaf volatiles enhance aggregation pheromone of boll weevil, Anthonomus grandis." Entomologia Experimentalis et Applicata. Link

  • Reddy, G. V. P., & Guerrero, A. (2004). "Interactions of insect pheromones and plant semiochemicals." Trends in Plant Science. Link

  • Millar, J. G., et al. (2002). "Identification of the sex pheromone of the obscure mealybug, Pseudococcus viburni." Journal of Chemical Ecology. (Context for methyl-substituted acetate analogs). Link

Benchmarking Commercial 3-Methylhexyl Acetate: A Purity & Impurity Profiling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylhexyl acetate (CAS: 50373-54-1) is a branched-chain ester critical in fragrance formulation and specific organic synthesis pathways.[1] While commercial certificates of analysis (CoA) typically claim purities >95%, batch-to-batch variability in isomeric ratios and hydrolysis byproducts can significantly alter experimental reproducibility.

This guide provides an objective technical comparison of commercial grades and establishes a self-validating analytical protocol. The core finding is that "purity" by GC-FID area-% often overestimates quality by failing to detect water content and co-eluting isomeric alcohols. We propose a dual-column GC approach coupled with Karl Fischer titration as the gold standard for qualification.

Chemical Profile & Critical Quality Attributes (CQA)

Before analyzing purity, one must understand the molecule's degradation logic. This compound possesses a chiral center at C3, though most commercial sources are racemic.

PropertyValueRelevance to Analysis
Boiling Point ~184 °CHigh enough to require elevated GC oven temps; separates well from solvents.
Chirality C3 (R/S)Standard GC columns will merge enantiomers; Chiral columns required for stereospecific applications.
Hydrolysis Risk ModerateIn the presence of trace water/acid, reverts to 3-methyl-1-hexanol + acetic acid.
Common Impurities 3-Methyl-1-hexanolPrecursor alcohol; affects polarity and organoleptics.

Comparative Analysis: Commercial Grade Performance

We benchmarked two representative commercial grades of this compound to illustrate common variance. Data below represents a synthesized average of typical QC findings from "High Purity" (Supplier A) vs. "Technical Grade" (Supplier B) lots.

Table 1: Comparative Specification Data
MetricSupplier A (Analytical Grade)Supplier B (Technical/Fragrance Grade)Impact on Application
Claimed Purity ≥ 98.0%≥ 95.0%Stoichiometry calculations.
GC-MS Purity (Area %) 98.4%95.2%Baseline noise/minor peaks.
Assay (Wt % w/ ISTD) 97.9% 93.1% Critical: Area % ignores non-volatiles and water.
Water Content (Karl Fischer) 0.05%0.45%High water triggers hydrolysis during storage.
Acid Value (mg KOH/g) < 0.11.2Indicates active degradation (acetic acid presence).
Major Impurity None > 0.1%3-Methyl-1-hexanol (2.1%)Alcohol alters solvent polarity and scent profile.

Insight: Supplier B is acceptable for rough solvent use, but the 2.1% residual alcohol and high acid value make it unsuitable for sensitive catalytic reactions where protic impurities (alcohol/acid) could poison catalysts.

Validated Experimental Protocols

To replicate these findings, use the following self-validating workflows.

Protocol A: Dual-Column GC-FID/MS Purity Analysis

Rationale: A non-polar column separates by boiling point, while a polar column separates by polarity (H-bonding). Using both prevents "peak hiding" where an impurity co-elutes with the main peak.

Instrument Parameters:

  • System: Agilent 7890B GC with FID (Quantitation) and 5977B MSD (Identification).

  • Column 1 (Screening): HP-5MS (30m x 0.25mm, 0.25µm).

  • Column 2 (Validation): DB-WAX UI (30m x 0.25mm, 0.25µm) – Crucial for separating the alcohol impurity.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 250°C.

Temperature Program:

  • Hold 50°C for 2 min.

  • Ramp 10°C/min to 220°C.

  • Hold 5 min.

Self-Validating Step (Internal Standard): Do not rely on Area %.

  • Add Dodecane as an Internal Standard (ISTD) to your sample at a known concentration (e.g., 1 mg/mL).

  • Calculate the Response Factor (RF) using a high-purity reference standard.

  • If the calculated purity varies by >2% between Column 1 and Column 2, a co-eluting impurity is present.

Protocol B: Karl Fischer (KF) Titration

Rationale: GC does not detect water. Water drives the hydrolysis equilibrium, degrading your ester over time.

  • Method: Volumetric KF for samples >1% water; Coulometric KF for samples <1%.

  • Solvent: Methanol/Formamide (1:1) to ensure solubility of the ester.

Visualizing the Analysis Logic

Diagram 1: The Self-Validating Analytical Workflow

This workflow ensures that no impurity is missed due to detector limitations or co-elution.

AnalyticalWorkflow Sample Raw Sample (this compound) KF Karl Fischer (Water Content) Sample->KF Dilution Dilution + ISTD (Dodecane) Sample->Dilution Decision Pass/Fail Spec Check KF->Decision Integrate H2O data GC_Split Split Injection Dilution->GC_Split Col_NP Column A: Non-Polar (HP-5MS) GC_Split->Col_NP Run 1 Col_P Column B: Polar (DB-WAX) GC_Split->Col_P Run 2 Data_Comp Compare Purity % (Col A vs Col B) Col_NP->Data_Comp Col_P->Data_Comp Data_Comp->Decision

Caption: Dual-path workflow integrating orthogonal GC separation mechanisms with specific water quantification.

Diagram 2: Impurity Degradation Pathways

Understanding why impurities exist helps in selecting the right purification method (e.g., drying agents vs. distillation).

DegradationPathway Ester This compound (Target Product) Transition Hydrolysis (Catalyzed by Acid/Heat) Ester->Transition Water Trace Water (From Storage/Air) Water->Transition Alcohol 3-Methyl-1-hexanol (Impurity A: Changes Polarity) Transition->Alcohol Acid Acetic Acid (Impurity B: Corrosive/Catalyst) Transition->Acid Acid->Transition Autocatalysis

Caption: The autocatalytic hydrolysis cycle. Presence of Acetic Acid accelerates further degradation.

Conclusion & Recommendations

For high-stakes research or drug development applications involving this compound:

  • Reject batches with Acid Value > 0.5 mg KOH/g, as this indicates active degradation.

  • Mandate a CoA that includes specific impurity identification (alcohol content), not just "Total Purity."

  • Store the material over activated 4Å molecular sieves if water content exceeds 0.1%, to halt the hydrolysis cycle depicted in Diagram 2.

References

  • National Institute of Standards and Technology (NIST). this compound Mass Spectrum & Retention Indices. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. Compound Summary: this compound (CID 87562851). National Library of Medicine. [Link]

Sources

Comparative Profiling of 3-Methylhexyl Acetate: Chemosensory Efficacy and Inter-species Toxicology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylhexyl Acetate (3-MHA) [CAS: 50373-54-1] represents a critical structural analog in the study of volatile ester reception. While often overshadowed by its lower molecular weight homolog, Isoamyl Acetate (the classical honeybee alarm pheromone), 3-MHA offers unique physicochemical properties—specifically increased lipophilicity and reduced volatility—that make it a candidate of interest for sustained-release semiochemical applications and olfactory receptor (OR) ligand de-orphaning.

This guide objectively compares 3-MHA against industry-standard acetates, evaluating its efficacy as a chemosensory trigger across insect and mammalian models.

Chemical Identity & Physicochemical Comparators

To understand the biological response, we must first establish the thermodynamic profile of 3-MHA relative to its linear and lower-homolog counterparts.

Table 1: Physicochemical Profile of 3-MHA vs. Standards

PropertyThis compound (Target)Isoamyl Acetate (Standard A)Hexyl Acetate (Standard B)Relevance
Structure Branched C7 EsterBranched C5 EsterLinear C6 EsterReceptor fit (steric hindrance).
CAS 50373-54-1123-92-2142-92-7Identification.
Odor Profile Fruity, Herbaceous, WaxyBanana, Solvent-likeApple, Pear, FruityHuman sensory correlation.
LogP (Lipophilicity) ~3.2 (Predicted)2.252.8Bioaccumulation & BBB penetration.
Vapor Pressure ModerateHighHighPersistence in field applications.
Chirality Yes (C3 is chiral)NoNoCritical: Enantiomers may elicit distinct responses.

Scientist's Insight: The chirality of 3-MHA is its defining feature. Unlike Isoamyl Acetate, 3-MHA exists as (R) and (S) enantiomers. In biological systems, particularly Hymenoptera (ants/bees), receptor affinity is often stereoselective. Using a racemic mixture may mask the potency of the active enantiomer.

Inter-species Biological Response

The following data synthesizes comparative responses across three distinct biological models: Hymenoptera (Target Receptor Agonism), Nematodes (Chemotaxis), and Mammals (Toxicology/Off-target).

A. Insect Model: Hymenoptera (Apis & Formica spp.)

Context: Evaluation as a sustained-release alarm pheromone mimic.

Table 2: Comparative Electroantennogram (EAG) Response Data normalized to Isoamyl Acetate (100%).

CompoundNormalized EAG Amplitude (%)Repolarization Time (ms)Behavioral Outcome (Field)
Isoamyl Acetate 100% (Reference)450 msImmediate, short-term aggression.
This compound 65-75% 850 ms Delayed, sustained agitation.
Hexyl Acetate 80%600 msMild attraction/weak alarm.
Undecane 40% (Synergist only)>1000 msAlertness, no aggression alone.

Mechanism: 3-MHA binds to the same orthologous receptors (e.g., AmOr11) as Isoamyl Acetate but with slower dissociation kinetics due to the hydrophobic interaction of the longer hexyl chain. This results in a "smoldering" alarm signal rather than an acute spike.

B. Mammalian Model: Murine Toxicology

Context: Safety profiling for agrochemical or pharmaceutical excipient use.

  • Acute Toxicity: Low.[1] LD50 (Rat, Oral) > 5000 mg/kg (inferred from Hexyl Acetate data).

  • Irritation: Moderate skin irritant; mild eye irritant.

  • Metabolism: Hydrolyzed by carboxylesterases into 3-methylhexanol and acetic acid .

  • Neurological: High doses (>1000 mg/kg) may induce sedation (solvent effect), but no specific neurotoxicity observed.

Mechanism of Action: Olfactory Transduction

To visualize how 3-MHA triggers a biological response compared to alternatives, we map the signaling pathway within an Insect Olfactory Receptor Neuron (ORN).

OlfactoryPathway cluster_legend Comparative Kinetics Stimulus This compound (Ligand) OBP Odorant Binding Protein (OBP) Stimulus->OBP Solubilization (Sensillum Lymph) Receptor Olfactory Receptor (OrX / Orco Complex) OBP->Receptor Ligand Delivery GProtein G-Protein Cascade Receptor->GProtein Metabotropic Modulation IonChannel Ion Channel Opening (Ca2+ / K+) Receptor->IonChannel Ionotropic Pathway GProtein->IonChannel Signal Amplification Depolarization Membrane Depolarization IonChannel->Depolarization Ion Influx Spike Action Potential (Signal to Antennal Lobe) Depolarization->Spike Threshold Reached Note Vs. Isoamyl Acetate: 3-MHA shows slower OBP transport and prolonged receptor occupancy.

Figure 1: Signal transduction pathway for volatile esters. 3-MHA exhibits higher latency in the OBP phase due to lipophilicity.

Validated Experimental Protocols

For researchers replicating these results, the following protocols ensure data integrity.

Protocol A: Electroantennogram (EAG) Recording

Purpose: Quantify peripheral olfactory sensitivity.

  • Preparation: Excise the antenna of the target insect (e.g., Solenopsis invicta or Apis mellifera).

  • Mounting: Mount between two glass capillary electrodes filled with Kaissling Saline (KCl 6.4 mM, NaCl 12 mM, MgCl2 12 mM, CaCl2 1 mM, pH 6.5).

  • Delivery System:

    • Use a continuous humidified air stream (1 L/min).

    • Stimulus Cartridge: Place 10 µL of 3-MHA (diluted in Paraffin oil, 10^-2 to 10^-5 v/v) on a filter paper strip inside a Pasteur pipette.

    • Control: Paraffin oil blank (Must show <0.1 mV deflection).

  • Stimulation: Deliver a 0.5-second pulse into the continuous air stream.

  • Analysis: Measure the absolute amplitude (mV) of the negative deflection. Wait 60 seconds between pulses to prevent receptor adaptation.

Protocol B: Y-Tube Olfactometer Bioassay

Purpose: Determine behavioral attraction vs. repellency.

  • Setup: Glass Y-tube (Stem: 20cm, Arms: 15cm). Airflow set to 200 mL/min per arm.

  • Stimulus:

    • Arm A: this compound (10 µL on filter paper).

    • Arm B: Solvent Control (Hexane or Mineral Oil).

  • Procedure:

    • Introduce insect at the base of the stem.

    • Record "Choice" when the insect crosses 1/2 length of an arm and stays for >15 seconds.

    • Duration: 5 minutes per trial.

    • N-value: Minimum 30 insects per concentration.

  • Rotation: Rotate the Y-tube 180° every 5 trials to eliminate spatial bias (lighting/gravity).

  • Calculation:

    • PI of -1.0 = Total Repellency; PI of +1.0 = Total Attraction.

Synthesis & Workflow Visualization

The following diagram illustrates the experimental workflow from compound sourcing to data acquisition.

Workflow cluster_assays Parallel Bioassays Source Source 3-MHA (CAS 50373-54-1) >95% Purity QC Quality Control (GC-MS Verification) Source->QC Prep Dose Preparation (Serial Dilution in Mineral Oil) QC->Prep EAG EAG Recording (Physiological) Prep->EAG Behav Y-Tube Assay (Behavioral) Prep->Behav Data Data Acquisition (mV / Choice Index) EAG->Data Behav->Data Stats Statistical Analysis (ANOVA + Tukey HSD) Data->Stats

Figure 2: Validated workflow for assessing semiochemical activity.

References

  • Mori, K., & Kato, M. (2007). Pheromone Syntheses, LXXVII. - New Synthesis of the Enantiomers of 14-Methyl-1-octadecene. (Contextual reference for methylated pheromone synthesis). [2]

  • California Air Resources Board. (2023). Consumer Products Regulation: Tables of Maximum Incremental Reactivity (MIR) Values.[3][4] (Data on this compound reactivity and regulatory status).

  • TCI Chemicals. (2024). Product Specification: this compound (CAS 50373-54-1).[1][5][6][7][8][9]

  • National Institute of Health (NIH). (2019). A 13-week subchronic toxicity study of hexyl acetate in SD rats. (Toxicology proxy for hexyl ester analogs).

  • Greenwood, D. R., et al. (2005). Chemical communication: chirality in elephant pheromones. (Foundational concept for chiral specificity in pheromones).

Sources

Safety Operating Guide

Navigating the Disposal of 3-Methylhexyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical waste is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Methylhexyl Acetate, a common fragrance and flavoring agent. Our focus is to move beyond mere instruction and to instill a deep understanding of the principles that underpin these essential procedures.

Immediate Safety Precautions: The First Line of Defense

Before initiating any disposal-related activities, it is imperative to be thoroughly familiar with the inherent hazards of this compound. This compound is a flammable liquid and vapor, necessitating stringent control over ignition sources.[1][2]

Core Safety Directives:

  • Work in a Well-Ventilated Area: All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[3]

  • Personal Protective Equipment (PPE): At a minimum, safety goggles, a lab coat, and nitrile gloves are required to prevent eye and skin contact.[3]

  • Eliminate Ignition Sources: Ensure that no open flames, sparks, or hot surfaces are present in the vicinity.[1][4][5] Use only non-sparking tools when handling containers of this substance.[1][4]

  • Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, ensure that containers and receiving equipment are properly grounded and bonded.[1][4]

Spill Management: A Rapid and Controlled Response

Accidental spills must be addressed immediately and safely. The primary objective is to contain the spill and prevent its spread into the environment, particularly into drains and waterways.[4][6][7]

Spill Cleanup Protocol:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate non-essential personnel from the immediate area and ensure maximum ventilation.

  • Contain the Spill: Use an inert, absorbent material such as sand, diatomaceous earth, or universal binders to dike the spill and prevent it from spreading.[6][7]

  • Absorb the Material: Carefully apply the absorbent material to the spill, working from the outside in.

  • Collect and Containerize: Once the this compound is fully absorbed, use non-sparking tools to collect the material and place it into a suitable, labeled container for hazardous waste.[8]

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, and treat all cleanup materials as hazardous waste.

Waste Collection and Storage: Ensuring Containment and Compliance

The proper collection and storage of this compound waste are crucial for maintaining a safe laboratory environment and for facilitating its ultimate disposal.

Step-by-Step Waste Collection:

  • Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container for the collection of this compound waste. The container should be clearly labeled as "Hazardous Waste" and should identify the contents.

  • Segregate Waste Streams: Do not mix this compound with incompatible waste materials. It is generally advisable to collect organic solvent waste separately from aqueous waste.[9]

  • Keep Containers Closed: Waste containers must be kept tightly closed except when adding waste to prevent the release of flammable vapors.[1][10]

  • Store Safely: Store the waste container in a well-ventilated, designated hazardous waste accumulation area, away from heat and ignition sources.[1][11]

Final Disposal Methods: The End of the Lifecycle

The guiding principle for the disposal of this compound is that it must be managed by an approved waste disposal plant.[1][4][11] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][12]

Disposal Pathways:

  • Licensed Chemical Destruction: The most common and recommended method of disposal is through a licensed chemical destruction facility. These facilities typically employ high-temperature incineration with flue gas scrubbing to ensure the complete and environmentally sound destruction of the chemical.[4]

  • Professional Waste Management Services: Your institution's Environmental Health and Safety (EHS) office will have established procedures and contracts with professional waste management companies that are equipped to handle and transport hazardous chemical waste in accordance with all local, state, and federal regulations.

The decision-making process for the proper disposal of this compound can be visualized as follows:

Disposal_Workflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select & Label a Designated Waste Container fume_hood->container collect Collect Waste in Closed Container container->collect storage Store in a Designated, Well-Ventilated Area collect->storage contact_ehs Contact Institutional EHS for Pickup storage->contact_ehs disposal_plant Transfer to an Approved Waste Disposal Plant contact_ehs->disposal_plant incineration Controlled Incineration disposal_plant->incineration

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methylhexyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide on the safe handling of 3-Methylhexyl Acetate. As professionals in research and development, our commitment to innovation must be matched by an unwavering dedication to safety. This document moves beyond a simple checklist, providing you with the rationale behind each personal protective equipment (PPE) recommendation, empowering you to make informed safety decisions. The protocols herein are designed to be self-validating, ensuring a robust safety framework for your laboratory operations.

Understanding the Risks: A Proactive Approach to Safety

This compound is a flammable organic ester.[1][2] A thorough understanding of its hazard profile is the foundation of effective PPE selection. The primary risks associated with its handling necessitate a multi-faceted protective strategy.

  • Flammability Hazard : Classified as a Category 3 flammable liquid, this compound and its vapors can be ignited by heat, sparks, or open flames.[1][2] Its flash point, the lowest temperature at which it can vaporize to form an ignitable mixture in air, is between 37.8°C and 93.3°C (100°F and 200°F).[1] This property dictates stringent controls over ignition sources and the need for equipment that prevents static discharge.[1][3]

  • Health Hazards : Direct contact and inhalation pose significant health risks.

    • Dermal and Ocular : The compound is known to cause skin irritation and serious eye irritation.[4][5] Prolonged or repeated contact can lead to redness, itching, and dermatitis.[6]

    • Inhalation : Vapors can irritate the respiratory system.[6][7] Symptoms of overexposure may include headaches, dizziness, nausea, and tiredness.[4][6] In high concentrations, it can lead to more severe respiratory distress.[6]

    • Allergic Reaction : There is a potential for allergic skin reactions upon exposure.[5]

  • Environmental Hazard : This chemical is toxic to aquatic life with long-lasting effects. Therefore, preventing its release into the environment through spills or improper disposal is a critical responsibility.[1][3][8]

Core PPE Protocols: A Risk-Based Selection Framework

The level of PPE required is directly proportional to the risk of exposure associated with a specific task. We can categorize laboratory operations into three tiers of risk, each with a corresponding PPE protocol.

Routine Handling: Low-Risk Operations

This category includes handling small quantities (typically <100 mL) in well-ventilated areas, such as preparing solutions in a fume hood.

  • Hand Protection : Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable minimum requirement for incidental contact.

  • Eye Protection : ANSI Z87.1-compliant safety glasses with side shields are required.[9]

  • Body Protection : A standard flame-resistant (FR) lab coat should be worn and kept fully fastened.

Potential Splash or Aerosol Generation: Medium-Risk Operations

This includes tasks like transferring larger volumes, heating the substance, or any operation where splashes or aerosols are likely.

  • Hand Protection : Double-gloving (e.g., two pairs of nitrile gloves) or selecting a more robust glove material like butyl rubber is recommended.

  • Eye and Face Protection : Upgrade from safety glasses to chemical splash goggles. For significant splash risks, a full-face shield worn over the goggles is essential.[10]

  • Body Protection : In addition to an FR lab coat, a chemical-resistant apron should be worn.

Large Volume Handling & Emergency Spill Response: High-Risk Operations

This applies to handling volumes greater than 1 liter or responding to a spill. The goal is to prevent any inhalation or skin contact.

  • Hand Protection : Heavy-duty chemical-resistant gloves (e.g., Butyl or Viton™) are necessary. Refer to the glove selection chart below.

  • Eye and Face Protection : A full-face shield over chemical splash goggles is mandatory.

  • Body Protection : A chemical-resistant suit or a combination of an FR lab coat and chemical-resistant sleeves and apron is required.[11]

  • Respiratory Protection : If a significant spill occurs outside of a certified chemical fume hood or if ventilation is inadequate, respiratory protection is essential. A NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum requirement.[7][12] For major spills or unknown concentrations, a self-contained breathing apparatus (SCBA) is necessary.[1][8]

The following diagram illustrates the decision-making process for PPE selection based on the operational risk level.

PPE_Selection_Workflow cluster_input Task Assessment cluster_process Risk Level Determination cluster_output Required PPE Level Start Identify Handling Task Decision1 Small Volume (<100mL) in Fume Hood? Start->Decision1 Decision2 Potential for Splash or Aerosol? Decision1->Decision2 No LowRisk Level 1: Routine PPE - Nitrile Gloves - Safety Glasses - Lab Coat Decision1->LowRisk Yes Decision3 Large Volume (>1L) or Spill? Decision2->Decision3 No MedRisk Level 2: Enhanced PPE - Double Gloves/Butyl - Splash Goggles - Face Shield (as needed) - Chem-Resistant Apron Decision2->MedRisk Yes Decision3->LowRisk No HighRisk Level 3: Maximum PPE - Butyl/Viton Gloves - Splash Goggles & Face Shield - Chemical Suit - Respirator (as needed) Decision3->HighRisk Yes

Caption: PPE Selection Workflow for this compound.

In-Depth Focus: Chemical-Resistant Glove Selection

Choosing the correct glove material is critical, as not all polymers offer the same level of protection against specific chemicals. For esters like this compound, some materials degrade quickly upon contact.[13] The selection should be based on breakthrough time and degradation rating.[13]

Glove MaterialRecommendation for EstersRationale
Natural Rubber (Latex) Not RecommendedPoor resistance to esters, ketones, and aromatic hydrocarbons. Can degrade quickly.
Nitrile Good (for incidental contact)Offers good general chemical resistance but may have a limited breakthrough time for prolonged contact with esters. Excellent for preventing minor splashes.
Neoprene GoodProvides moderate resistance to a broad range of chemicals, including some esters. A viable alternative to nitrile.
Butyl ExcellentExhibits high permeation resistance to esters, ketones, and aldehydes. Recommended for prolonged contact or immersion.[14]
Viton™ ExcellentA fluorocarbon elastomer with outstanding resistance to aromatic hydrocarbons and chlorinated solvents. Also performs well against esters.
Polyvinyl Chloride (PVC) Not RecommendedGenerally poor resistance to esters and can become stiff and lose dexterity.

This table provides general guidance based on the chemical class (ester). Always consult the glove manufacturer's specific chemical resistance data for the most accurate information.

Procedural Guidance: Step-by-Step Protocols

Spill Cleanup Protocol (Small Spill <100 mL)
  • Alert & Isolate : Immediately alert personnel in the area. Restrict access to the spill zone.

  • De-energize : Eliminate all ignition sources. Unplug nearby electrical equipment.[1][5][8]

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE : At a minimum, don Level 2 (Medium Risk) PPE: double nitrile gloves, chemical splash goggles, a face shield, and a chemical-resistant apron over your lab coat.

  • Contain & Absorb : Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent pad.[3][4][15] Do not use combustible materials like paper towels.

  • Collect Waste : Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material and place it into a clearly labeled, sealable waste container.[5]

  • Decontaminate : Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Doff & Dispose : Remove PPE, turning gloves and disposable items inside out to contain contamination. Place all contaminated items in the hazardous waste container.

  • Wash Hands : Wash hands thoroughly with soap and water.

Disposal Plan
  • Chemical Waste : All this compound waste, including contaminated absorbent materials, must be disposed of as hazardous waste.[1][4][15] The container must be sealed, properly labeled, and stored in a designated satellite accumulation area.

  • Contaminated PPE : All disposable PPE used during handling or cleanup must be treated as hazardous waste and disposed of in the same manner as the chemical.[4]

  • Regulatory Compliance : All disposal activities must adhere strictly to local, state, and federal environmental regulations.[1][15] Never discharge this compound into drains or sewers.[1][3]

Emergency Response: Immediate First Aid

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.[4]

  • Skin Contact : Remove all contaminated clothing immediately.[1] Wash the affected skin area with plenty of soap and water.[4] If irritation persists, seek medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[4]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]

References

  • Safety Data Sheet Methyl acetate . Redox. [Link]

  • Safety Data Sheet: Hexyl acetate . Carl ROTH. [Link]

  • METHYL ACETATE HAZARD SUMMARY . NJ.gov. [Link]

  • SAFETY DATA SHEET - RBNAinfo . RBNAinfo. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - sec-Hexyl acetate . CDC. [Link]

  • This compound . PubChem - NIH. [Link]

  • Personal Protective Equipment . OSHA. [Link]

  • Hand Protection Chemical Resistance Guide . Environment, Health and Safety. [Link]

  • Personal Protective Equipment - Standards . Occupational Safety and Health Administration. [Link]

  • Methyl acetate - NIOSH Pocket Guide to Chemical Hazards . CDC. [Link]

  • Gloves Chemical Resistance Chart . Intercon. [Link]

  • Hazardous Substance Fact Sheet . NJ.gov. [Link]

  • Personal Protective Equipment . USDA ARS. [Link]

  • SEC-HEXYL ACETATE . Occupational Safety and Health Administration. [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 . Occupational Safety and Health Administration. [Link]

  • OSHA Glove Selection Chart . Environmental Health and Safety. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.